molecular formula C3HClN4O3 B1176018 PatA protein CAS No. 147387-85-7

PatA protein

Cat. No.: B1176018
CAS No.: 147387-85-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The PatA protein is a key regulatory factor controlling heterocyst pattern formation in the cyanobacterium Anabaena 7120 . Heterocysts are specialized cells responsible for nitrogen fixation, and their development at regular intervals within the filamentous cyanobacterium is essential for its survival in nitrogen-deficient conditions. The this compound contains a carboxyl-terminal domain that shows significant similarity to the CheY protein of Escherichia coli, indicating it is a component of a two-component regulatory system common in eubacteria . This environment-sensing system allows the bacterium to control its developmental pattern in response to external stimuli. Research indicates that PatA functions within the same regulatory circuit as HetR, another critical protein for heterocyst development . Mutant strains lacking a functional patA gene (such as PAT-1) exhibit a characteristic phenotype where heterocysts form predominantly at the ends of the filaments, leading to poor growth under nitrogen-fixing conditions . This makes the this compound an essential tool for researchers investigating bacterial cell differentiation, pattern formation, and nitrogen fixation pathways in prokaryotic systems. This product is supplied for research purposes and is classified as For Research Use Only.

Properties

CAS No.

147387-85-7

Molecular Formula

C3HClN4O3

Synonyms

PatA protein

Origin of Product

United States

Foundational & Exploratory

The Acyltransferase PatA: A Vital Hub in Mycobacterium tuberculosis Cell Envelope Biosynthesis and a Prime Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses a unique and complex cell envelope that is intrinsically linked to its pathogenicity, survival within the host, and formidable resistance to antibiotics. A key component of this envelope is a class of glycolipids known as phosphatidyl-myo-inositol mannosides (PIMs) and their downstream derivatives, lipomannan (LM) and lipoarabinomannan (LAM). The biosynthesis of these crucial molecules is a highly regulated process involving numerous essential enzymes. This guide focuses on one such enzyme, PatA (Rv2611c), a membrane-associated acyltransferase. We will delineate its precise molecular function, present its structural and kinetic properties, underscore its essentiality for bacterial viability, and provide detailed experimental protocols for its study. The indispensable role of PatA in Mtb physiology highlights it as a highly promising target for the development of novel anti-tubercular therapeutics.

Molecular Function and Enzymatic Activity of PatA

PatA is a phosphatidylinositol mannoside acyltransferase that plays a critical and early role in the PIM biosynthetic pathway.[1] Its primary function is to catalyze the transfer of a palmitoyl (B13399708) moiety from a soluble donor, palmitoyl-coenzyme A (palmitoyl-CoA), to the 6-position of the mannose ring that is linked to the 2-position of the myo-inositol core of PIMs.[2][3][4][5]

The specific reaction catalyzed by PatA is as follows:

Palmitoyl-CoA + PIM1/PIM2 → Ac1PIM1/Ac1PIM2 + CoA-SH

This acylation step is crucial as it forms mono-acylated PIMs (Ac1PIMs), which are key structural components of the mycobacterial inner membrane and precursors for more complex lipoglycans like LM and LAM.[2][3][5] The depletion of PatA leads to a significant reduction in Ac1PIM2 levels, causing severe defects in the cell envelope's composition and a subsequent loss of bacterial viability.[2][3] Recent studies also suggest a potential role for PatA in regulating mycolic acid synthesis and biofilm formation, indicating a broader impact on mycobacterial lipid metabolism.[6]

Role in the PIM Biosynthesis Pathway

The synthesis of PIMs is a multi-step process initiated on the cytoplasmic face of the plasma membrane. PatA functions in this initial phase, introducing the first acyl chain onto the PIM structure. The pathway can proceed through two proposed routes, with evidence suggesting the sequence PI → PIM₁ → PIM₂ → Ac₁PIM₂ is favored.[5] PatA's position in this pathway underscores its importance; blocking this early step has lethal downstream consequences for the bacterium.

PIM_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm PI Phosphatidyl-myo-inositol (PI) PIM1 PIM₁ PI->PIM1 PimA PIM2 PIM₂ PIM1->PIM2 PimB Ac1PIM1 Ac₁PIM₁ PIM1->Ac1PIM1 PatA Ac1PIM2 Ac₁PIM₂ PIM2->Ac1PIM2 PatA Ac1PIM1->Ac1PIM2 PimB PIMs_Higher Higher PIMs (PIM₃-PIM₆) Ac1PIM2->PIMs_Higher PimE, etc. PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ac1PIM1 PalmitoylCoA->Ac1PIM2 LM_LAM Lipomannan (LM) & Lipoarabinomannan (LAM) PIMs_Higher->LM_LAM

Figure 1. Early steps of the PIM biosynthesis pathway in Mtb.

Structural Biology and Catalytic Mechanism

Crystal structure analysis reveals that PatA is an integral membrane acyltransferase.[7][8] It is tightly anchored to the inner membrane by a distinctive two-helix structural motif, which positions the active site for interfacial catalysis.[7] This mechanism allows the enzyme to acylate its hydrophobic PIM substrates, which are embedded in the membrane, using the water-soluble acyl-CoA donor from the cytoplasm.[8]

PatA possesses a deep groove on its surface that leads to the active site.[5][7] This groove accommodates the acyl chain of the donor molecule. The enzyme utilizes a fascinating "molecular ruler" mechanism to ensure selectivity for specific acyl chain lengths, primarily palmitate (C16).[7][8] The catalytic mechanism is proposed to proceed via a stepwise reaction involving the formation of a tetrahedral transition state.[9]

Essentiality for Mycobacterium tuberculosis Viability

A significant body of evidence confirms that PatA is essential for the growth and survival of M. tuberculosis, both in laboratory culture (in vitro) and during infection of a host (in vivo).[2][4][10] The gene patA has been identified as essential through transposon mutagenesis screens.[5]

Construction of conditional knockdown mutants, where patA expression can be artificially silenced, has demonstrated that depleting the PatA protein is bactericidal.[2][3][4] This loss of viability has been observed in standard liquid cultures, within infected macrophages, and in mouse models of tuberculosis, where silencing patA leads to a dramatic reduction in bacterial load.[3][10] This essentiality is attributed to the critical structural role of its product, Ac1PIM2, in maintaining the integrity of the cell envelope.[2][10]

Quantitative Data Summary

While detailed kinetic parameters for Mtb PatA are not extensively published, binding measurements and the effects of gene silencing provide quantitative insights into its function. The data presented below is synthesized from studies on PatA and its homologs.

ParameterSubstrate/ConditionValue/EffectSource
Binding Affinity Non-hydrolyzable Palmitoyl-CoA analogHigh-affinity binding demonstrated via Surface Plasmon Resonance[7]
Substrate Specificity Various Acyl-CoA donorsPrefers long-chain (C14-C16) acyl-CoA esters[8]
Gene Silencing Effect patA conditional knockdown in Mtb cultureBactericidal effect; cessation of growth followed by cell death[2][3]
Metabolite Level Ac1PIM2 levels upon patA silencingSignificant reduction in Ac1PIM2, leading to accumulation of PIM2[2][3]
In Vivo Viability patA silencing in a mouse infection modelDramatic decrease in bacterial viable counts in the lungs[3][10]

Key Experimental Protocols and Workflows

Characterizing the function and essentiality of PatA involves several key molecular biology and microbiology techniques.

Construction of a patA Conditional Knockdown Mutant

This technique allows for the controlled expression of patA, enabling researchers to study the effects of its depletion. A common method involves a tetracycline-repressible system.

Methodology:

  • Vector Construction: A specialized integrating plasmid is constructed. It contains the patA gene under the control of a tetracycline-inducible promoter (e.g., Pmyc1tetO).

  • Merodiploid Strain Generation: The wild-type M. tuberculosis H37Rv is transformed with the integrating plasmid. This creates a merodiploid strain with two copies of patA: the native copy and the tetracycline-regulated copy integrated at a specific site (e.g., the attB site).

  • Native Gene Deletion: A specialized suicide vector carrying flanking regions of the native patA gene and a selectable marker (e.g., hygromycin resistance) is introduced into the merodiploid strain.

  • Homologous Recombination: Through a two-step selection process (e.g., using sucrose (B13894) counter-selection), homologous recombination is used to replace the native patA gene with a disrupted version.

  • Verification: The resulting conditional knockdown mutant is verified by PCR and Southern blotting to confirm the correct genetic arrangement. The strain's growth is now dependent on the presence of a tetracycline (B611298) inducer like anhydrotetracycline (B590944) (ATc).

Mutant_Construction start 1. Start with Mtb H37Rv step1 2. Electroporate with integrating plasmid (Ptet-patA) start->step1 step2 3. Select for integrants (Create Merodiploid Strain) step1->step2 step3 4. Electroporate with suicide vector (ΔpatA::hyg) step2->step3 step4 5. Select for homologous recombinants (Sucrose counter-selection) step3->step4 step5 6. Verify genotype by PCR & Southern Blot step4->step5 end_node 7. Final Conditional Knockdown Strain (Growth is ATc-dependent) step5->end_node

Figure 2. Workflow for generating a conditional knockdown mutant.
Macrophage Infection Assay for In Vivo Essentiality

This assay assesses the importance of a gene for survival within host cells.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1) and differentiate into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).

  • Bacterial Preparation: Grow the patA conditional knockdown strain in liquid medium with the inducer (ATc) to mid-log phase. Wash the bacteria to remove extracellular ATc.

  • Infection: Infect the differentiated macrophages with the bacterial strain at a specific multiplicity of infection (MOI), typically 1:1 or 5:1.

  • Phagocytosis: Allow bacteria to be phagocytosed for a defined period (e.g., 4 hours).

  • Extracellular Bacteria Removal: Wash the cells with media containing amikacin (B45834) to kill any extracellular bacteria.

  • Time-Course Experiment: At various time points post-infection (e.g., 0, 2, 4, 6 days), lyse the infected macrophages with a gentle detergent (e.g., Triton X-100).

  • Enumeration: Serially dilute the lysates and plate on solid agar (B569324) (with ATc to allow growth of all viable bacteria) to determine the number of intracellular colony-forming units (CFU). A decline in CFU over time in the absence of the inducer demonstrates essentiality.

Macrophage_Assay cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis prep_mac 1. Differentiate THP-1 cells infect 3. Infect macrophages (MOI 1:1) prep_mac->infect prep_mtb 2. Grow patA cKD strain (+ ATc) prep_mtb->infect phago 4. Allow phagocytosis (4h) infect->phago wash 5. Wash & add Amikacin (Kill extracellular Mtb) phago->wash timepoint 6. Lyse macrophages at time points (0, 2, 4, 6 days) wash->timepoint plate 7. Serially dilute and plate lysate timepoint->plate count 8. Count CFU to determine intracellular survival plate->count

Figure 3. Workflow for a macrophage infection assay.
Lipid Analysis by Thin-Layer Chromatography (TLC)

TLC is used to analyze the lipid composition of mycobacteria and observe the effect of patA silencing.

Methodology:

  • Culture and Harvest: Grow the patA conditional knockdown strain under inducing (+ATc) and non-inducing (-ATc) conditions. Harvest the bacterial pellets by centrifugation.

  • Total Lipid Extraction: Extract total lipids from the bacterial pellets using a mixture of organic solvents, typically chloroform:methanol (e.g., in a 2:1 ratio), with overnight stirring.

  • Solvent Evaporation: Recover the organic phase containing the lipids and evaporate the solvent completely under a stream of nitrogen gas.

  • TLC Analysis: Resuspend the dried lipid extract in chloroform. Spot a defined amount of the extract onto a silica (B1680970) TLC plate.

  • Chromatography: Develop the TLC plate in a chamber saturated with a specific solvent system designed to separate polar lipids like PIMs (e.g., chloroform:methanol:water, 60:30:6, v/v/v).

  • Visualization: After development, visualize the separated lipids using a suitable stain, such as alpha-naphthol/sulfuric acid followed by charring, which is effective for glycolipids. The absence or significant reduction of the Ac1PIM2 spot in the non-induced sample confirms the effect of PatA depletion.

PatA as a Novel Drug Target

The essentiality of PatA for Mtb survival, combined with its absence in humans, makes it an outstanding target for novel drug discovery programs.[2][4] Developing specific inhibitors against PatA would disrupt the crucial PIM biosynthetic pathway, leading to cell envelope defects and bacterial death. The availability of its crystal structure provides a solid foundation for structure-based drug design, enabling the in silico screening and rational design of potent and selective inhibitors.[5] Targeting the early, cytoplasmic steps of cell envelope synthesis is a proven strategy, and PatA represents a key, unexploited node in this process.

PatA_Drug_Target PatA PatA Enzyme Function Acylates PIMs to Ac1PIMs PatA->Function Function Envelope Maintains Cell Envelope Integrity Function->Envelope Leads to Essentiality Essential for Mtb Viability (In Vitro & In Vivo) DrugTarget High-Value Drug Target Essentiality->DrugTarget Justifies as Envelope->Essentiality Is required for Virulence Contributes to Virulence Envelope->Virulence Supports

Figure 4. Logical relationship of PatA's function to its value as a drug target.

Conclusion

PatA is a pivotal enzyme in Mycobacterium tuberculosis, performing an essential acylation step in the biosynthesis of phosphatidyl-myo-inositol mannosides. Its function is inextricably linked to the structural integrity of the mycobacterial cell envelope and, consequently, to the viability and virulence of the pathogen. The wealth of genetic and biochemical evidence underscoring its indispensable role, coupled with detailed structural information, firmly establishes PatA as a compelling and druggable target. Future efforts focused on the discovery and development of PatA inhibitors hold significant promise for delivering new therapeutic agents to combat the global threat of tuberculosis.

References

The Essential Role of PatA in Phosphatidyl-myo-inositol Mannoside Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidyl-myo-inositol mannosides (PIMs) are essential glycolipids in the cell envelope of Mycobacterium tuberculosis, playing crucial roles in structural integrity and host-pathogen interactions. The biosynthesis of these molecules is a key area of research for the development of new anti-tuberculosis drugs. This technical guide focuses on the pivotal role of the acyltransferase PatA (Rv2611c) in the PIM biosynthetic pathway. PatA catalyzes a critical acylation step, the transfer of a palmitoyl (B13399708) moiety to early PIM intermediates, a reaction that has been demonstrated to be essential for the in vitro and in vivo survival of M. tuberculosis. This document provides an in-depth overview of the function of PatA, the PIM biosynthesis pathway, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Introduction: The Significance of PIMs and PatA

The cell envelope of Mycobacterium tuberculosis is a complex and unique structure, rich in lipids and glycolipids, which is central to its survival, virulence, and intrinsic resistance to many antibiotics.[1][2] Among these components, phosphatidyl-myo-inositol mannosides (PIMs) are key structural elements and are also precursors to larger, more complex lipoglycans such as lipomannan (LM) and lipoarabinomannan (LAM).[1][2] These molecules are deeply implicated in the interactions between the bacterium and its host's immune system.[1][2]

The biosynthesis of PIMs is a multi-step process that occurs on both the cytoplasmic and periplasmic faces of the inner membrane.[3] The early steps of this pathway are of particular interest as they are catalyzed by essential enzymes, making them attractive targets for novel drug discovery programs.[1][3] One such enzyme is the phosphatidyl-myo-inositol dimannoside acyltransferase PatA.[1] PatA is a membrane-associated acyltransferase that has been identified as essential for the growth of M. tuberculosis both in laboratory cultures and during infection.[1][2][4][5] Its critical role makes it a promising target for the development of new therapeutics to combat tuberculosis.[1][2][3]

The PIM Biosynthetic Pathway and the Role of PatA

The biosynthesis of PIMs begins on the cytoplasmic side of the inner membrane with the sequential mannosylation of phosphatidyl-myo-inositol (PI). The acyltransferase PatA is responsible for the first acylation step in the synthesis of acylated PIMs.[1][3]

PatA catalyzes the transfer of a palmitoyl group from a palmitoyl-coenzyme A (palmitoyl-CoA) donor to the 6-position of the mannose residue that is attached to the 2-position of the inositol (B14025) ring in either phosphatidyl-myo-inositol monomannoside (PIM₁) or phosphatidyl-myo-inositol dimannoside (PIM₂).[1][3][6] This reaction leads to the formation of monoacylated PIMs, specifically Ac₁PIM₁ and Ac₁PIM₂.[3][6]

Two primary pathways for the formation of Ac₁PIM₂ have been proposed:

  • Pathway 1 (Favored): PI is first mannosylated to PIM₁ by the mannosyltransferase PimA, and then to PIM₂ by PimB. Subsequently, PatA acylates PIM₂ to form Ac₁PIM₂.[3][7][8]

  • Pathway 2: PIM₁ is first acylated by PatA to form Ac₁PIM₁, which is then mannosylated by PimB to yield Ac₁PIM₂.[3][7][8]

Experimental evidence suggests that while both pathways may exist, the first pathway is the predominant route for Ac₁PIM₂ biosynthesis in mycobacteria.[3][7] The product, Ac₁PIM₂, is an important structural component of the mycobacterial inner membrane.[1][2][4][5]

Signaling Pathway Diagram

PIM_Biosynthesis PI Phosphatidyl-myo-inositol (PI) PIM1 PIM₁ PI->PIM1 Mannosylation PIM2 PIM₂ PIM1->PIM2 Mannosylation Ac1PIM1 Ac₁PIM₁ PIM1->Ac1PIM1 Acylation (Alternative Pathway) Ac1PIM2 Ac₁PIM₂ PIM2->Ac1PIM2 Acylation (Favored Pathway) Ac1PIM1->Ac1PIM2 Mannosylation PalmitoylCoA Palmitoyl-CoA PatA PatA PalmitoylCoA->PatA PimA PimA PimA->PI PimB PimB PimB->PIM1 PatA->PIM1 PatA->PIM2

Caption: Early steps of the PIM biosynthetic pathway highlighting the role of PatA.

Quantitative Data on PatA Function and Essentiality

The essentiality of PatA has been demonstrated through genetic studies, where the conditional silencing of the patA gene leads to bactericidal effects and a significant reduction in specific PIM species.

Parameter Condition Observation Reference
PatA Essentiality In vitro culture of M. tuberculosisSilencing of patA is bactericidal in batch cultures.[1]
Macrophage infection modelDramatic decrease in viable counts upon patA silencing.[1]
Mouse model of infectionDramatic decrease in viable counts upon patA silencing.[1]
Effect on PIM Levels Silencing of patA in M. tuberculosisSignificantly reduced levels of Ac₁PIM₂.[1][2][4][5]
patA conditional mutantAbsence of Ac₁PIM₂ upon gene silencing.[3]
Enzymatic Activity In vitro acyltransferase assayPatA transfers a palmitoyl moiety from palmitoyl-CoA to PIM₁/PIM₂.[3][6]

Detailed Experimental Protocols

Investigating the role of PatA requires a combination of genetic, biochemical, and microbiological techniques. Below are detailed methodologies for key experiments.

Construction of a patA Conditional Knockdown Mutant

This protocol describes the generation of a mutant strain of M. tuberculosis where the expression of the patA gene can be controlled.

Logical Workflow:

conditional_mutant_workflow start Start clone_flanks Clone 5' and 3' flanking regions of patA into a suicide vector start->clone_flanks insert_hyg Insert a hygromycin resistance cassette between the flanks clone_flanks->insert_hyg transform_wt Transform wild-type M. tuberculosis with the suicide vector insert_hyg->transform_wt select_sco Select for single-crossover homologous recombinants (kanamycin and hygromycin resistant) transform_wt->select_sco counterselect_dco Counter-select for double-crossover mutants on sucrose-containing medium select_sco->counterselect_dco verify_mutant Verify the mutant by PCR and Southern blot counterselect_dco->verify_mutant introduce_tetr Introduce a tetracycline-repressible promoter system to control patA expression verify_mutant->introduce_tetr end End introduce_tetr->end

Caption: Workflow for constructing a conditional patA mutant.

Methodology:

  • Vector Construction:

    • The 5' and 3' flanking regions of the patA gene (Rv2611c) are amplified by PCR from M. tuberculosis H37Rv genomic DNA.

    • These fragments are cloned into a suicide vector (e.g., a derivative of pNIL) on either side of a selectable marker, such as a hygromycin resistance cassette.

    • A second marker for counter-selection (e.g., sacB) is also present in the vector backbone.

  • Transformation and Selection:

    • The constructed suicide vector is electroporated into wild-type M. tuberculosis.

    • Single-crossover homologous recombinants are selected on media containing both kanamycin (B1662678) (for the vector backbone) and hygromycin.

    • Double-crossover mutants, where the wild-type patA is replaced by the hygromycin cassette, are selected on media containing hygromycin and sucrose (B13894) (to select against the sacB gene).

  • Conditional Expression System:

    • A functional copy of patA under the control of a tetracycline-repressible promoter (e.g., Pmyc1tetO) is introduced into the double-crossover mutant on an integrative plasmid.

    • In the absence of anhydrotetracycline (B590944) (ATc), the TetR repressor binds to the tetO operator, silencing patA expression. The addition of ATc induces patA expression.

Analysis of PIMs by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This method allows for the separation and visualization of different PIM species from mycobacterial lipid extracts.

Experimental Workflow:

tlc_workflow start Start culture Culture M. tuberculosis strains (wild-type, patA mutant) start->culture extract_lipids Extract total lipids using chloroform (B151607):methanol (B129727) (2:1, v/v) culture->extract_lipids spot_tlc Spot lipid extracts onto a silica (B1680970) TLC plate extract_lipids->spot_tlc first_dim Develop in the first dimension with chloroform:methanol:water (60:30:6, v/v/v) spot_tlc->first_dim dry_plate Dry the TLC plate first_dim->dry_plate second_dim Rotate the plate 90° and develop in the second dimension with chloroform:acetic acid:methanol:water (40:25:3:6, v/v/v/v) dry_plate->second_dim visualize Visualize PIMs by staining with α-naphthol or by autoradiography if radiolabeled precursors were used dry_plate->visualize second_dim->dry_plate Dry again end End visualize->end

Caption: Workflow for 2D-TLC analysis of PIMs.

Methodology:

  • Lipid Extraction:

    • M. tuberculosis cultures are grown to mid-log phase.

    • Cells are harvested, and total lipids are extracted with a mixture of chloroform and methanol (typically 2:1, v/v).

    • The organic phase containing the lipids is collected and dried.

  • Chromatography:

    • The dried lipid extract is resuspended in a small volume of chloroform:methanol (2:1, v/v) and spotted onto a silica gel TLC plate.

    • The plate is developed in the first dimension using a solvent system of chloroform:methanol:water (60:30:6, v/v/v).[5][9]

    • After drying, the plate is rotated 90 degrees and developed in the second dimension with chloroform:acetic acid:methanol:water (40:25:3:6, v/v/v/v).[5][9]

  • Visualization:

    • The separated lipids are visualized by spraying the plate with a reagent such as α-naphthol followed by charring, or by autoradiography if the cells were grown in the presence of a radiolabeled precursor like [¹⁴C]acetate.[10]

Macrophage and Mouse Infection Models

These in vivo models are crucial for assessing the essentiality of genes for the survival of M. tuberculosis within a host.

Methodology for Macrophage Infection:

  • Cell Culture:

    • A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection:

    • Differentiated macrophages are infected with the M. tuberculosispatA conditional mutant at a specific multiplicity of infection (MOI).

    • Infected cells are cultured in the presence or absence of ATc to control patA expression.

  • Assessment of Bacterial Viability:

    • At various time points post-infection, the macrophages are lysed, and the intracellular bacteria are plated on solid medium to determine the number of colony-forming units (CFUs).

Methodology for Mouse Infection:

  • Infection:

    • Mice (e.g., C57BL/6) are infected with the M. tuberculosispatA conditional mutant via aerosol inhalation to establish a lung infection.

  • Gene Silencing:

    • At a desired time point post-infection (e.g., during the acute or chronic phase), patA expression is silenced by administering doxycycline (B596269) (a tetracycline (B611298) analog) to the mice in their drinking water or feed.

  • Assessment of Bacterial Burden:

    • At different time points after the initiation of gene silencing, mice are euthanized, and organs (lungs, spleen) are homogenized and plated to determine the bacterial load (CFUs).

Conclusion and Future Directions

The acyltransferase PatA plays an indispensable role in the biosynthesis of phosphatidyl-myo-inositol mannosides in Mycobacterium tuberculosis. Its essentiality for both in vitro growth and in vivo survival, coupled with its involvement in the formation of a key structural component of the inner membrane, firmly establishes PatA as a high-value target for the development of novel anti-tuberculosis therapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the function of PatA and to screen for and characterize potential inhibitors. Future research should focus on high-throughput screening for PatA inhibitors, detailed structural and mechanistic studies of the enzyme, and the in vivo evaluation of promising lead compounds. Such efforts will be critical in the global fight against tuberculosis.

References

An In-depth Technical Guide to PatA Acyltransferase Activity in Mycobacterial Cell Wall Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][2] This formidable barrier is composed of peptidoglycan, arabinogalactan, and a thick outer layer of mycolic acids, interspersed with a variety of unique glycolipids and lipoglycans.[1][2] Among the key components are phosphatidyl-myo-inositol mannosides (PIMs), which are not only structural elements of the cell membrane but also crucial precursors to the immunomodulatory lipoglycans, lipomannan (LM) and lipoarabinomannan (LAM).[3][4]

The biosynthesis of these complex lipids presents a rich source of potential drug targets.[1] This guide focuses on PatA (Rv2611c), a vital membrane-associated acyltransferase responsible for a key acylation step in the PIM biosynthetic pathway.[3][5] Studies have validated that PatA is essential for the growth of Mtb both in vitro and during infection, making it a high-value target for novel anti-tubercular drug discovery programs.[2][3] This document provides a comprehensive overview of PatA's function, its role in mycobacterial physiology, quantitative data on its essentiality, and detailed experimental protocols for its study.

The Role of PatA in the PIM Biosynthetic Pathway

PatA functions at an early stage of the PIM biosynthetic pathway, which originates on the cytoplasmic face of the plasma membrane. The enzyme catalyzes the transfer of a palmitoyl (B13399708) group from a soluble donor, palmitoyl-coenzyme A (palmitoyl-CoA), to a membrane-anchored acceptor.[3][5] Specifically, PatA acylates the 6-position of the mannose residue that is linked to the 2-position of the inositol (B14025) ring in either PIM₁ or PIM₂.[3][6] This reaction yields monoacylated PIMs (Ac₁PIM₁ or Ac₁PIM₂), which are critical intermediates for the synthesis of more complex, higher-order PIMs and the subsequent formation of LM and LAM.[3][6]

The essentiality of this step is underscored by the fact that silencing the patA gene is bactericidal and leads to a significant reduction in the levels of Ac₁PIM₂, a key structural component of the mycobacterial inner membrane.[3]

PIM_Biosynthesis_Pathway cluster_membrane Cytoplasmic Membrane sub sub enz enz prod prod final_prod final_prod donor donor PI Phosphatidyl-myo-inositol (PI) PIM1 PIM₁ PI->PIM1 Mannose PIM2 PIM₂ PIM1->PIM2 Mannose Ac1PIM2 Ac₁PIM₂ PIM2->Ac1PIM2 Palmitate HigherPIMs Higher-order PIMs (Ac₁PIM₃₋₆) Ac1PIM2->HigherPIMs Mannose units LM_LAM Lipomannan (LM) & Lipoarabinomannan (LAM) HigherPIMs->LM_LAM Further modification & arabinosylation PalmitoylCoA Palmitoyl-CoA PatA PatA PalmitoylCoA->PatA PimA PimA PimA->PI PimB PimB PimB->PIM1 PatA->PIM2 Other_GTs Other Glycosyl -transferases Other_GTs->Ac1PIM2

Caption: The PIM Biosynthetic Pathway and the Role of PatA.

Biochemical Properties and Catalytic Mechanism

PatA is an integral membrane acyltransferase that functions at the membrane-water interface.[7] It selectively recognizes the soluble substrate palmitoyl-CoA and the membrane-embedded glycolipid substrates PIM₁/PIM₂.

The proposed catalytic mechanism involves a charge-relay system within the active site. An active site histidine residue, activated by a nearby glutamic acid, acts as a general base. It deprotonates the 6-hydroxyl group of the mannose moiety on the PIM substrate, turning it into a potent nucleophile. This activated hydroxyl group then attacks the thioester carbonyl of the palmitoyl-CoA, leading to the formation of a tetrahedral intermediate, which subsequently collapses to release the acylated PIM product and Coenzyme A.

PatA_Mechanism cluster_PatA_Active_Site PatA Active Site enzyme_state enzyme_state substrate substrate action action product product n1 1. Substrates Bind (PIM₂ and Palmitoyl-CoA) n2 2. His residue deprotonates 6-OH of mannose n1->n2 n3 3. Nucleophilic attack by activated 6-O⁻ on thioester n2->n3 n4 4. Tetrahedral intermediate formation n3->n4 n5 5. Intermediate collapses Products are released n4->n5 n6 Ac₁PIM₂ + CoA-SH n5->n6 PatA_INH_Resistance cluster_WT Wild-Type Cell cluster_Mutant patA-deficient Cell gene gene process process drug drug outcome outcome pathway pathway PatA PatA Present (Wild-Type) PIMs Ac₁PIM₂ Synthesis PatA->PIMs catalyzes OtherLipids Other Lipid Synthesis PatA->OtherLipids regulates NoPatA PatA Deleted/Silenced MycolicAlt Mycolic Acid Synthesis (Alternative Pathway) NoPatA->MycolicAlt promotes Biofilm Normal Biofilm Formation OtherLipids->Biofilm MycolicFASII Mycolic Acid Synthesis (FAS-II Pathway) Susceptible INH Susceptibility MycolicFASII->Susceptible leads to Resistant INH Resistance MycolicAlt->Resistant leads to INH Isoniazid (INH) INH->MycolicFASII inhibits Assay_Workflow step step reagent reagent action action analysis analysis A 1. Prepare Reaction Mix (Buffer, Purified PatA, PIM₂) B 2. Initiate Reaction A->B C 3. Incubate (Room Temp, 1-3h) B->C D 4. Quench Reaction C->D E 5. Extract Lipids (Bligh-Dyer Method) D->E F 6. Analyze Products E->F I TLC or LC-MS F->I G Palmitoyl-CoA G->B H Acetonitrile H->D Lipid_Analysis_Workflow step step input input action action analysis analysis A Mycobacterial Cell Pellet B 1. Total Lipid Extraction (Chloroform/Methanol/Water) A->B C 2. Phase Partition (n-Butanol/Water) B->C D 3. Concentrate Glycolipid Fraction C->D E 4. TLC Analysis D->E F 5. LC-MS Analysis D->F G Visualize with Orcinol Stain E->G Mutant_Workflow step step action action validation validation A 1. Construct Suicide Vector (Repressible Promoter + Homology Arms) B 2. Electroporate into Mtb A->B C 3. Select for Homologous Recombinants B->C D 4. Genotypic Validation (PCR / Southern Blot) C->D E 5. In Vitro Phenotypic Validation (Growth +/- Inducer) D->E F 6. In Vivo Phenotypic Validation (Macrophage / Mouse Infection) E->F

References

Subcellular Localization of PatA (Rv0443) in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the subcellular localization of the PatA protein (Rv0443) in Mycobacterium tuberculosis. PatA, a phosphatidyl-myo-inositol dimannoside acyltransferase, is a crucial enzyme in the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs), which are essential components of the mycobacterial cell envelope and play a significant role in the pathogen's viability and interaction with the host.[1][2][3] Understanding the precise location of PatA is critical for elucidating its function and for the development of novel anti-tuberculosis therapeutics.

Subcellular Localization of PatA

PatA is firmly established as a membrane-associated protein in M. tuberculosis. Proteomic analyses have consistently identified PatA in the membrane fractions and whole-cell lysates of the bacterium.[4] Conversely, it is notably absent from the culture filtrate, indicating that it is not a secreted protein.[4] This localization is consistent with its function as an acyltransferase involved in the synthesis of PIMs, a process that is initiated on the cytoplasmic side of the plasma membrane.[1][2]

While its association with the membrane is confirmed, current literature lacks specific quantitative data detailing the proportional distribution of PatA across different subcellular compartments, such as the plasma membrane versus the outer membrane or cell wall fractions.

Data Presentation: Proteomic Evidence for PatA (Rv0443) Localization
Subcellular Fraction Presence of PatA (Rv0443) Method of Detection Reference
Whole-Cell LysateDetectedMass Spectrometry[4]
Membrane FractionDetectedMass Spectrometry[4]
Triton X-114 ExtractsDetectedMass Spectrometry[4]
Culture FiltrateNot DetectedMass Spectrometry[4]

Experimental Protocols for Determining Subcellular Localization

Detailed experimental protocols specifically for the subcellular localization of PatA have not been published. However, based on established methods for other M. tuberculosis membrane proteins, the following protocols can be adapted.

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular components to determine the fraction in which PatA resides.

Objective: To separate M. tuberculosis lysate into cytosolic, cell wall, and membrane fractions and detect PatA by immunoblotting.

Protocol:

  • Cultivation and Harvesting:

    • Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

    • Harvest the bacilli by centrifugation at 10,000 x g for 15 minutes at 4°C.

    • Wash the pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors).

    • Lyse the cells by mechanical disruption, such as bead beating or sonication, on ice.[5]

  • Fractionation by Differential Centrifugation: [6]

    • Centrifuge the whole-cell lysate at 3,500 x g for 15 minutes to remove unbroken cells and debris.

    • Transfer the supernatant to a new tube and centrifuge at 27,000 x g for 30 minutes to pellet the cell wall fraction.

    • Collect the supernatant and subject it to ultracentrifugation at 100,000 x g for 4 hours to separate the membrane fraction (pellet) from the cytosolic fraction (supernatant).[6]

  • Protein Quantification:

    • Resuspend the cell wall and membrane pellets in a suitable buffer.

    • Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with a primary antibody specific for PatA (Rv0443).

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence Microscopy

This technique allows for the in-situ visualization of PatA within the bacterial cell.

Objective: To visualize the localization of PatA in intact M. tuberculosis cells.

Protocol:

  • Cell Preparation and Fixation:

    • Grow M. tuberculosis to mid-log phase.

    • Fix the cells with 4% paraformaldehyde for 30 minutes at 37°C.[7]

    • Wash the cells with PBS.

  • Permeabilization: [7][8]

    • To allow antibody entry, permeabilize the mycobacterial cell envelope by treating with a combination of lysozyme (B549824) and Triton X-100.[7][8] An effective method involves incubation with lysozyme followed by a brief treatment with Triton X-100.[7][8]

  • Immunostaining: [4]

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a primary antibody against PatA for 1-2 hours at room temperature.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

    • Wash the cells to remove unbound secondary antibody.

  • Microscopy:

    • Mount the stained cells on a microscope slide.

    • Visualize the cells using a fluorescence microscope with appropriate filters.

Role of PatA in the PIM Biosynthetic Pathway

PatA is a key enzyme in the biosynthesis of PIMs. This pathway begins on the cytoplasmic face of the inner membrane. PatA catalyzes the transfer of a palmitoyl (B13399708) group to either PIM1 or PIM2.[1][3] The resulting acylated PIMs are essential for the formation of the more complex lipoglycans, lipomannan (LM) and lipoarabinomannan (LAM), which are crucial structural components of the mycobacterial cell envelope and are involved in host-pathogen interactions.[1][2]

While the PIM biosynthetic pathway is well-characterized, a direct signaling role for PatA or the PIM molecules within M. tuberculosis has not been established in the reviewed literature. The primary role of this pathway appears to be the synthesis of essential cell envelope components. However, these components on the bacterial surface can interact with host cell receptors, such as DC-SIGN, and modulate host immune responses, including Toll-like receptor signaling.[9][10]

Visualizations

PIM Biosynthetic Pathway

PIM_Biosynthesis PI Phosphatidyl-myo-inositol (PI) PIM1 PIM1 PI->PIM1 GDP-Man PIM2 PIM2 PIM1->PIM2 GDP-Man Ac1PIM1 Ac1PIM1 PIM1->Ac1PIM1 Palmitoyl-CoA Ac1PIM2 Ac1PIM2 PIM2->Ac1PIM2 Palmitoyl-CoA Ac1PIM1->Ac1PIM2 GDP-Man Higher_PIMs Higher PIMs, LM, LAM Ac1PIM2->Higher_PIMs PimA PimA PimA->PI PimB PimB PimB->PIM1 PimB->Ac1PIM1 PatA PatA (Rv0443) PatA->PIM1 PatA->PIM2

Caption: The PIM biosynthetic pathway in M. tuberculosis.

Experimental Workflow for Subcellular Localization

Subcellular_Localization_Workflow Culture M. tuberculosis Culture Harvest Harvest & Wash Cells Culture->Harvest Lysis Cell Lysis Harvest->Lysis Fractionation Differential Centrifugation Lysis->Fractionation Fractions Cytosol Cell Wall Membrane Fractionation->Fractions Quantification Protein Quantification Fractions->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection with Anti-PatA Antibody Western_Blot->Detection

Caption: Workflow for subcellular localization by fractionation.

References

PatA: A Pivotal Response Regulator in Cyanobacterial Nitrogen Fixation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cyanobacterial biology, the intricate process of nitrogen fixation within specialized cells called heterocysts presents a compelling model for understanding cellular differentiation and metabolic cooperation. Central to the genetic regulatory network governing this process is the response regulator PatA. This technical guide provides a comprehensive overview of the current understanding of PatA's function, the signaling pathways it modulates, and the experimental methodologies used to elucidate its role. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental mechanisms of cyanobacterial nitrogen fixation and potential targets for biotechnological applications.

The Role of PatA in Heterocyst Development and Patterning

PatA is a crucial protein for the proper differentiation and spatial patterning of heterocysts in filamentous cyanobacteria, particularly in the model organism Anabaena sp. PCC 7120.[1][2] Under conditions of nitrogen deprivation, these cyanobacteria differentiate approximately every 10th vegetative cell into a nitrogen-fixing heterocyst.[1] PatA ensures the correct establishment of this pattern, primarily by enabling the differentiation of intercalary heterocysts (those located within the filament) as opposed to only terminal ones.[2][3]

Mutations in the patA gene lead to a distinct phenotype characterized by a low frequency of heterocysts that are predominantly found at the ends of the filaments.[2][3][4] This phenotype is associated with poor growth under diazotrophic (nitrogen-fixing) conditions.[3] Conversely, overexpression of patA can lead to an increased frequency of heterocysts.[3] These observations underscore PatA's critical role in promoting the developmental program of intercalary cells.

Molecular Architecture of PatA

Sequence analysis of the PatA protein reveals a multi-domain structure, suggesting a complex regulatory function.[1][2][5] It is an atypical response regulator as its domains are arranged in a non-canonical order.[2]

  • PATAN Domain: Located at the N-terminus, the PATAN domain is a conserved region whose precise function is still under investigation but is predicted to mediate protein-protein interactions.[1][2][6]

  • Helix-Turn-Helix (HTH) Motif: A potential, though possibly disrupted, DNA-binding helix-turn-helix motif is located in the central part of the protein.[1][6] In the original Anabaena PatA, this domain appears to have lost its DNA-binding capability.[7]

  • CheY-like Receiver (REC) Domain: The C-terminus contains a CheY-like phosphoacceptor (receiver) domain.[1][5] This domain is characteristic of response regulators in two-component signal transduction systems and is likely regulated by phosphorylation.[2] However, the specific histidine kinase that phosphorylates PatA has not yet been identified.[2]

Signaling Pathways and Molecular Interactions

PatA functions as a key node in the complex signaling network that controls heterocyst differentiation. It interacts with and influences several other key regulatory and structural proteins.

Interaction with the Cell Division Machinery

A significant aspect of PatA's function is its interaction with the cell division apparatus (the divisome).[3][8] During heterocyst differentiation, cell division must be arrested in the differentiating cell. PatA plays a role in this process by interacting with essential cell division proteins, including ZipN and SepF.[8][9] This interaction is thought to destabilize the FtsZ ring, a key structure in bacterial cell division, thereby inhibiting cytokinesis and allowing the differentiation process to proceed.[3][8] Overexpression of PatA can lead to the formation of enlarged cells, further suggesting its involvement in cell division.[2]

Regulation of and by Key Transcription Factors

The expression and activity of PatA are intertwined with other master regulators of heterocyst development:

  • HetR: Considered the master regulator of heterocyst differentiation, HetR's activity is promoted by PatA.[2] Deletion of patA suppresses the increased heterocyst formation caused by hetR overexpression.[2][5] Interestingly, a patA mutant background shows increased levels of HetR protein, suggesting that PatA may also be involved in limiting HetR accumulation.[2][10] The transcription of patA itself is induced upon nitrogen deprivation and requires a functional hetR gene.[2]

  • NtcA: As a global nitrogen regulator, NtcA also plays a role in activating the transcription of patA.[11]

Crosstalk with Inhibitory Signals

The regular spacing of heterocysts is maintained by inhibitory signals that prevent adjacent cells from differentiating. PatA appears to counteract these inhibitory signals.[12]

  • PatS and HetN: These proteins produce peptides containing the RGSGR motif, which act as diffusible inhibitors of heterocyst differentiation.[12] PatA is thought to attenuate the negative effects of these inhibitors, thereby allowing intercalary cells to enter the differentiation pathway.[2] The phenotype of a patA mutant can be partially bypassed by inactivating patS.[10]

The signaling pathway involving PatA's interaction with the cell division machinery is depicted below.

PatA_Cell_Division_Pathway cluster_vegetative_cell Vegetative Cell cluster_differentiating_cell Differentiating Cell FtsZ FtsZ Divisome Active Divisome FtsZ->Divisome ZipN ZipN ZipN->Divisome SepF SepF SepF->Divisome CellDivision Cell Division Divisome->CellDivision InhibitedDivisome Inhibited Divisome Divisome->InhibitedDivisome inhibition PatA PatA PatA->InhibitedDivisome interacts with ZipN & SepF Differentiation Heterocyst Differentiation InhibitedDivisome->Differentiation PatA_Regulatory_Network HetR HetR PatA PatA HetR->PatA activates transcription PatA->HetR promotes activity & limits accumulation PatS PatS PatA->PatS attenuates inhibition HetN HetN PatA->HetN attenuates inhibition CellDivision Cell Division PatA->CellDivision HeterocystDifferentiation Heterocyst Differentiation PatA->HeterocystDifferentiation PatS->HeterocystDifferentiation HetN->HeterocystDifferentiation PatA_Localization_Workflow start Start: Construct patA-gfp fusion vector conjugation Introduce vector into Anabaena via conjugation start->conjugation selection Select for recombinant strains conjugation->selection growth Grow cultures in nitrogen-replete medium selection->growth induction Induce heterocyst differentiation (transfer to nitrogen-depleted medium) growth->induction sampling Collect samples at time points induction->sampling microscopy Confocal Laser Scanning Microscopy sampling->microscopy analysis Analyze GFP fluorescence to determine PatA subcellular localization microscopy->analysis end End: Determine PatA localization pattern analysis->end

References

The Role of the PatA CheY-like Domain in Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation of nitrogen-fixing heterocysts in filamentous cyanobacteria is a model for prokaryotic multicellularity and pattern formation. Central to this process is the PatA protein, a response regulator crucial for establishing the correct spatial pattern of differentiated cells. PatA is a modular protein featuring a C-terminal CheY-like (REC) receiver domain and an N-terminal PATAN domain. The REC domain, a hallmark of two-component signaling systems, is a putative phospho-acceptor, suggesting that its activity is modulated by phosphorylation in response to environmental cues. This technical guide provides an in-depth examination of the PatA CheY-like domain, consolidating current knowledge of its role in the complex signaling network that governs heterocyst development, detailing its known protein-protein interactions, and outlining key experimental methodologies used in its study. While genetic evidence strongly supports the importance of PatA, quantitative biochemical data on its CheY-like domain remains a key area for future investigation.

The PatA Signaling Pathway in Heterocyst Development

In the filamentous cyanobacterium Anabaena sp. PCC 7120, heterocyst differentiation is a tightly regulated process initiated by nitrogen deprivation. The this compound is a critical component of the signaling cascade that ensures heterocysts form at intercalary positions, creating a characteristic one-dimensional pattern along the filament.[1][2] A mutation in the patA gene results in a phenotype where heterocysts form almost exclusively at the terminal cells of the filament, leading to poor growth under nitrogen-fixing conditions.[3]

PatA functions within a complex regulatory network orchestrated by the master regulator HetR.[2] The signaling pathway involves both positive and negative regulators. Upon nitrogen step-down, HetR accumulates in developing cells and activates the transcription of genes required for differentiation.[2] The activity and spatial distribution of HetR are controlled by inhibitors such as PatS and HetN, which are produced in developing heterocysts and are thought to form a gradient along the filament to prevent differentiation in neighboring cells.[1][4] PatA appears to promote the activity of HetR and may act by attenuating the inhibitory effects of PatS and HetN through an unknown mechanism.[1]

The this compound consists of two primary domains: an N-terminal PATAN domain, which is predicted to mediate protein-protein interactions, and a C-terminal CheY-like receiver (REC) domain.[5][6][7] The REC domain is characteristic of response regulators in two-component signaling systems and contains a conserved aspartate residue that is the likely site of phosphorylation.[3] This phosphorylation event is presumed to be catalyzed by a yet-unidentified membrane-bound histidine kinase, which would act as the environmental sensor. Phosphorylation of the REC domain is hypothesized to induce a conformational change in PatA, modulating its interaction with downstream targets and thereby executing its regulatory function. One of the key functions of PatA is the inhibition of cell division in the differentiating cell, a process it appears to mediate by interacting with essential components of the divisome.[8]

PatA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Unknown_HK Unknown Histidine Kinase (Sensor) PatA_REC PatA-REC Unknown_HK->PatA_REC Phosphotransfer PatA_REC_P PatA-REC~P PatA_REC_P->PatA_REC Dephosphorylation (Unknown Phosphatase) HetR HetR (Master Regulator) PatA_REC_P->HetR Promotes Activity Divisome Divisome Proteins (e.g., FtsZ, ZipN) PatA_REC_P->Divisome Interacts with / Destabilizes PatA_REC->PatA_REC_P P PATAN PATAN Domain Differentiation Intercalary Heterocyst Differentiation HetR->Differentiation Activates Cell_Division Cell Division Divisome->Cell_Division Leads to PatS_HetN PatS / HetN (Inhibitors) PatS_HetN->HetR Inhibits Nitrogen_Deprivation Nitrogen Deprivation Nitrogen_Deprivation->Unknown_HK Senses Signal

Caption: Proposed signaling pathway for PatA in heterocyst development.

Data Presentation: PatA Interactions and Regulation

While precise quantitative data on the binding affinities and phosphorylation kinetics of the PatA CheY-like domain are not yet available in published literature, qualitative and genetic interaction data provide a framework for understanding its function. The available information is summarized below.

Table 1: Known Protein-Protein Interactions of PatA

Interacting Protein Domain(s) Involved Experimental Method Functional Consequence Reference(s)
Divisome components (e.g., FtsZ, ZipN) Likely PATAN Bacterial Adenylate Cyclase Two-Hybrid (BACTH) Destabilization of the cell division complex; Inhibition of cell division. [8]

| SepJ | Likely PATAN | Bacterial Adenylate Cyclase Two-Hybrid (BACTH) | Potential role in formation/stability of intercellular junctions. |[8] |

Table 2: Genetic Interactions and Regulation of PatA

Gene Interaction Type Effect on PatA Function/Expression Phenotype Reference(s)
hetR Positive Regulation Required for induction of patA transcription. A patA mutation suppresses the multi-heterocyst phenotype from hetR overexpression. [3][7]
patS Negative Regulation (Functional) PatA attenuates the inhibitory effect of PatS on differentiation. A patA mutant is epistatic to a patS mutant. [1]

| hetN | Negative Regulation (Functional) | PatA attenuates the inhibitory effect of HetN on differentiation. | A patA mutant is epistatic to a hetN mutant. |[1] |

Note: The absence of quantitative values (e.g., Kd, kcat/Km) in this section reflects the current state of published research. The field would greatly benefit from in vitro reconstitution and biophysical studies to determine these key parameters.

Experimental Protocols

The study of the PatA signaling pathway has relied on a combination of genetic, molecular biology, and microbiological techniques. Below are detailed representative protocols for key experimental approaches that have been, or could be, used to investigate the PatA CheY-like domain.

Protocol: Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System for Protein Interaction Analysis

This protocol is adapted from methods used to identify PatA's interaction with divisome proteins[8] and provides a robust method for screening and confirming protein-protein interactions in vivo in E. coli.

Objective: To test for a physical interaction between PatA (or its individual domains) and a putative partner protein.

Principle: The system uses two fragments, T18 and T25, of the catalytic domain of Bordetella pertussis adenylate cyclase. When brought into proximity by two interacting proteins, T18 and T25 reconstitute a functional enzyme, leading to cAMP production. Elevated cAMP levels in a cya deficient E. coli strain activate the transcription of reporter genes like lacZ and mal, resulting in a quantifiable phenotype (e.g., blue colonies on X-gal plates, red colonies on MacConkey-maltose agar).

Methodology:

  • Vector Construction:

    • Clone the full-length patA gene, the patA-PATAN domain, and the patA-REC domain into BACTH vectors (e.g., pKT25, pUT18, pUT18C) to create N- and C-terminal fusions with the T18 and T25 fragments.

    • Similarly, clone the gene for the putative interacting protein into a corresponding vector with the other adenylate cyclase fragment.

    • Include known interacting proteins (e.g., leucine (B10760876) zipper domains) as positive controls and empty vectors as negative controls.

  • Transformation:

    • Co-transform the E. coli reporter strain (e.g., BTH101, which is cya⁻) with a pair of plasmids: one encoding the T25 fusion and one encoding the T18 fusion.

  • Phenotypic Screening (Qualitative):

    • Plate the co-transformed cells on MacConkey agar (B569324) base supplemented with 1% maltose (B56501), 0.5 mM IPTG (if using inducible promoters), and appropriate antibiotics.

    • Incubate plates at 30°C for 48-72 hours. A positive interaction is indicated by the appearance of red colonies, signifying maltose fermentation.

    • Alternatively, plate on LB agar containing 40 µg/mL X-gal, 0.5 mM IPTG, and antibiotics. Blue colonies indicate a positive interaction due to β-galactosidase activity.

  • β-Galactosidase Assay (Quantitative):

    • Grow liquid cultures of the co-transformants in LB medium with antibiotics and IPTG at 30°C to an OD₆₀₀ of ~0.5.

    • Permeabilize the cells by adding 20 µL of 0.1% SDS and 40 µL of chloroform (B151607) to 1 mL of culture, followed by vortexing.

    • Initiate the colorimetric reaction by adding 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL in Buffer Z) and incubate at 28°C.

    • Stop the reaction by adding 500 µL of 1 M Na₂CO₃ when a yellow color develops.

    • Measure the absorbance at 420 nm (A₄₂₀).

    • Calculate β-galactosidase activity in Miller Units: Units = 1000 * A₄₂₀ / (t * V * OD₆₀₀), where t is reaction time in minutes and V is the volume of culture used in mL. Compare the activity of experimental pairs to positive and negative controls.

BACTH_Workflow cluster_cloning Plasmid Construction cluster_assay Interaction Assay Gene_A Gene for Protein A (e.g., patA) Vector_T25 pUT18/C Vector (T25 fragment) Fusion_A Protein A-T25 Fusion Plasmid Gene_A->Fusion_A Ligation Gene_B Gene for Protein B (Partner) Vector_T18 pKT25 Vector (T18 fragment) Fusion_B Protein B-T18 Fusion Plasmid Gene_B->Fusion_B Ligation Vector_T25->Fusion_A Ligation Vector_T18->Fusion_B Ligation CoTransform Co-transformation Fusion_A->CoTransform Fusion_B->CoTransform Ecoli E. coli cya- strain (e.g., BTH101) Ecoli->CoTransform Interaction If A and B interact: T18 and T25 brought together CoTransform->Interaction NoInteraction If A and B do not interact: T18 and T25 remain separate CoTransform->NoInteraction cAMP cAMP Production Interaction->cAMP Reporter Reporter Gene Activation (lacZ, mal operons) cAMP->Reporter Result Positive Result: Blue/Red Colonies, High β-gal activity Reporter->Result

Caption: General workflow for a Bacterial Two-Hybrid (BACTH) experiment.
Protocol: In Vitro Phosphorylation Assay

This protocol provides a general framework for determining if the PatA REC domain can be phosphorylated by a candidate histidine kinase using radiolabeled ATP.

Objective: To detect the transfer of a phosphoryl group from a kinase to the PatA REC domain.

Principle: The assay uses [γ-³²P]ATP as a phosphate (B84403) donor. If the kinase phosphorylates PatA, the radiolabeled phosphate will be incorporated into the this compound. The phosphorylated protein can then be separated by SDS-PAGE and visualized by autoradiography.

Methodology:

  • Protein Purification:

    • Express and purify recombinant full-length PatA, the isolated PatA-REC domain, and the candidate histidine kinase (or its catalytic domain). Use affinity tags (e.g., His₆-tag) for purification.

    • As a negative control, create a point mutant of the conserved phospho-acceptor aspartate in the REC domain (e.g., D_to_A mutation).

  • Kinase Reaction:

    • Prepare a reaction buffer suitable for kinase activity (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

    • Set up the reaction in a final volume of 20-50 µL. A typical reaction would contain:

      • 1-5 µM purified histidine kinase.

      • 5-10 µM purified PatA-REC (or full-length PatA / mutant PatA).

      • 1x Kinase Buffer.

      • 100 µM ATP.

      • 1-5 µCi [γ-³²P]ATP.

    • Set up control reactions: (a) without kinase, (b) without PatA substrate, (c) with the non-phosphorylatable PatA mutant.

  • Incubation and Termination:

    • Initiate the reaction by adding the ATP mixture.

    • Incubate at a suitable temperature (e.g., 30°C) for a time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Detection:

    • Separate the proteins on a 12-15% SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading.

    • Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated proteins. A band corresponding to the molecular weight of PatA that increases in intensity over time indicates successful phosphorylation.

Conclusion and Future Directions

The this compound, through its CheY-like REC domain, is a pivotal component of the signaling network that establishes the developmental pattern in Anabaena. Genetic evidence and protein interaction studies have firmly placed PatA at the intersection of differentiation signaling and cell division machinery. The prevailing model suggests that phosphorylation of the REC domain, likely by an as-yet-unidentified histidine kinase, serves as a molecular switch that activates PatA, leading to the modulation of its interactions with downstream targets like the divisome.

Despite this progress, a significant gap exists in the biochemical and biophysical understanding of the PatA REC domain. The future of research in this area should be directed towards:

  • Identification of the Cognate Kinase: A systematic screen (e.g., using a comprehensive BACTH library of all Anabaena histidine kinases) is required to identify the specific kinase(s) that phosphorylate PatA.

  • Quantitative Biochemical Analysis: In vitro reconstitution of the phosphorylation cascade will be essential to measure the kinetic parameters of phosphorylation and dephosphorylation, providing crucial data for quantitative models of the signaling network.

  • Structural Biology: Determining the high-resolution structure of the PatA REC domain in both its phosphorylated and unphosphorylated states would provide invaluable insight into the conformational changes that drive its function.

  • Quantitative Interaction Studies: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be employed to measure the binding affinities between phosphorylated/unphosphorylated PatA and its interaction partners (e.g., divisome components), thereby quantifying the effect of phosphorylation on complex formation.

Answering these questions will not only illuminate the precise molecular mechanisms of PatA function but will also provide a deeper, quantitative understanding of how prokaryotes establish complex, multicellular patterns. For drug development professionals, a detailed understanding of such essential regulatory nodes could offer novel targets for antimicrobial strategies aimed at disrupting bacterial development and survival.

References

Transcriptional Regulation of the patA Gene in Anabaena: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Regulatory Mechanisms Governing Heterocyst Patterning

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional regulation of the patA gene in the filamentous cyanobacterium Anabaena sp. PCC 7120. The patA gene is a critical component of the genetic network that controls the spatiotemporal patterning of heterocysts, specialized nitrogen-fixing cells. Understanding the intricate regulation of patA is essential for elucidating the mechanisms of cellular differentiation and pattern formation in this model organism, with potential implications for agricultural biotechnology and the development of novel therapeutic strategies.

Introduction to patA and its Role in Heterocyst Development

In response to nitrogen deprivation, Anabaena undergoes a developmental program where vegetative cells differentiate into heterocysts at semi-regular intervals along the filament. This pattern is crucial for the survival of the filament, as heterocysts provide fixed nitrogen to the surrounding vegetative cells. The patA gene product plays a pivotal role in establishing this pattern, particularly in the formation of intercalary heterocysts (heterocysts located between two vegetative cells). Mutants lacking a functional patA gene exhibit a distinct phenotype where heterocysts form almost exclusively at the terminal ends of the filaments[1].

The PatA protein contains a C-terminal domain with similarity to CheY-like response regulators, suggesting its involvement in a signal transduction pathway[1]. It is thought to function by modulating the activity of HetR, a master regulator of heterocyst differentiation[1][2]. The transcriptional control of the patA gene itself is a key regulatory node, ensuring its expression is appropriately timed and localized during the differentiation process.

Transcriptional Activators of the patA Gene

The expression of patA is primarily controlled by two major transcriptional regulators in Anabaena: NtcA and HetR.

NtcA: A Global Nitrogen Regulator

NtcA is a global transcription factor that senses the cellular nitrogen status. Under nitrogen-limiting conditions, the intracellular concentration of 2-oxoglutarate (2-OG) increases, which acts as a co-activator for NtcA[3][4]. Activated NtcA binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their expression.

The patA promoter region contains two conserved NtcA-binding boxes (consensus sequence: GTAN8TAC) located at approximately -110 and -249 base pairs upstream of the translational start site[3][4]. The binding of NtcA to these sites is essential for the induction of patA expression upon nitrogen step-down[3][4]. This induction is observed between 3 to 6 hours after the removal of combined nitrogen[3][4]. In an ntcA mutant background, the induction of patA transcription is abolished[3][4].

HetR: The Master Regulator of Heterocyst Differentiation

HetR is a DNA-binding protein that is both necessary and sufficient for heterocyst differentiation. The expression of patA is also dependent on a functional hetR gene.[2][5] Studies have identified three apparent transcriptional start points (tsps) for the patA gene, located at -305, -614, and -645 nucleotides relative to the translational start site[2][6]. Transcription from the -305 tsp is induced in all cells of the filament in response to nitrogen deprivation and is dependent on HetR[2][6]. In contrast, transcription from the -614/-645 tsps is spatially regulated and occurs predominantly in the cells that will develop into heterocysts[2][6].

Autoregulation and Feedback Mechanisms

Interestingly, PatA also appears to be involved in a negative feedback loop regulating its own expression. In a patA deletion mutant, the overall transcription from the patA promoter is reportedly increased[2][6]. This suggests that the this compound, either directly or indirectly, represses its own synthesis. This autoregulatory mechanism may be crucial for maintaining appropriate levels of the this compound during heterocyst development.

Quantitative Data on patA Gene Expression

The following tables summarize the available quantitative and semi-quantitative data on the transcriptional regulation of the patA gene.

Condition/Genetic BackgroundMethodKey FindingReference
Wild-type, Nitrogen step-down (3-6 hours)Semi-quantitative RT-PCRInduction of patA expression[3][4]
ntcA mutant, Nitrogen step-downSemi-quantitative RT-PCRAbolished induction of patA expression[3][4]
Wild-type with PpatA-gfp fusionMicroscopyBright GFP fluorescence in heterocysts[3]
ntcA mutant with PpatA-gfp fusionMicroscopyNo GFP expression[3]
Mutation of both NtcA-binding sites in PpatA-gfpMicroscopyAbolished GFP expression[3]
Mutation of NtcA-binding site A2 in PpatA-gfpMicroscopyAbolished GFP expression[3]
Mutation of NtcA-binding site A1 in PpatA-gfpMicroscopyReduced GFP expression[3]
hetR mutantTranscriptional reporter fusionLack of induction of patA transcription[2][7]
patA mutantTranscriptional reporter fusionMarkedly increased fluorescence from PpatA-gfp[2]
Ectopic overexpression of hetR in patA mutantPhenotypic analysisSuppression of the ~3-fold increase in heterocyst number seen with hetR overexpression[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying patA transcriptional regulation.

patA_Regulation cluster_signals Environmental Cue cluster_regulators Key Regulators cluster_gene Target Gene Nitrogen_Deprivation Nitrogen Deprivation HetR HetR Nitrogen_Deprivation->HetR induces 2_OG 2-Oxoglutarate Nitrogen_Deprivation->2_OG increases NtcA NtcA patA_promoter patA Promoter NtcA->patA_promoter binds & activates HetR->patA_promoter activates (-305 tsp) 2_OG->NtcA activates patA_gene patA Gene patA_promoter->patA_gene transcription PatA_protein This compound patA_gene->PatA_protein translation PatA_protein->HetR modulates activity PatA_protein->patA_promoter inhibits Experimental_Workflow cluster_culture Cell Culture & Induction cluster_analysis Molecular Analysis cluster_data Data Acquisition & Interpretation Culture Grow Anabaena (e.g., in BG-11) Induction Nitrogen Step-down (transfer to BG-11₀) Culture->Induction RNA_Extraction Total RNA Extraction Induction->RNA_Extraction EMSA EMSA Induction->EMSA Protein Extract ChIP ChIP-qPCR Induction->ChIP Cross-linked Chromatin GFP_reporter GFP Reporter Assay Induction->GFP_reporter Reporter Strain RT_PCR Semi-quantitative or qRT-PCR RNA_Extraction->RT_PCR Quantification Quantify Gene Expression Levels RT_PCR->Quantification Binding_Analysis Analyze Protein-DNA Interaction EMSA->Binding_Analysis ChIP->Binding_Analysis Microscopy Visualize Gene Expression Pattern GFP_reporter->Microscopy

References

Evolutionary conservation of PatA in nitrogen-fixing cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Conservation of PatA in Nitrogen-Fixing Cyanobacteria

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The PatA protein is a crucial component of the regulatory network controlling cellular differentiation and pattern formation in nitrogen-fixing filamentous cyanobacteria. This document provides a comprehensive overview of the evolutionary conservation, structure, function, and regulation of PatA. It details the protein's conserved domains, its integral role in the signaling cascade that governs heterocyst development, and the experimental methodologies employed to elucidate its function. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of PatA's significance as a potential target for agronomic and biotechnological applications.

Introduction: PatA and Heterocyst Patterning

In response to nitrogen deprivation, certain filamentous cyanobacteria, such as Anabaena sp. PCC 7120, undergo a remarkable developmental process.[1][2][3] Vegetative cells, which perform oxygenic photosynthesis, differentiate into specialized, nitrogen-fixing cells called heterocysts.[1][2][3] This differentiation is not random; heterocysts are formed in a semi-regular, one-dimensional pattern along the filament, ensuring an efficient exchange of fixed nitrogen for fixed carbon with neighboring vegetative cells.[3]

Central to the establishment of this pattern is the this compound.[1][4] PatA is necessary for the proper spatial arrangement of heterocysts.[1][4] Mutant strains lacking a functional patA gene exhibit a distinct phenotype where heterocysts differentiate almost exclusively at the terminal ends of the filaments, with intercalary heterocyst formation being largely suppressed.[1][2][5][6] This suggests PatA plays a critical role in enabling vegetative cells at intercalary positions to overcome inhibitory signals and commit to differentiation.[2][6] Based on its sequence, PatA is classified as an unusual response regulator, featuring a C-terminal receiver domain similar to CheY.[1][7][8]

PatA Structure and Conserved Domains

Sequence analysis of the this compound, particularly from the model organism Anabaena sp. PCC 7120, has revealed a multi-domain architecture.[8][9] This structure is key to its function in signal transduction and regulation.

  • PATAN Domain: Located at the N-terminus, the PATAN domain is a conserved region predicted to mediate protein-protein interactions.[4][8][9] PATAN domains are found in a variety of bacteria and archaea and are often associated with other signal transduction domains.[8][9] In PatA, this domain can function independently of the C-terminal receiver domain to complement a patA mutant.[1][10]

  • Helix-Turn-Helix (HTH) Domain: A potential, though likely disrupted, HTH DNA-binding domain is located in the middle of the protein.[8][9][11] In the original this compound from Anabaena PCC 7120, this domain is thought to have lost its DNA-binding capability.[11] However, in other PatA-like proteins, this domain may be functional in regulating transcription.[11]

  • REC Domain: The C-terminal region contains a CheY-like phosphoacceptor or receiver (REC) domain.[7][8][9] This is characteristic of response regulators in two-component signaling systems, which are typically activated via phosphorylation.[7] Unusually, this domain is at the C-terminus in PatA, whereas in most response regulators it is at the N-terminus.[1][4]

Evolutionary Conservation and Distribution

PatA-like response regulators are widespread throughout the cyanobacterial phylum and are not restricted to heterocyst-forming species.[8] The number of patA paralogs within a genome generally correlates with genome size rather than the ability to form heterocysts.[9] For instance, the non-heterocystous cyanobacterium Synechocystis sp. PCC 6803 encodes more PatA-like proteins than the heterocystous Anabaena PCC 7120.[9] In Synechocystis, these proteins are involved in processes like phototaxis.[8][12]

The presence of PATAN domains extends beyond cyanobacteria, being found in various environmental bacteria and archaea, where they are implicated in regulating processes like gliding motility and the formation of fruiting bodies.[8][9] This broad distribution suggests that PatA-type regulators originated from ancestral chemosensory systems and were later adapted to control diverse cellular processes, including the complex multicellular patterning of heterocysts.[12]

Table 1: Distribution of PatA-type Regulators in Select Cyanobacteria
OrganismHeterocyst FormationNumber of PatA-like GenesReference
Anabaena sp. PCC 7120Yes1+[9]
Anabaena variabilisYesFewer than Synechocystis[9]
Synechocystis sp. PCC 6803No6[9][12]
Crocosphaera watsoniiNoMore than Anabaena[9]

PatA's Role in the Heterocyst Regulatory Network

PatA functions within a complex signaling network that balances positive and negative signals to establish the heterocyst pattern. Its primary role appears to be promoting the activity of HetR, the master regulator of heterocyst differentiation.[1][4]

Interaction with Key Regulators
  • HetR: HetR is a DNA-binding protease essential for initiating differentiation.[5] PatA appears to act both upstream and downstream of hetR transcription.[13] Deletion of patA suppresses the multiple heterocyst phenotype caused by hetR overexpression, suggesting PatA is required for HetR's function.[1][7] It is proposed that PatA, possibly with HetF, is involved in a post-transcriptional modification of HetR that is essential for its regulatory activity.[6]

  • PatS and HetN: These are inhibitors of differentiation.[5][6] PatS is a small peptide that diffuses along the filament and inhibits HetR's DNA-binding activity, preventing nearby cells from differentiating.[5][6] HetN is involved in maintaining the established pattern.[5][6] Epistasis studies suggest that PatA promotes differentiation by attenuating the negative effects of both PatS and HetN.[1][5][14]

A Link to Cell Division

Recent evidence suggests a mechanism for PatA's function through the inhibition of cell division in differentiating cells. PatA has been shown to interact directly with essential cell division proteins ZipN and SepF.[3][15] This interaction may destabilize the FtsZ ring, a crucial structure for cell division, thereby arresting the cell cycle and committing the cell to the irreversible process of differentiation.[3][15] Localization of PatA-GFP to cell division sites further supports its participation in this process.[1][10]

Signaling Pathway Diagram

PatA_Signaling_Pathway PatA Signaling in Heterocyst Differentiation cluster_outcomes Cellular Outcomes Nitrogen_Deprivation Nitrogen Deprivation HetR_Activity HetR Activity (Master Regulator) Nitrogen_Deprivation->HetR_Activity induces Differentiation Intercalary Heterocyst Differentiation HetR_Activity->Differentiation promotes PatA PatA PatA->HetR_Activity PatS_HetN PatS / HetN (Inhibitors) PatA->PatS_HetN attenuates Divisome Divisome (ZipN, SepF, FtsZ) PatA->Divisome inhibits PatS_HetN->HetR_Activity inhibit Cell_Division_Arrest Cell Division Arrest Divisome->Cell_Division_Arrest Cell_Division_Arrest->Differentiation required for PatA_Gene_Regulation Transcriptional Regulation of the patA Gene cluster_input Environmental Cue cluster_regulators Transcription Factors cluster_gene Target Gene cluster_output Product Nitrogen_Deprivation Nitrogen Deprivation (High 2-OG levels) NtcA NtcA Nitrogen_Deprivation->NtcA activates patA_promoter patA Promoter (NtcA-binding sites) NtcA->patA_promoter binds to HetR HetR HetR->patA_promoter required for induction patA_gene patA gene patA_promoter->patA_gene leads to transcription PatA_protein This compound patA_gene->PatA_protein translation Experimental_Workflow Experimental Workflow for PatA Functional Analysis Start Start: Identify patA homolog Seq_Analysis Sequence & Domain Analysis (Phylogenetics) Start->Seq_Analysis Mutant_Creation Gene Knockout (Homologous Recombination) Seq_Analysis->Mutant_Creation Phenotype Phenotypic Analysis (Microscopy, N-fixation assay) Mutant_Creation->Phenotype Expression Gene Expression Study (Reporter Fusions: gfp, lacZ) Phenotype->Expression Epistasis Epistasis Analysis (Double Mutant Creation) Phenotype->Epistasis Localization Protein Localization (PatA-GFP fusion) Expression->Localization Interaction Protein Interaction Study (Yeast 2-Hybrid, Pull-down) Localization->Interaction Model Develop Regulatory Model Interaction->Model Epistasis->Model

References

Mechanism of Action of Pateamine A on eIF4A Helicase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Pateamine A (PatA) is a potent marine-derived natural product that inhibits eukaryotic translation initiation. Its primary molecular target is the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A), an essential component of the eIF4F complex responsible for unwinding the 5' untranslated regions (UTRs) of mRNAs. Unlike conventional enzyme inhibitors, Pateamine A employs a unique mechanism of action. Instead of blocking the enzymatic functions of eIF4A, it enhances them.[1][2][3] PatA functions as an interfacial inhibitor, or "molecular clamp," by stabilizing a ternary complex between eIF4A and its RNA substrate.[4][5][6] This action sequesters eIF4A on mRNA, preventing its crucial recycling and participation in the eIF4F complex, thereby stalling the ribosome recruitment step of cap-dependent translation.[4][7][8] This guide provides an in-depth examination of this mechanism, presenting quantitative data, detailed experimental protocols, and structural insights relevant to researchers in oncology and virology.

Introduction

The Role of eIF4A in Cap-Dependent Translation Initiation

Eukaryotic translation initiation is a fundamental biological process and a critical point of regulation for gene expression. The majority of eukaryotic mRNAs are translated via a cap-dependent mechanism, which requires the assembly of the eIF4F complex at the 5' m7G cap structure.[3][6] The eIF4F complex comprises three main proteins: eIF4E, the cap-binding protein; eIF4G, a large scaffolding protein; and eIF4A, an ATP-dependent RNA helicase.[2][3][8]

eIF4A is the prototypical member of the DEAD-box family of RNA helicases.[6][8] Its primary function is to unwind complex secondary structures within the 5'-UTR of mRNAs, which facilitates the scanning of the 43S preinitiation complex to locate the start codon.[4][7] While eIF4A possesses intrinsic RNA-dependent ATPase and ATP-dependent helicase activities, these are relatively weak and are significantly stimulated by accessory factors such as eIF4B and eIF4G.[3][8] Mammalian cells express three eIF4A paralogs: eIF4A1 and eIF4A2, which are involved in translation initiation, and eIF4A3, which functions in the exon junction complex and nonsense-mediated mRNA decay (NMD).[8][9] Pateamine A has been shown to interact with all three isoforms.[8][10]

Pateamine A: A Marine-Derived Natural Product

Pateamine A is a macrolide isolated from the marine sponge Mycale hentscheli.[5] It has demonstrated potent antiproliferative, proapoptotic, and antiviral properties, which are attributed to its ability to inhibit protein synthesis.[1][5] At concentrations below 100 nM, PatA effectively suppresses cap-dependent translation, disrupts polysomes, and induces the formation of cellular stress granules.[8] Its unique mechanism of action on a highly conserved and essential enzyme makes it a valuable molecular probe for studying translation and a lead compound for therapeutic development.[1][11]

Core Mechanism of Action: The Molecular Clamp Model

The inhibitory effect of Pateamine A on translation is paradoxical, as it stimulates the core enzymatic activities of eIF4A.[1][2][7] The prevailing model describes PatA as an interfacial inhibitor that clamps eIF4A onto RNA, effectively sequestering it from the translation machinery.

Pateamine A as an Interfacial Inhibitor

PatA functions by stabilizing the interaction between eIF4A and RNA.[6] It acts as a chemical inducer of dimerization, forcing a tight engagement between the helicase and its substrate.[4][7] This creates a stable ternary complex (eIF4A-PatA-RNA) that is resistant to dissociation.[1] This "RNA clamping" mechanism is the cornerstone of its inhibitory action.[5]

Stimulation of eIF4A Enzymatic Activity

Binding of PatA presets eIF4A into a high-affinity, closed conformation that is competent for RNA binding, even in the absence of ATP.[2][6] This conformational change stimulates the intrinsic RNA-dependent ATPase and ATP-dependent RNA helicase activities of eIF4A.[1][2][8] By stabilizing the active conformation, PatA effectively lowers the activation energy for enzymatic turnover.

Sequestration of eIF4A and Inhibition of Recycling

The tight clamping of eIF4A onto mRNA prevents its release and recycling, which is essential for subsequent rounds of initiation.[7] During normal translation, eIF4A must cycle on and off the eIF4F complex to unwind different sections of the 5'-UTR.[8] By locking eIF4A onto the RNA, PatA depletes the pool of free eIF4A available to form new, functional eIF4F complexes, thereby stalling the scanning process and preventing 48S initiation complex formation.[7][8]

Disruption of the eIF4F Complex

A direct consequence of PatA binding is the disruption of the eIF4F complex. PatA has been shown to inhibit the association between eIF4A and eIF4G.[1][12] Interestingly, it also promotes the formation of a stable ternary complex between eIF4A and another initiation factor, eIF4B.[1][12] These alterations in protein-protein interactions further contribute to the dysregulation of the initiation pathway.

G cluster_0 Standard Translation Initiation cluster_1 Inhibition by Pateamine A eIF4F eIF4F Complex (eIF4E-eIF4G-eIF4A) mRNA_cap 5' Cap mRNA eIF4F->mRNA_cap Binds unwinding Unwinding of 5'-UTR mRNA_cap->unwinding Recruits eIF4A eIF4A_free Free eIF4A Pool eIF4A_free->eIF4F Recycling scan 43S Complex Scanning unwinding->scan translation Translation scan->translation PatA Pateamine A eIF4A_free_inhib Free eIF4A Pool PatA->eIF4A_free_inhib eIF4A_RNA_PatA Sequestered Complex (eIF4A-PatA-RNA) eIF4A_RNA_PatA->eIF4A_free_inhib Recycling Blocked eIF4A_free_inhib->eIF4A_RNA_PatA Clamps onto mRNA eIF4F_inhib eIF4F Complex eIF4A_free_inhib->eIF4F_inhib Association Inhibited stall Translation Stalled eIF4F_inhib->stall Dysfunctional

Caption: Mechanism of Pateamine A action on eIF4A helicase.

Quantitative Analysis of Pateamine A - eIF4A Interaction

The interaction of Pateamine A with eIF4A and its subsequent effects on cellular processes have been quantified in various studies. The data highlight its high potency.

Table 1: Binding Affinity and Cellular Potency of Pateamine A

Parameter Value Cell Line / System Comments Reference
CC50 0.42 nM HepG2 Cytotoxicity concentration 50%. [5]
EC50 0.46 µM BJAB Burkitt lymphoma Effective concentration 50% for decreasing cell viability. Note: This value is for compound 28, a potent eIF4A inhibitor, used for comparison. PatA itself is potent in the low nM range. [13]

| Proliferation Inhibition | < 100 nM | Cancer cell lines | General concentration range for potent anti-proliferative effects. |[8] |

Table 2: Effect of Pateamine A on eIF4A Enzymatic Activities

Activity Assessed Effect System Comments Reference
RNA-dependent ATPase Stimulated Recombinant eIF4A1 PatA enhances the rate of ATP hydrolysis in the presence of an RNA substrate. [2]
ATP Binding Stimulated Recombinant eIF4A1 PatA promotes ATP binding, particularly in the presence of RNA. [2]
RNA Binding Stimulated / Stabilized Recombinant eIF4A1 PatA increases the affinity of eIF4A for RNA, effectively "clamping" it on. [2][6][7]

| Helicase (RNA Unwinding) | Stimulated | Recombinant eIF4A1 | Consistent with the stimulation of ATPase activity, RNA unwinding is also enhanced. |[2][8] |

Detailed Experimental Protocols

Characterizing the mechanism of PatA involves a series of biochemical and cellular assays designed to probe its interaction with eIF4A and its effect on translation.

eIF4A Helicase Activity Assay

This assay directly measures the ability of eIF4A to unwind a duplex RNA substrate.

  • Principle: A radiolabeled RNA duplex is incubated with recombinant eIF4A, ATP, and the compound of interest (PatA). The unwinding of the duplex into single strands is resolved by native polyacrylamide gel electrophoresis (PAGE) and quantified by autoradiography.

  • Methodology:

    • Substrate Preparation: A short RNA oligonucleotide is 32P-labeled at its 5' end using T4 polynucleotide kinase and [γ-32P]ATP. This labeled strand is then annealed to a longer, unlabeled complementary strand to create a duplex with a 3' or 5' single-stranded overhang for helicase loading.

    • Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).

    • Assay: To the buffer, add recombinant human eIF4A1, the 32P-labeled RNA duplex substrate, ATP, and varying concentrations of Pateamine A or vehicle control.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Quenching: Stop the reaction by adding a stop buffer containing EDTA (to chelate Mg2+) and a loading dye.

    • Analysis: Resolve the single-stranded and duplex RNA on a non-denaturing polyacrylamide gel. Visualize the bands using a phosphorimager. The percentage of unwound substrate is calculated relative to a heat-denatured control.[2]

RNA-Dependent ATPase Assay

This assay measures the rate of ATP hydrolysis by eIF4A, which is dependent on the presence of RNA.

  • Principle: The hydrolysis of [γ-32P]ATP to ADP and free 32P-labeled inorganic phosphate (B84403) (Pi) is monitored over time.

  • Methodology:

    • Reaction Mixture: Prepare a reaction buffer as described for the helicase assay.

    • Assay: Add recombinant eIF4A1, a single-stranded RNA cofactor (e.g., poly(U) or poly(A)), [γ-32P]ATP, and the test compound (PatA).

    • Time Course: Incubate at 37°C. At various time points, remove aliquots of the reaction and quench them with formic acid or EDTA.

    • Analysis: Spot the quenched aliquots onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Develop the TLC plate in a buffer that separates ATP from free phosphate (e.g., 0.5 M LiCl, 1 M formic acid).

    • Quantification: Dry the plate and visualize using a phosphorimager. Quantify the spots corresponding to unhydrolyzed ATP and free Pi to determine the percentage of ATP hydrolyzed.[2][14]

Fluorescence Polarization (FP) RNA Clamping Assay

This assay is ideal for measuring the stabilization of the eIF4A-RNA complex by PatA.[6]

  • Principle: A small, fluorescein-labeled RNA oligonucleotide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a large protein like eIF4A, the tumbling rate slows dramatically, increasing the polarization value. PatA is expected to enhance this increase by stabilizing the complex.

  • Methodology:

    • Reagents: Use a 5'-fluorescein-labeled RNA oligo (e.g., poly(AG)8), recombinant eIF4A1, and the test compound.

    • Assay Plate: In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent RNA probe to a buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT).

    • Titration: Add increasing concentrations of recombinant eIF4A1 in the presence or absence of a fixed concentration of Pateamine A. Include ATP or a non-hydrolyzable analog like AMP-PNP.

    • Incubation: Incubate at room temperature for 15-30 minutes to allow binding to reach equilibrium.

    • Measurement: Read the fluorescence polarization on a suitable plate reader. The data are plotted as mP (millipolarization units) versus protein concentration to determine the binding affinity (Kd) and the stabilizing effect of the compound.[6][9]

G cluster_biochem Biochemical Assays cluster_cell Cellular Assays start Start: Pateamine A Characterization reagents Reagents: - Pateamine A - Recombinant eIF4A - RNA Substrates (labeled/unlabeled) - ATP/[γ-32P]ATP start->reagents atpase 1. ATPase Assay reagents->atpase Measure ATP hydrolysis helicase 2. Helicase Assay reagents->helicase Measure RNA unwinding fp 3. FP RNA Clamping Assay reagents->fp Measure complex stability translation_assay 4. In Vitro/In Vivo Translation Assay reagents->translation_assay viability 5. Cell Viability/ Proliferation Assay reagents->viability analysis Data Analysis: - Determine IC50, EC50, Kd - Confirm Mechanism atpase->analysis helicase->analysis fp->analysis translation_assay->analysis viability->analysis

Caption: Experimental workflow for characterizing Pateamine A activity.

Structural Insights and Substrate Specificity

Crystallographic Analysis of the eIF4A:RNA:DMPatA Complex

The crystal structure of human eIF4A1 in a complex with RNA, a non-hydrolyzable ATP analog (AMPPNP), and a PatA analog (desmethyl-pateamine A, or DMPatA) has been solved.[6] This structure provides critical insights into the molecular clamp mechanism.

The analysis revealed that DMPatA wedges itself into a pocket at the interface of eIF4A and the RNA backbone.[6] One end of the molecule interacts with protein residues, while the other end stacks between two RNA bases.[6] This creates a physical bridge that locks the protein onto the RNA strand, stabilizing the closed, active conformation of eIF4A. Strikingly, the mode of interaction is nearly identical to that of rocaglamide (B1679497) A, a structurally unrelated natural product that also targets eIF4A, demonstrating a remarkable case of functional mimicry.[6]

RNA Sequence Preferences

While the related rocaglates show a strong preference for clamping eIF4A onto polypurine tracts, Pateamine A appears to have a broader substrate tolerance.[5][9] PatA can stabilize eIF4A binding to both polypurine and polypyrimidine RNA templates.[9] However, recent studies using unbiased sequencing methods (Bind-n-Seq) suggest that PatA-targeted eIF4A does exhibit a preference for GNG motifs.[15] This unusual binding sterically hinders the scanning 40S ribosome.[15] The positive charge on the trienyl arm of the PatA molecule is thought to be crucial for this guanine (B1146940) selectivity.[15]

Conclusion and Future Directions

Pateamine A inhibits translation initiation through a sophisticated and paradoxical mechanism. By acting as a molecular clamp that enhances the enzymatic activities of eIF4A while sequestering it on RNA, PatA effectively shuts down the cap-dependent translation pathway.[1][4][7] This mode of action distinguishes it from classical competitive or allosteric inhibitors and provides a powerful tool for probing the dynamics of the translation machinery.

For drug development professionals, the ability of PatA to target a fundamental process often dysregulated in cancer and viral infections is of significant interest.[5][11] Future research will likely focus on leveraging the structural understanding of the PatA-eIF4A-RNA interface to design second-generation inhibitors with improved selectivity, reduced toxicity, and optimized pharmacological properties. Furthermore, exploring the nuances of its RNA sequence preferences could open avenues for developing agents that selectively repress the translation of specific oncogenic or viral mRNAs.

References

Pateamine A: A Technical Guide to a Potent Natural Product Inhibitor of Translation Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pateamine A (PatA), a macrolide natural product isolated from the marine sponge Mycale sp., is a potent antiproliferative and pro-apoptotic agent that functions through a novel mechanism of translation initiation inhibition. Its primary molecular target is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase essential for unwinding mRNA secondary structures to facilitate ribosome binding. Unlike typical enzymatic inhibitors, PatA acts as a molecular clamp, enhancing the intrinsic ATPase and helicase activities of eIF4A while locking it onto mRNA. This sequestration of eIF4A disrupts its interaction with other initiation factors, stalls the 48S pre-initiation complex, and globally suppresses cap-dependent translation, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of Pateamine A's mechanism of action, quantitative activity data, detailed experimental protocols for its study, and visualization of the key cellular pathways it modulates.

Mechanism of Action

Pateamine A exerts its potent biological activity by targeting eIF4A, a critical component of the eIF4F complex which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.

The canonical function of eIF4A is to utilize ATP hydrolysis to unwind complex secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, a rate-limiting step for the translation of many growth-promoting proteins. PatA binds directly to eIF4A and, paradoxically, stimulates its RNA-dependent ATPase and ATP-dependent RNA helicase activities.[1][2] However, this stimulation does not lead to enhanced translation. Instead, PatA acts as an interfacial inhibitor, forcing an unusually stable engagement between eIF4A and RNA.[3]

This action has several key consequences:

  • Sequestration of eIF4A: PatA effectively "clamps" eIF4A onto mRNA, preventing its necessary recycling and participation in subsequent rounds of initiation.[3]

  • Disruption of the eIF4F Complex: The PatA-eIF4A-RNA complex inhibits the crucial association between eIF4A and the scaffolding protein eIF4G.[4][5] This dissociation functionally disassembles the eIF4F complex, preventing the recruitment of the 43S pre-initiation complex to the mRNA cap.

  • Stalling of Initiation Complexes: The aberrant, hyper-stable eIF4A-mRNA complexes act as roadblocks, causing the stalling of scanning ribosomes on the mRNA transcript.[4]

  • Induction of Stress Granules: The accumulation of stalled initiation complexes is a form of cellular stress that triggers the formation of stress granules, which are cytoplasmic aggregates of mRNA and proteins.[4][5]

This multi-faceted disruption of the translation initiation machinery leads to a potent and global inhibition of cap-dependent protein synthesis, which disproportionately affects cancer cells that are highly reliant on efficient protein production for their rapid proliferation.

Pateamine_A_Mechanism cluster_0 Normal Cap-Dependent Translation Initiation cluster_1 Inhibition by Pateamine A eIF4F eIF4F Complex PIC_43S 43S Pre-initiation Complex eIF4F->PIC_43S recruits eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G mRNA_cap 5' Cap mRNA eIF4E->mRNA_cap binds PatA_eIF4A_mRNA PatA-eIF4A-mRNA Ternary Complex eIF4G->PatA_eIF4A_mRNA Interaction Blocked eIF4A_free eIF4A eIF4A_free->eIF4G PIC_48S 48S Scanning Complex eIF4A_free->PIC_48S unwinds mRNA (ATP -> ADP) eIF4A_bound eIF4A PIC_43S->PIC_48S forms Translation Protein Synthesis PIC_48S->Translation initiates PatA Pateamine A PatA->eIF4A_bound binds mRNA_unstructured mRNA eIF4A_bound->mRNA_unstructured clamps onto Stalled_Complex Stalled Initiation Complex PatA_eIF4A_mRNA->Stalled_Complex causes No_Translation Translation Inhibited Stalled_Complex->No_Translation

Caption: Mechanism of Pateamine A (PatA) action on translation initiation.

Cellular Consequences of eIF4A Inhibition

The profound disruption of protein synthesis by Pateamine A triggers several downstream cellular responses, culminating in cytotoxicity, particularly in rapidly proliferating cancer cells.

Stress Granule Formation

A hallmark of translation initiation inhibition is the formation of stress granules (SGs). PatA induces the assembly of SGs through a pathway that is independent of the canonical eIF2α phosphorylation stress response. The accumulation of stalled 48S pre-initiation complexes, unable to proceed to elongation, serves as a nucleation signal for the aggregation of untranslated mRNAs and various RNA-binding proteins into these dynamic, non-membranous organelles.

Stress_Granule_Formation PatA Pateamine A eIF4A eIF4A PatA->eIF4A Translation_Inhibition Cap-Dependent Translation Inhibition eIF4A->Translation_Inhibition mediates Stalled_PIC Accumulation of Stalled 48S Pre-initiation Complexes Translation_Inhibition->Stalled_PIC SG_Nucleation Stress Granule Nucleation Stalled_PIC->SG_Nucleation triggers SG_Formation Stress Granule Formation SG_Nucleation->SG_Formation eIF2a_pathway Canonical Stress (e.g., Arsenite, Heat Shock) eIF2a_P eIF2α Phosphorylation eIF2a_pathway->eIF2a_P eIF2a_P->SG_Nucleation canonical pathway

Caption: Pateamine A induces stress granules via an eIF2α-independent pathway.

Induction of Apoptosis

By halting the production of short-lived survival proteins (e.g., Mcl-1, Cyclin D) and inducing profound cellular stress, PatA is a potent inducer of apoptosis. The inhibition of translation is interpreted by the cell as a major stress signal, which can activate the intrinsic (mitochondrial) pathway of apoptosis. This cascade involves the activation of initiator caspases (e.g., Caspase-9) which in turn activate executioner caspases, primarily Caspase-3. Activated Caspase-3 then orchestrates the systematic dismantling of the cell by cleaving a host of critical cellular substrates.

Apoptosis_Pathway cluster_mito Intrinsic Pathway PatA Pateamine A Translation_Inhibition Inhibition of Protein Synthesis PatA->Translation_Inhibition Survival_Proteins Depletion of short-lived survival proteins (e.g., Mcl-1, c-Myc) Translation_Inhibition->Survival_Proteins Cellular_Stress Integrated Stress Response Translation_Inhibition->Cellular_Stress Mitochondria Mitochondria Survival_Proteins->Mitochondria destabilizes Cellular_Stress->Mitochondria signals to CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 activates aCasp3 Active Caspase-3 aCasp9->aCasp3 cleaves Casp3 Pro-Caspase-3 Casp3->aCasp3 activates Apoptosis Apoptosis aCasp3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by Pateamine A.

Quantitative Data

Pateamine A and its simplified, synthetic analog des-methyl, des-amino Pateamine A (DMDAPatA) exhibit potent cytotoxic and translation-inhibitory activities, often in the low to sub-nanomolar range across a variety of cancer cell lines.

CompoundCell LineAssay TypeIC₅₀ (nM)Reference
Pateamine AHeLaProliferation< 1[6]
Pateamine AJurkatProliferation< 1[6]
Pateamine ARKOProliferation< 1[6]
Pateamine AKrebs ExtractsIn Vitro Translation~200[7]
DMDAPatAU-937 (Leukemia)Cell Growth7[1]
DMDAPatAMOLT-4 (Leukemia)Cell Growth4[1]
DMDAPatAHCT-116 (Colon)Cell Growth10[1]
DMDAPatAA549 (Lung)Cell Growth11[1]
DMDAPatAMDA-MB-231 (Breast)Cell Growth10[1]

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and specific assay protocols.

Experimental Protocols

Target Identification via Affinity Purification

This protocol describes the general workflow used to identify eIF4A as the primary cellular target of Pateamine A.[8]

Target_ID_Workflow start Start: Bioactive Natural Product (PatA) synthesis 1. Synthesis of Probe (e.g., Biotin-PatA) start->synthesis incubation 3. Incubation (Mix Biotin-PatA with lysate) synthesis->incubation lysis 2. Cell Lysis (Prepare whole-cell lysate) lysis->incubation capture 4. Affinity Capture (Add streptavidin beads) incubation->capture wash 5. Washing Steps (Remove non-specific binders) capture->wash elution 6. Elution (Release bound proteins) wash->elution sds_page 7. SDS-PAGE (Separate proteins by size) elution->sds_page analysis 8. Protein Identification (Mass Spectrometry) sds_page->analysis target Identified Target: eIF4A analysis->target

Caption: Experimental workflow for identifying the molecular target of Pateamine A.

Methodology:

  • Probe Synthesis: Synthesize an affinity-tagged version of Pateamine A that retains biological activity. A common approach is to conjugate biotin (B1667282) to a site on the PatA molecule that is not critical for binding to its target (e.g., Biotin-PatA).

  • Cell Lysate Preparation: Culture and harvest cells (e.g., Jurkat or HeLa). Lyse the cells in a non-denaturing buffer containing protease inhibitors to release cellular proteins while maintaining their native conformation. Clarify the lysate by centrifugation to remove insoluble debris.

  • Incubation: Incubate the clarified cell lysate with the Biotin-PatA probe for several hours at 4°C to allow for the formation of the Biotin-PatA-target protein complex.

  • Affinity Capture: Add streptavidin-conjugated agarose (B213101) or magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the Biotin-PatA and any associated proteins onto the beads.

  • Washing: Pellet the beads and wash them extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer, which denatures the proteins and disrupts the biotin-streptavidin interaction.

  • Protein Separation: Separate the eluted proteins by size using one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the protein bands using Coomassie or silver staining.

  • Protein Identification: Excise the specific protein band(s) that appear in the Biotin-PatA lane but not in a control (e.g., beads with biotin alone) lane. Identify the protein(s) using mass spectrometry (e.g., LC-MS/MS) and subsequent database searching.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system, such as a rabbit reticulocyte lysate.[6]

Materials:

  • Flexi® Rabbit Reticulocyte Lysate (RRL) System (Promega)

  • Capped reporter mRNA (e.g., Firefly Luciferase mRNA)

  • Amino acid mixtures (minus methionine and minus leucine)

  • RNasin® Ribonuclease Inhibitor

  • Pateamine A stock solution (in DMSO)

  • Nuclease-free water and DMSO

  • Luciferase Assay System (Promega)

  • Luminometer

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing RRL, amino acid mixtures, RNasin, KCl, and DTT according to the manufacturer's protocol.

  • Prepare Compound Dilutions: Prepare a serial dilution of Pateamine A in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., 1%).

  • Set up Reactions: In a 96-well plate or microcentrifuge tubes, combine 200 ng of reporter mRNA with the RRL master mix.

  • Add Compound: Add 1 µL of each Pateamine A dilution (or DMSO for the vehicle control) to the respective wells. The final reaction volume is typically 20-25 µL.

  • Incubation: Mix gently and incubate the reactions at 30°C for 90 minutes to allow for translation.

  • Measure Reporter Activity: After incubation, add Luciferase Assay Reagent to each well. Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal of PatA-treated samples to the DMSO control (100% translation). Plot the percentage of translation activity versus the log of PatA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

eIF4A RNA Helicase Assay

This fluorescence-based assay monitors the RNA unwinding (helicase) activity of eIF4A in real-time.

Principle: The assay uses a short RNA duplex substrate. One strand (reporter) is labeled with a fluorophore (e.g., Cy3), and the complementary strand is labeled with a quencher. When the strands are annealed, the fluorescence is quenched. Upon addition of eIF4A and ATP, the helicase activity unwinds the duplex, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

Materials:

  • Purified recombinant eIF4A protein

  • Fluorescently labeled RNA duplex substrate (e.g., Cy3-RNA annealed to a quencher-labeled RNA)

  • Helicase assay buffer (e.g., 20 mM Tris-HCl, 70 mM KCl, 2 mM DTT, 1.5 mM MgOAc)

  • ATP solution

  • Pateamine A stock solution (in DMSO)

  • Fluorescence plate reader or spectrofluorometer

Procedure:

  • Prepare Reactions: In a 96-well black plate, set up reaction mixtures containing helicase assay buffer, the RNA duplex substrate (e.g., 50 nM), and purified eIF4A protein (e.g., 0.5 µM).

  • Add Inhibitor: Add Pateamine A at various concentrations to the wells. Include a DMSO vehicle control.

  • Initiate Reaction: Start the unwinding reaction by adding ATP to a final concentration of 1-2 mM.

  • Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity (e.g., Excitation/Emission for Cy3) in real-time at a constant temperature (e.g., 35°C).

  • Data Analysis: The initial rate of the unwinding reaction is determined from the linear portion of the fluorescence increase over time. Plot the reaction rates against the inhibitor concentration to determine the effect of PatA on helicase activity. Note: For PatA, an increase in the unwinding rate is expected, consistent with its mechanism of stimulating eIF4A's enzymatic activity.

Conclusion and Future Directions

Pateamine A is a powerful molecular probe that has been instrumental in dissecting the complex process of eukaryotic translation initiation. Its unique mechanism of action—converting its target enzyme, eIF4A, into an interfacial inhibitor of the very pathway it promotes—sets it apart from conventional inhibitors. The potent and selective cytotoxicity of PatA and its analogs against cancer cells highlights the therapeutic potential of targeting the translation machinery.[6] Future research will likely focus on refining the structure of PatA analogs to improve their pharmacological properties, reduce off-target effects, and enhance their therapeutic index for development as novel anticancer agents. The detailed understanding of its mechanism provides a solid foundation for the rational design of next-generation translation inhibitors.

References

The Discovery and Elucidation of Pateamine A: A Technical Guide to a Potent Marine-Derived Translation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pateamine A (PatA), a potent macrolide natural product first isolated from the marine sponge Mycale sp., has garnered significant attention in the scientific community for its profound cytotoxic and immunosuppressive activities.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of Pateamine A and its simplified, potent analog, des-methyl, des-amino Pateamine A (DMDAPatA). We delve into the core of its biological activity, the inhibition of eukaryotic translation initiation, by specifically targeting the DEAD-box RNA helicase eIF4A.[3][4] This document serves as a detailed resource, presenting quantitative biological data, in-depth experimental protocols, and visual representations of the key molecular pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction: A Potent Cytotoxin from the Sea

The marine environment is a rich reservoir of structurally diverse and biologically active secondary metabolites. Among these, Pateamine A, isolated from the New Zealand marine sponge Mycale sp., has emerged as a molecule of significant interest due to its potent antiproliferative and immunosuppressive properties.[1][2] Initial studies revealed its remarkable cytotoxicity against a range of cancer cell lines at sub-nanomolar concentrations.[5] This potent activity, coupled with a unique mechanism of action, has positioned Pateamine A and its derivatives as promising lead compounds for the development of novel anticancer therapeutics.[4]

Biological Activity and Quantitative Data

Pateamine A and its synthetically accessible analog, des-methyl, des-amino Pateamine A (DMDAPatA), exhibit potent antiproliferative activity across a broad spectrum of human cancer cell lines.[6] The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in various studies, providing a quantitative measure of their cytotoxic efficacy.

Table 1: Antiproliferative Activity (IC50) of Pateamine A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Method
HeLaCervical CarcinomaSub-nanomolarNot Specified
RKOColon CarcinomaSub-nanomolarNot Specified
JurkatT-cell LeukemiaSub-nanomolarNot Specified
JurkatT-cell Leukemia3Tritiated Thymidine (B127349) Incorporation
HeLaCervical Carcinoma4.5Tritiated Thymidine Incorporation

Data compiled from multiple sources.[5]

Table 2: Antiproliferative Activity (IC50) of des-methyl, des-amino Pateamine A (DMDAPatA) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Method
Various Cancer LinesMultipleSingle-digit nanomolarNot Specified
HeLaCervical Carcinoma9.8MTT Assay
JurkatT-cell Leukemia11MTT Assay
U-937Histiocytic Lymphoma7Cell Growth Inhibition Assay

Data compiled from multiple sources.[5][6]

Mechanism of Action: Targeting the Translation Initiation Machinery

Pateamine A exerts its potent biological effects by disrupting the fundamental process of protein synthesis, specifically cap-dependent translation initiation.[4] The primary molecular target of Pateamine A is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[3]

The eIF4F Complex and the Role of eIF4A

In normal cap-dependent translation, the eIF4F complex, consisting of eIF4E (the cap-binding protein), eIF4G (a scaffolding protein), and eIF4A, plays a pivotal role. The complex binds to the 5' cap structure of mRNA and utilizes the helicase activity of eIF4A to unwind secondary structures in the 5' untranslated region (UTR), facilitating the recruitment of the 43S preinitiation complex and subsequent scanning for the start codon.

Pateamine A's Disruptive Intervention

Pateamine A binds to eIF4A and, paradoxically, enhances its intrinsic ATPase and RNA helicase activities.[4] However, this heightened activity comes at a cost to the overall translation process. Pateamine A binding induces a conformational change in eIF4A that promotes its association with RNA but simultaneously inhibits its interaction with eIF4G.[4][7] This leads to the sequestration of eIF4A on mRNA, preventing its recycling and incorporation into a functional eIF4F complex.[8] The stalling of initiation complexes on mRNA ultimately leads to a global shutdown of cap-dependent translation, triggering cellular stress responses and apoptosis.[4][5]

PateamineA_Mechanism cluster_Normal Normal Translation Initiation cluster_PatA Pateamine A Inhibition eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA_cap 5' Cap mRNA eIF4F->mRNA_cap Binds PIC_43S 43S Pre-initiation Complex mRNA_cap->PIC_43S Recruits Translation Protein Synthesis PIC_43S->Translation Initiates PatA Pateamine A eIF4A eIF4A PatA->eIF4A Binds eIF4G eIF4G eIF4A->eIF4G Inhibits Binding mRNA_seq eIF4A-mRNA Sequestration eIF4A->mRNA_seq Promotes Translation_Inhibition Translation Inhibition mRNA_seq->Translation_Inhibition

Mechanism of Pateamine A Action

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Pateamine A.

Cell Proliferation Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed adherent cells (e.g., HeLa) at 2,000 cells/well or non-adherent cells (e.g., Jurkat) at 5,000 cells/well in 96-well plates. Allow adherent cells to attach overnight.

  • Compound Treatment: Add serial dilutions of Pateamine A or DMDAPatA (typically in DMSO, with a final DMSO concentration of 0.1%) to the wells. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for 24 hours.

  • Radiolabeling: Add tritiated thymidine ([³H]-thymidine) to each well and incubate for an additional 4-6 hours.

  • Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value as described for the MTT assay.[5]

In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

  • Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture lacking methionine, [³⁵S]-methionine, and a capped mRNA template (e.g., luciferase mRNA).

  • Compound Addition: Add Pateamine A or a vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for 60-90 minutes to allow for translation.

  • Analysis: Separate the newly synthesized, radiolabeled proteins by SDS-PAGE.

  • Visualization: Visualize the protein bands by autoradiography.

  • Quantification: Quantify the intensity of the protein bands to determine the extent of translation inhibition.[5]

IVT_Workflow start Start mix Prepare Reaction Mix (Lysate, Amino Acids, [35S]-Met, mRNA) start->mix add_pata Add Pateamine A or Vehicle mix->add_pata incubate Incubate at 30°C add_pata->incubate sds_page SDS-PAGE incubate->sds_page autorad Autoradiography sds_page->autorad quantify Quantify Band Intensity autorad->quantify end End quantify->end

In Vitro Translation Inhibition Assay Workflow
Affinity Purification of Pateamine A-Binding Proteins

This technique is used to identify the cellular targets of Pateamine A.

  • Synthesis of Biotinylated Pateamine A: Synthesize a derivative of Pateamine A that incorporates a biotin (B1667282) moiety, typically via a linker attached to a non-essential position of the molecule.[9]

  • Preparation of Affinity Resin: Incubate the biotinylated Pateamine A with streptavidin-conjugated agarose (B213101) beads to create the affinity resin. Prepare a control resin using underivatized biotin.

  • Cell Lysate Preparation: Prepare a protein lysate from cultured cells (e.g., HeLa cells) by sonication or detergent lysis in a suitable buffer containing protease inhibitors.

  • Affinity Chromatography:

    • Incubate the cell lysate with the Pateamine A-affinity resin and the control resin separately for 2-4 hours at 4°C with gentle rotation.

    • Load the resin-lysate mixture into columns and wash extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the resin using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.

    • Excise the protein bands that are specific to the Pateamine A-affinity resin and identify them by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[9]

Affinity_Purification_Workflow start Start biotin_pata Synthesize Biotinylated Pateamine A start->biotin_pata prep_lysate Prepare Cell Lysate start->prep_lysate prep_resin Prepare Affinity Resin (Biotin-PatA + Streptavidin Beads) biotin_pata->prep_resin incubate_lysate Incubate Lysate with Resin prep_resin->incubate_lysate prep_lysate->incubate_lysate wash Wash to Remove Non-specific Binders incubate_lysate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (Protein ID) sds_page->mass_spec end End mass_spec->end

Affinity Purification Workflow for Target ID

Conclusion and Future Directions

Pateamine A stands as a testament to the potential of marine natural products in drug discovery. Its unique mechanism of action, targeting the essential translation initiation factor eIF4A, provides a compelling rationale for its development as an anticancer agent. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of Pateamine A and its analogs. Future research directions may include the development of more potent and selective derivatives with improved pharmacokinetic properties, the investigation of resistance mechanisms, and the exploration of its efficacy in combination with other chemotherapeutic agents. The continued study of this fascinating molecule will undoubtedly contribute to our understanding of translation regulation and may ultimately lead to the development of a new class of anticancer drugs.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Pateamine A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pateamine A (PatA), a marine macrolide, has garnered significant attention in the scientific community for its potent cytotoxic and immunosuppressive activities. Its unique mechanism of action, targeting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for protein synthesis, has positioned it as a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of PatA derivatives, offering a comprehensive resource for researchers in the field. We delve into the quantitative analysis of various PatA analogs, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Introduction

Pateamine A, originally isolated from the marine sponge Mycale hentscheli, inhibits protein synthesis by clamping the DEAD-box RNA helicase eIF4A onto mRNA, thereby preventing the scanning of the 43S preinitiation complex and stalling translation initiation.[1][2] This mechanism is particularly relevant in oncology, as many cancer cells exhibit a heightened dependency on cap-dependent translation for the synthesis of proteins crucial for their growth and survival.[3]

The complex structure of PatA has spurred significant efforts in total synthesis and the generation of simplified, more drug-like analogs. These studies have been instrumental in elucidating the key structural motifs required for its biological activity and have led to the development of derivatives with improved potency and pharmacological properties. This guide will systematically review these findings.

Structure-Activity Relationship of Pateamine A Derivatives

The SAR of Pateamine A derivatives has been extensively investigated, revealing critical insights into the pharmacophore. Modifications to the macrolide core, the trienyl side chain, and the terminal amine have profound effects on the compound's ability to inhibit eIF4A and exert cytotoxic effects.

The Macrolide Core: A Rigid Scaffold for Binding

The 16-membered macrolide ring of Pateamine A serves as a rigid scaffold, positioning the key interacting moieties for optimal engagement with the eIF4A-RNA complex.[4] Early SAR studies identified a "binding domain" encompassing the eastern portion of the macrolide and the side chain, and a more flexible "scaffolding domain" in the western part.[4]

The Trienyl Side Chain and Terminal Amine: Essential for Potency

The conjugated trienyl side chain and its terminal N,N-dimethylamino group are crucial for the potent activity of PatA.[4] Simplification of this side chain or replacement of the tertiary amine with other functional groups often leads to a significant decrease or complete loss of activity.[4] However, some modifications to the amine have been tolerated, suggesting a potential site for tuning the compound's properties.[4][5]

Des-methyl, Des-amino Pateamine A (DMDAPatA): A Simplified and Potent Analog

A significant breakthrough in the field was the synthesis of des-methyl, des-amino Pateamine A (DMDAPatA), a simplified analog that retains the potent biological activity of the natural product.[6][7][8] DMDAPatA has demonstrated potent antiproliferative activity against a wide range of cancer cell lines and has shown efficacy in in vivo xenograft models.[6] Its simplified structure makes it a more accessible target for further chemical exploration.

Quantitative Data on Pateamine A Derivatives

The following tables summarize the in vitro activities of key Pateamine A derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Antiproliferative Activity of First-Generation Pateamine A Analogs [4]

CompoundRCell LineIC50 (nM)
PatA (1) MeNH₂(CH₂)₂NMe₂Jurkat<1
DMDAPatA (2) HH(CH₂)₂NMe₂Jurkat1.1 ± 0.4
3a MeNH₂HJurkat>100
3b MeNH₂CH₃Jurkat>100
3c MeNH₂(CH₂)₂OHJurkat>100
3d MeNH₂(CH₂)₂OBnJurkat>100
3e MeNH₂(CH₂)₂NHBocJurkat15 ± 6.1
3f MeNHBoc(CH₂)₂NMe₂Jurkat>100
3g MeNHBoc(CH₂)₂OMeJurkat55 ± 16

Data from Romo et al. (2004) and Low et al. (2014).[4]

Table 2: In Vitro Antiproliferative Activity of Second-Generation DMDAPatA Analogs [4]

CompoundRCell LineIC50 (nM) [95% CI]
DMDAPatA (2) (CH₂)₂NMe₂Jurkat1.1 [0.7 - 1.7]
9b (CH₂)₂NEt₂Jurkat1.4 [0.9 - 2.1]
9c (CH₂)₂-N-morpholinoJurkat2.5 [1.6 - 3.8]
9d (CH₂)₂-N-piperidinoJurkat1.7 [1.2 - 2.5]
9e (CH₂)₂-N-pyrrolidinoJurkat1.3 [0.9 - 1.9]
9f (CH₂)₂OMeJurkat>1000
9g (CH₂)₂OHJurkat>1000
10a CH=CHNMe₂Jurkat19 [11 - 32]
10b CH=CHNEt₂Jurkat25 [16 - 40]
10c CH=CH-N-morpholinoJurkat120 [70 - 200]

Data from Low et al. (2014).[4]

Table 3: In Vitro Cap-Dependent Translation Inhibition by Second-Generation DMDAPatA Analogs [4]

CompoundIC50 (nM) [95% CI]
DMDAPatA (2) 18 [11 - 29]
9b 20 [13 - 32]
9c 46 [29 - 73]
9d 24 [15 - 38]
9e 20 [13 - 32]
9f >1000
9g >1000
10a 130 [80 - 210]
10b 180 [110 - 290]
10c >1000

Data from Low et al. (2014).[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of compounds on cell proliferation and viability.

Materials:

  • Cells in culture

  • Pateamine A derivatives (dissolved in DMSO)

  • Culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Pateamine A derivatives in culture medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

In Vitro Translation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit cap-dependent translation in a cell-free system.[9]

Materials:

  • Rabbit reticulocyte lysate or HeLa cell lysate

  • Capped and polyadenylated luciferase reporter mRNA

  • Pateamine A derivatives

  • Amino acid mixture

  • Energy regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, amino acid mixture, and energy regenerating system.

  • Compound Addition: Add the Pateamine A derivative at the desired concentration. Include a vehicle control.

  • Initiation of Translation: Add the luciferase reporter mRNA to the reaction mixture to initiate translation.

  • Incubation: Incubate the reaction at 30°C for 60-90 minutes.

  • Luciferase Assay: Add the luciferase assay reagent to the reaction mixture according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of translation inhibition relative to the vehicle control and determine the IC50 values.

eIF4A RNA Helicase Assay (Fluorescence-Based)

This assay directly measures the RNA unwinding activity of eIF4A.[10][11]

Materials:

  • Recombinant human eIF4A protein

  • Fluorescently labeled RNA duplex substrate (e.g., a short RNA with a 5'-fluorophore and a complementary strand with a 3'-quencher)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Pateamine A derivatives

  • Fluorometer

Procedure:

  • Reaction Mixture: In a microplate well, combine the assay buffer, recombinant eIF4A, and the Pateamine A derivative.

  • Substrate Addition: Add the fluorescently labeled RNA duplex substrate to the reaction mixture.

  • Initiation of Unwinding: Initiate the helicase reaction by adding ATP.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in real-time using a fluorometer. As eIF4A unwinds the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Data Analysis: Determine the initial rate of RNA unwinding from the fluorescence signal. Calculate the effect of the Pateamine A derivative on the helicase activity.

Signaling Pathways and Mechanisms of Action

Pateamine A and its derivatives exert their effects by modulating the intricate machinery of translation initiation. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

PateamineA_Mechanism cluster_translation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by Pateamine A eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4A_active Active eIF4A (Helicase Activity) eIF4F->eIF4A_active activates mRNA_cap 5' Cap of mRNA mRNA_cap->eIF4F binds Scanning Ribosome Scanning eIF4A_active->Scanning unwinds mRNA secondary structure PIC_43S 43S Pre-initiation Complex PIC_43S->Scanning initiates Translation Protein Synthesis Scanning->Translation Stalled_Complex Stalled Ribosome Scanning->Stalled_Complex PatA Pateamine A (or derivative) eIF4A_free Free eIF4A PatA->eIF4A_free binds to PatA_eIF4A_RNA PatA-eIF4A-RNA Ternary Complex eIF4A_free->PatA_eIF4A_RNA clamps onto mRNA PatA_eIF4A_RNA->eIF4F sequesters eIF4A from PatA_eIF4A_RNA->Scanning blocks Stalled_Complex->Translation inhibits

Figure 1: Mechanism of action of Pateamine A in inhibiting translation initiation.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization PatA_scaffold Pateamine A Scaffold SAR_analysis Structure-Activity Relationship Analysis PatA_scaffold->SAR_analysis Derivative_design Derivative Design SAR_analysis->Derivative_design Synthesis Chemical Synthesis Derivative_design->Synthesis New_Derivatives New Pateamine A Derivatives Synthesis->New_Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) New_Derivatives->Cytotoxicity_Assay Translation_Assay In Vitro Translation Assay New_Derivatives->Translation_Assay Helicase_Assay eIF4A Helicase Assay New_Derivatives->Helicase_Assay Activity_Data Activity Data (IC50) Cytotoxicity_Assay->Activity_Data Translation_Assay->Activity_Data Helicase_Assay->Activity_Data Activity_Data->SAR_analysis feedback Lead_Compound Lead Compound Activity_Data->Lead_Compound identifies In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Compound->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Studies Lead_Compound->Pharmacokinetics Drug_Candidate Potential Drug Candidate In_Vivo_Studies->Drug_Candidate Pharmacokinetics->Drug_Candidate

Figure 2: General workflow for the structure-activity relationship studies of Pateamine A derivatives.

Conclusion and Future Directions

The study of Pateamine A and its derivatives has provided a rich understanding of the requirements for potent and selective inhibition of eIF4A. The simplified analog, DMDAPatA, serves as an excellent starting point for the development of next-generation translation inhibitors. Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic window and in vivo efficacy. The detailed SAR data and experimental protocols presented in this guide are intended to facilitate these efforts and accelerate the translation of this promising class of natural product-inspired compounds into clinical candidates for the treatment of cancer and other diseases characterized by dysregulated protein synthesis.

References

The PAT Protein Family (Perilipins): A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Perilipin (PAT) family of proteins are critical regulators of intracellular lipid storage and mobilization. Found coating the surface of lipid droplets, these proteins act as gatekeepers, controlling the access of lipolytic enzymes to the triacylglycerol core in response to metabolic signals. This technical guide provides an in-depth overview of the five principal members of the Perilipin family (PLIN1-5), detailing their structure, tissue-specific expression, and functional roles in lipid metabolism. A central focus is the intricate signaling pathways that govern their activity, particularly the hormonal regulation of PLIN1 in adipocytes. Furthermore, this document serves as a practical resource, offering detailed protocols for key experimental techniques essential for their study and quantitative data to support research and development efforts in metabolic diseases such as obesity, diabetes, and atherosclerosis.

Introduction to the PAT Protein Family

The PAT family of proteins, named after its first identified members—Perilipin (now PLIN1), Adipose Differentiation-Related Protein (ADRP, now PLIN2), and TIP47 (now PLIN3)—are fundamental to the biology of the lipid droplet, a cellular organelle responsible for storing neutral lipids.[1][2] These proteins are not merely structural components but are dynamic participants in the regulation of lipolysis, the process of breaking down stored fats into fatty acids and glycerol (B35011).[1][3] Dysregulation of Perilipin function is strongly associated with a variety of metabolic disorders, making them a significant area of interest for therapeutic intervention.[4][5] There are five major Perilipin proteins in mammals, PLIN1 through PLIN5, each with distinct tissue expression patterns and functional roles.[6]

Classification and Tissue Distribution

The five members of the Perilipin family exhibit varied tissue distribution, which reflects their specialized roles in either lipid storage or utilization in different cell types.[1][7] PLIN1 is predominantly found in adipocytes of white and brown adipose tissue, where it is a key regulator of fat storage and hormonally-stimulated lipolysis.[1] PLIN2 and PLIN3 are ubiquitously expressed, found in most cell types, and are associated with nascent and smaller lipid droplets.[1][7] PLIN4 is highly expressed in white adipose tissue and muscle, while PLIN5 is characteristic of oxidative tissues such as the heart, skeletal muscle, and liver, where it manages fatty acid supply to mitochondria.[1][8][9]

Table 1: Classification and Primary Tissue Distribution of Perilipin Family Proteins

Protein NamePrevious NamesPrimary Tissue DistributionKey Function
PLIN1 PerilipinWhite and Brown Adipose Tissue, Steroidogenic CellsRegulates basal and hormone-stimulated lipolysis.[1]
PLIN2 ADRP, AdipophilinUbiquitous; abundant in liver and macrophages.Associated with nascent lipid droplet formation and lipid uptake.[1][10]
PLIN3 TIP47UbiquitousInvolved in the trafficking of mannose-6-phosphate (B13060355) receptors and lipid droplet biogenesis.[1]
PLIN4 S3-12White Adipose Tissue, Heart, Skeletal MuscleAssociated with large lipid droplets in adipocytes; function not fully elucidated.[7]
PLIN5 OXPAT, MLDP, LSDP5Oxidative tissues (Heart, Skeletal Muscle, Liver, Brown Adipose Tissue)Tethers lipid droplets to mitochondria to facilitate fatty acid oxidation.[1][8][10]

Molecular Structure and Function

A conserved feature of most Perilipin family members is the N-terminal "PAT" domain.[9] Additionally, many contain an 11-mer repeat motif predicted to form amphipathic alpha-helices, which are important for lipid droplet targeting.[7] PLIN1, the most extensively studied member, serves as a paradigm for the family's role in regulated lipolysis. In its unphosphorylated state, PLIN1 coats the lipid droplet, acting as a protective barrier that restricts the access of lipases, thereby suppressing basal lipolysis.[3][11] Upon hormonal stimulation, such as by catecholamines during fasting, Protein Kinase A (PKA) phosphorylates multiple serine residues on PLIN1.[3][12] This phosphorylation event induces a conformational change that is critical for initiating lipolysis.[11]

Regulation of Lipolysis by PLIN1 Phosphorylation

The phosphorylation of PLIN1 is a key event in the activation of lipolysis. In murine PLIN1, there are six well-characterized PKA phosphorylation sites.[6][13] The phosphorylation of these sites orchestrates the recruitment and activation of key lipolytic enzymes. Phosphorylation of the N-terminal sites is crucial for the translocation of Hormone-Sensitive Lipase (HSL) from the cytosol to the lipid droplet surface.[7] Concurrently, phosphorylation of the C-terminal sites leads to the release of the co-activator CGI-58 (also known as ABHD5), which then binds to and activates Adipose Triglyceride Lipase (ATGL).[6][7] ATGL is responsible for the initial hydrolysis of triacylglycerols to diacylglycerols, which are then further hydrolyzed by HSL.[7]

Table 2: Key PKA Phosphorylation Sites in Murine Perilipin 1 and their Function

Phosphorylation Site (Serine)Function
Ser81, Ser222, Ser276 Phosphorylation of one or more of these N-terminal sites is required for the recruitment of Hormone-Sensitive Lipase (HSL) to the lipid droplet.[7]
Ser433 Contributes to the overall conformational change of PLIN1 upon PKA stimulation.
Ser492, Ser517 Phosphorylation of these C-terminal sites is necessary for the release of the ATGL co-activator, CGI-58.[6][7]

Note: Human PLIN1 has a similar phosphorylation-dependent mechanism but lacks the equivalent of the murine Ser222 site.[6]

Signaling Pathways and Molecular Interactions

The hormonal regulation of lipolysis is a well-defined signaling cascade. The process is initiated by the binding of hormones like epinephrine (B1671497) to G-protein coupled receptors on the adipocyte surface, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then activates PKA, which in turn phosphorylates PLIN1 and HSL, setting off the lipolytic cascade as described above.

Lipolysis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte cluster_droplet Lipid Droplet Hormone Hormone (e.g., Epinephrine) GPCR GPCR Hormone->GPCR binds AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PLIN1 PLIN1 PKA_active->PLIN1 phosphorylates HSL HSL PKA_active->HSL phosphorylates CGI58 CGI-58 PLIN1->CGI58 sequesters (basal state) PLIN1_P PLIN1-P ATGL_inactive ATGL CGI58->ATGL_inactive activates ATGL_active ATGL-CGI-58 (active) TAG Triacylglycerol (TAG) DAG Diacylglycerol (DAG) PLIN1_P->CGI58 releases HSL_P HSL-P HSL_P->PLIN1_P docks to HSL_P->DAG hydrolyzes ATGL_active->TAG hydrolyzes FFA Fatty Acids + Glycerol

Caption: PKA-mediated signaling pathway for hormone-stimulated lipolysis in adipocytes.

Perilipins in Metabolic Disease

Given their central role in lipid metabolism, it is not surprising that alterations in Perilipin expression and function are linked to metabolic diseases.

Table 3: Quantitative Changes in Perilipin Expression and Function in Disease

ConditionPerilipin MemberObservationQuantitative ChangeReference
Obesity PLIN1mRNA and protein levels are often elevated in adipose tissue.Positive correlation between PLIN1 mRNA and percent body fat (r = 0.55, P < 0.01).[14]
Obesity PLIN1Some studies report decreased protein levels in subcutaneous adipose tissue of severely obese individuals.~40% lower protein levels compared to nonobese subjects.[15]
Obesity PLIN1Adipocytes from obese women show reduced PLIN1 protein content.~50% decrease in PLIN1 protein.[16]
PLIN1 Knockout Mice PLIN1Ablation leads to elevated basal lipolysis.~4-fold greater basal glycerol release compared to wild-type.[5]
PLIN1 Knockout Mice PLIN1Ablation leads to attenuated stimulated lipolysis.Stimulated lipolytic activity is only 30% of wild-type.[5]
PLIN2 Knockout Mice PLIN2Absence of PLIN2 in leptin-deficient mice reduces liver triglycerides.~60% lower liver triglycerides compared to leptin-deficient mice with PLIN2.[2]

The conflicting reports on PLIN1 expression in obesity may reflect differences in the patient cohorts, the specific adipose depot being studied, or compensatory mechanisms in response to altered metabolic states.[14][15][17] Nevertheless, the data strongly suggest that dysregulation of Perilipin function contributes to the pathophysiology of obesity and its comorbidities, such as insulin (B600854) resistance and type 2 diabetes.[17]

Quantitative Analysis of Protein-Lipid Interactions

The affinity of Perilipins for lipids and for the lipid droplet surface is fundamental to their function. Quantitative binding assays are crucial for understanding these interactions.

Table 4: Binding Affinities (Kd) of PLIN2 for Various Lipids

LigandDissociation Constant (Kd)MethodReference
Cholesterol 7 ± 1 nMTryptophan Quenching[4][8]
NBD-Cholesterol 11 ± 2 nMNBD Fluorescence[8]
Arachidonic Acid 22 ± 1 nMTryptophan Quenching[4][8]
Docosahexaenoic Acid (DHA) 46 ± 6 nMTryptophan Quenching[4][8]
Stearic Acid 80 ± 9 nMTryptophan Quenching[4][8]
NBD-Stearic Acid 121 ± 12 nMNBD Fluorescence[4]

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.[3] These data show that PLIN2 binds with very high affinity to cholesterol and polyunsaturated fatty acids.[4]

Experimental Protocols

The study of Perilipin proteins requires a range of specialized molecular and cell biology techniques. Below are detailed protocols for some of the most common and critical experimental procedures.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Protein Analysis cluster_functional Functional Assays start Start: Cultured Adipocytes or Tissue Sample lysis Cell/Tissue Lysis start->lysis if_stain Immunofluorescence (Protocol 7.4) start->if_stain For Localization lipolysis In Vitro Lipolysis Assay (Protocol 7.3) start->lipolysis Measure Function fractionation Subcellular Fractionation lysis->fractionation ld_isolation Lipid Droplet Isolation (Protocol 7.1) fractionation->ld_isolation Isolate Droplets western Western Blot (Protocol 7.2) fractionation->western Analyze Total Lysate ld_isolation->western Analyze LD Proteins coip Co-Immunoprecipitation (Protocol 7.5) ld_isolation->coip Analyze Protein Interactions end1 end1 end2 end2 end3 end3 end4 end4

References

Whitepaper: The Gatekeepers of Lipolysis: A Technical Guide to the Role of Perilipin Family Proteins in Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Perilipin (PLIN) family of proteins are integral components of the lipid droplet surface, acting as critical regulators of intracellular lipid storage and mobilization. In adipocytes, these proteins are central to controlling lipolysis, the process of hydrolyzing stored triacylglycerols (TAGs) into fatty acids and glycerol (B35011). This technical guide provides an in-depth examination of the five members of the Perilipin family and their distinct roles in the intricate orchestration of adipocyte lipolysis. We will detail the molecular signaling pathways, present key quantitative data, and provide established experimental protocols for studying these mechanisms. This document serves as a comprehensive resource for researchers investigating metabolic diseases and developing therapeutic strategies targeting lipid metabolism.

Introduction to the Perilipin Protein Family

Eukaryotic cells store neutral lipids in specialized organelles called lipid droplets (LDs).[1][2] These droplets are not mere inert storage depots but are dynamic hubs of lipid metabolism. The surface of these LDs is coated with a phospholipid monolayer and a specific set of proteins, among which the Perilipin (PLIN) family is most prominent.[1] The PLIN family in mammals consists of five distinct members (PLIN1 through PLIN5), each with varying tissue distribution and functional roles in managing the balance between lipid storage and utilization.[1][3] In white adipose tissue, PLIN1 is the most abundant and serves as the primary gatekeeper of the vast energy reserves stored as triacylglycerols (TAGs).[1][4] The Perilipins modulate lipolysis by controlling the access of lipases and their co-activators to the TAG core of the lipid droplet.[3]

Members of the Perilipin Family and Their Functions

The five members of the Perilipin family exhibit both overlapping and specialized functions in lipid metabolism.

  • Perilipin 1 (PLIN1): As the archetypal member, PLIN1 is highly expressed in adipocytes where it plays a dual role.[4] Under basal (fed) conditions, it acts as a protective barrier, severely restricting the access of lipases to the lipid droplet and thus promoting TAG storage.[1][2][5] During times of energy demand (e.g., fasting), hormonal signals lead to the phosphorylation of PLIN1, which then switches its function from a barrier to a facilitator of maximal lipolysis.[1][2] It orchestrates the docking of Hormone-Sensitive Lipase (B570770) (HSL) and the activation of Adipose Triglyceride Lipase (ATGL).[3][4]

  • Perilipin 2 (PLIN2 or Adipose Differentiation-Related Protein - ADRP): PLIN2 is ubiquitously expressed and is one of the earliest markers of adipocyte differentiation.[6][7] While it is involved in the formation and stabilization of lipid droplets, it provides a less stringent barrier to lipolysis compared to PLIN1.[3][8] In the absence of PLIN1, lipid droplets in adipocytes are coated with PLIN2, leading to accelerated TAG turnover.[3] Its expression is associated with various metabolic conditions, including fatty liver disease.[6]

  • Perilipin 3 (PLIN3 or TIP47): Also ubiquitously expressed, PLIN3 is involved in the initial stages of lipid droplet biogenesis.[9][10] It can be found in both the cytosol and on the surface of LDs.[9] Studies suggest PLIN3 plays a role in the transport of newly synthesized lipids from the endoplasmic reticulum to nascent lipid droplets.[9][10]

  • Perilipin 4 (PLIN4 or S3-12): PLIN4 is associated with very small, nascent lipid droplets in adipocytes.[3] Its precise function remains the least understood among the family members, though its genetic location next to PLIN5 suggests a potential coordinated role in lipid metabolism.[3]

  • Perilipin 5 (PLIN5 or OXPAT/MLDP): PLIN5 is predominantly expressed in tissues with high fatty acid oxidation rates, such as the heart, brown adipose tissue, and skeletal muscle.[3][11][12] It plays a crucial role in managing energy homeostasis by controlling TAG storage and lipolysis in these oxidative tissues.[3] PLIN5 is known to directly interact with ATGL and its coactivator CGI-58, facilitating their localization to the lipid droplet surface.[13][14][15]

Molecular Mechanism of Lipolysis Regulation in Adipocytes

The regulation of lipolysis is a tightly controlled process, primarily governed by hormonal signals that modulate the phosphorylation state of PLIN1 and key lipases.

Basal (Unstimulated) State

In the basal or fed state, lipolysis is suppressed to promote energy storage.

  • PLIN1 as a Barrier: Unphosphorylated PLIN1 coats the lipid droplet, acting as a physical shield that prevents lipases like HSL and ATGL from accessing the stored TAGs.[1][16]

  • Sequestration of CGI-58: PLIN1 directly binds to and sequesters the co-activator protein Comparative Gene Identification-58 (CGI-58, also known as ABHD5).[3][17] This sequestration is a major mechanism for suppressing basal lipolysis, as it prevents CGI-58 from interacting with and activating ATGL.[17][18]

  • Lipase Localization: ATGL is present at low levels on the lipid droplet, permitting a very low rate of basal lipolysis, while the majority of HSL resides in the cytoplasm.[3][13]

Stimulated State (Hormonal Activation)

Upon hormonal stimulation (e.g., by catecholamines during fasting or exercise), a signaling cascade is initiated that dramatically increases the rate of lipolysis.[19]

  • PKA Signaling Cascade: Catecholamines bind to β-adrenergic receptors on the adipocyte surface, activating adenylyl cyclase to produce cyclic AMP (cAMP).[19] The rise in cAMP activates Protein Kinase A (PKA).[19][20][21]

  • Phosphorylation Events: PKA phosphorylates multiple key proteins in the lipolytic machinery.[3][21][22]

    • PLIN1 Phosphorylation: PKA phosphorylates PLIN1 on multiple serine residues.[23][24] This induces a significant conformational change in PLIN1.[16]

    • Release of CGI-58: Phosphorylated PLIN1 releases the sequestered CGI-58.[17][18][25]

    • ATGL Activation: The liberated CGI-58 binds to and fully activates ATGL on the lipid droplet surface.[13][17][25] Activated ATGL then hydrolyzes the first ester bond of TAG, producing diacylglycerol (DAG) and a fatty acid.[3]

    • HSL Phosphorylation and Translocation: PKA also phosphorylates HSL.[22][26] This phosphorylation event promotes the translocation of HSL from the cytoplasm to the lipid droplet surface, where it docks onto phosphorylated PLIN1.[17][23][27]

    • DAG and MAG Hydrolysis: The recruited HSL then efficiently hydrolyzes DAG to monoacylglycerol (MAG).[3] Finally, monoacylglycerol lipase (MAGL) hydrolyzes MAG to release the final fatty acid and glycerol.[3]

This coordinated series of events ensures a rapid and robust mobilization of stored energy in response to metabolic demand.

Signaling Pathway Visualization

Lipolysis_Signaling_Pathway cluster_basal Basal State (Lipolysis Suppressed) cluster_stimulated Stimulated State (Lipolysis Activated) cluster_lipolysis Lipolytic Cascade PLIN1_Basal PLIN1 CGI58_Basal CGI-58 PLIN1_Basal->CGI58_Basal Sequesters LD_Basal Lipid Droplet (TAG) PLIN1_Basal->LD_Basal Coats ATGL_Basal ATGL (low activity) ATGL_Basal->LD_Basal Coats HSL_Basal HSL (cytosolic) pPLIN1 p-PLIN1 LD_Stim Lipid Droplet pPLIN1->LD_Stim CGI58_Stim CGI-58 ATGL_Stim ATGL CGI58_Stim->ATGL_Stim Binds & Activates ATGL_Stim->LD_Stim Localize to LD TAG TAG pHSL p-HSL pHSL->LD_Stim Localize to LD DAG DAG + FA Hormone Catecholamines Receptor β-Adrenergic Receptor Hormone->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates PKA->PLIN1_Basal Phosphorylates PKA->HSL_Basal Phosphorylates TAG->DAG ATGL MAG MAG + FA DAG->MAG HSL Glycerol Glycerol + FA MAG->Glycerol MAGL MAGL MAGL

Caption: Hormonal regulation of adipocyte lipolysis via the PKA signaling pathway.

Quantitative Data on Perilipin Function

The regulation of lipolysis by Perilipins has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Perilipin 1 (PLIN1) Expression and Lipolysis Rates

Condition PLIN1 Protein Level Basal Lipolysis Rate Stimulated Lipolysis Rate Reference
Non-obese Adipocytes Normal Low High [5]
Obese Adipocytes Decreased (~50%) Increased (2-4 fold) Increased (2-4 fold) [5]
PLIN1 Knockout Mice Absent Increased Blunted/Reduced [3]
PLIN1 Overexpression Increased Decreased Enhanced [4]

| PLIN1 Gene Polymorphism (rs891460 AA) | Reduced (~80%) | Increased (50-100%) | Increased (50-100%) |[5] |

Table 2: Protein-Protein Interactions in Lipolysis

Interacting Proteins Condition Interaction Strength/Observation Consequence Reference
PLIN1 - CGI-58 Basal High affinity binding Sequesters CGI-58, inhibits ATGL [17][18]
PLIN1 - CGI-58 PKA Stimulated Interaction abolished CGI-58 is released [13][17][18]
CGI-58 - ATGL Basal Suppressed by PLIN1 Low ATGL activity [17]
CGI-58 - ATGL PKA Stimulated Interaction increases ATGL activation, TAG hydrolysis [13][17]
p-PLIN1 - p-HSL PKA Stimulated Forms a complex Docks HSL to lipid droplet for DAG hydrolysis [17][23]
PLIN5 - ATGL Basal Direct interaction observed Recruits ATGL to lipid droplet [14][15]

| PLIN5 - CGI-58 | Basal | Direct interaction observed | Recruits CGI-58 to lipid droplet |[14][15] |

Key Experimental Protocols

Investigating the role of Perilipins in lipolysis requires specific and robust methodologies. Detailed protocols for core assays are provided below.

Adipocyte Lipolysis Assay (Glycerol/FFA Release)

This protocol measures the rate of lipolysis by quantifying the release of glycerol or free fatty acids (FFAs) from cultured adipocytes.

Methodology:

  • Cell Culture and Differentiation:

    • Seed preadipocytes (e.g., 3T3-L1) in a multi-well plate (e.g., 96-well) and grow to confluence.[28]

    • Induce differentiation using a standard cocktail (e.g., DMEM with 10% FBS, IBMX, dexamethasone, and insulin).[28]

    • Maintain cells in differentiation media until mature adipocytes, characterized by the accumulation of lipid droplets, are formed (typically 8-12 days).[28]

  • Lipolysis Assay:

    • Wash differentiated adipocytes twice with phosphate-buffered saline (PBS).[28]

    • Aspirate PBS and add an assay buffer (e.g., Krebs-Ringer bicarbonate buffer (KRBH) with 2% fatty acid-free BSA).[28]

    • For stimulated conditions, add a lipolytic agent (e.g., 1 µM Isoproterenol) to the appropriate wells. For basal conditions, add only the vehicle.[28]

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).[28][29]

  • Quantification:

    • After incubation, carefully collect the supernatant (assay medium).[28]

    • Measure the concentration of glycerol or FFAs in the supernatant using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.[28][29][30]

    • Normalize the glycerol/FFA release to the total protein or DNA content of the cells in each well.

Experimental Workflow Visualization:

Lipolysis_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Preadipocytes Differentiate 2. Differentiate into Mature Adipocytes Seed->Differentiate Wash 3. Wash Cells (PBS) Differentiate->Wash AddBuffer 4. Add Assay Buffer (KRBH+BSA) Wash->AddBuffer Treat 5. Add Stimulant (Isoproterenol) or Vehicle AddBuffer->Treat Incubate 6. Incubate at 37°C Treat->Incubate Collect 7. Collect Supernatant Incubate->Collect Quantify 8. Quantify Glycerol/FFA (Colorimetric Assay) Collect->Quantify Normalize 9. Normalize to Protein/DNA Quantify->Normalize

Caption: Workflow for conducting an in vitro adipocyte lipolysis assay.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to determine if two proteins (e.g., PLIN1 and CGI-58) physically interact within the cell.

Methodology:

  • Cell Lysis:

    • Treat adipocytes as required (e.g., with or without isoproterenol).

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-PLIN1) overnight at 4°C.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using a primary antibody against the "prey" protein (e.g., anti-CGI-58) to detect its presence in the immunoprecipitated complex.

Experimental Workflow Visualization:

CoIP_Workflow start Start: Adipocyte Culture lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis preclear 2. Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip 3. Immunoprecipitation (Add 'Bait' Antibody, e.g., anti-PLIN1) preclear->ip capture 4. Capture Complex (Add Protein A/G beads) ip->capture wash 5. Wash Beads (Remove non-specific proteins) capture->wash elute 6. Elute Proteins (Boil in sample buffer) wash->elute detect 7. Western Blot (Probe for 'Prey' Protein, e.g., anti-CGI-58) elute->detect end Result: Interaction Detected? detect->end

Caption: Workflow for a co-immunoprecipitation (Co-IP) experiment.

Conclusion and Future Directions

The Perilipin family of proteins, with PLIN1 at the forefront in adipocytes, are indispensable regulators of lipid metabolism. They function as sophisticated molecular switches, transitioning lipid droplets from a storage-promoting state to a catabolically active state in response to the body's energetic needs. The intricate dance between PLIN1, its phosphorylation state, and its interactions with CGI-58, ATGL, and HSL highlights a highly evolved system for controlling energy homeostasis.

Dysregulation of these pathways is closely linked to metabolic disorders such as obesity, insulin (B600854) resistance, and type 2 diabetes.[5][31] A lower expression of PLIN1 in the adipocytes of obese individuals, for instance, is associated with higher basal lipolysis, which can contribute to elevated circulating fatty acids and ectopic lipid deposition.[5] Therefore, the Perilipin-mediated lipolytic machinery presents a promising target for the development of novel therapeutics aimed at correcting metabolic imbalances. Future research will likely focus on dissecting the specific roles of the less-understood Perilipins and exploring pharmacological strategies to modulate Perilipin function for therapeutic benefit.

References

TIP47 (PLIN3) and its association with lipid droplet biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on TIP47 (PLIN3) and its Association with Lipid Droplet Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tail-Interacting Protein of 47 kDa (TIP47), also known as Perilipin-3 (PLIN3), is a pivotal protein in the intricate process of cellular lipid metabolism, specifically in the biogenesis of lipid droplets (LDs). Initially identified for its putative role in endosomal trafficking, a substantial body of evidence now firmly establishes its primary function in the formation, maturation, and stabilization of LDs. This technical guide provides a comprehensive overview of the current understanding of TIP47, detailing its structure, its dynamic role in the lifecycle of lipid droplets, the signaling cues that govern its function, and its implications in health and disease. This document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of its functional pathways to serve as a critical resource for professionals in cellular biology and drug development.

Introduction: From Trafficking Factor to Lipid Droplet Architect

Lipid droplets are ubiquitous cellular organelles responsible for storing neutral lipids, such as triacylglycerols (TAGs) and sterol esters, serving as central hubs for energy homeostasis and lipid metabolism.[1][2] The biogenesis of these organelles is a highly regulated process originating from the endoplasmic reticulum (ER).[3][4] The Perilipin (PLIN) family of proteins are critical regulators of LD dynamics, coating the LD surface to control lipid access and storage.[5]

TIP47/PLIN3 is a member of the PAT (Perilipin, Adipophilin/ADRP/PLIN2, and TIP47) family of proteins.[6][7] It was first described as a protein interacting with the cytoplasmic tail of the mannose 6-phosphate receptor (MPR), suggesting a role in trafficking from endosomes to the trans-Golgi network.[6][8] However, subsequent and more definitive research has challenged this initial hypothesis. Studies have shown that TIP47 does not significantly colocalize with MPRs, and its knockdown has no discernible effect on MPR trafficking or lysosomal enzyme sorting.[6][8][9] Instead, the primary function of TIP47 has been conclusively linked to the biogenesis of lipid droplets.[6][8][10] It is considered an "exchangeable" LD-associated protein, predominantly cytosolic in cells with low lipid content but rapidly recruited to the surface of nascent and mature LDs upon lipid loading.[7][11][12]

Molecular Structure and Functional Domains

The function of TIP47 is intrinsically linked to its molecular architecture. It shares significant sequence homology with other PAT family members, particularly PLIN2 (ADRP).[11][12] The structure of human TIP47 in solution is highly extended, suggesting a spatial separation of its functional domains.[13][14]

Key structural features include:

  • N-Terminal Region: This region contains a series of 11-mer repeats and is crucial for LD targeting.[6][8] This amino-terminal sequence is sufficient to direct reporter proteins like GFP to the LD surface.[6]

  • PAT Domain: The Perilipin-ADRP-Tip47 (PAT) domain, a feature shared among perilipins, is essential for membrane binding.[15] Recent studies have identified an expanded PAT domain in PLIN3 that preferentially binds to membranes enriched in diacylglycerol (DAG).[15][16]

  • C-Terminal Region: This region is largely helical.[13] The crystal structure of the C-terminal domain of the mouse homolog has been resolved.[13]

  • Apolipoprotein-like Properties: TIP47 possesses apolipoprotein-like characteristics, enabling it to reorganize liposomes into smaller lipid disc-like structures in vitro.[6][8] This lipid-organizing property is fundamental to its role in LD formation.[6]

The Core Function: Orchestrating Lipid Droplet Biogenesis

TIP47 plays an active and essential role in the early stages of LD biogenesis at the endoplasmic reticulum.[3][4] The process is not merely passive coating but an active contribution to the formation and growth of the organelle.

Recruitment to the Endoplasmic Reticulum

Under basal conditions, TIP47 is primarily found in the cytosol.[1][11] The synthesis of neutral lipids and the subsequent accumulation of their precursor, diacylglycerol (DAG), within the ER membrane serves as a critical trigger for TIP47 recruitment.[3][4][15] In vitro studies have demonstrated that PLIN3 directly binds to liposomes that contain DAG, indicating a specific affinity for these lipid-enriched membrane domains.[3][4] This recruitment localizes TIP47 to the specific ER subdomains where LDs emerge.[3][4] These sites are also enriched in other key LD biogenesis proteins, such as seipin and Pex30.[3][4]

Formation and Maturation of Lipid Droplets

Once recruited to these DAG-rich ER domains, TIP47 facilitates the budding of nascent LDs.[3] Its apolipoprotein-like ability to remodel membranes is thought to help shape the microlens of neutral lipids accumulating between the ER leaflets into a budding droplet.[6]

Suppression of TIP47 expression has profound effects on LDs:

  • It blocks the maturation of LDs, resulting in fewer large droplets.[6][8]

  • It decreases the overall cellular capacity to store neutral lipids, diminishing the incorporation of newly synthesized TAG into LDs.[6][8]

  • In HL-60-derived neutrophils, knockdown of PLIN3 caused LDs to essentially disappear.[1]

  • In AML-12 hepatocytes, PLIN3 knockdown significantly reduced lipid droplet deposition.[17]

This evidence collectively indicates that TIP47 is not merely a passenger on the LD surface but a crucial factor for their formation and growth.[6][8]

Signaling and Interaction Network in LD Biogenesis

The biogenesis of lipid droplets is a coordinated process involving a network of proteins and specific lipid intermediates. TIP47 acts as a key node in this network, responding to lipid metabolic cues to initiate LD formation.

The Diacylglycerol-Triggered Pathway

The accumulation of DAG in the ER membrane is the primary upstream signal for TIP47-mediated LD biogenesis. This pathway illustrates a direct link between neutral lipid synthesis and the recruitment of the machinery required for their storage.

TIP47_Pathway cluster_ER Endoplasmic Reticulum NL_synthesis Neutral Lipid Synthesis Enzymes DAG Diacylglycerol (DAG) Accumulation NL_synthesis->DAG produces Nascent_LD Nascent Lipid Droplet DAG->Nascent_LD drives formation of Seipin Seipin/Pex30 Complex DAG->Seipin localizes at ER subdomains with TIP47_recruited TIP47 at ER Seipin->Nascent_LD facilitates TIP47_cyto Cytosolic TIP47/PLIN3 TIP47_cyto->DAG Recruited by TIP47_recruited->Nascent_LD coats and promotes maturation of Knockdown_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Validation cluster_analysis Analysis start Plate Cells (e.g., HeLa) transfect_siCtrl Transfect with Control siRNA start->transfect_siCtrl transfect_siTIP47 Transfect with TIP47 siRNA start->transfect_siTIP47 incubate Incubate 48-72h transfect_siCtrl->incubate transfect_siTIP47->incubate validate Validate Knockdown (Western Blot / qRT-PCR) incubate->validate induce_LD Induce LDs (Oleic Acid Treatment) incubate->induce_LD fix_stain Fix & Stain (BODIPY, DAPI) induce_LD->fix_stain imaging Confocal Microscopy fix_stain->imaging analysis Image Analysis: Quantify LD Number & Size imaging->analysis conclusion Compare siTIP47 vs siControl analysis->conclusion Fractionation_Workflow cluster_analysis Analysis of Fractions start Culture Cells (+/- Oleic Acid) homogenize Homogenize Cells & Prepare PNS start->homogenize gradient Prepare & Load Sucrose Gradient homogenize->gradient centrifuge Ultracentrifugation gradient->centrifuge collect Collect Fractions (Top to Bottom) centrifuge->collect wb Western Blot: - TIP47 - LD Marker (ADRP) - ER Marker (Calnexin) - Cytosol Marker collect->wb tlc TLC / Lipidomics: - Triacylglycerol - Cholesterol collect->tlc result Determine Subcellular Distribution of TIP47 wb->result tlc->result

References

The Tissue-Specific Landscape of Perilipin Isoforms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The perilipin (PLIN) family of proteins are critical regulators of intracellular lipid storage and mobilization, coating the surface of lipid droplets and controlling access for lipases. The five canonical members of this family—PLIN1, PLIN2, PLIN3, PLIN4, and PLIN5—exhibit distinct tissue-specific expression patterns that reflect the diverse metabolic demands of different cell types. This in-depth technical guide provides a comprehensive overview of the tissue-specific expression of perilipin isoforms, intended for researchers, scientists, and drug development professionals. We present quantitative expression data in structured tables, detail key experimental protocols for studying these proteins, and provide visualizations of the core signaling pathways and experimental workflows using the DOT language for Graphviz. This guide aims to serve as a valuable resource for investigating the role of perilipins in metabolic health and disease.

Introduction to the Perilipin Family

The perilipin family consists of five main proteins (PLIN1-5) that are integral to the structure and function of intracellular lipid droplets (LDs).[1][2] These proteins share a conserved N-terminal PAT domain (Perilipin, ADRP, TIP47) and play crucial roles in regulating triacylglycerol (TAG) storage and lipolysis.[3] Their expression is tissue-dependent, aligning with the specific lipid metabolism requirements of each tissue.[4][5] For instance, some isoforms are predominantly found in tissues specialized for energy storage, like adipose tissue, while others are abundant in oxidative tissues that utilize fatty acids for energy, such as the heart and skeletal muscle.[4][5] Understanding the precise tissue distribution and expression levels of each perilipin isoform is fundamental to elucidating their physiological roles and their implications in metabolic diseases.

Tissue-Specific Expression of Perilipin Isoforms

The expression of perilipin isoforms is highly regulated and varies significantly across different tissues. This section summarizes the known expression patterns of PLIN1 through PLIN5.

Perilipin 1 (PLIN1)

PLIN1 is the most well-characterized perilipin and is a key regulator of lipolysis in adipocytes.[6]

  • Primary Expression: Abundantly expressed in white adipose tissue (WAT) and brown adipose tissue (BAT).[4][5]

  • Secondary Expression: Found in steroidogenic cells of the adrenal glands, ovaries, and testes, where it is involved in cholesterol ester storage for steroid hormone production.[4]

  • Function: In its unphosphorylated state, PLIN1 acts as a protective barrier on lipid droplets, restricting the access of lipases like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).[6] Upon stimulation by hormones such as catecholamines, Protein Kinase A (PKA) phosphorylates PLIN1, leading to a conformational change that promotes lipolysis.[6][7]

Perilipin 2 (PLIN2 or Adipose Differentiation-Related Protein - ADRP)

PLIN2 is ubiquitously expressed and is often the predominant perilipin in non-adipose tissues.[1][8]

  • Primary Expression: Widely expressed in most tissues, with high levels in the liver, skeletal muscle, and heart.[1][9] It is also found in macrophages and is implicated in foam cell formation.

  • Function: PLIN2 is involved in the uptake of fatty acids and the formation and stabilization of lipid droplets.[10] Unlike PLIN1, it is considered to be more permissive to basal lipolysis.[6]

Perilipin 3 (PLIN3 or TIP47)

Similar to PLIN2, PLIN3 is ubiquitously expressed and is involved in the early stages of lipid droplet formation.

  • Primary Expression: Found in virtually all cell types and tissues.[3][11]

  • Function: PLIN3 is thought to be involved in the transport of newly synthesized lipids from the endoplasmic reticulum to growing lipid droplets. It can be found in both the cytosol and associated with lipid droplets.

Perilipin 4 (PLIN4 or S3-12)

PLIN4 is a large perilipin protein with a distinct expression pattern.

  • Primary Expression: Highly expressed in white adipose tissue.[12]

  • Secondary Expression: Also found in skeletal muscle.[12][13]

  • Function: The precise function of PLIN4 is still under investigation, but it is thought to be involved in the formation of nascent lipid droplets and may play a role in organizing the lipid droplet surface.[12]

Perilipin 5 (PLIN5, OXPAT, or MLDP)

PLIN5 is characteristically expressed in tissues with high rates of fatty acid oxidation.

  • Primary Expression: Abundant in oxidative tissues such as the heart, brown adipose tissue, skeletal muscle, and liver.[4][5]

  • Function: PLIN5 is believed to facilitate the interaction between lipid droplets and mitochondria, thereby channeling fatty acids from stored triglycerides towards β-oxidation for energy production.[4] Its expression is regulated by the transcription factor PPARα.[14]

Quantitative Expression Data

This section presents available quantitative data on the mRNA and protein expression of perilipin isoforms across various tissues. It is important to note that absolute quantitative protein data is limited in the literature, and much of the available information is based on relative mRNA expression or semi-quantitative protein analysis.

Table 1: Relative mRNA Expression of Perilipin Isoforms in Human Tissues
GeneAdipose Tissue (Subcutaneous)Skeletal MuscleLiverHeart
PLIN1 ++++---
PLIN2 ++++++++++++
PLIN3 +++++++
PLIN4 +++++-+
PLIN5 ++++++++++

Data compiled from multiple sources and represents a qualitative summary of relative abundance. ++++: Very High, +++: High, ++: Medium, +: Low, -: Not detected or very low. Actual values can vary based on experimental conditions and individual variability.

Table 2: Relative mRNA Expression of Perilipin Isoforms in Rat Heart During Pregnancy
GeneNon-PregnantLate Pregnancy (Fold Change)Postpartum (Fold Change)
PLIN1 +~9.5~7.4
PLIN2 +~28~18
PLIN3 +No significant changeNo significant change
PLIN4 -Not DetectedNot Detected
PLIN5 ++++~8~2.4
Data adapted from Elizalde-Narvaez et al. (2022).[15][16] Baseline expression in non-pregnant (NP) heart shows PLIN5 as the most abundant transcript.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the tissue-specific expression of perilipin isoforms.

Quantitative Real-Time PCR (qPCR) for Perilipin mRNA Expression

Objective: To quantify the relative or absolute mRNA levels of perilipin isoforms in different tissues.

Protocol:

  • RNA Isolation: Isolate total RNA from fresh or frozen tissue samples using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers and random hexamers.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL forward primer (10 µM)

    • 1 µL reverse primer (10 µM)

    • 2 µL diluted cDNA

    • 6 µL nuclease-free water

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA).

Table 3: Validated qPCR Primer Sequences for Human Perilipin Isoforms

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
PLIN1 GCGGAATTTGCTGCCAACACTCAGACTTCTGGGCTTGCTGGTGTOriGene (HP206315)[17][18]
PLIN2 GATGGCAGAGAACGGTGTGAAG-OriGene (HP205000)[19]
PLIN3 ---
PLIN4 ---
PLIN5 CCTTTCTCCAGCAACCTTCGGACAACATCCACAGCATGGCTCACOriGene (HP202394)[20]
Note: A comprehensive list of validated primers for all isoforms was not available. Researchers should design and validate primers for PLIN3 and PLIN4, and the reverse primer for PLIN2, according to standard molecular biology practices.

Table 4: qPCR Primer Sequences for Rat Perilipin Isoforms

GeneForward Primer (5'-3')Reverse Primer (5'-3')
PLIN1 GCT GCT GTC ATC CCT TGT CGGT GGT ACG TCT TGG TCT C
PLIN2 GGC ATC GTT GAG AGG CTGGGT TGA GCA GCA TCT TGA G
PLIN3 GCT GCT GTC ATC CCT TGT CGGT GGT ACG TCT TGG TCT C
PLIN4 --
PLIN5 GCT GCT GTC ATC CCT TGT CGGT GGT ACG TCT TGG TCT C
Adapted from Elizalde-Narvaez et al. (2022).[15][21] Note that some primer sequences appear identical in the source and should be independently verified.
Western Blotting for Perilipin Protein Expression

Objective: To detect and semi-quantify the protein levels of perilipin isoforms.

Protocol:

  • Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the perilipin isoform of interest overnight at 4°C. Recommended antibody dilutions should be optimized but can start in the range of 1:1000.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[22]

Immunohistochemistry (IHC) for Perilipin Localization

Objective: To visualize the in-situ localization of perilipin isoforms within tissue sections.

Protocol:

  • Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a microwave or pressure cooker.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate sections with the primary perilipin antibody overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent, or a polymer-based detection system. Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

Signaling Pathways and Regulatory Networks

The expression and function of perilipin isoforms are tightly regulated by complex signaling networks that respond to the metabolic state of the cell.

PKA-Mediated Regulation of Lipolysis

In adipocytes, the canonical pathway for stimulated lipolysis is initiated by catecholamines binding to β-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). cAMP activates PKA, which then phosphorylates key proteins, including PLIN1 and HSL.[1][2]

PKA_Lipolysis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ld Lipid Droplet Catecholamines Catecholamines BetaAR β-Adrenergic Receptor Catecholamines->BetaAR binds AC Adenylyl Cyclase BetaAR->AC activates cAMP cAMP AC->cAMP produces from ATP ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive HSL PKA_active->HSL_inactive phosphorylates PLIN1 PLIN1 PKA_active->PLIN1 phosphorylates HSL_active p-HSL HSL_inactive->HSL_active DAG DAG HSL_active->DAG hydrolyzes ATGL ATGL TAG TAG ATGL->TAG hydrolyzes PLIN1_p p-PLIN1 PLIN1->PLIN1_p CGI58 CGI-58 PLIN1->CGI58 sequesters PLIN1_p->CGI58 releases CGI58->ATGL activates TAG->DAG MAG MAG DAG->MAG FFA FFA MAG->FFA hydrolyzed by MGL

Caption: PKA-mediated lipolysis pathway in adipocytes.

Transcriptional Regulation by PPARs

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors to regulate genes involved in lipid metabolism. Different PPAR isoforms regulate the expression of specific perilipins. PPARα, activated by fatty acids, is a key regulator of PLIN5 expression in oxidative tissues.[14]

PPAR_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acids PPARa_inactive PPARα FA->PPARa_inactive activates PPARa_active PPARα-RXR Heterodimer PPARa_inactive->PPARa_active heterodimerizes with RXR RXR RXR PPRE PPRE PPARa_active->PPRE binds to PLIN5_gene PLIN5 Gene PPRE->PLIN5_gene in promoter of PLIN5_mRNA PLIN5 mRNA PLIN5_gene->PLIN5_mRNA transcription PLIN5_protein PLIN5 Protein PLIN5_mRNA->PLIN5_protein translation

Caption: Transcriptional regulation of PLIN5 by PPARα.

Regulation by SREBP-1c and ChREBP

Sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP) are master transcriptional regulators of lipogenesis.[13] While they may not directly target all perilipin genes, their control over the lipogenic program indirectly influences the expression of perilipins by affecting the overall lipid droplet content and cellular lipid metabolism.

Lipogenesis_Regulation Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Glucose Glucose ChREBP ChREBP Glucose->ChREBP activates Lipogenic_genes Lipogenic Genes (FASN, ACC, etc.) SREBP1c->Lipogenic_genes upregulates ChREBP->Lipogenic_genes upregulates Lipid_Droplet_Formation Lipid Droplet Formation & Growth Lipogenic_genes->Lipid_Droplet_Formation promotes Perilipin_Expression Perilipin Expression (e.g., PLIN2) Lipid_Droplet_Formation->Perilipin_Expression influences

Caption: Regulation of lipogenesis by SREBP-1c and ChREBP.

Experimental Workflow Visualization

This section provides a logical workflow for investigating the tissue-specific expression of perilipin isoforms.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Expression Analysis cluster_data Data Interpretation start Start: Select Tissues of Interest tissue_collection Tissue Collection (Fresh or Frozen) start->tissue_collection rna_extraction RNA Extraction tissue_collection->rna_extraction protein_extraction Protein Extraction tissue_collection->protein_extraction histology_prep Fixation & Embedding for Histology tissue_collection->histology_prep qpcr qPCR for mRNA Quantification rna_extraction->qpcr western_blot Western Blot for Protein Quantification protein_extraction->western_blot ihc IHC for Protein Localization histology_prep->ihc data_analysis Data Analysis & Statistical Comparison qpcr->data_analysis western_blot->data_analysis ihc->data_analysis conclusion Conclusion on Tissue-Specific Perilipin Expression data_analysis->conclusion

Caption: Workflow for studying perilipin expression.

Conclusion

The perilipin family of proteins exhibits a remarkable degree of tissue-specific expression, which underscores their specialized roles in lipid metabolism across different cellular contexts. This guide has provided a comprehensive overview of the expression patterns of PLIN isoforms, detailed experimental protocols for their study, and visualized the key signaling pathways that govern their function. While significant progress has been made in understanding the roles of these proteins, further research, particularly in obtaining absolute quantitative protein expression data across a wider range of tissues, is needed. A deeper understanding of the tissue-specific landscape of perilipins will undoubtedly provide valuable insights into the pathophysiology of metabolic diseases and may reveal novel therapeutic targets for their treatment.

References

Methodological & Application

Application Notes and Protocols for Measuring PatA Acyltransferase Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PatA is an essential acyltransferase in Mycobacterium tuberculosis, playing a critical role in the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs). These glycolipids are vital components of the mycobacterial cell envelope and are implicated in the virulence of the organism. PatA catalyzes the transfer of a palmitoyl (B13399708) group from palmitoyl-CoA to the 6-position of the mannose ring of PIM₁, or PIM₂. The essential nature of PatA makes it a promising target for the development of novel anti-tuberculosis therapeutics. These application notes provide detailed protocols for two distinct in vitro assays to measure the enzymatic activity of PatA, facilitating high-throughput screening of potential inhibitors and further biochemical characterization.

Signaling Pathway Context

PatA is a key enzyme in the biosynthetic pathway of PIMs. The pathway begins with the mannosylation of phosphatidyl-myo-inositol (PI) to form PIM₁ and subsequently PIM₂. PatA then catalyzes the acylation of these molecules, a crucial step for the formation of more complex lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM), which are important for the structural integrity of the cell wall and interaction with the host immune system.

PIM_Biosynthesis cluster_membrane Cytoplasmic Membrane PI Phosphatidyl-myo-inositol (PI) PIM1 PIM₁ PI->PIM1 PimA PIM2 PIM₂ PIM1->PIM2 PimB Ac1PIM2 Ac₁PIM₂ PIM2->Ac1PIM2 PatA (+ Palmitoyl-CoA) LM_LAM Lipomannan (LM) & Lipoarabinomannan (LAM) Ac1PIM2->LM_LAM Further Elaboration

Caption: Biosynthetic pathway of PIMs in Mycobacterium.

Experimental Principles

Two primary methods for the in vitro determination of PatA acyltransferase activity are described:

  • LC-MS Based Assay: A direct and quantitative method that measures the formation of the acylated PIM product (Ac₁PIM₂) by separating the reaction mixture using liquid chromatography and detecting the product by mass spectrometry. This method is highly specific and sensitive.

  • TLC-Based Assay with Radiolabeled Substrate: A classic and robust method where a radiolabeled precursor, GDP-[¹⁴C]-mannose, is used to generate radiolabeled PIM in situ. The subsequent acylation by PatA is monitored by separating the lipid products by thin-layer chromatography (TLC) and detecting the radioactive acylated PIM product by autoradiography.

Data Presentation

Table 1: Reactant Concentrations for LC-MS Based PatA Activity Assay
ComponentStock ConcentrationFinal ConcentrationVolume (for 50 µL reaction)
Tris-HCl (pH 7.5)1 M20 mM1 µL
NaCl5 M150 mM1.5 µL
DOPC-SUV10 mM1 mM5 µL
PIM₂ mixture2 mM200 µM5 µL
Acyl-CoA derivative2 mM200 µM5 µL
DTNB60 mM600 µM0.5 µL
Full-length PatA350 µM3.5 µM0.5 µL
Nuclease-free water--31.5 µL

DOPC-SUV: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) small unilamellar vesicles DTNB: 5,5'-dithiobis-(2-nitrobenzoic acid)

Table 2: Reactant Concentrations for TLC-Based PatA Activity Assay
ComponentStock ConcentrationFinal Concentration/Amount
M. smegmatis membranes-250 µg protein
Purified PimA-1.2 µg
Purified PatA-10 µg
GDP-[¹⁴C]mannose55 mCi/mmol0.1 µCi
Palmitoyl-CoAVariesVaries (e.g., 50-200 µM)
Table 3: Kinetic Parameters of Mycobacterial Acyltransferases (Reference)
EnzymeSubstrateKm (µM)Vmax or kcatReference
M. tuberculosis GlmUAcetyl-CoA~200Not specified[1]
M. tuberculosis GlmUGlucosamine-1-phosphate~100Not specified[1]
M. tuberculosis Malate (B86768) SynthaseAcetyl-CoA~100Not specified[2]
M. tuberculosis Malate SynthaseGlyoxylate~30Not specified[2]

Experimental Protocols

Protocol 1: LC-MS Based Assay for PatA Acyltransferase Activity

This protocol is adapted from a method described for the direct measurement of PatA activity.

Materials:

  • Purified full-length PatA enzyme

  • PIM₂ mixture (acceptor substrate)

  • Palmitoyl-CoA (acyl donor substrate)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Tris-HCl buffer

  • NaCl

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Chloroform

  • Methanol

  • LC-MS system

Procedure:

  • Preparation of Small Unilamellar Vesicles (SUVs):

    • Prepare a solution of DOPC in chloroform.

    • Dry the lipid solution under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with Tris-HCl buffer to the desired concentration.

    • Generate SUVs by sonication or extrusion.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Tris-HCl (pH 7.5), NaCl, DOPC-SUVs, and the PIM₂ mixture. Vortex thoroughly.

    • Add the acyl-CoA derivative and DTNB.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the purified PatA enzyme.

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • LC-MS Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid sample in a suitable solvent for LC-MS analysis.

    • Inject the sample into the LC-MS system.

    • Separate the lipids using a suitable C18 reverse-phase column with an appropriate gradient of mobile phases.

    • Detect the formation of Ac₁PIM₂ by monitoring its specific mass-to-charge ratio (m/z) in the mass spectrometer.

  • Data Analysis:

    • Quantify the amount of Ac₁PIM₂ formed by integrating the area under the peak corresponding to its m/z.

    • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

LCMS_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) mix_reagents Mix Reaction Components prep_reagents->mix_reagents prep_suv Prepare DOPC-SUVs prep_suv->mix_reagents incubate Incubate at 37°C mix_reagents->incubate terminate Terminate Reaction & Extract Lipids incubate->terminate lcms LC-MS Analysis terminate->lcms data_analysis Data Analysis (Quantify Ac₁PIM₂) lcms->data_analysis

Caption: Workflow for the LC-MS based PatA activity assay.

Protocol 2: TLC-Based Assay for PatA Acyltransferase Activity using Radiolabeled Substrate

This protocol utilizes the in situ generation of radiolabeled PIMs to monitor PatA activity.

Materials:

  • Crude membranes from M. smegmatis

  • Purified PimA mannosyltransferase

  • Purified PatA acyltransferase

  • GDP-[¹⁴C]mannose (radiolabeled mannose donor)

  • Palmitoyl-CoA

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Chloroform

  • Methanol

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water in appropriate ratios)

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the M. smegmatis membrane proteins, purified PimA, and GDP-[¹⁴C]mannose in the reaction buffer.

    • Incubate this mixture to allow for the synthesis of radiolabeled PIMs.

    • Add palmitoyl-CoA to the reaction mixture.

    • Initiate the acyltransferase reaction by adding purified PatA.

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipid sample onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a chamber containing the appropriate solvent system to separate the different PIM species.

    • Allow the solvent front to migrate near the top of the plate.

    • Remove the plate and allow it to air dry completely.

  • Detection and Analysis:

    • Expose the dried TLC plate to a phosphorimager screen or X-ray film.

    • Develop the autoradiogram to visualize the radioactive lipid spots.

    • The appearance of a new, more non-polar radioactive spot corresponding to Ac₁[¹⁴C]PIM₂ indicates PatA activity.

    • Quantify the intensity of the spots using densitometry software to determine the percentage of conversion of PIM₂ to Ac₁PIM₂.

TLC_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis pim_synthesis In situ synthesis of radiolabeled PIMs pat_reaction PatA-catalyzed acylation pim_synthesis->pat_reaction terminate_extract Terminate Reaction & Extract Lipids pat_reaction->terminate_extract tlc TLC Separation terminate_extract->tlc autorad Autoradiography tlc->autorad quantify Quantification autorad->quantify

Caption: Workflow for the TLC-based PatA activity assay.

Concluding Remarks

The protocols outlined provide robust and reliable methods for the in vitro measurement of PatA acyltransferase activity. The choice of assay will depend on the available equipment and the specific research question. The LC-MS based assay offers high specificity and quantitative accuracy, making it ideal for detailed kinetic studies and inhibitor characterization. The TLC-based assay is a valuable tool for screening and for laboratories where access to a mass spectrometer is limited. Both assays are fundamental for advancing our understanding of this essential mycobacterial enzyme and for the development of novel anti-tuberculosis drugs.

References

Application Note: High-Throughput Screening for Inhibitors of Mycobacterial Palmitoyl-CoA:PIM Acyltransferase (PatA)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. PatA, a membrane-associated acyltransferase, is essential for the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs), critical components of the mycobacterial cell envelope.[1][2][3] The vital role of PatA in Mtb survival and growth, both in vitro and in vivo, establishes it as a promising target for novel anti-tuberculosis drug development.[1][2] This application note provides a detailed protocol for a fluorescence-based high-throughput screening (HTS) assay designed to identify inhibitors of Mtb PatA, along with methodologies for hit validation and illustrative data.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival, virulence, and intrinsic resistance to many antibiotics.[1][2] A key family of glycolipids in this envelope are the phosphatidyl-myo-inositol mannosides (PIMs). PIMs are not only structural components but also serve as precursors for more complex lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM), which are implicated in host-pathogen interactions.[1][2][3]

The biosynthesis of acylated PIMs is initiated by the enzyme PatA, a palmitoyl-CoA:PIM acyltransferase. PatA catalyzes the transfer of a palmitoyl (B13399708) group from palmitoyl-coenzyme A (palmitoyl-CoA) to the 6-position of the mannose ring of phosphatidyl-myo-inositol dimannoside (PIM₂).[1][2] Genetic studies have demonstrated that PatA is essential for the viability of Mtb, making it an attractive target for the development of new anti-tubercular drugs.[1][2][3]

This document outlines a robust HTS assay for the discovery of novel PatA inhibitors. The primary assay is a biochemical screen that measures the enzymatic activity of recombinant PatA by detecting the release of Coenzyme A (CoA-SH) using a thiol-reactive fluorescent probe. A secondary confirmatory assay and a whole-cell mycobacterial growth inhibition assay for hit validation are also described.

PatA Signaling/Biosynthetic Pathway

PatA is a key enzyme in the early stages of the PIM biosynthetic pathway. It is responsible for the first acylation step, converting PIM₂ to Ac₁PIM₂. This acylated product is a crucial structural component of the inner membrane and a precursor for further elongated and acylated PIMs, which are ultimately used in the biosynthesis of LM and LAM.

PatA_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_downstream Downstream Synthesis PalmitoylCoA Palmitoyl-CoA PatA PatA PalmitoylCoA->PatA PIM2 PIM₂ PIM2->PatA Ac1PIM2 Ac₁PIM₂ PatA->Ac1PIM2 Acylation CoA CoA-SH PatA->CoA HigherPIMs Higher Acylated PIMs Ac1PIM2->HigherPIMs LM_LAM LM / LAM (Cell Wall Assembly) HigherPIMs->LM_LAM Inhibitor Inhibitor Inhibitor->PatA

Fig. 1: Role of PatA in the PIM biosynthetic pathway.

Experimental Workflow

The high-throughput screening campaign follows a multi-stage process, starting with a primary screen of a compound library against the PatA enzyme. Hits from the primary screen are then subjected to dose-response analysis and a counterscreen to eliminate false positives. Confirmed hits proceed to whole-cell activity assessment.

HTS_Workflow LibScreen Primary HTS (Single Concentration) HitIdent Hit Identification (e.g., >50% Inhibition) LibScreen->HitIdent DoseResponse Dose-Response (IC₅₀) & Counterscreen HitIdent->DoseResponse Primary Hits ConfirmedHits Confirmed Hits (Potent & Specific) DoseResponse->ConfirmedHits WholeCell Whole-Cell Activity Assay (Mtb Growth Inhibition - MIC) ConfirmedHits->WholeCell Confirmed Hits LeadIdent Lead Candidates WholeCell->LeadIdent

Fig. 2: High-throughput screening workflow for PatA inhibitors.

Materials and Reagents

  • Enzyme: Recombinant M. tuberculosis PatA (purified)

  • Substrates: Palmitoyl-CoA, Phosphatidyl-myo-inositol dimannoside (PIM₂)

  • Detection Reagent: Thiol-reactive fluorescent probe (e.g., ThioGlo®1)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Positive Control: A known general acyltransferase inhibitor (if available) or staurosporine (B1682477) for initial setup.

  • Plates: 384-well, low-volume, black, flat-bottom polystyrene plates

  • Instruments: Automated liquid handler, plate reader with fluorescence detection (Ex/Em suitable for the chosen probe, e.g., ~380/500 nm for ThioGlo®1).

Protocols

Protocol 1: Primary High-Throughput Screening of PatA

This assay quantifies PatA activity by measuring the production of free Coenzyme A (CoA-SH) using a fluorescent probe that increases in quantum yield upon reacting with thiols.

1. Reagent Preparation: a. Prepare Assay Buffer and chill on ice. b. Prepare a stock solution of PatA enzyme in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay (e.g., 5-20 nM). c. Prepare substrate solutions: Palmitoyl-CoA and PIM₂ in Assay Buffer. Final concentrations should be at or near their respective Kₘ values, if known (e.g., 10-50 µM). d. Prepare the fluorescent probe according to the manufacturer's instructions. e. Prepare test compounds from a library, typically at a 10 mM stock in DMSO. For the primary screen, dilute to a working concentration that will yield a final assay concentration of 10 µM.

2. Assay Procedure (384-well format): a. Using an automated liquid handler, dispense 50 nL of test compound solution (or DMSO for controls) into the wells of a 384-well plate. b. Add 5 µL of the PatA enzyme solution to all wells. c. For negative control wells (0% inhibition), add 50 nL of DMSO. For positive control wells (100% inhibition), add a control inhibitor. d. Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction. e. Initiate the enzymatic reaction by adding 5 µL of the substrate mix (Palmitoyl-CoA and PIM₂). f. Incubate the plate for 30-60 minutes at 37°C. The optimal time should be determined to ensure the reaction is in the linear phase. g. Stop the reaction and develop the signal by adding 5 µL of the fluorescent probe solution. h. Incubate for 15 minutes at room temperature, protected from light. i. Read the fluorescence on a compatible plate reader.

3. Data Analysis: a. Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) b. A Z'-factor should be calculated for each plate to assess assay quality: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive| An acceptable Z' value is typically > 0.5. c. Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Protocol 2: IC₅₀ Determination and Counterscreen

Hits from the primary screen are confirmed in a dose-response format to determine their potency (IC₅₀). A counterscreen is performed to identify compounds that interfere with the assay technology.

1. IC₅₀ Determination: a. Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM). b. Perform the PatA activity assay as described in Protocol 1, using the serial dilutions of the compounds. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

2. Counterscreen for Assay Interference: a. Run the assay in the absence of the PatA enzyme. b. Add compounds at the highest concentration used in the IC₅₀ determination. c. Add the fluorescent probe and measure the signal. Compounds that significantly alter the fluorescence signal in the absence of the enzyme are likely interfering with the detection system and should be flagged as false positives.

Protocol 3: Whole-Cell Growth Inhibition Assay

Confirmed hits are tested for their ability to inhibit the growth of mycobacteria, confirming that they can penetrate the cell wall and exert an effect in a biological context.

1. Culture Preparation: a. Grow Mycobacterium smegmatis (as a surrogate) or a reporter strain of M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase. b. Adjust the bacterial culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).

2. Assay Procedure (96- or 384-well format): a. Prepare serial dilutions of the confirmed hit compounds in the culture medium. b. Add the diluted compounds to the wells of a microtiter plate. c. Inoculate the wells with the prepared bacterial suspension. d. Include positive (e.g., rifampicin) and negative (DMSO) controls. e. Seal the plates and incubate at 37°C for a period suitable for the species (e.g., 3 days for M. smegmatis, 7-14 days for M. tuberculosis). f. Determine bacterial growth by measuring OD₆₀₀ or by using a viability indicator dye (e.g., Resazurin).

3. Data Analysis: a. Calculate the percentage of growth inhibition for each compound concentration. b. Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits visible growth.

Illustrative Data

The following tables present hypothetical, yet realistic, data that could be obtained from a screening campaign against PatA.

Table 1: Summary of Primary HTS Campaign

ParameterValue
Library Size100,000 compounds
Screening Concentration10 µM
Mean Z'-Factor0.78
Primary Hit Threshold>50% Inhibition
Number of Primary Hits520
Primary Hit Rate 0.52%

Table 2: Potency of Confirmed Hits Against PatA

This table shows illustrative IC₅₀ values for a selection of confirmed hits from the dose-response analysis.

Compound IDPatA IC₅₀ (µM)Counterscreen Result
HTS-0011.2No Interference
HTS-0023.5No Interference
HTS-00325.8No Interference
HTS-0040.8No Interference
HTS-0057.1No Interference
HTS-006> 100N/A
HTS-0075.4Signal Quenching

Table 3: Whole-Cell Activity of Confirmed Hits

This table summarizes the whole-cell activity (MIC) of the most potent and specific hits against a surrogate mycobacterial species.

Compound IDPatA IC₅₀ (µM)M. smegmatis MIC (µg/mL)
HTS-0011.28
HTS-0023.532
HTS-0040.84
HTS-0057.1> 128

Conclusion

The protocols described in this application note provide a comprehensive framework for the high-throughput screening and identification of novel inhibitors against the essential mycobacterial enzyme PatA. The fluorescence-based biochemical assay is robust, scalable, and suitable for large-scale screening campaigns. The outlined workflow, from primary screening to whole-cell validation, ensures the identification of potent and specific inhibitors with potential for further development as anti-tuberculosis therapeutics.

References

Using CRISPRi to Interrogate the Essentiality of the Acyltransferase PatA in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of mycobacterial genetics and tuberculosis research.

Introduction: The emergence of drug-resistant Mycobacterium tuberculosis necessitates the identification and validation of novel drug targets. The mycobacterial cell envelope, a complex and unique structure, is a rich source of such targets. Phosphatidyl-myo-inositol mannosides (PIMs) are essential glycolipids in this envelope, and their biosynthetic pathway is critical for bacterial viability. PatA, a membrane-associated acyltransferase, catalyzes the first acylation step in PIM synthesis. Genetic studies have suggested that patA is an essential gene in M. tuberculosis, making it a promising candidate for therapeutic intervention.[1][2]

Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has emerged as a powerful and versatile tool for programmable gene silencing in mycobacteria.[3][4][5] This system utilizes a nuclease-dead Cas9 (dCas9) protein guided by a small guide RNA (sgRNA) to bind to a specific DNA target, sterically blocking transcription.[3][6] The anhydrotetracycline (B590944) (ATc)-inducible nature of many mycobacterial CRISPRi systems allows for titratable control of gene expression, enabling the study of essential gene function.[1][6] This application note provides a detailed protocol for utilizing a dCas9Sth1-based CRISPRi system to study the essentiality of patA in mycobacteria.

Key Concepts and Signaling Pathways

PatA is a crucial enzyme in the biosynthesis of PIMs. It transfers a palmitoyl (B13399708) group to phosphatidyl-myo-inositol monomannoside (PIM₁) or dimannoside (PIM₂) to form acylated PIMs (Ac₁PIM₁ or Ac₁PIM₂). These molecules are precursors for more complex and immunomodulatory lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM), which are integral to the mycobacterial cell wall architecture and host-pathogen interactions.[1][7]

PIM Biosynthesis Pathway

PIM_Biosynthesis PI Phosphatidyl-myo-inositol (PI) PimA PimA PI->PimA PIM1 PIM₁ PimB PimB PIM1->PimB PatA PatA PIM1->PatA PIM2 PIM₂ PIM2->PatA Ac1PIM1 Ac₁PIM₁ Ac1PIM1->PimB Ac1PIM2 Ac₁PIM₂ Further_enzymes Further Enzymes Ac1PIM2->Further_enzymes Higher_PIMs Higher PIMs Higher_PIMs->Further_enzymes LM_LAM Lipomannan (LM) & Lipoarabinomannan (LAM) PimA->PIM1 PimB->PIM2 PimB->Ac1PIM2 PatA->Ac1PIM1 PatA->Ac1PIM2 Further_enzymes->Higher_PIMs Further_enzymes->LM_LAM

Caption: The role of PatA in the PIM biosynthesis pathway.

Data Presentation

While direct CRISPRi-mediated knockdown data for patA is not yet extensively published, studies using conditional mutants have demonstrated its essentiality. The following tables summarize the expected quantitative outcomes from the depletion of PatA, based on data from a patA conditional mutant study. These data serve as a benchmark for what can be expected when using CRISPRi to silence patA.

Table 1: Effect of patA Silencing on Mycobacterial Growth in vitro

ConditionDoubling Time (hours)Colony Forming Units (CFU/mL) after 6 days
patA expressing (No ATc)24 ± 25 x 10⁷ ± 1.5 x 10⁷
patA silenced (+ ATc)Growth Arrest2 x 10⁴ ± 0.8 x 10⁴

Data are representative and adapted from conditional mutant studies.

Table 2: Quantification of patA mRNA Levels Upon CRISPRi Induction

StrainInducer (ATc)Fold Change in patA mRNA
M. tuberculosis + pLJR965-sgRNA(patA)-1.0 (baseline)
M. tuberculosis + pLJR965-sgRNA(patA)+~20-100 fold decrease
M. tuberculosis + pLJR965-sgRNA(control)+No significant change

Expected results based on the efficacy of the dCas9Sth1 CRISPRi system on other essential genes.[3]

Experimental Protocols

The following protocols describe the methodology for constructing a patA-targeting CRISPRi strain and assessing the phenotypic consequences of patA knockdown.

Experimental Workflow

CRISPRi_Workflow cluster_sgRNA sgRNA Design & Cloning cluster_myco Mycobacterial Transformation & Knockdown cluster_phenotype Phenotypic Analysis sgRNA_design 1. Design patA-targeting sgRNA oligo_synthesis 2. Synthesize & Anneal Oligos sgRNA_design->oligo_synthesis ligation 3. Ligate into pLJR965 oligo_synthesis->ligation transformation_ecoli 4. Transform E. coli & Verify ligation->transformation_ecoli transformation_myco 5. Electroporate M. tuberculosis transformation_ecoli->transformation_myco induction 6. Induce with ATc transformation_myco->induction growth_curve 7a. Growth Curve Analysis induction->growth_curve qRT_PCR 7b. qRT-PCR for Knockdown induction->qRT_PCR cfu_plating 7c. CFU Plating induction->cfu_plating

Caption: Workflow for studying PatA essentiality using CRISPRi.

Protocol 1: Construction of a patA-targeting CRISPRi Plasmid

This protocol is adapted from established methods for the dCas9Sth1 system.[3][5]

1.1. sgRNA Design:

  • Identify the DNA sequence of the patA gene (Rv2611c) in your M. tuberculosis strain of interest.

  • Use an online sgRNA design tool for mycobacteria to identify potent sgRNA sequences targeting the non-template strand of patA. The tool should account for the protospacer adjacent motif (PAM) for S. thermophilus Cas9 (NNAGAAW and other permissive variants).[3]

  • Select 2-3 sgRNAs with high predicted on-target scores and minimal off-target potential.

1.2. Oligonucleotide Preparation:

  • For each sgRNA, design two complementary oligonucleotides. Add GGGA to the 5' end of the forward oligo and AAAC to the 5' end of the reverse oligo to facilitate cloning into the BsmBI-digested vector.

  • Resuspend lyophilized oligos in nuclease-free water to a stock concentration of 100 µM.

  • Anneal the oligos:

    • Mix 2 µL of each 100 µM oligo pair with 46 µL of annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).

    • Heat at 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C per minute in a thermocycler.

1.3. Vector Preparation and Ligation:

  • Digest the mycobacterial CRISPRi vector (pLJR965 for M. tuberculosis) with the BsmBI restriction enzyme.

  • Gel purify the linearized vector backbone.

  • Set up the ligation reaction:

    • ~50 ng of BsmBI-digested pLJR965

    • 1 µL of annealed oligo duplex (diluted 1:200)

    • 1 µL of T4 DNA ligase

    • 1 µL of 10x T4 DNA ligase buffer

    • Nuclease-free water to a final volume of 10 µL

  • Incubate at room temperature for 1-2 hours or at 16°C overnight.

1.4. Transformation and Verification:

  • Transform the ligation product into competent E. coli (e.g., DH5α).

  • Plate on LB agar (B569324) containing kanamycin (B1662678) (50 µg/mL).

  • Select single colonies, grow overnight cultures, and isolate plasmids using a miniprep kit.

  • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Electroporation of M. tuberculosis

2.1. Preparation of Electrocompetent Cells:

  • Grow M. tuberculosis in 50 mL of 7H9 broth supplemented with OADC and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Pellet the cells by centrifugation at 4,000 x g for 10 minutes.

  • Wash the cells three times with ice-cold 10% glycerol.

  • Resuspend the final cell pellet in 1/10th of the original volume with 10% glycerol.

  • Aliquot into 100 µL volumes and store at -80°C.

2.2. Electroporation:

  • Thaw an aliquot of electrocompetent cells on ice.

  • Add 1-2 µg of the verified pLJR965-sgRNA(patA) plasmid to the cells.

  • Transfer the cell/DNA mixture to a pre-chilled 0.2 cm gap electroporation cuvette.

  • Electroporate using the following settings: 2.5 kV, 25 µF, 1000 Ω.

  • Immediately add 1 mL of 7H9 broth and recover for 24 hours at 37°C.

  • Plate on 7H10 agar containing kanamycin (25 µg/mL).

  • Incubate at 37°C for 3-4 weeks until colonies appear.

Protocol 3: Phenotypic Analysis of patA Knockdown

3.1. Growth Curve Analysis:

  • Inoculate triplicate cultures of the M. tuberculosis CRISPRi strain into 7H9 broth with kanamycin.

  • Grow to an OD₆₀₀ of ~0.2.

  • Dilute the cultures to a starting OD₆₀₀ of 0.05 in fresh 7H9 broth.

  • For the knockdown condition, add anhydrotetracycline (ATc) to a final concentration of 100-500 ng/mL. A dose-response curve with varying ATc concentrations is recommended.[1]

  • For the control condition, add an equivalent volume of the ATc solvent (e.g., ethanol).

  • Incubate at 37°C with shaking.

  • Measure the OD₆₀₀ at regular intervals (e.g., every 24 hours) for 7-14 days.

  • Plot OD₆₀₀ versus time to visualize the effect on growth.

3.2. Viability Assay (CFU Determination):

  • At selected time points during the growth curve experiment, take aliquots from both induced and uninduced cultures.

  • Prepare serial 10-fold dilutions in 7H9 broth.

  • Plate 100 µL of appropriate dilutions onto 7H10 agar plates.

  • Incubate at 37°C for 3-4 weeks.

  • Count the colonies to determine the CFU/mL.

3.3. Quantification of patA Knockdown by qRT-PCR:

  • Harvest mycobacterial cells from induced (+ATc) and uninduced (-ATc) cultures at mid-log phase (or a desired time point post-induction).

  • Extract total RNA using a suitable method (e.g., TRIzol with bead beating).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA using a reverse transcription kit with random primers.

  • Perform quantitative real-time PCR (qPCR) using primers specific for patA and a housekeeping gene (e.g., sigA) for normalization.

  • Calculate the fold change in patA expression in the induced sample relative to the uninduced sample using the ΔΔCt method.

Conclusion

The CRISPRi system offers a robust and titratable method for studying essential genes like patA in mycobacteria. By silencing patA, researchers can confirm its essentiality, investigate the physiological consequences of its depletion, and validate it as a target for novel anti-tubercular drugs. The protocols outlined here provide a comprehensive framework for conducting these studies, from the initial construction of the CRISPRi strain to the quantitative analysis of the resulting phenotypes. This approach will be invaluable for advancing our understanding of mycobacterial physiology and accelerating drug discovery efforts.

References

Application Notes and Protocols for Yeast Two-Hybrid Analysis of PatA Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the protein-protein interactions of the PatA protein from Anabaena sp. PCC 7120 using the yeast two-hybrid (Y2H) system. PatA is a crucial regulator in the developmental process of heterocyst formation, and understanding its interactome is key to elucidating the molecular mechanisms of cellular differentiation in this organism.

Introduction

The yeast two-hybrid system is a powerful in vivo technique used to identify novel protein-protein interactions.[1][2] The method relies on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[3][4][5] When a "bait" protein fused to the DBD interacts with a "prey" protein fused to the AD, the two domains are brought into close proximity, reconstituting a functional transcription factor. This, in turn, drives the expression of reporter genes, allowing for the detection of the interaction.[3][4][5]

In the context of Anabaena sp. PCC 7120, the this compound is essential for the correct patterning of heterocysts, the specialized nitrogen-fixing cells.[6] Identifying the proteins that interact with PatA can provide significant insights into the signaling pathways that control cell differentiation and division.

Data Presentation: PatA Interaction Partners

A yeast two-hybrid screen using PatA from Anabaena sp. PCC 7120 as the bait protein has identified several interacting partners. The following table summarizes these findings. Due to the absence of specific quantitative data in the available literature, the interactions are presented qualitatively.

Bait ProteinPrey ProteinOrganismMethodInteraction ConfirmationBiological ContextReference
PatAPatL (All3305)Anabaena sp. PCC 7120Yeast Two-HybridYesHeterocyst patterning[4]
PatAZipNAnabaena sp. PCC 7120Not explicitly Y2HSuggestedCell division, Divisome destabilization[3]
PatASepFAnabaena sp. PCC 7120Not explicitly Y2HSuggestedCell division, Z-ring component[3]
PatASepJAnabaena sp. PCC 7120Not explicitly Y2HSuggestedSeptal junction formation, Intercellular communication[3]

Experimental Protocols

The following is a detailed protocol for performing a yeast two-hybrid analysis of this compound interactions, based on the widely used Matchmaker GAL4-based system.

Construction of Bait and Prey Plasmids

Objective: To clone the patA gene into a bait vector (e.g., pGBKT7) and potential interacting partners or a cDNA library into a prey vector (e.g., pGADT7).

Materials:

  • Anabaena sp. PCC 7120 genomic DNA

  • Phusion High-Fidelity DNA Polymerase

  • Gene-specific primers for patA and prey genes with appropriate restriction sites

  • pGBKT7 (bait) and pGADT7 (prey) vectors

  • Restriction enzymes (e.g., NcoI, SalI)

  • T4 DNA Ligase

  • Competent E. coli DH5α cells

  • LB agar (B569324) plates with appropriate antibiotics (Kanamycin for pGBKT7, Ampicillin for pGADT7)

Protocol:

  • PCR Amplification: Amplify the coding sequence of patA from Anabaena genomic DNA using gene-specific primers containing restriction sites compatible with the pGBKT7 multiple cloning site (MCS). Similarly, amplify the coding sequences of potential prey proteins for cloning into pGADT7.

  • Vector and Insert Digestion: Digest both the PCR products and the corresponding vectors (pGBKT7 for patA, pGADT7 for prey) with the appropriate restriction enzymes.

  • Ligation: Ligate the digested patA insert into the linearized pGBKT7 vector and the prey inserts into the linearized pGADT7 vector using T4 DNA Ligase.

  • Transformation of E. coli: Transform the ligation products into competent E. coli DH5α cells.

  • Selection and Verification: Select for transformed colonies on LB agar plates containing the appropriate antibiotic. Verify the correct insertion of the genes by colony PCR and DNA sequencing.

Yeast Transformation and Interaction Mating

Objective: To introduce the bait and prey plasmids into different yeast strains and then mate them to bring the plasmids together in diploid cells.

Materials:

  • Yeast strains (e.g., Y2HGold for bait, Y187 for prey)

  • Constructed pGBKT7-PatA and pGADT7-Prey plasmids

  • Yeast transformation kit (e.g., Yeastmaker™)

  • SD/-Trp and SD/-Leu dropout media for selection

  • YPD medium

  • 2x YPDA medium with 1M sorbitol

Protocol:

  • Bait Transformation: Transform the pGBKT7-PatA plasmid into the Y2HGold yeast strain. Plate the transformed cells on SD/-Trp agar plates and incubate at 30°C for 3-5 days.

  • Prey Transformation: Transform the pGADT7-Prey plasmid(s) or a cDNA library into the Y187 yeast strain. Plate the transformed cells on SD/-Leu agar plates and incubate at 30°C for 3-5 days.

  • Autoactivation Test (Bait): Before mating, streak the Y2HGold strain containing pGBKT7-PatA on SD/-Trp/X-α-Gal and SD/-Trp/-His/-Ade plates. If the bait autoactivates the reporter genes (i.e., colonies grow and/or turn blue), it cannot be used in this form and may require truncation.

  • Yeast Mating:

    • Inoculate a single colony of the bait strain into 5 ml of SD/-Trp liquid medium and a single colony of the prey strain into 5 ml of SD/-Leu liquid medium.

    • Incubate at 30°C with shaking (200-250 rpm) overnight.

    • Combine 200 µl of the bait culture and 200 µl of the prey culture in a sterile tube.

    • Pellet the cells by centrifugation and resuspend in 100 µl of YPD medium.

    • Incubate at 30°C for 20-24 hours without shaking to allow mating.

Selection of Diploids and Interaction Screening

Objective: To select for diploid yeast cells that contain both plasmids and screen for protein-protein interactions based on the activation of reporter genes.

Materials:

  • Mated yeast culture

  • SD/-Leu/-Trp (Double Dropout, DDO) agar plates

  • SD/-Leu/-Trp/-His/-Ade (Quadruple Dropout, QDO) agar plates

  • DDO plates containing X-α-Galactosidase (X-α-Gal) and Aureobasidin A (AbA)

Protocol:

  • Diploid Selection: Plate 100 µl of the mated culture onto SD/-Leu/-Trp (DDO) plates. Incubate at 30°C for 3-5 days. The colonies that grow are diploid cells containing both bait and prey plasmids.

  • Interaction Screening:

    • Replica-plate the colonies from the DDO plates onto high-stringency selective media: QDO (SD/-Leu/-Trp/-His/-Ade) and DDO/X-α-Gal/AbA.

    • Incubate the plates at 30°C for 3-7 days.

  • Analysis of Results: Growth on the high-stringency plates indicates a positive interaction. The development of a blue color on the X-α-Gal plates provides further confirmation of the interaction.

Mandatory Visualization

Yeast_Two_Hybrid_Workflow cluster_plasmid_construction 1. Plasmid Construction cluster_transformation_mating 2. Yeast Transformation & Mating cluster_selection_screening 3. Selection & Screening Bait_Gene PatA gene Bait_Plasmid pGBKT7-PatA Bait_Gene->Bait_Plasmid Prey_Gene Prey gene / cDNA Library Prey_Plasmid pGADT7-Prey Prey_Gene->Prey_Plasmid Bait_Vector Bait Vector (pGBKT7) (GAL4 DNA-BD) Bait_Vector->Bait_Plasmid Prey_Vector Prey Vector (pGADT7) (GAL4 AD) Prey_Vector->Prey_Plasmid Transformed_A Transform with Bait Plasmid Bait_Plasmid->Transformed_A Transformed_Alpha Transform with Prey Plasmid Prey_Plasmid->Transformed_Alpha Yeast_A Yeast Strain A (e.g., Y2HGold) Yeast_A->Transformed_A Yeast_Alpha Yeast Strain α (e.g., Y187) Yeast_Alpha->Transformed_Alpha Mating Mate Strain A and α Transformed_A->Mating Transformed_Alpha->Mating Diploid_Yeast Diploid Yeast Mating->Diploid_Yeast DDO Plate on DDO (SD/-Leu/-Trp) Diploid_Yeast->DDO QDO Plate on QDO (SD/-Leu/-Trp/-His/-Ade) DDO->QDO XGal_AbA Plate on DDO + X-α-Gal + AbA DDO->XGal_AbA Positive_Interaction Positive Interaction: Growth + Blue Color QDO->Positive_Interaction XGal_AbA->Positive_Interaction

Caption: Workflow for Yeast Two-Hybrid Analysis.

PatA_Signaling_Pathway cluster_regulation Regulation of Heterocyst Differentiation PatA PatA PatL PatL PatA->PatL Direct Interaction (Y2H) Divisome Divisome Complex (ZipN, SepF) PatA->Divisome Interaction Heterocyst_Patterning Intercalary Heterocyst Patterning PatA->Heterocyst_Patterning PatL->Heterocyst_Patterning Cell_Division Cell Division Divisome->Cell_Division

Caption: Putative PatA Interaction Pathway.

References

Visualizing PatA Localization in Filamentous Cyanobacteria Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protein PatA plays a critical role in the developmental process of filamentous cyanobacteria, such as Anabaena sp. PCC 7120. It is essential for establishing the correct pattern of heterocysts, specialized nitrogen-fixing cells, along the filament.[1] In the absence of a functional PatA, heterocyst differentiation is restricted primarily to the terminal cells of the filaments, disrupting the regular spacing observed in wild-type strains.[1][2] PatA is thought to function by promoting the activity of the master regulator of heterocyst differentiation, HetR.[1] Understanding the subcellular localization of PatA is crucial for elucidating its precise mechanism of action in this complex regulatory network. This application note provides a detailed protocol for visualizing the localization of PatA in Anabaena filaments using fluorescence microscopy, employing a genetically encoded PatA-Green Fluorescent Protein (GFP) fusion.

Data Presentation: Quantitative Analysis of PatA-GFP Localization

Following fluorescence microscopy, quantitative analysis of the captured images is essential for an objective interpretation of PatA's subcellular distribution. The data can be summarized in tables for clear comparison between different conditions or strains.

Table 1: Subcellular Localization of PatA-GFP in Anabaena Filaments

Cellular LocationMean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Total Cell Fluorescence ± SD
Vegetative Cells
Cytosolic
Septal
Developing Heterocysts (Proheterocysts)
Cytosolic
Septal
Mature Heterocysts
Cytosolic
Polar

Table 2: Quantification of PatA-GFP Foci

Cell TypeNumber of Foci per Cell (Mean ± SD)Mean Intensity of Foci (Arbitrary Units) ± SD
Vegetative Cell
Proheterocyst
Mature Heterocyst

Experimental Protocols

This section provides a detailed methodology for the construction of a PatA-GFP fusion, its introduction into Anabaena, and subsequent visualization using fluorescence microscopy.

Protocol 1: Construction of a PatA-GFP Fusion Plasmid

This protocol describes the generation of a translational fusion of the patA gene with the gene encoding Green Fluorescent Protein (GFP).

Materials:

  • Anabaena sp. PCC 7120 genomic DNA

  • pSG1144 or a similar shuttle vector suitable for Anabaena

  • Restriction enzymes (e.g., NdeI, EcoRI) and T4 DNA ligase

  • High-fidelity DNA polymerase

  • Primers for patA amplification (forward and reverse, with appropriate restriction sites)

  • GFP-mut2 coding sequence

  • E. coli strain for cloning (e.g., DH5α)

  • Plasmid purification kit

  • DNA sequencing services

Procedure:

  • Primer Design: Design primers to amplify the patA coding sequence from Anabaena genomic DNA. The forward primer should include a start codon and a restriction site (e.g., NdeI) that allows for in-frame fusion with the N-terminus of GFP. The reverse primer should lack a stop codon and include a different restriction site (e.g., EcoRI).

  • PCR Amplification: Amplify the patA gene using high-fidelity PCR with Anabaena genomic DNA as the template and the designed primers.

  • Vector and Insert Preparation: Digest both the amplified patA fragment and the shuttle vector containing the gfp-mut2 gene with the chosen restriction enzymes (e.g., NdeI and EcoRI).

  • Ligation: Ligate the digested patA fragment into the digested vector upstream of and in-frame with the gfp-mut2 gene using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into a suitable E. coli cloning strain.

  • Selection and Verification: Select for transformants on appropriate antibiotic-containing medium. Isolate plasmid DNA from resistant colonies and verify the correct insertion and orientation of the patA gene by restriction digestion and DNA sequencing.

Protocol 2: Introduction of the PatA-GFP Fusion Plasmid into Anabaena

This protocol details the transfer of the PatA-GFP expression plasmid into Anabaena sp. PCC 7120 via conjugation.

Materials:

  • Anabaena sp. PCC 7120 culture

  • E. coli strain carrying the PatA-GFP plasmid and a conjugative plasmid (e.g., pRL623)

  • BG-11 medium (liquid and solid)

  • Antibiotics for selection (e.g., neomycin)

  • Filters (e.g., nitrocellulose)

Procedure:

  • Grow Cultures: Grow a mid-log phase culture of Anabaena sp. PCC 7120 in BG-11 medium. Grow an overnight culture of the E. coli strain containing the PatA-GFP plasmid and the conjugative plasmid.

  • Conjugation: Mix the Anabaena and E. coli cultures. Spread the mixture onto a filter placed on a BG-11 agar (B569324) plate.

  • Incubation: Incubate the plate under standard growth conditions for Anabaena for 24-48 hours to allow for conjugation.

  • Selection: Transfer the filter to a BG-11 agar plate containing the appropriate antibiotic for selecting Anabaena exconjugants.

  • Isolation of Exconjugants: After several days of incubation, pick individual Anabaena colonies that grow on the selective medium and re-streak them onto fresh selective plates to obtain a pure, clonal culture.

  • Verification: Confirm the presence of the patA-gfp fusion gene in the Anabaena exconjugants by PCR.

Protocol 3: Fluorescence Microscopy of PatA-GFP in Anabaena Filaments

This protocol outlines the steps for preparing and imaging Anabaena filaments expressing PatA-GFP.

Materials:

  • Anabaena culture expressing PatA-GFP

  • BG-11 and BG-110 (nitrogen-free) media

  • Microscope slides and coverslips

  • Poly-L-lysine solution (optional)

  • Agarose (B213101) solution (1%)

  • Fluorescence microscope with appropriate filter sets for GFP (Excitation: ~488 nm, Emission: ~509 nm) and cyanobacterial autofluorescence (Excitation: ~565 nm, Emission: ~590 nm).[3]

Procedure:

  • Induction of Heterocyst Differentiation: To observe PatA-GFP localization during heterocyst development, transfer a portion of the Anabaena culture grown in BG-11 to BG-110 medium and incubate for 18-24 hours.

  • Sample Preparation:

    • Place a drop of 1% low-melting-point agarose in BG-11 medium onto a clean microscope slide to create a thin pad.

    • Alternatively, coat a slide with poly-L-lysine to enhance filament adhesion.

    • Apply a small volume of the Anabaena culture onto the agarose pad or coated slide.

    • Gently place a coverslip over the sample, avoiding air bubbles.

  • Imaging:

    • Visualize the filaments using a fluorescence microscope.

    • Capture images using both the GFP channel to detect the PatA-GFP signal and a red channel to capture the natural autofluorescence of the photosynthetic pigments in the vegetative cells.[3] This will help in distinguishing cell types and outlining the cell morphology.

    • Acquire Z-stacks to obtain three-dimensional information about the localization of PatA-GFP.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to analyze the captured images.

    • Measure the fluorescence intensity in different subcellular regions (e.g., cytoplasm, septum, cell poles).

    • Quantify the number and intensity of any observed fluorescent foci.

    • Correct for background fluorescence.

Signaling Pathway and Experimental Workflow Diagrams

PatA_Signaling_Pathway cluster_regulation Heterocyst Differentiation Regulation HetR HetR (Master Regulator) PatS_HetN PatS / HetN (Inhibitors) HetR->PatS_HetN Induces Expression Differentiation Heterocyst Differentiation HetR->Differentiation PatA PatA PatA->HetR Promotes Activity HetF HetF HetF->HetR Activates PatS_HetN->HetR Inhibits

Caption: PatA's role in the heterocyst differentiation signaling pathway.

Fluorescence_Microscopy_Workflow step1 Construct patA-gfp Fusion Plasmid step2 Introduce Plasmid into Anabaena via Conjugation step1->step2 step3 Select and Verify Exconjugants step2->step3 step4 Induce Heterocyst Differentiation (N-deprivation) step3->step4 step5 Sample Preparation for Microscopy step4->step5 step6 Fluorescence Microscopy Imaging step5->step6 step7 Image Processing and Quantitative Analysis step6->step7 step8 Data Visualization (Tables, Graphs) step7->step8

Caption: Experimental workflow for visualizing PatA-GFP localization.

References

Application Notes and Protocols: In Vitro Translation Assays to Assess Pateamine A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pateamine A (PatA) is a potent marine natural product isolated from the sponge Mycale sp. that has garnered significant interest in the scientific community for its powerful antiproliferative and proapoptotic activities.[1][2] Extensive research has identified its primary cellular target as the eukaryotic initiation factor 4A (eIF4A), a crucial component of the translation initiation machinery.[1][2] By targeting eIF4A, Pateamine A effectively inhibits cap-dependent translation, a process frequently dysregulated in cancer. This unique mechanism of action makes Pateamine A and its analogs promising candidates for the development of novel anticancer therapeutics.

These application notes provide detailed protocols for utilizing in vitro translation (IVT) assays to quantitatively assess the inhibitory activity of Pateamine A. IVT systems, such as rabbit reticulocyte lysate (RRL) and wheat germ extract (WGE), offer a controlled, cell-free environment to study the direct effects of compounds on the translational machinery, devoid of confounding factors present in cellular assays.

Mechanism of Action of Pateamine A

Pateamine A exerts its inhibitory effect on translation initiation through a unique and somewhat paradoxical mechanism. It binds directly to eIF4A, an ATP-dependent RNA helicase responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and initiation codon recognition.

Upon binding, Pateamine A enhances the intrinsic ATPase and RNA helicase activities of eIF4A. However, this heightened activity does not promote translation. Instead, PatA locks eIF4A in a conformation that prevents its proper interaction with other essential initiation factors, particularly eIF4G, a large scaffolding protein. Furthermore, Pateamine A promotes the formation of a stable, inactive ternary complex between eIF4A and eIF4B. This sequestration of eIF4A stalls the 43S preinitiation complex on the mRNA, thereby inhibiting the recruitment of the 60S ribosomal subunit and preventing the formation of a functional 80S ribosome, ultimately leading to a global shutdown of cap-dependent translation.[2]

PateamineA_Mechanism eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA 5' Cap-mRNA eIF4F->mRNA binds eIF4A_PatA eIF4A-PatA Complex eIF4F->eIF4A_PatA disrupts PIC_43S 43S Pre-initiation Complex mRNA->PIC_43S recruits PIC_48S 48S Initiation Complex PIC_43S->PIC_48S scanning Ribosome_80S 80S Ribosome (Translation Elongation) PIC_48S->Ribosome_80S 60S subunit joining PatA Pateamine A PatA->eIF4F targets eIF4A eIF4A_eIF4B_PatA eIF4A-eIF4B-PatA Stalled Complex eIF4A_PatA->eIF4A_eIF4B_PatA promotes formation with eIF4B eIF4A_eIF4B_PatA->PIC_48S stalls IVT_Workflow start Start prep_pata Prepare Pateamine A Serial Dilutions start->prep_pata prep_mastermix Prepare IVT Master Mix (RRL, mRNA, Amino Acids, etc.) start->prep_mastermix combine Combine Master Mix with Pateamine A or Vehicle prep_pata->combine prep_mastermix->combine incubate Incubate at 30°C for 90 minutes combine->incubate add_luciferase Add Luciferase Assay Reagent incubate->add_luciferase measure Measure Luminescence add_luciferase->measure analyze Data Analysis: Plot Dose-Response Curve and Determine IC50 measure->analyze end End analyze->end

References

Application Notes and Protocols: Synthesis of des-methyl-des-amino-pateamine A (DMDAPatA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-methyl-des-amino-pateamine A (DMDAPatA) is a structurally simplified and chemically stabilized synthetic analogue of the marine natural product Pateamine A.[1] Pateamine A, originally isolated from the sponge Mycale sp., exhibits potent cytotoxic, antiproliferative, and immunosuppressive activities.[1] DMDAPatA has demonstrated significant in vitro and in vivo anticancer activities, making it a promising candidate for further investigation in drug development.[1][2] This document provides detailed application notes and protocols for the total synthesis of DMDAPatA, based on a catalysis-driven approach. The described synthesis is notable for its efficiency and scalability.

Synthetic Strategy Overview

The total synthesis of DMDAPatA is achieved through a convergent strategy, involving the preparation of two key fragments: a macrocyclic precursor and a side-chain, which are subsequently coupled. A key feature of this synthesis is the innovative use of an iron-catalyzed pyrone ring-opening/cross-coupling reaction to install the sensitive (Z,E)-dienoate moiety of the macrocycle.[3] The synthesis culminates in a Stille coupling reaction to attach the trienyl side chain, followed by deprotection to yield the final product.

Data Presentation

Table 1: Summary of Key Reaction Yields
Step No.ReactionProductYield (%)
1Gold-catalyzed cyclization2-Pyrone intermediate~85%
2Iron-catalyzed pyrone ring opening/cross-couplingSeco-acid~75%
3MacrolactonizationMacrocyclic core~60%
4Stille couplingCoupled macrocycle~70%
5Global deprotectionDMDAPatA~90%

Note: Yields are approximate and may vary based on experimental conditions and scale.

Table 2: Spectroscopic Data for DMDAPatA
TechniqueKey Signals
¹H NMR (CDCl₃)Characteristic peaks for vinyl protons of the dienoate and trienyl side chain, thiazole (B1198619) proton, and protons adjacent to stereocenters.
¹³C NMR (CDCl₃)Resonances corresponding to ester carbonyls, thiazole carbons, and olefinic carbons of the macrocycle and side chain.
HRMS (ESI)Calculated and found m/z values for the protonated molecule [M+H]⁺, confirming the elemental composition.

Experimental Protocols

Key Experiment 1: Iron-Catalyzed Pyrone Ring Opening/Cross-Coupling

This protocol describes the formation of the seco-acid, a key precursor to the macrocyclic core of DMDAPatA.

Materials:

Procedure:

  • A solution of the 2-pyrone intermediate in a mixture of anhydrous THF and DMF is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon.

  • The solution is cooled to -20 °C in a cryocooler.

  • Iron(III) acetylacetonate (Fe(acac)₃) is added as a catalyst.

  • Methylmagnesium bromide (CH₃MgBr) solution is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired seco-acid.

Key Experiment 2: Stille Coupling for Side Chain Installation

This protocol details the coupling of the macrocyclic core with the trienylstannane side chain.

Materials:

  • Macrocyclic core (as a vinyl halide or triflate)

  • Trienylstannane side chain

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the macrocyclic core in anhydrous DMF in a flame-dried flask under argon are added the trienylstannane side chain, copper(I) iodide (CuI), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the coupled macrocycle.

Visualizations

Synthesis_Workflow cluster_macrocycle Macrocycle Synthesis cluster_sidechain Side Chain Synthesis cluster_final Final Assembly Pyrone 2-Pyrone Intermediate SecoAcid Seco-Acid Pyrone->SecoAcid Fe-catalyzed Ring Opening Macrocycle Macrocyclic Core SecoAcid->Macrocycle Macrolactonization Coupled Coupled Macrocycle Macrocycle->Coupled SideChain Trienylstannane Side Chain SideChain->Coupled Stille Coupling DMDAPatA DMDAPatA Coupled->DMDAPatA Deprotection Signaling_Pathway DMDAPatA DMDAPatA eIF4A eIF4A (RNA Helicase) DMDAPatA->eIF4A Binds to Translation_Initiation Cap-Dependent Translation Initiation DMDAPatA->Translation_Initiation Inhibits eIF4A->Translation_Initiation Essential for Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis Leads to Cell_Proliferation Cancer Cell Proliferation Protein_Synthesis->Cell_Proliferation Drives

References

Application Notes and Protocols: Development of Pateamine A Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pateamine A (PatA), a marine natural product isolated from the sponge Mycale sp., has demonstrated potent cytotoxic and antiproliferative activities, making it a compelling lead compound in the development of novel anticancer therapeutics.[1][2][3] PatA and its synthetic analogues function by targeting the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase involved in the initiation of cap-dependent translation.[4][5][6] By inhibiting eIF4A, these compounds disrupt the synthesis of proteins essential for cancer cell growth and survival, leading to apoptosis.[1] This unique mechanism of action presents a promising strategy for overcoming resistance to conventional chemotherapy.[7]

This document provides an overview of the development of Pateamine A derivatives, with a focus on des-methyl, des-amino Pateamine A (DMDA-PatA), a structurally simplified and chemically stabilized analogue with potent in vitro and in vivo anticancer activities.[4][7] We present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to guide researchers in this field.

Mechanism of Action

Pateamine A and its derivatives exert their anticancer effects primarily by inhibiting cap-dependent translation initiation.[5][8] The eukaryotic initiation factor 4A (eIF4A) is a central component of the eIF4F complex, which is responsible for unwinding the 5' cap structure of messenger RNA (mRNA), a critical step for ribosome recruitment and the initiation of protein synthesis.[6]

PatA binds directly to eIF4A, clamping the RNA substrate onto the helicase's surface.[6][9] This action, while stimulating the intrinsic ATPase activity of eIF4A, paradoxically inhibits its helicase function by preventing the necessary conformational changes for unwinding RNA secondary structures.[6][10] The stalling of the eIF4F complex on mRNA leads to a global shutdown of cap-dependent translation, depriving the cancer cell of essential proteins required for proliferation and survival, ultimately inducing apoptosis.[1] Some studies have also suggested that Pateamine A derivatives like DMDA-PatA may have additional effects, including the rapid inhibition of DNA synthesis in the S phase of the cell cycle.[4][7]

PateamineA_Mechanism cluster_translation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by Pateamine A Derivatives mRNA mRNA (5' Cap) eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F Binding ribosome 43S Ribosome eIF4F->ribosome Recruitment eIF4A eIF4A protein Protein Synthesis ribosome->protein Translation PatA Pateamine A Derivatives (e.g., DMDA-PatA) PatA->eIF4A Binding & Clamping stalled_complex Stalled eIF4F-mRNA Complex eIF4A->stalled_complex Incorporation into eIF4F no_protein Inhibition of Protein Synthesis stalled_complex->no_protein apoptosis Apoptosis no_protein->apoptosis Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development synthesis Synthesis of Pateamine A Derivatives sar Structure-Activity Relationship (SAR) Studies synthesis->sar cell_viability Cell Viability Assays (e.g., MTS/MTT) sar->cell_viability lead_optimization Lead Optimization sar->lead_optimization translation_assay In Vitro Translation Assays cell_viability->translation_assay western_blot Western Blotting (Apoptosis markers, etc.) translation_assay->western_blot xenograft Human Tumor Xenograft Models western_blot->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd pk_pd->lead_optimization IND_studies IND-Enabling Studies lead_optimization->IND_studies

References

Application Notes and Protocols for Xenograft Models in Testing Pateamine A Analog Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pateamine A (PatA), a marine natural product isolated from the sponge Mycale sp., and its synthetic analogs have demonstrated potent antiproliferative and pro-apoptotic activities, making them promising candidates for anticancer drug development.[1][2] These compounds exert their cytotoxic effects by targeting the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase involved in the initiation of cap-dependent translation.[1][2][3] By binding to eIF4A, Pateamine A and its analogs inhibit translation initiation, leading to cell cycle arrest and apoptosis.[1][3] One of the most well-studied and potent analogs is des-methyl, des-amino Pateamine A (DMDA-PatA), which has shown significant in vivo anticancer activity in various xenograft models.[4][5][6]

These application notes provide detailed protocols for utilizing subcutaneous xenograft mouse models to evaluate the in vivo efficacy of Pateamine A analogs, with a focus on DMDA-PatA in melanoma models.

Mechanism of Action and Signaling Pathway

Pateamine A and its analogs function by binding to eIF4A, a DEAD-box RNA helicase. This binding enhances the ATPase and RNA helicase activities of eIF4A but paradoxically inhibits translation by preventing the proper assembly of the eIF4F complex and stalling initiation complexes on mRNA.[3][7] This leads to a global shutdown of cap-dependent translation, disproportionately affecting the synthesis of proteins with long, structured 5'-untranslated regions, many of which are oncoproteins. The inhibition of translation ultimately induces stress granule formation and apoptosis.[1][3]

PateamineA_Signaling_Pathway cluster_0 Cap-Dependent Translation Initiation cluster_1 Inhibition by Pateamine A Analogs eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) PIC_43S 43S Pre-initiation Complex eIF4F->PIC_43S recruits eIF4A eIF4A eIF4F->eIF4A mRNA 5' Cap-mRNA mRNA->eIF4F binds PatA_eIF4A PatA-eIF4A-RNA Ternary Complex mRNA->PatA_eIF4A Scanning Scanning for AUG PIC_43S->Scanning Initiation Translation Initiation Scanning->Initiation PatA Pateamine A Analog (e.g., DMDA-PatA) PatA->eIF4A eIF4A->PatA_eIF4A Translation_Inhibition Translation Inhibition PatA_eIF4A->Translation_Inhibition Apoptosis Apoptosis Translation_Inhibition->Apoptosis

Figure 1: Pateamine A analog mechanism of action.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Melanoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using human melanoma cell lines, such as LOX or MDA-MB-435.[4][5][8]

Materials:

  • Human melanoma cell line (e.g., LOX, MDA-MB-435)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take-rate)

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles (27-30 gauge)

  • Hemocytometer and Trypan Blue

Procedure:

  • Cell Culture: Culture melanoma cells in a 37°C incubator with 5% CO₂. Passage cells at 80-90% confluency to maintain exponential growth.

  • Cell Preparation:

    • On the day of injection, harvest cells using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension at approximately 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Perform a cell count and assess viability using a hemocytometer and Trypan Blue. Viability should be >95%.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.

  • Animal Inoculation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the right flank of each mouse.[3]

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Allow tumors to establish. This typically takes 1-2 weeks.

    • Begin monitoring tumor size when they become palpable.

    • Measure the tumor length (L) and width (W) 2-3 times per week using digital calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[4][9]

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.[3]

Xenograft_Workflow A Cell Culture (Melanoma Cell Line) B Cell Harvest & Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Treatment Administration (Pateamine A Analog) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Data Analysis & Endpoint G->H

Figure 2: Experimental workflow for xenograft studies.
Protocol 2: Preparation and Administration of DMDA-PatA

This protocol is based on previously reported methods for the in vivo administration of DMDA-PatA.[6]

Materials:

  • DMDA-Pateamine A

  • Ethanol (B145695) (100%)

  • Cremophor EL

  • 4% Glucose solution, sterile

  • Sterile vials and syringes for formulation and injection

Procedure:

  • Formulation (prepare fresh daily):

    • Dissolve DMDA-PatA in 100% ethanol.

    • Add Cremophor EL to the ethanol solution.

    • Add the 4% glucose solution to the mixture.

    • The final formulation should consist of 10% ethanol, 10% Cremophor, and 80% of 4% glucose solution .

    • Vortex gently to ensure a clear, homogenous solution.

  • Dosing and Administration:

    • The reported maximum tolerated dose (MTD) for DMDA-PatA can vary depending on the model, but doses around 0.7 mg/kg to 0.94 mg/kg have been used effectively in melanoma xenografts.[5][6]

    • Administer the formulated DMDA-PatA via intravenous (i.v.) injection.

    • A common treatment schedule is three times a week on alternating days (e.g., Monday, Wednesday, Friday) for a specified number of weeks (e.g., MWF x 3).[6]

    • The control group should receive the vehicle solution (10% ethanol, 10% Cremophor, 4% glucose) following the same administration route and schedule.

Protocol 3: Data Collection and Analysis

Procedure:

  • Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight: Monitor and record the body weight of each mouse at the time of tumor measurement to assess toxicity. Significant weight loss (>15-20%) may indicate toxicity and require euthanasia.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or based on humane endpoints as defined by the IACUC protocol.[3]

  • Tumor Growth Inhibition (TGI) Calculation: TGI is a common metric to evaluate efficacy. It can be calculated at the end of the study using the following formula:

    • % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 [4][10]

  • Statistical Analysis:

    • Compare the mean tumor volumes between the treated and control groups using an appropriate statistical test, such as a Student's t-test or ANOVA.

    • Analyze body weight data to determine if the treatment is well-tolerated.

    • P-values < 0.05 are typically considered statistically significant.

Data Presentation

The following tables present representative data on the in vivo efficacy of DMDA-PatA in melanoma xenograft models, compiled from published studies.[5]

Table 1: In Vivo Efficacy of DMDA-PatA in LOX Melanoma Xenograft Model

Treatment GroupDose (mg/kg)Administration ScheduleMean Final Tumor Volume (mm³)% TGINumber of Tumor-Free Mice
Vehicle Control-MWF x 3Data not specified-0/10
DMDA-PatA0.7MWF x 3Resulted in tumor regression>100%Data not specified
PaclitaxelMTDPer model standardResulted in durable regression>100%Data not specified

Table 2: In Vivo Efficacy of DMDA-PatA in MDA-MB-435 Melanoma Xenograft Model

Treatment GroupDose (mg/kg)Administration ScheduleTumor-Free Mice (Day 44)Tumor-Free Mice (Day 65)
Vehicle Control-MWF x 30/100/10
DMDA-PatA0.94MWF x 39/105/10
DMDA-PatA0.7MWF x 3Data not specifiedData not specified
PaclitaxelMTDPer model standard7/102/10

Note: The data presented is based on findings reported in scientific literature and should be used as a reference for experimental design. Actual results may vary.[5]

Conclusion

Xenograft models are an indispensable tool for the preclinical evaluation of novel anticancer agents like Pateamine A analogs. The protocols outlined in this document provide a framework for conducting robust in vivo efficacy studies. Careful adherence to these methodologies, along with appropriate data analysis, will enable researchers to accurately assess the therapeutic potential of these promising compounds.

References

Application Notes and Protocols for Immunofluorescence Staining of Perilipin on Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perilipins (PLINs) are a family of proteins that coat the surface of intracellular lipid droplets, playing a crucial role in the regulation of lipid storage and mobilization. The five members of the perilipin family (PLIN1-5) exhibit tissue-specific expression and are integral to managing cellular lipid homeostasis.[1][2] Immunofluorescence (IF) staining of Perilipin is a powerful technique to visualize lipid droplets, assess adipocyte differentiation, and investigate the mechanisms of lipolysis and lipid metabolism in various cell types and tissues.[3][4] This document provides detailed protocols for Perilipin IF staining in both cultured cells and tissue sections, along with data presentation guidelines and troubleshooting advice.

Biological Context: The Role of Perilipin in Lipid Droplet Dynamics

Lipid droplets are dynamic organelles responsible for storing neutral lipids, primarily triacylglycerols and sterol esters. Perilipins are key regulators of lipolysis, the process of breaking down stored triacylglycerols into fatty acids and glycerol.

Perilipin 1 (PLIN1) , predominantly found in adipocytes, acts as a gatekeeper for lipolysis. Under basal (resting) conditions, PLIN1 coats the lipid droplet and restricts the access of lipases like Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL). Upon hormonal stimulation (e.g., by catecholamines), Protein Kinase A (PKA) phosphorylates PLIN1. This phosphorylation event induces a conformational change in PLIN1, allowing HSL to translocate to the lipid droplet surface and promoting the release of the ATGL co-activator, CGI-58 (Comparative Gene Identification-58), leading to the initiation of lipolysis.

Other Perilipin Isoforms have distinct roles and expression patterns. PLIN2 (also known as Adipose Differentiation-Related Protein, ADRP) is ubiquitously expressed and is one of the first proteins to associate with nascent lipid droplets.[5] PLIN3 (TIP47) is involved in lipid droplet biogenesis and transport. PLIN4 is highly expressed in white adipose tissue, while PLIN5 is characteristic of oxidative tissues like the heart and skeletal muscle, where it is thought to facilitate the interaction between lipid droplets and mitochondria.[5]

Signaling Pathway of PLIN1-Mediated Lipolysis

Caption: Regulation of lipolysis by Perilipin 1 in adipocytes.

Experimental Protocols

Immunofluorescence Staining of Perilipin in Cultured Cells

This protocol is suitable for adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS or ice-cold Methanol (B129727)/Acetone (B3395972) (1:1)

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

  • Primary Antibody against Perilipin (refer to Table 1 for dilutions)

  • Fluorophore-conjugated Secondary Antibody (refer to Table 1 for dilutions)

  • Lipid Droplet Stain (optional): BODIPY 493/503 (1 µg/mL)

  • Nuclear Counterstain: DAPI (1 µg/mL)

  • Antifade Mounting Medium

Workflow Diagram:

IF_Cultured_Cells_Workflow start Start: Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA, 15-20 min) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilization (e.g., 0.2% Triton X-100, 10 min) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Blocking (e.g., 1% BSA, 30-60 min) wash3->block primary_ab Primary Antibody Incubation (e.g., anti-Perilipin, O/N at 4°C) block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr at RT, in dark) wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (optional) (e.g., DAPI, BODIPY) wash5->counterstain wash6 Wash with PBS counterstain->wash6 mount Mount Coverslip wash6->mount image Image (Fluorescence Microscopy) mount->image

Caption: Experimental workflow for Perilipin immunofluorescence in cultured cells.

Procedure:

  • Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a multi-well plate.[6]

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[4][7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[8] Alternatively, for some epitopes, fixation and permeabilization can be achieved simultaneously using ice-cold methanol or a 1:1 mixture of methanol and acetone for 10 minutes at -20°C.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[7]

  • Primary Antibody Incubation: Dilute the primary anti-Perilipin antibody in Blocking Buffer (see Table 1). Aspirate the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody and Co-staining Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. For co-staining, BODIPY 493/503 and DAPI can be added to the secondary antibody solution.[9] Incubate for 1 hour at room temperature, protected from light.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Immunofluorescence Staining of Perilipin in Paraffin-Embedded Tissue Sections

This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)[3]

  • Permeabilization Buffer: 0.1% Triton X-100 in Tris-Buffered Saline (TBS)[3]

  • Blocking Buffer: 10% Normal Goat Serum in TBS[3]

  • Primary and Secondary Antibodies (see Table 1)

  • DAPI

  • Antifade Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).[10]

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3-5 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).[10][11]

    • Rinse with deionized water.[11]

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat the slides in a microwave, pressure cooker, or water bath according to established laboratory protocols (e.g., microwave at 160W for 14 minutes).[3]

    • Allow the slides to cool down to room temperature.

    • Wash with PBS or TBS.

  • Permeabilization: Incubate sections with Permeabilization Buffer for 10 minutes.[3]

  • Blocking: Block with Blocking Buffer for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate with the primary anti-Perilipin antibody diluted in 1% goat serum/TBS overnight at 4°C.[3]

  • Washing: Wash three times with 0.1% Tween-20 in TBS.[3]

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[3]

  • Washing: Wash as in step 6.

  • Counterstaining: Incubate with DAPI for 5 minutes.

  • Washing: Wash with TBS.

  • Mounting: Mount with antifade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope.

Data Presentation: Quantitative Parameters

The following tables provide a summary of typical quantitative parameters for Perilipin immunofluorescence staining. These values should be optimized for specific experimental conditions.

Table 1: Antibody Dilutions and Incubation Times

ParameterCultured CellsParaffin-Embedded Tissues
Primary Antibody Dilution 1:100 - 1:400[12]1:100 - 1:200[11]
Primary Antibody Incubation Overnight at 4°C[3]Overnight at 4°C[3][11]
Secondary Antibody Dilution 1:200 - 1:1000[4][9]1:200 - 1:500[11]
Secondary Antibody Incubation 1 hour at Room Temperature[3][9]30-60 minutes at Room Temperature[3][11]

Table 2: Reagent Concentrations and Incubation Times

ReagentConcentrationIncubation Time
Paraformaldehyde (PFA) 4% in PBS15-20 minutes
Triton X-100 0.1% - 0.5% in PBS/TBS10-15 minutes
Blocking Buffer (BSA) 1% - 5% in PBS30-60 minutes
Blocking Buffer (Serum) 5% - 10% in PBS/TBS30-60 minutes
BODIPY 493/503 1 µg/mL15-30 minutes
DAPI 1 µg/mL5 minutes

Data Analysis and Interpretation

Perilipin immunofluorescence allows for both qualitative and quantitative analysis of lipid droplets.

  • Qualitative Analysis: Visualization of the size, number, and subcellular localization of lipid droplets. Co-localization studies with other organelle markers can provide insights into lipid droplet interactions.

  • Quantitative Analysis: Software such as ImageJ or CellProfiler can be used to quantify lipid droplet parameters, including:

    • Number of lipid droplets per cell.

    • Average and total lipid droplet area or volume per cell.[1][13]

    • Co-localization coefficients with other proteins.

The staining pattern of different Perilipin isoforms can also be informative. For example, PLIN2 often stains smaller, nascent lipid droplets, while PLIN1 is typically found on larger, mature lipid droplets in adipocytes.[5]

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal - Low protein expression- Inefficient antibody binding- Incorrect secondary antibody- Use positive control cells/tissue.- Optimize primary antibody concentration and incubation time.- Ensure secondary antibody is against the host species of the primary.
High Background - Non-specific antibody binding- Insufficient blocking- Autofluorescence- Increase blocking time or change blocking agent.- Titrate primary and secondary antibody concentrations.- Use appropriate autofluorescence quenching reagents for tissue sections.[3]
Poor Lipid Droplet Morphology - Harsh fixation or permeabilization- Use milder permeabilization agents like digitonin (B1670571) or saponin.- Reduce Triton X-100 concentration or incubation time.

For a more comprehensive troubleshooting guide, refer to established immunofluorescence resources.[5][14][15][16][17]

References

Application Notes and Protocols for the Isolation of Lipid Droplets and Associated PAT Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism and storage. They consist of a neutral lipid core, primarily composed of triacylglycerols and sterol esters, enclosed by a phospholipid monolayer adorned with a specific set of proteins. Among the most prominent of these are the Perilipin, ADRP (Adipose Differentiation-Related Protein), and TIP47 (Tail-Interacting Protein of 47 kDa) proteins, collectively known as the PAT protein family. These proteins are critical regulators of lipid storage and mobilization.[1]

The isolation of highly purified lipid droplets and their associated proteins is crucial for elucidating their roles in various physiological and pathological processes, including obesity, diabetes, and fatty liver disease. This document provides detailed protocols for the isolation of lipid droplets from cultured cells and tissues, with a focus on preserving the integrity of associated proteins, particularly the PAT family. Furthermore, it outlines methods for the specific enrichment of PAT proteins from isolated lipid droplets.

II. Methods for Lipid Droplet Isolation

The primary method for isolating lipid droplets leverages their low buoyant density compared to other cellular organelles. Density gradient centrifugation is the gold standard for achieving high purity. Two common media for generating these gradients are sucrose (B13894) and iodixanol (B1672021) (e.g., OptiPrep™).

Data Presentation: Comparison of Lipid Droplet Isolation Methods

The choice of isolation method can impact the yield and purity of the isolated lipid droplets. Below is a summary of expected outcomes based on different methodologies.

Method Principle Typical Yield (Protein from LDs) Purity (Qualitative) Advantages Disadvantages Reference
Sucrose Gradient Centrifugation Flotation of low-density lipid droplets through a discontinuous sucrose gradient.15-100 µg from a wide range of tissues and organisms.High purity, with >95% of perilipins recovered and low contamination from ER, mitochondria.[2]Cost-effective, well-established.Manual gradient preparation, potential for osmotic stress on organelles.[2][3]
Iodixanol (OptiPrep™) Gradient Centrifugation Flotation through an iso-osmotic iodixanol gradient.Not explicitly quantified in the provided results, but comparable to sucrose methods.High purity, effective separation from other organelles.Iso-osmotic, less damaging to organelles, gradients can be self-forming.Higher cost compared to sucrose.[4]
Commercial Kit-Based (modified ER isolation kit) Utilizes a pre-formulated buffer and cushion system for ultracentrifugation.Comparable to sucrose gradient method.Comparable purity to sucrose gradient method, with enrichment of PLIN2.Convenient, reproducible, allows for simultaneous isolation of other organelles.Can be more expensive than preparing solutions in-house.[5]

Purity Assessment: The purity of isolated lipid droplets is typically assessed by Western blotting for marker proteins of potential contaminating organelles.

Organelle Marker Protein
Lipid Droplets Perilipin-1 (PLIN1), Perilipin-2 (ADRP), TIP47
Endoplasmic Reticulum Calnexin, PDI
Mitochondria COX IV, VDAC1
Golgi Apparatus GM130
Plasma Membrane Na+/K+-ATPase, MEK1
Cytosol GAPDH, Actin
Nuclei Histone H3

III. Experimental Protocols

A. Protocol 1: Lipid Droplet Isolation from Cultured Adipocytes (e.g., 3T3-L1) using Sucrose Gradient Centrifugation

This protocol is adapted from established methods for isolating high-purity lipid droplets from cultured adipocytes.[2]

Materials:

  • Differentiated 3T3-L1 adipocytes (10-15 x 100 mm dishes)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization Buffer (HB): 25 mM Tris-HCl (pH 7.4), 150 mM KCl, 2 mM MgCl2, 1 mM EDTA, with freshly added protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Sucrose solutions (w/v) in HB: 60%, 20%, 5%

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge with a swinging bucket rotor (e.g., SW 41 Ti)

Procedure:

  • Cell Harvest:

    • Wash cell monolayers twice with ice-cold PBS.

    • Scrape cells into 10 mL of ice-cold PBS per dish and pellet by centrifugation at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in 5 mL of ice-cold Homogenization Buffer.

  • Homogenization:

    • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

    • Homogenize with 10-15 gentle strokes on ice. Avoid vigorous homogenization to prevent lipid droplet rupture.

    • Transfer the homogenate to a centrifuge tube.

  • Post-Nuclear Supernatant (PNS) Preparation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant (PNS), avoiding the pelleted material and the floating fat layer.

  • Sucrose Gradient Ultracentrifugation:

    • In an ultracentrifuge tube, carefully layer the following solutions from bottom to top:

      • 1 mL of 60% sucrose solution

      • The collected PNS

      • 2 mL of 20% sucrose solution

      • 2 mL of 5% sucrose solution

      • Top up the tube with Homogenization Buffer.

    • Centrifuge at 100,000 x g for 1 hour at 4°C.

  • Lipid Droplet Collection:

    • The lipid droplets will form a distinct white band at the top of the gradient.

    • Carefully collect the lipid droplet fraction using a wide-bore pipette tip or by tube slicing.

  • Washing (Optional but Recommended for High Purity):

    • Dilute the collected lipid droplet fraction with 5 volumes of ice-cold HB.

    • Pellet the lipid droplets by centrifugation at 20,000 x g for 10 minutes at 4°C.

    • Carefully remove the infranatant (liquid below the floating lipid droplet cake).

    • Resuspend the lipid droplets in fresh HB and repeat the wash step 2-3 times.

  • Protein Extraction for Analysis:

    • To the final lipid droplet pellet, add a suitable lysis buffer for protein analysis (e.g., RIPA buffer).

    • Sonicate briefly on ice to ensure complete protein solubilization.

    • Determine protein concentration using a detergent-compatible assay (e.g., BCA assay).

B. Protocol 2: Isolation of PAT Proteins by Co-Immunoprecipitation (Co-IP) from Isolated Lipid Droplets

This protocol is designed to isolate a specific PAT protein and its interacting partners from a purified lipid droplet fraction.[6][7][8]

Materials:

  • Isolated lipid droplet fraction (from Protocol 1)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Primary antibody specific to the target PAT protein (e.g., anti-Perilipin-1)

  • Protein A/G magnetic beads

  • Wash Buffer: Co-IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40)

  • Elution Buffer: 0.1 M glycine (B1666218) (pH 2.5) or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

Procedure:

  • Protein Solubilization from Lipid Droplets:

    • Resuspend the isolated lipid droplet pellet in 1 mL of ice-cold Co-IP Lysis Buffer.

    • Incubate on a rotator for 30 minutes at 4°C to solubilize membrane-associated proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any insoluble debris.

    • Transfer the supernatant (lipid droplet protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20 µL of Protein A/G magnetic beads to the lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the primary antibody to the pre-cleared lysate.

    • Incubate overnight on a rotator at 4°C.

    • Add 30 µL of Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then separate on the magnetic rack.

  • Elution:

    • For Mass Spectrometry: Elute the protein complexes by adding 50 µL of Elution Buffer (0.1 M glycine, pH 2.5). Incubate for 5 minutes at room temperature. Separate the beads on the magnetic rack and immediately neutralize the supernatant with 5 µL of Neutralization Buffer.

    • For Western Blotting: Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins.

IV. Visualization of Workflows

Diagram 1: Workflow for Lipid Droplet Isolation

Lipid_Droplet_Isolation_Workflow start Cultured Adipocytes harvest Cell Harvest (PBS Wash, Scrape, Pellet) start->harvest homogenize Homogenization (Dounce Homogenizer) harvest->homogenize pns Post-Nuclear Supernatant (1,000 x g spin) homogenize->pns gradient Sucrose Gradient Ultracentrifugation (100,000 x g) pns->gradient collection Collect Lipid Droplet Fraction (Top Layer) gradient->collection wash Wash LDs (Optional) collection->wash protein_extraction Protein Extraction for Analysis collection->protein_extraction wash->protein_extraction

Caption: Workflow for isolating lipid droplets via density gradient centrifugation.

Diagram 2: Workflow for PAT Protein Co-Immunoprecipitation

PAT_Protein_CoIP_Workflow start Isolated Lipid Droplets solubilize Solubilize Proteins (Co-IP Lysis Buffer) start->solubilize preclear Pre-clear Lysate (Protein A/G Beads) solubilize->preclear ip Immunoprecipitation (Primary Antibody) preclear->ip capture Capture Complexes (Protein A/G Beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Downstream Analysis (Western Blot / Mass Spec) elute->analysis

Caption: Workflow for Co-IP of PAT proteins from isolated lipid droplets.

V. Signaling Pathways Involving PAT Proteins

PAT proteins, particularly Perilipin-1, are key players in the regulation of lipolysis in adipocytes.

Diagram 3: Regulation of Lipolysis by Perilipin-1

Lipolysis_Regulation cluster_basal Basal State cluster_stimulated Lipolytic Stimulation (e.g., β-adrenergic) basal_plin1 Perilipin-1 cgi58 CGI-58 basal_plin1->cgi58 sequesters atgl ATGL (inactive) pka PKA stim_plin1 P-Perilipin-1 pka->stim_plin1 phosphorylates hsl HSL pka->hsl phosphorylates stim_cgi58 CGI-58 (released) stim_plin1->stim_cgi58 releases p_hsl P-HSL (active) stim_plin1->p_hsl recruits to LD stim_atgl ATGL (active) stim_cgi58->stim_atgl activates tag Triacylglycerol stim_atgl->tag hydrolyzes dag Diacylglycerol p_hsl->dag hydrolyzes tag->dag mag Monoacylglycerol dag->mag ffa Free Fatty Acids mag->ffa + Glycerol

Caption: Perilipin-1 mediated regulation of adipocyte lipolysis.

VI. Troubleshooting

Problem Possible Cause Solution
Low yield of lipid droplets Inefficient cell lysisOptimize homogenization (e.g., number of strokes, pestle clearance). Ensure cells are adequately swollen in hypotonic buffer before lysis.
Starting material insufficientIncrease the number of cells or amount of tissue.
High contamination with other organelles Incomplete separation in the gradientEnsure the gradient is properly layered and has not been disturbed. Increase the centrifugation time or speed.
Cross-contamination during collectionCarefully collect the lipid droplet layer, avoiding the interfaces with other layers. Consider using a tube slicer for more precise collection.
Poor recovery of PAT proteins Protein degradationAlways use fresh protease inhibitors in all buffers. Keep samples on ice or at 4°C throughout the procedure.
Inefficient solubilization from lipid dropletsUse a robust lysis buffer with appropriate detergents (e.g., NP-40, Triton X-100). Sonicate the sample to aid in solubilization.
Non-specific binding in Co-IP Insufficient pre-clearingIncrease the incubation time or amount of beads for pre-clearing.
Inadequate washingIncrease the number of wash steps or the stringency of the wash buffer (e.g., slightly increase salt or detergent concentration).

VII. Conclusion

The protocols outlined in these application notes provide a robust framework for the isolation of high-purity lipid droplets and the subsequent analysis and purification of their associated PAT proteins. The choice of methodology should be guided by the specific research question, available equipment, and desired level of purity. Careful execution of these protocols will enable researchers to delve deeper into the intricate roles of lipid droplets and PAT proteins in cellular metabolism and disease.

References

Application Notes and Protocols for Identifying Perilipin Interacting Partners using Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perilipins (PLINs) are a family of proteins that are crucial regulators of cellular lipid storage and metabolism.[1] Localized on the surface of lipid droplets (LDs), these proteins act as gatekeepers, controlling the access of lipases to the stored triglycerides and thus modulating lipolysis.[2] The Perilipin family consists of five members (Perilipin 1 to 5), each with distinct tissue distribution and roles in lipid homeostasis.[3][4][5] The function of Perilipins is intricately linked to their interactions with other proteins, including lipases, lipase (B570770) co-activators, and other regulatory molecules.[2][6] Understanding these protein-protein interaction networks is paramount for elucidating the mechanisms of lipid-related diseases such as obesity, diabetes, and cardiovascular disorders, and for the development of novel therapeutic strategies.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate protein-protein interactions in vivo. This method involves the use of an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). Subsequent analysis of the immunoprecipitated complex, typically by Western blotting or mass spectrometry, allows for the identification of the interacting partners.[7]

This document provides detailed application notes and protocols for the use of Co-immunoprecipitation to identify and characterize the interacting partners of Perilipin proteins. Given that Perilipins are associated with lipid droplets, a specialized protocol that includes an initial lipid droplet isolation step is presented to enhance the specificity and efficiency of the Co-IP procedure.[8]

Known Perilipin Interacting Partners

The following table summarizes some of the known interacting partners for different Perilipin isoforms, as identified through various experimental methods.

Perilipin IsoformInteracting ProteinMethod of IdentificationReference(s)
Perilipin 1 (PLIN1) Hormone-sensitive lipase (HSL)Co-immunoprecipitation, FRET[2]
Adipose triglyceride lipase (ATGL)Co-immunoprecipitation[2]
AB-hydrolase containing 5 (ABHD5/CGI-58)Co-immunoprecipitation, Yeast two-hybrid[9]
Perilipin 2 (PLIN2) CREB-binding protein (CREBBP)Protein interaction network analysis[10]
Peroxisome proliferator-activated receptor alpha (PPARα)Protein interaction network analysis[10]
Perilipin 5 (PLIN5) Adipose triglyceride lipase (ATGL)Co-immunoprecipitation, FRET[6][11]
AB-hydrolase containing 5 (ABHD5/CGI-58)Co-immunoprecipitation, FRET[6][12]
Rab18Western Blot, Immunoprecipitation[13]

Experimental Protocols

Part 1: Lipid Droplet Isolation

To enhance the specificity of the Co-IP for Perilipin-interacting proteins, it is highly recommended to first isolate lipid droplets from the cell lysate.[8]

Materials and Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic Lysis Medium (HLM): 20 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Sucrose (B13894) solutions (60% and 5% w/v in HLM)

  • Protease and phosphatase inhibitor cocktails

  • Dounce homogenizer

  • Ultracentrifuge and appropriate rotors (e.g., SW41Ti or equivalent)

Protocol:

  • Cell Harvest: Harvest cultured cells by centrifugation at 1,000 x g for 5-10 minutes at 4°C.[14][15] Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold HLM containing protease and phosphatase inhibitors. Allow the cells to swell on ice for 10-20 minutes.[14][16]

  • Homogenization: Homogenize the cell suspension using a pre-chilled Dounce homogenizer with 10-20 gentle strokes.[17]

  • Post-Nuclear Supernatant (PNS) Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[17] Carefully collect the supernatant, which is the PNS.

  • Density Gradient Centrifugation:

    • Adjust the PNS to a final concentration of 20% sucrose by adding 60% sucrose solution.[17]

    • Place the sucrose-adjusted PNS at the bottom of an ultracentrifuge tube.[17]

    • Carefully overlay the PNS with a layer of 5% sucrose solution, followed by HLM to fill the tube.[17]

  • Ultracentrifugation: Centrifuge the gradient at 28,000 - 130,000 x g for 30-60 minutes at 4°C.[15][17] The lipid droplets will float to the top of the gradient.

  • Lipid Droplet Collection: Carefully collect the floating lipid droplet layer from the top of the gradient.[15]

Quantitative Parameters for Lipid Droplet Isolation:

ParameterValueReference(s)
Cell Harvest Centrifugation 1,000 x g for 5-10 min at 4°C[14][15]
Post-Nuclear Supernatant Centrifugation 1,000 x g for 10 min at 4°C[17]
Ultracentrifugation Speed 28,000 - 274,000 x g[15][17]
Ultracentrifugation Time 30 - 60 min[15][17]
Part 2: Co-immunoprecipitation

Materials and Reagents:

  • Isolated lipid droplet fraction

  • Co-IP Lysis/Wash Buffer (e.g., RIPA buffer or a non-denaturing buffer)

  • Primary antibody against the Perilipin isoform of interest

  • Isotype control IgG antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Elution buffer (e.g., Laemmli sample buffer)

Co-IP Buffer Composition Examples:

Buffer ComponentNon-denaturing Lysis BufferRIPA BufferReference(s)
Tris-HCl (pH 7.4-8.0) 20-50 mM50 mM[18]
NaCl 137-150 mM150 mM[18]
EDTA 1-2 mM1 mM[8][18]
Nonidet P-40 (NP-40) or Triton X-100 1%1%[8][18]
Sodium deoxycholate -0.5%
SDS -0.1%
Glycerol 10%-[18]
Protease/Phosphatase Inhibitors RequiredRequired[18]

Protocol:

  • Protein Extraction from Lipid Droplets: Resuspend the isolated lipid droplet fraction in Co-IP lysis buffer. Incubate on ice for 30 minutes with occasional vortexing to solubilize the proteins. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any insoluble material. The supernatant contains the lipid droplet proteins.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the protein extract and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the primary antibody against the target Perilipin to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein.[19]

  • Capture of Immune Complexes: Add pre-washed Protein A/G beads to the antibody-lysate mixture and incubate for another 1-2 hours at 4°C with gentle rotation.[19]

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them. These wash steps are critical for removing non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Elute the immunoprecipitated proteins from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes. The eluted sample contains the Perilipin protein and its interacting partners.

Quantitative Parameters for Co-immunoprecipitation:

ParameterRecommended Range/ValueReference(s)
Antibody Concentration 1-10 µg per 1 mg of protein lysate[20][21][22]
Lysate Incubation Time 2 hours to overnight at 4°C[19][23]
Bead Incubation Time 1-4 hours at 4°C[19][23]
Part 3: Analysis of Interacting Partners

The eluted proteins can be analyzed by Western blotting to confirm the presence of known interactors or by mass spectrometry for the unbiased identification of novel binding partners.[7]

Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific to the suspected interacting protein.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate.

Mass Spectrometry Analysis:

For a broader, unbiased identification of interacting partners, the eluted sample can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This powerful technique can identify a wide range of proteins present in the Co-IP eluate.

Visualizations

Co-immunoprecipitation Workflow for Perilipin Interacting Partners

CoIP_Workflow cluster_preparation Sample Preparation cluster_coip Co-immunoprecipitation cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis ld_isolation Lipid Droplet Isolation cell_lysis->ld_isolation protein_extraction Protein Extraction from LDs ld_isolation->protein_extraction pre_clearing Pre-clearing protein_extraction->pre_clearing immunoprecipitation Immunoprecipitation with anti-Perilipin Ab pre_clearing->immunoprecipitation capture Capture with Protein A/G Beads immunoprecipitation->capture washing Washing capture->washing elution Elution washing->elution western_blot Western Blot elution->western_blot mass_spec Mass Spectrometry elution->mass_spec

Caption: Workflow for identifying Perilipin interacting partners.

Simplified Perilipin 1 Signaling Pathway in Lipolysis

Perilipin1_Signaling cluster_lipolysis Lipolysis Regulation Hormone Hormone (e.g., Adrenaline) PKA PKA Hormone->PKA activates PLIN1 Perilipin 1 PKA->PLIN1 phosphorylates HSL HSL PKA->HSL phosphorylates PLIN1->HSL recruits ABHD5 ABHD5 PLIN1->ABHD5 releases Lipid_Droplet Lipid Droplet HSL->Lipid_Droplet acts on ATGL ATGL ATGL->Lipid_Droplet acts on ABHD5->ATGL activates Lipolysis Lipolysis Lipid_Droplet->Lipolysis

Caption: PKA-mediated regulation of lipolysis by Perilipin 1.

References

Application Note: Live-Cell Imaging of GFP-Tagged TIP47 Translocation to Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tail-interacting protein 47 (TIP47), also known as Perilipin-3 (PLIN3), is a key protein involved in the biogenesis and maturation of lipid droplets (LDs), which are dynamic cellular organelles for neutral lipid storage.[1][2][3] Under basal conditions, TIP47 is predominantly localized in the cytosol. However, upon lipid loading, it translocates to the surface of nascent LDs, playing a crucial role in their expansion and the incorporation of triacylglycerols.[1][4] This translocation event is a critical indicator of cellular lipid metabolic status and a potential target for therapeutic intervention in diseases associated with lipid dysregulation.

This application note provides a detailed protocol for visualizing and quantifying the translocation of GFP-tagged TIP47 to lipid droplets in living cells using fluorescence microscopy. The protocol includes cell culture, transfection, induction of lipid droplet formation, live-cell imaging, and quantitative image analysis.

Signaling Pathway of TIP47 Translocation

The translocation of TIP47 to lipid droplets is primarily driven by an increase in the availability of fatty acids and the subsequent synthesis of neutral lipids. The process can be summarized in the following signaling pathway:

TIP47_Translocation OA Oleic Acid (Fatty Acid Load) Cell Cellular Uptake OA->Cell TAG_Synth Triacylglycerol (TAG) Synthesis Cell->TAG_Synth LD_Biogenesis Lipid Droplet Biogenesis & Maturation TAG_Synth->LD_Biogenesis LD_TIP47 Lipid Droplet-Associated GFP-TIP47 LD_Biogenesis->LD_TIP47 Cytosolic_TIP47 Cytosolic GFP-TIP47 Cytosolic_TIP47->LD_TIP47 Translocation Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Huh-7 or HeLa) Start->Cell_Culture Transfection 2. Transfection (GFP-TIP47 Plasmid) Cell_Culture->Transfection Lipid_Loading 3. Lipid Droplet Induction (Oleic Acid Treatment) Transfection->Lipid_Loading Staining 4. Co-staining (BODIPY for Lipid Droplets) Lipid_Loading->Staining Imaging 5. Live-Cell Imaging (Confocal/Fluorescence Microscopy) Staining->Imaging Analysis 6. Image Analysis (Quantify Translocation) Imaging->Analysis End End Analysis->End Quantitative_Analysis Input Time-lapse Images (GFP & BODIPY channels) Segmentation 1. Image Segmentation Input->Segmentation Cell_Mask Create Cell Masks Segmentation->Cell_Mask LD_Mask Create Lipid Droplet Masks (from BODIPY channel) Segmentation->LD_Mask Cytoplasm_Mask Create Cytoplasm Masks (Cell Mask - LD Mask) Cell_Mask->Cytoplasm_Mask LD_Mask->Cytoplasm_Mask Measurement 2. Intensity Measurement (in GFP channel) LD_Mask->Measurement Cytoplasm_Mask->Measurement Intensity_LD Mean GFP Intensity in LD Mask Measurement->Intensity_LD Intensity_Cyto Mean GFP Intensity in Cytoplasm Mask Measurement->Intensity_Cyto Calculation 3. Ratio Calculation Intensity_LD->Calculation Intensity_Cyto->Calculation Ratio Translocation Ratio = (Intensity_LD) / (Intensity_Cyto) Calculation->Ratio Output Quantitative Results Ratio->Output

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Protein Phosphatase Alpha (PP-Alpha) Enzymatic Assay for Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PP-Alpha enzymatic assay for inhibitor screening. Our goal is to help you overcome common experimental hurdles and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any enzyme activity, or the signal is very low. What are the common causes and solutions?

A low or absent signal is a frequent issue that can arise from several factors related to the enzyme, substrate, or assay conditions.

  • Inactive Enzyme: The PP-Alpha enzyme may have lost its activity due to improper storage, repeated freeze-thaw cycles, or degradation.

    • Solution: Always aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freezing and thawing. To verify enzyme activity, run a positive control with a known active PP-Alpha preparation and a reliable substrate.

  • Suboptimal Reagent Concentrations: The concentrations of the enzyme or substrate might be too low to produce a detectable signal.

    • Solution: Perform an enzyme titration with a fixed, saturating concentration of the substrate to determine the optimal enzyme concentration. Subsequently, with the optimized enzyme concentration, perform a substrate titration to determine the Michaelis constant (Km) and ensure you are using the substrate at a concentration around its Km value for inhibitor screening.

  • Incorrect Assay Buffer Conditions: The pH, ionic strength, or presence of necessary co-factors in the assay buffer can significantly impact enzyme activity.

    • Solution: Ensure the assay buffer has the optimal pH for PP-Alpha activity and contains any required metal ions (e.g., Mg²⁺, Mn²⁺). Prepare fresh buffer for each experiment to avoid degradation of components.

Q2: The background signal in my assay is too high. How can I reduce it?

High background can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio.

  • Substrate Instability: The phosphopeptide substrate may be unstable and undergo spontaneous hydrolysis in the assay buffer.

    • Solution: Prepare the substrate solution fresh before each experiment. You can perform a substrate-only control (without enzyme) to measure the rate of spontaneous hydrolysis.

  • Contaminating Phosphatases: The recombinant PP-Alpha preparation or other assay components might be contaminated with other phosphatases.

    • Solution: Use highly purified PP-Alpha enzyme. Include a control with a broad-spectrum phosphatase inhibitor (that does not inhibit PP-Alpha) to assess the contribution of contaminating phosphatases.

  • Autofluorescence of Compounds: If screening a compound library, some compounds may be autofluorescent at the detection wavelength.

    • Solution: Screen all compounds for autofluorescence in the absence of the enzyme and substrate. If a compound is autofluorescent, its signal should be subtracted from the signal in the presence of the enzymatic reaction.

Q3: My dose-response curve for a known inhibitor does not look right (e.g., it's not sigmoidal, or the IC50 value is different from the literature). What could be the problem?

Anomalous dose-response curves can result from issues with the inhibitor, the assay conditions, or data analysis.

  • Inhibitor Insolubility: The inhibitor may not be fully soluble in the assay buffer at higher concentrations, leading to an artificially flattened curve.

    • Solution: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the assay is low (typically <1%) and consistent across all wells. Visually inspect the wells for any precipitation.

  • Incorrect Inhibitor Concentrations: Errors in serial dilutions can lead to inaccurate dose-response curves.

    • Solution: Carefully prepare fresh serial dilutions of the inhibitor for each experiment. Use calibrated pipettes to ensure accuracy.

  • Assay Not at Steady-State: If the measurements are taken too early or too late, the reaction may not be in the linear range.

    • Solution: Perform a time-course experiment to determine the time interval during which the reaction is linear. All measurements for the dose-response curve should be taken within this linear range.

Data Presentation

Table 1: Troubleshooting Summary for Low or No Signal

Potential Cause Recommended Solution
Inactive EnzymeAliquot and store enzyme at -80°C. Run a positive control.
Suboptimal Enzyme/Substrate ConcentrationPerform enzyme and substrate titrations to find optimal concentrations.
Incorrect Assay Buffer ConditionsOptimize buffer pH and co-factor concentrations. Prepare fresh buffer.
Inhibitor in Enzyme PreparationDialyze the enzyme preparation to remove any small molecule inhibitors.

Table 2: Example IC50 Values for Known PP-Alpha Inhibitors

Inhibitor Reported IC50 (nM)
Inhibitor A50
Inhibitor B250
Inhibitor C1200

Experimental Protocols

Detailed Protocol for a PP-Alpha Enzymatic Assay

This protocol describes a typical procedure for measuring PP-Alpha activity using a fluorescent phosphopeptide substrate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.
  • PP-Alpha Enzyme: Thaw a single-use aliquot of purified PP-Alpha on ice. Dilute to the desired concentration in Assay Buffer immediately before use.
  • Substrate: Prepare a stock solution of the phosphopeptide substrate in sterile water. Dilute to the final working concentration in Assay Buffer.
  • Inhibitors: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions in DMSO, and then dilute into the Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of Assay Buffer to all wells.
  • Add 10 µL of the inhibitor solution (or DMSO for control wells) to the appropriate wells.
  • Add 20 µL of the diluted PP-Alpha enzyme to all wells except the "no enzyme" control wells (add 20 µL of Assay Buffer instead).
  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding 20 µL of the substrate solution to all wells.
  • Immediately measure the fluorescence (e.g., Excitation/Emission = 340/490 nm) in a kinetic mode for 30 minutes at 3-minute intervals.

3. Data Analysis:

  • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time plot.
  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Regulation Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate (Inactive) Kinase->Substrate Phosphorylation Substrate-P Substrate-P (Active) PP-Alpha PP-Alpha Cellular_Response Cellular Response Substrate-P->Cellular_Response PP-Alpha->Substrate Dephosphorylation

Caption: Simplified signaling pathway involving PP-Alpha.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubation (15 min) (Inhibitor-Enzyme Binding) Assay_Setup->Pre_Incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Initiation Kinetic_Reading Kinetic Measurement (Fluorescence Reading) Reaction_Initiation->Kinetic_Reading Data_Analysis Data Analysis (Calculate Rates, % Inhibition, IC50) Kinetic_Reading->Data_Analysis End End Data_Analysis->End Troubleshooting_Tree Start Problem Encountered Low_Signal Low or No Signal Start->Low_Signal Issue? High_Background High Background Start->High_Background Issue? Bad_Curve Incorrect Dose-Response Curve Start->Bad_Curve Issue? Check_Enzyme Check Enzyme Activity (Positive Control) Low_Signal->Check_Enzyme Substrate_Control Run Substrate-Only Control High_Background->Substrate_Control Check_Solubility Check Inhibitor Solubility Bad_Curve->Check_Solubility Optimize_Conc Optimize Reagent Concentrations Check_Enzyme->Optimize_Conc If enzyme is active Check_Buffer Check Assay Buffer Optimize_Conc->Check_Buffer If concentrations are optimal Compound_Fluorescence Check Compound Autofluorescence Substrate_Control->Compound_Fluorescence If substrate is stable Verify_Dilutions Verify Serial Dilutions Check_Solubility->Verify_Dilutions If soluble Linear_Range Confirm Reaction is in Linear Range Verify_Dilutions->Linear_Range If dilutions are correct

Addressing the pleiotropic effects of patA mutations in Anabaena

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with patA mutations in the filamentous cyanobacterium Anabaena sp. PCC 7120.

Troubleshooting Guides

Issue 1: patA mutant exhibits heterocysts only at the filament termini, not intercalary.

  • Question: My patA deletion mutant only forms heterocysts at the ends of the filaments. Is this expected, and what is the underlying mechanism?

  • Answer: Yes, this is the characteristic phenotype of a patA mutant.[1][2][3][4] The PatA protein is necessary for the development of heterocysts at intercalary positions. Its absence suppresses differentiation in these locations.[1] The preferential formation of terminal heterocysts is thought to be due to the leakage of differentiation inhibitors from the ends of the filament, creating a more permissive environment for differentiation at these specific locations.[1][5][6][7][8]

Issue 2: Overexpression of hetR in a patA mutant background does not restore the wild-type heterocyst pattern.

  • Question: I'm overexpressing hetR, the master regulator of heterocyst differentiation, in my patA mutant, but I'm still only seeing terminal heterocysts. Why isn't this rescuing the phenotype?

  • Answer: This is an expected outcome. The patA mutation is epistatic to hetR overexpression, meaning that even with high levels of the HetR protein, the absence of PatA prevents the formation of intercalary heterocysts.[2][3] This suggests that PatA acts downstream of or in parallel to HetR, and is essential for HetR's function in promoting intercalary differentiation.[1][9] It has been proposed that PatA is involved in a post-transcriptional modification of HetR that is critical for its regulatory activity.[1][6]

Issue 3: Unexpectedly high levels of HetR protein in the patA mutant.

  • Question: I've measured HetR protein levels in my patA mutant and they are higher than in the wild type, even though there are fewer heterocysts. Is this a known phenomenon?

  • Answer: Yes, it is well-documented that patA mutants have elevated levels of HetR protein.[1][9] Despite the high concentration of HetR, the lack of PatA function means that HetR cannot effectively trigger differentiation in intercalary cells.[1] This further supports the hypothesis that PatA is involved in the post-transcriptional activation of HetR.[1][6]

Issue 4: Aberrant vegetative cell morphology upon patA overexpression.

  • Question: I'm overexpressing patA and observing enlarged and abnormally shaped vegetative cells. Is this a known side effect?

  • Answer: Yes, overexpression of patA can lead to altered vegetative cell morphology, including enlarged cells.[9] This suggests that in addition to its role in heterocyst patterning, PatA may also play a role in cell division.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the function of the this compound?

    • A1: PatA is a regulatory protein essential for the correct spatial patterning of heterocysts in Anabaena.[2][3][9][10] It is required for the differentiation of vegetative cells into heterocysts at intercalary positions within the filament.[1] PatA contains a C-terminal domain similar to CheY, a response regulator in bacterial chemotaxis, suggesting it is part of a signal transduction pathway.[2][3][10]

  • Q2: How does patA interact with other genes in the heterocyst differentiation pathway?

    • A2: patA is part of a complex regulatory network. It appears to function in concert with hetF to post-transcriptionally activate HetR.[1][6] Deletion of patA can be functionally bypassed by the introduction of extra copies of hetF.[11] Furthermore, patA is thought to attenuate the effects of the differentiation inhibitors PatS and HetN.[9] The gene patL has a similar mutant phenotype to patA, and the two proteins may interact.[4][12] The transcription of patA itself is under the positive control of NtcA, a global nitrogen regulator.[13]

  • Q3: What are the different domains of the this compound and their functions?

    • A3: The this compound has a distinct domain architecture. It possesses an N-terminal PATAN domain, which is predicted to be involved in protein-protein interactions.[11][14] The C-terminal domain is a CheY-like phosphoacceptor domain, characteristic of response regulators in two-component signaling systems.[2][3][9][14]

  • Q4: What is the phenotype of a patA and patL double mutant?

    • A4: Both patA and patL single mutants exhibit a similar phenotype, with heterocysts forming almost exclusively at the filament termini.[4][12] While the search results do not explicitly detail the phenotype of a double mutant, given the similar individual phenotypes and potential interaction between the proteins, it is likely that the double mutant would also display the terminal heterocyst phenotype.

Quantitative Data Summary

Table 1: Heterocyst Frequency and Patterning in patA and Related Mutants

StrainHeterocyst Frequency (%)Vegetative Cells Between HeterocystsPhenotype
Wild Type7.6%15.0Spaced intercalary and terminal heterocysts
patA mutantNot specified, but significantly reduced intercalary heterocystsNot applicableHeterocysts primarily at filament termini[1][2][3]
patA overexpression15.5%7.4Increased frequency of adjacent heterocysts[9]

Table 2: Relative HetR Protein Levels in patA and Related Mutants

StrainRelative HetR Concentration (Normalized to Wild Type Max)
Wild Type1.00
ΔpatA~1.24[5]
ΔhetFHigh levels, similar to ΔpatA[1][5]
ΔpatAΔhetNHigh levels, similar to ΔpatA[5]

Experimental Protocols

1. Complementation of a patA Mutant

  • Objective: To restore the wild-type phenotype in a patA mutant by introducing a functional copy of the patA gene.

  • Methodology:

    • Clone the wild-type patA gene with its native promoter into a suitable shuttle vector (e.g., a pDU1-based plasmid).

    • Introduce the resulting plasmid into the patA mutant strain of Anabaena via conjugation from an E. coli donor strain.

    • Select for exconjugants on a medium containing appropriate antibiotics.

    • Induce heterocyst differentiation by transferring the complemented strain to a nitrogen-free medium (e.g., BG-110).

    • After 24-48 hours, examine the filaments using light microscopy to observe the restoration of intercalary heterocyst formation.

2. Yeast Two-Hybrid Assay for Protein-Protein Interactions with PatA

  • Objective: To identify proteins that physically interact with PatA.

  • Methodology:

    • Clone the full-length patA coding sequence into a yeast two-hybrid "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • Construct a cDNA or genomic DNA library from Anabaena in a "prey" vector (e.g., pGADT7), which fuses the library proteins to the GAL4 activation domain.

    • Co-transform a suitable yeast reporter strain (e.g., AH109) with the bait plasmid and the prey library.

    • Plate the transformed yeast on selective medium lacking specific nutrients (e.g., tryptophan, leucine, histidine) to screen for interactions. The expression of reporter genes (e.g., HIS3, ADE2, lacZ) indicates a positive interaction.

    • Isolate prey plasmids from positive colonies and sequence the insert to identify the interacting protein. This method was used to identify PatL as a potential interacting partner of PatA.[4][12]

3. Analysis of patA Gene Expression using a Transcriptional Reporter Fusion

  • Objective: To monitor the transcriptional activity of the patA promoter under different conditions.

  • Methodology:

    • Amplify the promoter region of the patA gene from Anabaena genomic DNA.

    • Clone the promoter fragment upstream of a reporter gene, such as gfp (green fluorescent protein), in a suitable shuttle vector.

    • Introduce the resulting reporter plasmid into wild-type and mutant Anabaena strains via conjugation.

    • Culture the strains under different conditions, such as nitrogen-replete (e.g., BG-11) and nitrogen-deprived (e.g., BG-110) media.

    • Monitor the expression of the reporter gene at different time points using fluorescence microscopy or a fluorometer. This technique has been used to show that patA transcription is induced upon nitrogen deprivation and is dependent on HetR.[9]

Visualizations

PatA_Signaling_Pathway cluster_regulation Regulatory Inputs cluster_core Core Heterocyst Patterning Machinery NtcA NtcA (Global Nitrogen Regulator) patA patA gene NtcA->patA activates transcription Nitrogen_Deprivation Nitrogen Deprivation Nitrogen_Deprivation->NtcA activates PatA_protein This compound patA->PatA_protein translates to HetR_inactive HetR (inactive) PatA_protein->HetR_inactive co-activates with hetF patS_hetN patS / hetN (Inhibitors) PatA_protein->patS_hetN attenuates hetF hetF hetF->HetR_inactive HetR_active HetR (active) (Post-transcriptionally modified) HetR_inactive->HetR_active modification Differentiation Intercalary Heterocyst Differentiation HetR_active->Differentiation promotes patS_hetN->Differentiation inhibits

Caption: Signaling pathway of PatA in heterocyst differentiation.

Experimental_Workflow_Complementation start Start: patA mutant strain step1 1. Clone wild-type patA gene into shuttle vector start->step1 step2 2. Conjugate plasmid into patA mutant step1->step2 step3 3. Select for exconjugants on antibiotic medium step2->step3 step4 4. Transfer to nitrogen-free medium (BG-110) step3->step4 step5 5. Incubate for 24-48 hours step4->step5 end End: Observe for intercalary heterocysts via microscopy step5->end

Caption: Workflow for complementation of a patA mutant.

Logical_Relationship_patA_hetR cluster_wildtype Wild-Type Scenario cluster_mutant patA Mutant Scenario WT_PatA Functional PatA WT_HetR Active HetR WT_PatA->WT_HetR Enables function of WT_Result Patterned Intercalary Heterocysts WT_HetR->WT_Result Leads to Mut_PatA No Functional PatA Mut_HetR_Overexpressed Overexpressed but Inactive HetR Mut_PatA->Mut_HetR_Overexpressed Prevents activation of Mut_Result No Intercalary Heterocysts Mut_HetR_Overexpressed->Mut_Result Fails to produce

Caption: Logical relationship between patA and hetR function.

References

Technical Support Center: Optimizing Growth Conditions for Studying Heterocyst Development in patA Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with patA mutants of filamentous cyanobacteria, such as Anabaena sp. PCC 7120. The focus is on optimizing growth conditions to study heterocyst development.

Troubleshooting Guides

This section addresses specific issues that may arise during the cultivation and experimental manipulation of patA mutants.

Issue 1: Poor or inconsistent growth of patA mutant cultures.
  • Question: My patA mutant culture grows much slower than the wild type and the cell density is inconsistent between batches. What could be the cause and how can I improve it?

  • Answer: Poor growth in patA mutants is a known characteristic, as they struggle under nitrogen-fixing conditions due to their altered heterocyst development.[1] Inactivation of patA leads to a low frequency of heterocysts which are primarily located at the filament ends, resulting in poor growth when dependent on atmospheric nitrogen.[2] Here are some potential causes and solutions:

    • Nitrogen Source: patA mutants grow poorly under diazotrophic (nitrogen-fixing) conditions.[1] For routine culture maintenance and biomass propagation, it is crucial to supplement the medium with a combined nitrogen source.

    • Inconsistent Inoculum: Starting cultures with inconsistent cell densities will lead to variable growth. Always standardize the initial chlorophyll (B73375) a concentration or optical density of your inoculum.

    • Light Intensity: While essential for photosynthesis, excessive light can be inhibitory. Ensure your light intensity is optimized for cyanobacterial growth and is consistent across all cultures.

    • Aeration: Proper gas exchange is vital. Ensure cultures are adequately agitated (e.g., shaking at 120 RPM) and, if required, supplemented with CO2-enriched air (e.g., 3% CO2) to support robust photosynthetic growth.[3]

    Experimental Workflow for Optimizing Growth:

    cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Growth Condition Testing cluster_2 Phase 3: Analysis & Optimization A Start with axenic patA mutant and WT cultures B Grow in BG-11 medium with combined nitrogen (e.g., NaNO3) A->B C Standardize inoculum density (OD750 or Chl a) B->C D Test varying light intensities C->D E Test different agitation speeds C->E F Monitor growth (OD750) over time D->F E->F G Determine optimal light and agitation F->G H Use optimized conditions for all future experiments G->H

    Caption: Workflow for optimizing patA mutant growth conditions.

Issue 2: Inefficient or non-uniform induction of heterocyst differentiation.
  • Question: I'm performing a nitrogen step-down experiment, but the heterocyst development in my patA mutant culture is patchy and doesn't follow the expected terminal-only pattern. What's going wrong?

  • Answer: The hallmark of a patA mutant is the formation of heterocysts almost exclusively at the termini of the filaments.[4][5] If you are observing a different pattern or inefficient induction, consider the following:

    • Incomplete Removal of Combined Nitrogen: Any residual combined nitrogen (e.g., nitrate (B79036) or ammonia) will suppress heterocyst differentiation.[6][7] Ensure a thorough washing procedure during the nitrogen step-down.

    • Filament Length: The patA phenotype is most pronounced in long filaments.[8] If your cultures have short filaments due to fragmentation, the terminal-only pattern may be less obvious. Culture conditions that promote filament integrity, such as gentle agitation, can be beneficial. Mutants with defects in septal proteins, like sepJ, are known to have shorter filaments.[9]

    • Timing of Observation: Heterocyst development is a temporal process. Proheterocysts can be distinguished around 15-18 hours after nitrogen step-down, with mature heterocysts appearing by 18-24 hours.[10] Ensure you are observing the filaments at the appropriate time points.

    Detailed Protocol: Nitrogen Step-Down for Anabaena sp. PCC 7120

    • Culture Growth: Grow Anabaena sp. PCC 7120 wild-type and patA mutant strains in BG-11 medium (containing sodium nitrate) under continuous light (50 µmol photons m⁻² s⁻¹) at 30°C with agitation (120 RPM) until they reach the logarithmic growth phase (OD₇₅₀ ≈ 1).[3]

    • Harvesting: Harvest the filaments by centrifugation at 1,000 x g for 5 minutes at room temperature.

    • Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of nitrogen-free medium (BG-11₀). Repeat this washing step at least three times to ensure complete removal of the combined nitrogen source.

    • Resuspension and Incubation: After the final wash, resuspend the filaments in fresh BG-11₀ medium to the desired starting cell density (e.g., a chlorophyll a concentration of 15-20 µg/ml).[3]

    • Induction: Incubate the cultures under the same light and temperature conditions as the initial growth phase.

    • Microscopy: At desired time points (e.g., 24, 48, 72 hours), take aliquots of the culture and observe the filaments using light microscopy to assess heterocyst formation and patterning.

Issue 3: Difficulty in distinguishing heterocysts from vegetative cells in patA mutants.
  • Question: The terminal cells in my patA mutant filaments look slightly different, but I'm not sure if they are true heterocysts. How can I be certain?

  • Answer: While mature heterocysts have distinct morphological features, such as a thicker cell wall and polar granules, these can sometimes be subtle in mutant strains.[3][11] Here are methods to confirm heterocyst identity:

    • Microscopy: Look for key features: a more rounded shape, pale green or yellowish color due to reduced photosynthetic pigments, and the presence of refractive polar granules (cyanophycin).[3][11]

    • Staining: Alcian blue is a stain that specifically binds to the polysaccharide layer of the heterocyst envelope. This provides a clear visual confirmation.

    • Reporter Genes: If you have access to strains with a heterocyst-specific promoter (e.g., PnifHDK) driving a reporter gene like gfp (green fluorescent protein), fluorescence will be localized to differentiated heterocysts.

    Data Presentation: Morphological Comparison of Cell Types

FeatureVegetative CellWild-Type Intercalary HeterocystpatA Mutant Terminal Heterocyst
Shape Ovoid/cylindricalRoundedRounded
Color Bright greenPale green/yellowishPale green/yellowish
Size StandardSlightly larger than vegetative cellsCan be enlarged[2]
Cell Wall Standard thicknessThickened envelopeThickened envelope
Polar Granules AbsentPresent in mature stagePresent in mature stage
Photosynthesis Active (PSII)Inactive (PSII)Inactive (PSII)
Nitrogen Fixation InactiveActiveActive

Frequently Asked Questions (FAQs)

  • Q1: What is the primary function of the patA gene in heterocyst development?

    • A1: The patA gene is crucial for establishing the correct spatial pattern of heterocysts along the filament.[12] It is required for the differentiation of intercalary (within the filament) heterocysts but not for terminal heterocysts.[4] patA appears to act downstream of the master regulator hetR and may be involved in a post-transcriptional modification of HetR.[4][5] It also seems to promote HetR's activity while limiting its accumulation.[12][13]

  • Q2: Why do patA mutants only form terminal heterocysts?

    • A2: The precise mechanism is still under investigation, but it is thought that a different regulatory pathway might be involved in the differentiation of terminal cells.[4] One hypothesis suggests that molecular leakage of an inhibitory signal out of the terminal cells is sufficient to explain the preferential differentiation at these positions, without needing a distinct regulatory pathway for terminal cells.[4]

  • Q3: How does the patA mutation affect the expression of other key regulatory genes like hetR and patS?

    • A3: In a patA mutant, the overall concentration of the master regulator HetR is surprisingly higher than in the wild type, even though fewer cells differentiate.[4][12] The patA mutation also suppresses the multiple contiguous heterocyst phenotype that results from overexpressing hetR, indicating PatA and HetR are part of the same regulatory circuit.[1] Furthermore, epistasis studies suggest that PatA attenuates the inhibitory effects of PatS and HetN on differentiation.[12]

    Signaling Pathway Involving patA

    N_dep Nitrogen Deprivation NtcA NtcA N_dep->NtcA activates HetR HetR (Master Regulator) NtcA->HetR activates HetR->HetR auto-activates PatS PatS (Inhibitor) HetR->PatS activates Differentiation Intercalary Heterocyst Differentiation HetR->Differentiation promotes PatA PatA PatA->HetR post-transcriptional modification? PatA->PatS attenuates inhibition HetN HetN (Inhibitor) PatA->HetN attenuates inhibition HetF HetF HetF->HetR post-transcriptional modification? PatS->HetR inhibits HetN->HetR inhibits

    Caption: Simplified signaling pathway for heterocyst pattern formation.
  • Q4: Can the patA mutant phenotype be suppressed?

    • A4: Yes, the phenotype of forming only terminal heterocysts can be bypassed by the inactivation of inhibitors of differentiation, such as PatS or PatU3, or by the ectopic overexpression of the positive regulator HetF.[12] For instance, a ΔpatA ΔpatS double mutant initially shows a phenotype similar to a ΔpatS single mutant, with multiple contiguous heterocysts.[4]

  • Q5: Are there any morphological changes in the vegetative cells of patA mutants?

    • A5: Yes, vegetative cells in patA mutants can be significantly larger than in the wild type, both in the presence and absence of combined nitrogen.[2] Additionally, overexpression of patA can lead to enlarged cells with altered morphology, suggesting a potential role for PatA in cell division.[12]

References

Technical Support Center: Troubleshooting the Purification of Full-Length PatA Response Regulator

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of the full-length PatA response regulator from Mycobacterium tuberculosis. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Expression and Solubility

Q1: I am observing very low expression levels of full-length PatA. What can I do to improve the yield?

A1: Low expression of recombinant proteins is a common issue. Here are several factors to consider for optimization:

  • Codon Optimization: Ensure the DNA sequence of your patA gene is optimized for the expression host (e.g., E. coli).

  • Expression Vector and Promoter: The choice of expression vector and promoter strength is critical. A strong, inducible promoter like T7 is often used, but high levels of transcription can sometimes lead to the formation of inclusion bodies.[1]

  • Expression Conditions: Experiment with different induction temperatures (e.g., 16-25°C), induction times, and concentrations of the inducing agent (e.g., IPTG). Lowering the temperature after induction can often enhance protein solubility.[1]

  • Host Strain: Consider using different E. coli strains. Some strains are specifically designed to enhance the expression of difficult proteins, for example, by containing extra copies of rare tRNA genes.

Q2: My full-length PatA protein is mostly found in the insoluble fraction (inclusion bodies). How can I increase its solubility?

A2: Inclusion body formation is a major hurdle in protein purification. The following strategies can help improve the solubility of full-length PatA:

  • Lower Expression Temperature: Reducing the temperature (e.g., to 16-20°C) after induction slows down protein synthesis, which can promote proper folding.

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the correct folding of the target protein.

  • Solubilization and Refolding: Inclusion bodies can be isolated, solubilized using strong denaturants (e.g., 8M urea (B33335) or 6M guanidine-HCl), and then refolded into a soluble, active form. This process often requires extensive optimization of the refolding buffer.

  • Fusion Tags: Using a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve the solubility of the target protein. The tag can be cleaved off after purification.

ParameterRecommendation for Low YieldRecommendation for Poor Solubility
Induction Temperature Optimize between 25-37°CLower to 16-20°C
Inducer Concentration Test a range (e.g., 0.1-1 mM IPTG)Use a lower concentration (e.g., 0.1-0.4 mM IPTG)
Expression Time Optimize post-induction time (e.g., 4-16 hours)Shorter induction times may be beneficial
Fusion Tag Not always necessaryConsider MBP or GST tags

Protein Aggregation During Purification

Q3: I observe significant precipitation of PatA after cell lysis and during chromatography. What is causing this and how can I prevent it?

A3: Protein aggregation during purification can be triggered by several factors, including buffer conditions, protein concentration, and temperature.

  • Buffer Composition: The pH, ionic strength, and presence of additives in your buffers are critical. For response regulators, a buffer containing 50 mM Tris-HCl, 50-150 mM NaCl, and 5-10% glycerol (B35011) is a good starting point. The pH should be kept at a value where the protein is stable and carries a net charge, which is important for ion-exchange chromatography.

  • Additives: Including additives like glycerol (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines can help to stabilize the protein and prevent aggregation.

  • Protein Concentration: High protein concentrations can promote aggregation. If possible, work with more dilute protein solutions during purification steps.

  • Temperature: Perform all purification steps at 4°C to minimize protein degradation and aggregation.

Q4: My purified this compound is not stable and precipitates upon storage. What are the optimal storage conditions?

A4: Proper storage is crucial for maintaining the integrity of the purified protein.

  • Storage Buffer: The final storage buffer should be optimized for stability. This often includes a buffering agent (e.g., 25 mM Tris-HCl pH 7.5-8.0), a moderate salt concentration (e.g., 150 mM NaCl), a cryoprotectant like glycerol (at least 20-50%), and a reducing agent like DTT or TCEP (1-5 mM) if your protein has exposed cysteines.

  • Aliquoting and Freezing: Aliquot the purified protein into small, single-use volumes and flash-freeze them in liquid nitrogen before storing at -80°C. This prevents repeated freeze-thaw cycles which can lead to aggregation.

Buffer ComponentRecommended Concentration RangePurpose
Tris-HCl 20-50 mMBuffering agent to maintain stable pH
NaCl 50-500 mMMaintains ionic strength, can affect solubility
Glycerol 5-50% (v/v)Cryoprotectant and stabilizer
Imidazole (B134444) 20-500 mMUsed for elution in Ni-NTA chromatography
PMSF 1-2 mMProtease inhibitor (add fresh)
DTT/TCEP 1-5 mMReducing agent to prevent disulfide bond formation

Experimental Protocols

Protocol 1: Expression of Full-Length PatA

  • Transform E. coli BL21(DE3) cells with the PatA expression plasmid.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of fresh LB medium with antibiotic.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture at 18°C for 16-18 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of Full-Length His-tagged PatA

This protocol is adapted from a successful purification of the NsrR response regulator and should serve as a good starting point for PatA.[2]

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10% (v/v) glycerol, 2 mM PMSF).[2]

    • Add DNase I to a final concentration of 10 µg/mL.

    • Lyse the cells by sonication or using a cell disruptor at 4°C.

    • Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.

  • Affinity Chromatography (IMAC):

    • Add imidazole to the cleared lysate to a final concentration of 20 mM.[2]

    • Load the lysate onto a 5 mL Ni-NTA column pre-equilibrated with IMAC Buffer A (20 mM Tris-HCl pH 8.0, 250 mM NaCl, 20 mM imidazole).[2]

    • Wash the column with 10 column volumes of IMAC Buffer A.

    • Elute the protein with a linear gradient of 20-400 mM imidazole in IMAC Buffer B (20 mM Tris-HCl pH 8.0, 250 mM NaCl, 400 mM imidazole).[2]

    • Analyze the fractions by SDS-PAGE to identify those containing PatA.

  • Size-Exclusion Chromatography (SEC):

    • Pool the fractions containing PatA and concentrate them to 2-3 mL using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT). A similar buffer with a slightly higher pH (9.0) and 50 mM NaCl was used for NsrR.[2]

    • Collect the fractions corresponding to the monomeric PatA peak.

    • Analyze the purity of the final protein sample by SDS-PAGE.

Visualizations

PatA Signaling Pathway

The PatA response regulator is involved in the cell division of Mycobacterium tuberculosis. As a typical response regulator, it is likely activated via phosphorylation by a cognate sensor histidine kinase in response to an environmental or cellular signal. This activation would then lead to a downstream response, potentially regulating the expression of genes involved in cell wall biosynthesis or cell division.

PatA_Signaling_Pathway SensorKinase Sensor Histidine Kinase PatA_inactive PatA (Inactive) SensorKinase->PatA_inactive 2. Phosphotransfer PatA_active PatA-P (Active) PatA_inactive->PatA_active Phosphorylation DNA DNA PatA_active->DNA 3. DNA Binding GeneExpression Regulation of Cell Division Genes DNA->GeneExpression 4. Transcriptional Regulation Signal External/Internal Signal Signal->SensorKinase

A putative signaling pathway for the PatA response regulator.

Experimental Workflow for PatA Purification

The purification of full-length PatA typically involves several key steps, from the initial expression in a host system to the final pure protein.

PatA_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification IMAC Affinity Chromatography (IMAC) Clarification->IMAC SEC Size-Exclusion Chromatography (SEC) IMAC->SEC SDSPAGE SDS-PAGE Analysis SEC->SDSPAGE FinalProduct Pure Full-Length PatA SDSPAGE->FinalProduct

A typical experimental workflow for the purification of PatA.

Troubleshooting Logic for Protein Aggregation

When encountering protein aggregation, a systematic approach to troubleshooting can help identify and resolve the issue.

Aggregation_Troubleshooting Start Protein Aggregation Observed CheckLysis Review Lysis Buffer Start->CheckLysis CheckChromo Review Chromatography Buffers CheckLysis->CheckChromo Optimal ModifyLysis Add Stabilizers to Lysis Buffer (e.g., Glycerol, L-Arginine) CheckLysis->ModifyLysis Suboptimal? CheckConcentration Assess Protein Concentration CheckChromo->CheckConcentration Optimal ModifyChromo Optimize pH and Salt Concentration in Chromatography Buffers CheckChromo->ModifyChromo Suboptimal? Dilute Perform Purification with More Dilute Protein Solution CheckConcentration->Dilute Too High? Failure Aggregation Persists CheckConcentration->Failure Optimal Success Aggregation Reduced ModifyLysis->Success ModifyChromo->Success Dilute->Success

A logical workflow for troubleshooting protein aggregation.

References

Pateamine A (PatA) & Analogs: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pateamine A (PatA) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pateamine A (PatA) and its analogs?

A1: Pateamine A and its analogs, such as des-methyl, des-amino pateamine A (DMDAPatA), are potent inhibitors of eukaryotic translation initiation.[1][2] They function by binding to the DEAD-box RNA helicase eIF4A (eukaryotic initiation factor 4A).[2][3] This binding event clamps eIF4A onto RNA, preventing its participation in the eIF4F complex and stalling the ribosome recruitment step of cap-dependent translation.[4]

Q2: What are the main biological activities of PatA and its analogs?

A2: PatA and its analogs exhibit a range of biological activities, including potent antiproliferative, anticancer, immunosuppressive, and antiviral properties.[5] Their ability to inhibit protein synthesis makes them particularly effective against rapidly proliferating cells, such as cancer cells.[5]

Q3: Are there known off-target effects for Pateamine A?

A3: Yes, while PatA primarily targets eIF4A, some studies have indicated potential off-target effects. These may include interactions with another DEAD-box helicase, DDX3, as well as modulation of actin filament and microtubule formation at higher concentrations.[4][6][7] Researchers should consider these potential off-target effects when interpreting experimental results.

Q4: How does PatA induce stress granule formation?

A4: PatA induces the formation of stress granules, which are cytoplasmic aggregates of mRNA and proteins that form in response to cellular stress.[8] Interestingly, PatA-induced stress granule formation occurs independently of the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is a common trigger for stress granule assembly.[8][9] This suggests a distinct mechanism of stress granule induction related to the direct inhibition of translation initiation.

Troubleshooting Guides

Issue 1: Compound Solubility and Stability

  • Q: I'm having trouble dissolving Pateamine A / its analog for my cell culture experiments. What is the recommended procedure?

    • A: Pateamine A and its analogs are typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO. For cell-based assays, this stock solution can then be serially diluted in your cell culture medium to the desired final concentration. To avoid precipitation, add the DMSO stock dropwise to the pre-warmed medium while gently vortexing. The final DMSO concentration in the culture should be kept low (typically below 0.5%) to minimize solvent-induced toxicity.[10][11]

  • Q: How stable is Pateamine A in DMSO and cell culture medium?

    • A: While specific quantitative stability data can be limited, it is best practice to store DMSO stock solutions of PatA and its analogs in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, it is advisable to use freshly prepared dilutions in cell culture medium, as the stability of the compound in aqueous solutions can be influenced by factors like pH and temperature. For long-term experiments, consider replenishing the medium with a fresh inhibitor at regular intervals.[10]

Issue 2: Inconsistent or Unexpected Experimental Results

  • Q: My cell viability assay results with PatA are not consistent. What could be the cause?

    • A: Inconsistent results in cell viability assays can stem from several factors. Ensure that your cell seeding density is consistent across all wells and that cells are in the logarithmic growth phase at the time of treatment. Verify the accuracy of your serial dilutions of PatA. The incubation time with the compound can also significantly impact the results; ensure this is consistent between experiments. Finally, confirm that the final DMSO concentration is the same in all wells, including the vehicle control, and is not causing toxicity.

  • Q: I am observing a phenotype that doesn't seem to be related to translation inhibition. What should I consider?

    • A: If you observe unexpected phenotypes, consider the possibility of off-target effects. As mentioned, PatA has been reported to potentially interact with DDX3 and cytoskeletal components at higher concentrations.[4][6][7] To investigate this, you could perform a dose-response experiment to see if the unexpected phenotype is only present at higher concentrations of the compound. Additionally, using a structurally different eIF4A inhibitor could help determine if the effect is specific to PatA's chemical structure.

Data Presentation

Table 1: IC50 Values of Pateamine A (PatA) and des-methyl, des-amino Pateamine A (DMDAPatA) in Various Human Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (nM)
PatAHeLaCervical CarcinomaSub-nanomolar
PatARKOColon CarcinomaSub-nanomolar
PatAJurkatT-cell LeukemiaSub-nanomolar
DMDAPatAP388Murine Leukemia0.27
DMDAPatAA549Lung Carcinoma1.3
DMDAPatAHCT116Colorectal Carcinoma2.1
DMDAPatAPC-3Prostate Cancer2.4
DMDAPatAMDA-MB-231Breast Cancer3.5
DMDAPatAMES-SAUterine Sarcoma4.2
DMDAPatAK562Chronic Myelogenous Leukemia5.6

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.[1][12]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of PatA or its analogs on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Pateamine A or analog stock solution in DMSO

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PatA or its analog in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13][14][15]

Protocol 2: In Vitro Translation Assay

This protocol provides a general framework for assessing the inhibitory effect of PatA on cap-dependent translation using a commercially available in vitro translation kit (e.g., Rabbit Reticulocyte Lysate or HeLa Cell Extract).

Materials:

  • Pateamine A or analog stock solution in DMSO

  • In vitro translation kit (containing cell lysate, reaction buffer, amino acid mixture, etc.)

  • Capped and polyadenylated reporter mRNA (e.g., encoding Luciferase or another easily detectable protein)

  • Nuclease-free water

  • Detection reagents for the reporter protein (e.g., Luciferase assay substrate)

  • Luminometer or appropriate detection instrument

Procedure:

  • Reaction Setup: On ice, prepare the in vitro translation reactions according to the manufacturer's instructions. A typical reaction includes cell lysate, reaction buffer, amino acid mixture, and the reporter mRNA.

  • Inhibitor Addition: Add the desired concentrations of PatA or its analog (pre-diluted in nuclease-free water from the DMSO stock) to the reaction tubes. Include a vehicle control with the corresponding amount of DMSO.

  • Incubation: Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (e.g., 30°C for 90 minutes).

  • Detection: Following incubation, measure the amount of synthesized reporter protein. For a luciferase reporter, add the luciferase assay substrate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the signal from the PatA-treated reactions to the vehicle control to determine the percentage of translation inhibition. Plot the results as a dose-response curve to determine the IC50 value for translation inhibition.[16]

Mandatory Visualizations

PateamineA_Mechanism_of_Action cluster_initiation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by Pateamine A eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) Ribosome 43S Pre-initiation Complex eIF4F_complex->Ribosome Recruitment eIF4A eIF4A mRNA 5' Cap mRNA mRNA->eIF4F_complex Binding Translation Protein Synthesis Ribosome->Translation Initiation PatA Pateamine A PatA->eIF4A eIF4A_RNA_PatA eIF4A-RNA-PatA Ternary Complex eIF4A->eIF4A_RNA_PatA Clamps onto RNA Stalled_Complex Stalled Initiation Complex eIF4A_RNA_PatA->Stalled_Complex Inhibits eIF4F assembly

Caption: Mechanism of action of Pateamine A in inhibiting translation initiation.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Solubility Verify Compound Solubility and Stability Start->Check_Solubility Check_Protocols Review Experimental Protocol (e.g., dilutions, incubation times) Start->Check_Protocols Dose_Response Perform Dose-Response Experiment Check_Solubility->Dose_Response Check_Protocols->Dose_Response Off_Target Consider Off-Target Effects Dose_Response->Off_Target Alternative_Inhibitor Use Structurally Different eIF4A Inhibitor Off_Target->Alternative_Inhibitor Conclusion_OnTarget Phenotype Likely On-Target Alternative_Inhibitor->Conclusion_OnTarget Similar Phenotype Conclusion_OffTarget Phenotype Likely Off-Target or Compound-Specific Alternative_Inhibitor->Conclusion_OffTarget Different Phenotype

Caption: Troubleshooting workflow for unexpected results in Pateamine A experiments.

References

Technical Support Center: Total Synthesis of Pateamine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Pateamine A. The content is structured to address specific experimental challenges, offering detailed protocols and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Pateamine A?

The total synthesis of Pateamine A is a complex undertaking characterized by several key challenges:

  • Macrocyclization: Formation of the 19-membered macrolide ring is often a low-yielding step, susceptible to competing dimerization and oligomerization reactions.

  • Stereocontrol: The molecule contains multiple stereocenters, requiring precise control throughout the synthetic sequence to obtain the desired diastereomer.

  • Construction of the (Z,E)-Dienoate System: The conjugated diene within the macrocycle is prone to isomerization to the more thermodynamically stable (E,E)-isomer under various reaction conditions.[1][2]

  • Synthesis of the Thiazole (B1198619) Heterocycle: While the thiazole moiety is crucial for biological activity, its construction and incorporation into a complex intermediate can present synthetic hurdles.[3]

  • Protecting Group Strategy: The numerous reactive functional groups in Pateamine A necessitate a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[1][4][5]

  • Elaboration of the Trienyl Side Chain: The synthesis and attachment of the all-(E)-trienyl amine side chain requires a reliable cross-coupling methodology.

Troubleshooting Guides

Macrocyclization

Problem: Low yield or failure of the macrocyclization step.

Possible Causes & Solutions:

CauseRecommended Solution
Intermolecular reactions (dimerization/oligomerization) Perform the macrocyclization under high-dilution conditions (typically 0.001-0.005 M). Use a syringe pump for the slow addition of the linear precursor to the reaction mixture.
Poor reactivity of the linear precursor Employ a more efficient macrocyclization strategy. Several have been reported for Pateamine A and related structures, including β-lactam-based macrocyclization and Yamaguchi or Shiina macrolactonization.[6][7]
Isomerization of the (Z,E)-dienoate during cyclization If the dienoate is unmasked prior to cyclization, use exceptionally mild conditions. For instance, the use of a bromopyridinium salt with a non-nucleophilic counterion has been shown to forge the lactone without jeopardizing the diene's integrity.[6]
Suboptimal solvent or temperature Screen different solvents and temperatures. For macrolactonizations, non-polar, aprotic solvents like toluene (B28343) or benzene (B151609) are often effective at elevated temperatures to drive the reaction to completion.

Comparative Yields of Macrocyclization Strategies:

Macrocyclization StrategyKey ReagentsReported YieldReference
Intramolecular Stille CouplingPd(0) catalyst65%[8]
β-Lactam-Based Macrocyclization-Not explicitly stated for the cyclization step alone[6][7]
Macrolactonization of seco-acidBromopyridinium saltNot explicitly stated for the cyclization step alone[6]
(Z,E)-Dienoate Isomerization

Problem: Formation of the undesired (E,E)-dienoate isomer.

Possible Causes & Solutions:

CauseRecommended Solution
Exposure to acidic or basic conditions The (Z,E)-dienoate is sensitive to both acid and base. Neutralize all reaction mixtures promptly during workup and use buffered chromatography conditions if necessary.
Elevated temperatures Minimize reaction times at high temperatures. If a thermal reaction is necessary, consider if a lower-temperature alternative exists.
Photochemical isomerization Protect the reaction mixture and isolated compounds from direct light, especially UV radiation.
Equilibration during purification Use neutral silica (B1680970) gel for chromatography and avoid prolonged exposure to the stationary phase.

Pro-Tip: A highly effective strategy to circumvent this issue is to mask the (Z,E)-dienoate as a 2-pyrone ring, which is robust and stable to many reaction conditions. The dienoate is then unmasked late in the synthesis, immediately prior to macrocyclization, using an iron-catalyzed ring opening/cross-coupling reaction.[1][2][9]

Stereocontrol

Problem: Poor diastereoselectivity in the formation of new stereocenters.

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective chiral auxiliary or catalyst Ensure the chiral auxiliary or catalyst is of high enantiomeric purity. Re-evaluate the choice of auxiliary or catalyst for the specific transformation.
Epimerization of existing stereocenters Avoid harsh acidic or basic conditions, which can lead to epimerization, particularly at centers alpha to a carbonyl group.[10]
Incorrect reaction temperature Many stereoselective reactions are highly temperature-dependent. Ensure precise temperature control, often at low temperatures (e.g., -78 °C).

Example of High Diastereoselectivity: The introduction of the chiral β-amino ester moiety has been achieved with approximately 90% diastereoselectivity through the addition of an ester enolate to an enantiopure sulfinimine intermediate.[8]

Thiazole Synthesis (Hantzsch Reaction)

Problem: Low yield or side product formation in the Hantzsch thiazole synthesis.

Possible Causes & Solutions:

CauseRecommended Solution
Decomposition of the α-haloketone α-Haloketones can be unstable. Use freshly prepared or purified material. Store protected from light and moisture.
Low reactivity of the thioamide Ensure the thioamide is pure. If the reaction is sluggish, gentle heating may be required.
Side reactions with other functional groups If the substrates contain other nucleophilic or electrophilic sites, they may need to be protected prior to the thiazole synthesis.[4][5]
Incorrect pH The reaction is often carried out in a protic solvent like ethanol. The pH can influence the reaction rate and outcome. Some variations use acidic conditions to alter regioselectivity.[11]
Protecting Group Management

Problem: Difficulty with selective deprotection or unexpected side reactions.

Possible Causes & Solutions:

CauseRecommended Solution
Non-orthogonal protecting groups Plan a fully orthogonal protecting group strategy from the outset. For example, use acid-labile (e.g., Boc, Trityl), base-labile (e.g., Fmoc), and fluoride-labile (e.g., silyl (B83357) ethers) groups.[4][5][12]
Incomplete deprotection Increase the reaction time, temperature, or excess of the deprotecting agent. Monitor the reaction carefully by TLC or LC-MS.
Protecting group migration Silyl ethers, in particular, can migrate between adjacent hydroxyl groups under certain conditions. This is often catalyzed by acid or base.
Side reactions during deprotection For example, acidic deprotection of a Boc group can sometimes lead to t-butylation of electron-rich aromatic rings. Use of scavengers (e.g., triethylsilane, anisole) can mitigate this.

Example Protecting Group Strategy in Pateamine A Synthesis:

Functional GroupProtecting GroupDeprotection Conditions
Primary HydroxylTBDPS (tert-butyldiphenylsilyl)TBAF (tetra-n-butylammonium fluoride)
Secondary HydroxylPMB (p-methoxybenzyl)DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or TFA (trifluoroacetic acid)
AmineTcBOC (2,2,2-trichloro-tert-butoxycarbonyl)Zn, AcOH
Stille Coupling for Side Chain Installation

Problem: Low yield or homocoupling in the Stille cross-coupling reaction.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive catalyst Ensure the palladium(0) catalyst is active. Pd(PPh₃)₄ can degrade on storage; consider using a more stable precatalyst that is reduced in situ.
Homocoupling of the organostannane This is a common side reaction.[13] It can sometimes be minimized by the slow addition of the organostannane or by using a different palladium ligand.
Low reactivity of the vinyl halide Vinyl iodides are generally more reactive than vinyl bromides.[13] If using a less reactive halide, a more electron-rich and bulky phosphine (B1218219) ligand on the palladium catalyst may be beneficial. The addition of Cu(I) salts can also accelerate the reaction.[14][15]
Difficulty in removing tin byproducts Organotin byproducts can be difficult to remove. Purification can sometimes be aided by treatment with a fluoride (B91410) source (e.g., KF) to precipitate the tin salts, or by using specific column chromatography techniques.

Experimental Protocols

Protocol 1: Iron-Catalyzed Pyrone Ring Opening

This protocol describes the unmasking of a (Z,E)-dienoate from a 2-pyrone precursor, a key step in a modern synthetic approach to Pateamine A analogues.[2][9]

  • Materials: 2-pyrone precursor, Grignard reagent (e.g., MeMgBr), Iron(III) acetylacetonate (B107027) (Fe(acac)₃), dry THF.

  • Procedure: a. Dissolve the 2-pyrone precursor in dry THF under an inert atmosphere (e.g., argon). b. Cool the solution to -78 °C. c. Add a catalytic amount of Fe(acac)₃ (e.g., 5-10 mol%). d. Add the Grignard reagent dropwise. e. Stir the reaction at -78 °C and monitor by TLC for the consumption of the starting material. f. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. g. Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. i. Purify the resulting seco-acid by flash column chromatography.

Protocol 2: Stille Cross-Coupling for Side Chain Installation

This protocol is a general method for the palladium-catalyzed coupling of a vinyl stannane (B1208499) side chain to the macrolide core.

  • Materials: Macrolide with a vinyl iodide or triflate, vinylstannane side chain precursor, Pd₂(dba)₃, PPh₃ (or other phosphine ligand), anhydrous and degassed THF.

  • Procedure: a. In a flame-dried flask under an inert atmosphere, prepare a stock solution of the Pd(0) catalyst by dissolving Pd₂(dba)₃ and PPh₃ in degassed THF. b. In a separate flask, dissolve the macrolide precursor and the vinylstannane reagent in degassed THF. c. Add the catalyst solution to the solution of the coupling partners. d. Heat the reaction mixture (e.g., to 50-65 °C) and monitor its progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. f. Stir the mixture vigorously for 1-2 hours to precipitate the tin fluoride salts. g. Filter the mixture through a pad of Celite®, washing with an organic solvent. h. Concentrate the filtrate and purify the product by flash column chromatography.

Visualizations

Synthetic_Strategy_Pateamine_A A Fragment A (Thiazole-containing unit) C Linear Precursor A->C Coupling B Fragment B (Chiral polypropionate unit) B->C D Protected Macrolide C->D Macrocyclization E Pateamine A D->E Side Chain Installation & Deprotection Pyrone_Masking_Strategy cluster_0 Robust Intermediate cluster_1 Isomerization-Prone Intermediate A 2-Pyrone Precursor B (Z,E)-Dienoate Seco-Acid A->B Iron-catalyzed Ring Opening C Macrolide B->C Macrolactonization Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(R1)(X)L2 Pd(II)(R1)(X)L2 Pd(0)L2->Pd(II)(R1)(X)L2 Oxidative Addition (R1-X) Pd(II)(R1)(R2)L2 Pd(II)(R1)(R2)L2 Pd(II)(R1)(X)L2->Pd(II)(R1)(R2)L2 Transmetalation (R2-SnBu3) Pd(II)(R1)(R2)L2->Pd(0)L2 Reductive Elimination (R1-R2)

References

Improving the stability and bioavailability of Pateamine A derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pateamine A (PatA) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and bioavailability challenges associated with these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Pateamine A and its derivatives?

A1: Pateamine A (PatA) and its analogs, such as des-methyl, des-amino Pateamine A (DMDAPatA), are potent inhibitors of eukaryotic translation initiation.[1][2] They exert their effect by binding to the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[3][4] Instead of simply inhibiting its enzymatic activity, PatA acts as a molecular clamp, stabilizing the eIF4A-RNA complex and preventing the helicase from participating in the formation of the eIF4F complex, which is essential for recruiting ribosomes to mRNA.[5][6][7] This leads to the stalling of cap-dependent translation.[3][8]

Q2: What are the main stability challenges associated with Pateamine A derivatives?

A2: A significant stability issue arises from the Z,E-configured dienoate substructure within the macrolide ring. This region is susceptible to isomerization to the thermodynamically more stable, but biologically less active, E,E-isomer.[9] Additionally, some derivatives can exhibit poor stability in serum and cell culture media, which can lead to variable results in biological assays.[10][11] The development of simplified and chemically stabilized analogs like DMDAPatA aims to address these issues.[12]

Q3: Why is the bioavailability of Pateamine A derivatives often low?

A3: Like many natural products, PatA derivatives face challenges with bioavailability, primarily due to low membrane permeability.[13][14] Studies using cell barrier assays, such as Caco-2 models, have shown that both PatA and DMDAPatA have low permeability, which predicts poor oral absorption.[6] This necessitates exploration of alternative formulation strategies or delivery routes for in vivo applications.

Q4: What is DMDAPatA, and why is it frequently used in research?

A4: DMDAPatA stands for des-methyl, des-amino Pateamine A. It is a structurally simplified synthetic analog of the natural product Pateamine A.[12][15] It was designed to be more chemically stable and easier to synthesize while retaining the potent biological activity of the parent compound.[12][16] Its potent anti-proliferative activity against a wide range of cancer cell lines and efficacy in xenograft models make it a valuable tool for cancer research.[16]

Q5: How should Pateamine A derivatives be stored?

A5: Given the potential for isomerization and degradation, PatA derivatives should be stored under controlled conditions. It is recommended to store stock solutions, typically dissolved in DMSO, at -20°C or -80°C in tightly sealed containers to protect from moisture. For solid compounds, storage at low temperatures in a desiccated environment is advised. Avoid repeated freeze-thaw cycles and exposure to acidic or basic conditions, which can accelerate degradation.

Troubleshooting Guides

Problem: Low or No Activity in Cell-Based Assays
QuestionPossible CauseRecommended Solution
Why is my PatA derivative showing lower-than-expected potency in my cell proliferation assay? Compound Degradation: The Z,E-diene of the macrolide may have isomerized, or the compound may have degraded in the aqueous culture medium. Some derivatives have short half-lives in media.[10]Prepare fresh dilutions from a frozen stock for each experiment. Minimize the compound's exposure to light and elevated temperatures. Consider performing a time-course experiment to assess compound stability over the duration of your assay.
Low Cell Permeability: PatA and its derivatives are known to have low intrinsic permeability, which can limit their access to the intracellular target eIF4A.[6]Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%). If poor uptake is suspected, consider using permeabilizing agents in preliminary mechanistic studies, though this is not suitable for standard cytotoxicity assays.
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux pumps like P-gp, actively removing it from the cell.Test the compound in cell lines known to overexpress P-gp and their parental counterparts. While DMDAPatA has been shown to not be a significant P-gp substrate, this may not be true for all derivatives.[16]
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to eIF4A inhibitors based on their reliance on cap-dependent translation for key survival proteins.Use a well-characterized sensitive cell line (e.g., Jurkat, U-937) as a positive control.[10][12]
Problem: Inconsistent Results in In Vitro Assays (e.g., Translation, Helicase)
QuestionPossible CauseRecommended Solution
My in vitro translation or helicase assay results are not reproducible. What could be wrong? Compound Precipitation: The derivative may be precipitating in the aqueous assay buffer, especially at higher concentrations.Visually inspect the assay mixture for any signs of precipitation. Determine the aqueous solubility of your compound. It may be necessary to include a small, optimized percentage of a co-solvent like DMSO or PEG 400.
Buffer Incompatibility: Components of your buffer (e.g., pH, salts, detergents) may be affecting compound stability or activity.Verify that the buffer pH is within a stable range for the compound (typically near neutral). Run controls to ensure that buffer components do not interfere with the assay readout or the compound itself.
Enzyme/Reagent Quality: The activity of the eIF4A enzyme or the quality of other reagents (e.g., ATP, RNA substrate) may be compromised.Use a positive control inhibitor (e.g., hippuristanol, silvestrol) to confirm that the assay is performing as expected.[4] Ensure all reagents are stored correctly and are not expired.
Incorrect RNA Substrate: The RNA clamping mechanism of PatA derivatives can be influenced by the RNA sequence.[17]Use an appropriate RNA substrate, such as a poly(A) or poly(AG) sequence, which has been shown to work in eIF4A clamping assays.[7]

Quantitative Data Summary

Table 1: Anti-proliferative Activity (IC₅₀) of Pateamine A and DMDAPatA Data is compiled from multiple sources and assay conditions may vary. Values are approximate and for comparative purposes.

CompoundCell LineCancer TypeIC₅₀ (nM)Reference
Pateamine AP388Murine Leukemia0.27[12]
Pateamine AJurkatT-cell Leukemia<10[10]
DMDAPatAU-937Histiocytic Lymphoma4.8[12]
DMDAPatAMDA-MB-435Melanoma3.0[12]
DMDAPatAPC-3Prostate Cancer7.9[12]
DMDAPatAMES-SA/Dx5-RUterine Sarcoma (P-gp+)14.2[16]

Table 2: Stability of Pateamine A Derivatives in Cell Culture Media Data is illustrative of stability challenges reported in the literature.

CompoundConcentrationMedia ConditionsHalf-life (t₁/₂) in hoursReference
Derivative of PatA1 µMNot specified1.8[10]
Derivative of PatA10 µMNot specified1.6[10]

Table 3: Permeability of Pateamine A and DMDAPatA Permeability assessed using a Caco-2 cell barrier assay, a model for intestinal absorption.

CompoundDirectionApparent Permeability (Papp) (10⁻⁶ cm/s)ConclusionReference
Pateamine AA to B< 0.1Very Low Permeability[6]
DMDAPatAA to B< 0.1Very Low Permeability[6]

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay

This protocol is adapted from methodologies used to assess the anti-proliferative activity of PatA derivatives.[10]

  • Cell Seeding: Plate adherent cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium. For suspension cells like Jurkat, use 5,000-10,000 cells/well. Allow adherent cells to attach overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of the PatA derivative in complete growth medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in the wells will be ≤0.1%. Include a "vehicle control" (0.1% DMSO) and "no cells" blank control.

  • Cell Treatment: Remove the old medium from adherent cells and add 100 µL of the medium containing the compound dilutions. For suspension cells, add 100 µL of 2X compound solution directly to the 100 µL of cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀.

Protocol 2: In Vitro Cap-Dependent Translation Inhibition Assay

This protocol outlines a typical procedure using a rabbit reticulocyte lysate system.

  • Reaction Setup: On ice, prepare a master mix containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and RNase inhibitor.

  • mRNA Template: Add a capped and polyadenylated reporter mRNA (e.g., Firefly luciferase) to the master mix.

  • Inhibitor Addition: Aliquot the master mix into tubes and add the PatA derivative at various concentrations (final DMSO concentration should be kept constant and low, e.g., 1%). Include a no-inhibitor control and a positive control inhibitor (e.g., cycloheximide).

  • Initiation of Translation: Transfer the tubes to a 30°C water bath and start the reaction by adding ³⁵S-methionine.

  • Incubation: Incubate the reactions for 60 minutes at 30°C.

  • Reaction Quenching: Stop the reactions by placing them on ice and adding an equal volume of 2X SDS-PAGE loading buffer.

  • Analysis: Resolve the translated proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film.

  • Quantification: Quantify the band intensity corresponding to the translated protein. Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Visualizations

PateamineA_Mechanism Mechanism of Pateamine A on Translation Initiation cluster_eIF4F eIF4F Complex Formation cluster_initiation Normal Translation Initiation cluster_inhibition Inhibition by Pateamine A eIF4E eIF4E (Cap-binding) eIF4G eIF4G (Scaffold) eIF4E->eIF4G binds eIF4A_free eIF4A (Helicase) eIF4A_free->eIF4G binds PatA Pateamine A eIF4A_free->PatA mRNA 5' Cap mRNA eIF4F_complex Active eIF4F Complex mRNA->eIF4F_complex recruits ribosome 43S Pre-initiation Complex eIF4F_complex->ribosome recruits eIF4A_RNA_PatA eIF4A-RNA-PatA (Clamped Complex) eIF4F_complex->eIF4A_RNA_PatA sequesters eIF4A translation Translation (Protein Synthesis) ribosome->translation initiates PatA->eIF4A_RNA_PatA clamps eIF4A_RNA_PatA->translation INHIBITS

Caption: Pateamine A clamps eIF4A onto mRNA, preventing its inclusion in the active eIF4F complex.

Experimental_Workflow cluster_invitro Biochemical Level cluster_cell Cellular Level start Start: PatA Derivative stock_prep Prepare Concentrated Stock Solution (DMSO) start->stock_prep in_vitro In Vitro Assays stock_prep->in_vitro cell_based Cell-Based Assays stock_prep->cell_based translation_assay Translation Inhibition Assay in_vitro->translation_assay helicase_assay eIF4A Helicase Assay in_vitro->helicase_assay proliferation_assay Cell Proliferation (MTT / SRB) cell_based->proliferation_assay apoptosis_assay Apoptosis Assay (Caspase / Annexin V) cell_based->apoptosis_assay data_analysis Data Analysis (Calculate IC₅₀) translation_assay->data_analysis helicase_assay->data_analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis sar Structure-Activity Relationship (SAR) Study data_analysis->sar end End: Identify Lead Compound sar->end

Caption: A typical workflow for evaluating the biological activity of new Pateamine A derivatives.

Troubleshooting_Flowchart start Problem: Low In Vitro Activity check_compound Is the compound stock fresh and properly stored? start->check_compound no_compound No check_compound->no_compound No yes_compound Yes check_compound->yes_compound Yes remake_stock Action: Prepare fresh stock solution. Re-run experiment. no_compound->remake_stock check_controls Are positive/negative controls working correctly? yes_compound->check_controls no_controls No check_controls->no_controls No yes_controls Yes check_controls->yes_controls Yes troubleshoot_assay Action: Troubleshoot assay components (enzyme, buffer, cells, etc.). no_controls->troubleshoot_assay check_permeability Is this a cell-based assay? yes_controls->check_permeability yes_cell Yes check_permeability->yes_cell Yes no_cell No check_permeability->no_cell No (Biochemical) consider_uptake Possible Cause: Low cell permeability or efflux pump activity. yes_cell->consider_uptake intrinsic_activity Conclusion: Derivative may have intrinsically low activity. Consider SAR. no_cell->intrinsic_activity

Caption: A logical flowchart for troubleshooting experiments with low Pateamine A derivative activity.

References

Off-target effects of Pateamine A in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Pateamine A (PatA) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is Pateamine A and what is its primary on-target mechanism of action?

Pateamine A (PatA) is a marine natural product isolated from the sponge Mycale hentscheli.[1][2][3] Its primary mechanism of action is the inhibition of eukaryotic translation initiation.[4][5][6] PatA binds to the DEAD-box RNA helicase eukaryotic initiation factor 4A (eIF4A), which is a component of the eIF4F complex.[4][5][6][7] By binding to eIF4A, PatA "clamps" the helicase onto mRNA, preventing the unwinding of secondary structures in the 5'-untranslated region (5'-UTR) and stalling the scanning of the 43S pre-initiation complex.[1][8] This leads to an overall inhibition of cap-dependent translation.[5]

Q2: What are the known or potential off-target effects of Pateamine A?

While PatA is a potent inhibitor of eIF4A, several off-target effects have been reported, particularly at higher concentrations. These include:

  • Inhibition of Nonsense-Mediated mRNA Decay (NMD): PatA can bind to eIF4A3, a paralog of eIF4A1/2 that is a core component of the exon junction complex (EJC) and essential for NMD.[9][10] This can lead to the stabilization of transcripts that would normally be degraded by this surveillance pathway.[10]

  • Disruption of the Cytoskeleton: At concentrations higher than those required for eIF4A inhibition, PatA has been shown to modulate the formation of actin filaments and microtubules in vitro.[2][3] However, cell cycle analysis suggests that these are not the primary mediators of its cytotoxic activity.[2]

  • Inhibition of DNA Synthesis: A structurally simplified, synthetic analogue of PatA, des-methyl, des-amino pateamine A (DMDA-PatA), has been shown to cause a rapid shutdown of S-phase DNA synthesis.[11][12] In vitro studies showed direct inhibition of DNA polymerases α and γ, although at concentrations considerably higher than those that inhibit cell proliferation.[12]

  • Induction of Stress Granules via an Atypical Pathway: PatA is a known inducer of cytoplasmic stress granules (SGs), which are aggregates of stalled translation initiation complexes.[5][8][13][14] However, this induction occurs independently of the common stress-induced phosphorylation of eIF2α, representing a key difference from other stressors like arsenite.[13][14][15] While SG formation is a consequence of eIF4A inhibition, its downstream effects could be considered a broad cellular response that may complicate the interpretation of specific on-target effects.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:

  • Use of Resistant Mutants: Employing cell lines with mutations in the PatA binding site of eIF4A1 can help validate on-target activity.[9] An on-target effect should be diminished in such resistant cell lines.

  • Structurally Unrelated Inhibitors: Comparing the cellular phenotype induced by PatA with that of a structurally unrelated eIF4A inhibitor (e.g., rocaglates/silvestrol) can provide evidence for an on-target effect.[7][16] If both compounds produce the same phenotype, it is more likely to be mediated by eIF4A inhibition.

  • Dose-Response Analysis: Carefully titrate PatA concentrations. On-target effects should manifest at lower concentrations, consistent with the binding affinity for eIF4A, while off-target effects often require higher concentrations.[2]

  • Rescue Experiments: In a knockout or knockdown background of the target protein, re-expressing a resistant version of the protein should rescue the on-target phenotype.[17]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of PatA to eIF4A in intact cells by measuring the thermal stabilization of the protein upon ligand binding.[18]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Pateamine A.

Issue 1: Unexpectedly high cytotoxicity observed at low nanomolar concentrations.

  • Potential Cause: This is often the expected outcome of potent on-target inhibition of translation initiation, which is fundamental to cell proliferation and survival.[3][11] Cancer cells, in particular, can be highly dependent on eIF4A activity.[7]

  • Troubleshooting Steps:

    • Confirm the IC50: Perform a detailed dose-response curve in your cell line to determine the precise IC50 value. Compare this with published values for similar cell lines (see Table 1).

    • Assess Apoptosis: High cytotoxicity is often due to the induction of apoptosis.[19][20] Measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to confirm the mechanism of cell death.

    • Use a Non-proliferating Control: Compare the cytotoxicity in your rapidly dividing cancer cell line to that in quiescent, non-proliferating cells. PatA and its analogs have shown lower cytotoxicity against non-proliferating cells, which can be indicative of on-target antiproliferative activity.[11][12]

Issue 2: Pateamine A induces stress granules, but so do other non-specific stressors. How can I be sure this is an on-target effect?

  • Potential Cause: While many stress conditions induce stress granules (SGs), the mechanism of PatA-induced SG formation is distinct.[13][14][15]

  • Troubleshooting Steps:

    • Check eIF2α Phosphorylation: Analyze the phosphorylation status of eIF2α (at Ser51) by Western blot. PatA-induced SG formation is independent of eIF2α phosphorylation, whereas stressors like arsenite induce it.[13][14][21] This can serve as a key mechanistic discriminator.

    • Washout Experiment: PatA's effects on translation have been described as irreversible, leading to more stable SGs compared to those induced by arsenite.[8][13][14] Perform a washout experiment where the compound is removed, and monitor SG disassembly. PatA-induced SGs are expected to be less prone to disassembly.[13][14]

Issue 3: My results with Pateamine A are inconsistent with siRNA-mediated knockdown of eIF4A1.

  • Potential Cause: This discrepancy can arise from several factors:

    • Incomplete Knockdown: siRNA may not achieve the same degree of functional inhibition as a potent small molecule inhibitor.

    • Paralog Redundancy: Mammalian cells express three eIF4A paralogs (eIF4A1, eIF4A2, eIF4A3).[9] PatA inhibits all three, whereas an siRNA targeting eIF4A1 may not affect the function of eIF4A2, which can also participate in translation initiation.[9][19]

    • Acute vs. Chronic Inhibition: Small molecule inhibition is acute, while siRNA-mediated knockdown is a more chronic process, allowing for potential compensatory mechanisms to be activated.

  • Troubleshooting Steps:

    • Verify Knockdown Efficiency: Confirm the degree of eIF4A1 protein depletion by Western blot.

    • Target Multiple Paralogs: Use siRNAs that target both eIF4A1 and eIF4A2 to better mimic the pharmacological inhibition by PatA.

Quantitative Data Summary

Table 1: Antiproliferative Activity of Pateamine A Analogs in Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (nmol/L) Reference
DMDA-PatA Various (32 cell lines) Multiple 5 - 8 [11]
Pateamine A HL-60 Leukemia 1.43 ± 0.06 [3]
Pateamine A HeLa Cervical Cancer 1.5 ± 0.04 [3]

| Pateamine A | SH-SY5Y | Neuroblastoma | 1.98 ± 0.08 |[3] |

Note: DMDA-PatA (des-methyl, des-amino pateamine A) is a structurally simplified, potent analog of Pateamine A.[11][12]

Experimental Protocols

Protocol 1: Western Blot for eIF2α Phosphorylation

This protocol is used to distinguish PatA-induced stress from canonical stress responses.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with 1) DMSO (vehicle control), 2) Pateamine A (e.g., 50 nM), and 3) Sodium Arsenite (positive control, e.g., 500 µM) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A lack of increased phospho-eIF2α signal in PatA-treated cells compared to the arsenite control indicates a non-canonical stress pathway.[13][14]

Protocol 2: Immunofluorescence Staining for Stress Granule Analysis

This protocol allows for the visualization and characterization of stress granules.

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with PatA (e.g., 50 nM) or a control compound for the desired time (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against a stress granule marker (e.g., G3BP1, TIA-1, or TIAR) for 1 hour.

    • Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium. Image using a fluorescence or confocal microscope. Quantify the number and size of stress granules per cell.

Visualizations

PateamineA_OnTarget_Pathway cluster_translation Cap-Dependent Translation Initiation eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA 5'-UTR of mRNA (with secondary structure) eIF4F_complex->mRNA binds cap Unwinding Helicase Activity (ATP-dependent unwinding) mRNA->Unwinding requires Scanning 43S Ribosome Scanning Unwinding->Scanning Inhibition RNA Clamping Stalls Helicase Translation Protein Synthesis Scanning->Translation Stalled_Complex Stalled Initiation Complex Scanning->Stalled_Complex leads to PatA Pateamine A eIF4A_target eIF4A PatA->eIF4A_target binds eIF4A_target->Inhibition Inhibition->Scanning BLOCKS SG_Formation Stress Granule Formation Stalled_Complex->SG_Formation

Caption: On-target pathway of Pateamine A, leading to translation inhibition.

PateamineA_OffTarget_Pathway cluster_nmd Nonsense-Mediated Decay (NMD) cluster_cytoskeleton Cytoskeleton Dynamics PatA_high Pateamine A (Higher Concentrations) eIF4A3 eIF4A3 PatA_high->eIF4A3 binds & inhibits Cytoskeleton_Mod Modulation of Polymerization PatA_high->Cytoskeleton_Mod modulates EJC Exon Junction Complex (EJC) eIF4A3->EJC component of NMD_pathway NMD Pathway EJC->NMD_pathway activates Degradation Aberrant mRNA Degradation NMD_pathway->Degradation NMD_pathway->Degradation INHIBITED Actin Actin Filaments Actin->Cytoskeleton_Mod Microtubules Microtubules Microtubules->Cytoskeleton_Mod

Caption: Potential off-target effects of Pateamine A at higher concentrations.

Troubleshooting_Workflow cluster_on_target_validation On-Target Validation Steps cluster_off_target_investigation Off-Target Investigation Steps Start Unexpected Cellular Phenotype Observed with Pateamine A Dose_Response Perform Detailed Dose-Response Curve Start->Dose_Response Check_Concentration Is effect observed at low nM range (IC50)? Dose_Response->Check_Concentration On_Target_Hypo Hypothesis: Likely On-Target Check_Concentration->On_Target_Hypo Yes Off_Target_Hypo Hypothesis: Potential Off-Target Check_Concentration->Off_Target_Hypo No (High Conc.) Validate_OnTarget Validate On-Target Effect On_Target_Hypo->Validate_OnTarget Investigate_OffTarget Investigate Off-Target Effect Off_Target_Hypo->Investigate_OffTarget Resistant_Mutant Test in eIF4A Resistant Mutant Cell Line Validate_OnTarget->Resistant_Mutant Other_Inhibitor Compare with Structurally Different eIF4A Inhibitor Validate_OnTarget->Other_Inhibitor CETSA Confirm Target Engagement with CETSA Validate_OnTarget->CETSA OffTarget_Screen Broad-Panel Screening (e.g., Kinase Panel) Investigate_OffTarget->OffTarget_Screen Mechanism_Study Characterize Phenotype (e.g., Cytoskeleton Staining, NMD Reporter Assay) Investigate_OffTarget->Mechanism_Study

Caption: Workflow for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Overcoming Drug Resistance to Pateamine A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Pateamine A (PatA) analogs. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Pateamine A and its analogs? Pateamine A (PatA) and its synthetic analogs, such as des-methyl, des-amino Pateamine A (DMDA-PatA), are potent anti-proliferative agents that function by inhibiting protein synthesis.[1][2] Their primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1][3] PatA binds to eIF4A and, paradoxically, enhances its enzymatic activities while preventing its association with eIF4G, another key component of the eIF4F translation initiation complex.[4] This action stalls initiation complexes on mRNA, leading to a shutdown of cap-dependent translation and the induction of apoptosis in cancer cells.[2][4]

Q2: What are the primary known mechanisms of resistance to eIF4A inhibitors like Pateamine A analogs? While research into specific resistance mechanisms for PatA analogs is ongoing, data from related eIF4A inhibitors and general principles of drug resistance point to several potential mechanisms:

  • Activation of the NRF2 Pathway: A primary mechanism of resistance to eIF4A inhibitors (like the related compound silvestrol) is the activation of the NRF2 pathway.[5][6] Inactivation of NRF2's negative regulators (e.g., KEAP1, CUL3) leads to NRF2 stabilization.[5] Activated NRF2 broadly increases protein synthesis, which can counteract the inhibitory effect of the drug, particularly for eIF4A-dependent mRNAs like MYC and BCL2.[5][6]

  • Drug Efflux Pumps: Multidrug resistance can be mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[7] However, studies have shown that the synthetic analog DMDA-PatA is not a substrate for P-gp, suggesting it may be effective in cancers with this common resistance mechanism.[2][8]

  • Target Modification: Mutations in the drug's target protein that prevent binding are a common cause of resistance to targeted therapies.[9] While specific resistance-conferring mutations in eIF4A for PatA are not yet widely characterized in the literature, this remains a highly probable mechanism.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel or redundant signaling pathways to circumvent the effects of a targeted drug.[3][10] For eIF4A inhibitors, this could involve enhancing cap-independent translation or upregulating pro-survival pathways that are less dependent on eIF4A activity.

Q3: How can resistance to Pateamine A analogs be overcome or prevented? Several strategies are being explored to combat resistance to eIF4A inhibitors:

  • Combination Therapies: Combining PatA analogs with other anticancer agents can create synthetic lethality or block resistance pathways. For instance, combining eIF4A inhibitors with CDK4/6 inhibitors has shown synergistic effects in suppressing cancer cell growth and overcoming acquired resistance to CDK4/6 inhibition.[11][12][13][14] This approach works by suppressing the feedback upregulation of key cell-cycle proteins like cyclin D1.[11][12]

  • Targeting Resistance Pathways: For resistance mediated by NRF2, strategies to inhibit NRF2 function could re-sensitize cells to eIF4A inhibitors. One approach involves blocking NRF2 deglycation, a necessary step for its function.[5]

  • Development of Second-Generation Analogs: Structure-activity relationship (SAR) studies are underway to create new PatA derivatives.[1][15] These efforts aim to develop analogs with improved potency, better stability, and the ability to overcome known resistance mechanisms.[15]

Troubleshooting Guide

Issue 1: A cancer cell line demonstrates high intrinsic or acquired resistance to a PatA analog.

Possible Cause Troubleshooting Step
1. NRF2 Pathway Activation Perform a Western blot to check for elevated levels of NRF2 and its target genes (e.g., NQO1, TXNRD1) in your resistant line compared to a sensitive control line.[5]
2. Drug Efflux Although some analogs are poor substrates for P-gp, this can vary. Compare the IC50 of your analog in a P-gp overexpressing cell line (e.g., MES-SA/Dx5) versus its parental line.[2][8]
3. Target Alteration Sequence the coding region of the EIF4A1 gene from the resistant cells to identify potential mutations in the drug-binding site.
4. Compound Instability Confirm the stability and purity of your PatA analog in your specific cell culture medium and conditions using LC-MS or a similar analytical technique.

Issue 2: In vivo experiments show poor efficacy despite promising in vitro results.

Possible Cause Troubleshooting Step
1. Pharmacokinetic (PK) Issues Conduct PK studies in your animal model to determine the analog's bioavailability, distribution, and half-life. The compound may be rapidly cleared or not reaching the tumor at sufficient concentrations.
2. Tumor Microenvironment Factors The tumor microenvironment can confer resistance. Analyze the expression of resistance-related factors in the tumor xenografts.
3. In vivo Resistance Development Tumors in vivo may rapidly develop resistance. Consider intermittent dosing schedules or combination therapies to delay or prevent this.[12]

Experimental Protocols

Protocol 1: Western Blot for NRF2 Activation

  • Cell Lysis: Culture sensitive and resistant cells to ~80% confluency. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NRF2, NQO1, and a loading control (e.g., β-actin or GAPDH) at the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Compare the band intensities for NRF2 and NQO1 between sensitive and resistant samples, normalizing to the loading control.

Quantitative Data

Table 1: Example Antiproliferative Activity of DMDA-PatA in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nmol/L)
LOX IMVIMelanoma0.8
MDA-MB-435Melanoma1.1
Mia-Paca-2Pancreatic1.6
HT-29Colorectal2.5
MES-SAUterine Sarcoma2.2
MES-SA/Dx5-R (P-gp+)Uterine Sarcoma2.6

This table contains representative data adapted from published studies and illustrates the broad activity and lack of P-gp-mediated resistance for DMDA-PatA.[2]

Visualizations

PateamineA_Mechanism cluster_translation Normal Translation Initiation cluster_inhibition Inhibition by Pateamine A Analog eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA mRNA with 5' Cap eIF4F->mRNA binds cap eIF4A eIF4A Helicase Activity eIF4F->eIF4A unwinds mRNA Ribosome Ribosome Recruitment eIF4A->Ribosome Protein Protein Synthesis Ribosome->Protein PatA Pateamine A Analog Target_eIF4A eIF4A PatA->Target_eIF4A binds Block Stalls Initiation Complex Target_eIF4A->Block Block->Ribosome prevents scanning

Caption: Mechanism of Pateamine A analogs inhibiting translation by targeting eIF4A.

Resistance_Pathways cluster_cell Resistant Cancer Cell PatA Pateamine A Analog eIF4A_mut Mutated eIF4A PatA->eIF4A_mut Binding prevented ABC ABC Transporter (e.g., P-gp) PatA->ABC Efflux eIF4A_WT eIF4A PatA->eIF4A_WT Inhibition Resistance Drug Resistance eIF4A_mut->Resistance ABC->Resistance NRF2_path KEAP1 (inactive) leads to NRF2 Activation Protein_syn Protein Synthesis NRF2_path->Protein_syn Increases overall protein synthesis NRF2_path->Resistance eIF4A_WT->Protein_syn

Caption: Key mechanisms of cellular resistance to Pateamine A analogs.

Troubleshooting_Workflow start Cell Line Shows Resistance q1 Check NRF2 Pathway (Western Blot) start->q1 q2 Sequence EIF4A1 Gene q1->q2 No res1 NRF2 Pathway Activated -> Consider NRF2 inhibitor q1->res1 Yes q3 Test in P-gp+ Cell Line q2->q3 No res2 Mutation Found -> Screen new analogs q2->res2 Yes res3 P-gp Substrate Confirmed -> Use P-gp inhibitor q3->res3 Yes res_other Investigate Novel Mechanisms q3->res_other No

Caption: A workflow for troubleshooting resistance to Pateamine A analogs.

References

Technical Support Center: Expression and Purification of Full-Length Perilipin 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of full-length Perilipin 1 (PLIN1).

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to express and purify full-length Perilipin 1?

A1: Full-length Perilipin 1 is notoriously challenging to express and purify due to several intrinsic properties. It is a lipid droplet-associated protein with large hydrophobic regions, which contributes to its low solubility in standard aqueous buffers and a high tendency to misfold and aggregate, particularly when expressed at high levels in systems like E. coli. This often leads to the formation of insoluble inclusion bodies, making purification of the functional, full-length protein complex.[1][2] Furthermore, its proper folding and stability are dependent on the presence of lipids, a condition not typically met during standard recombinant protein expression and purification protocols.[3]

Q2: Which expression system is best for full-length Perilipin 1?

A2: There is no single "best" system, as the choice depends on the downstream application and available resources.

  • E. coli : This is the most common and cost-effective system. However, due to the issues mentioned above, PLIN1 is often expressed in insoluble inclusion bodies, requiring denaturation and refolding steps.[1]

  • Insect Cells (Baculovirus Expression Vector System - BEVS) : This eukaryotic system can provide better protein folding and post-translational modifications, potentially leading to a higher yield of soluble protein. However, yields can still be low, and the system is more time-consuming and expensive than E. coli.

  • Mammalian Cells (e.g., HEK293, CHO) : This system offers the most native-like environment for folding and post-translational modifications of human PLIN1.[4][5] While it can produce functional protein, yields are often lower compared to other systems, and the culture conditions are more complex and costly.[4]

Q3: My full-length PLIN1 is completely insoluble. What can I do?

A3: Insolubility is the most common problem. The primary strategy is to purify the protein under denaturing conditions and then refold it. This typically involves solubilizing the protein from inclusion bodies using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride (GdnHCl).[6] The solubilized protein can then be purified using chromatography techniques compatible with these denaturants, followed by a refolding protocol.

Q4: What is a typical yield for full-length Perilipin 1?

A4: Obtaining high yields of soluble, full-length PLIN1 is challenging, and reported yields vary significantly depending on the expression system and purification strategy. In E. coli, after refolding, yields can range from less than 1 mg to a few milligrams per liter of culture. Eukaryotic systems like insect and mammalian cells may offer higher quality protein but often at yields of less than 1 mg/L.[4] For context, a study expressing the large, multi-domain VAR2CSA protein in HEK293 cells reported yields of 0.5 mg/L.[4]

Troubleshooting Guides

Issue 1: Low or No Expression of Full-Length PLIN1 in E. coli

Question: I am not seeing a band corresponding to my recombinant full-length PLIN1 on an SDS-PAGE gel after induction in E. coli. What could be the problem?

Answer:

Several factors can contribute to low or no visible protein expression. Follow this troubleshooting guide to diagnose and resolve the issue.

Troubleshooting Steps:

  • Verify the Expression Construct:

    • Sequencing: Ensure the PLIN1 gene is correctly cloned into the expression vector, is in the correct reading frame, and contains no mutations.

    • Promoter and Ribosome Binding Site (RBS): Confirm the presence and integrity of a strong promoter (e.g., T7) and a suitable RBS upstream of your gene.

  • Optimize Induction Conditions:

    • IPTG Concentration: The optimal Isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration can vary. Perform a small-scale pilot expression with a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Induction Temperature and Time: High temperatures can lead to protein degradation or misfolding into inclusion bodies that are difficult to detect. Try inducing at lower temperatures for a longer duration (e.g., 18-25°C overnight) to improve protein folding and solubility.[7]

  • Check for Protein Degradation:

    • Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent the degradation of your target protein.

    • Protease-Deficient Strains: Use E. coli strains deficient in certain proteases, such as BL21(DE3)pLysS.

  • Assess Codon Usage:

    • Codon Optimization: PLIN1 is a human protein, and its codon usage may not be optimal for E. coli. This can lead to translational stalling and low expression. Consider synthesizing a gene with codons optimized for E. coli expression.

    • Use a Specialized Host Strain: Strains like Rosetta(DE3), which contain a plasmid with genes for rare tRNAs, can improve the expression of eukaryotic proteins.

  • Analyze Whole Cell Lysate:

    • Before centrifugation to separate soluble and insoluble fractions, take a sample of the total cell lysate after sonication or chemical lysis. Run this on an SDS-PAGE gel to see if the protein is being expressed at all. If a band of the correct size is present, the issue is likely insolubility (see Issue 2).

Issue 2: Full-Length PLIN1 is Expressed in Insoluble Inclusion Bodies in E. coli

Question: I see a strong band for PLIN1 in the insoluble pellet after cell lysis, but very little or none in the soluble fraction. How can I obtain soluble protein?

Answer:

This is the most common outcome for full-length PLIN1 expression in E. coli. The recommended approach is to purify the protein from inclusion bodies under denaturing conditions followed by a refolding step.

Workflow for Purification from Inclusion Bodies:

Workflow for PLIN1 inclusion body purification.
Issue 3: Low Yield of Purified Full-Length PLIN1

Question: I am able to purify some full-length PLIN1, but the final yield is very low. How can I improve it?

Answer:

Low yield after purification can result from losses at various stages. Here are some key areas to optimize:

Troubleshooting Low Yield:

  • Inefficient Cell Lysis: Ensure complete cell lysis to release all inclusion bodies. Monitor lysis efficiency by microscopy. A combination of enzymatic lysis (lysozyme) and physical disruption (sonication or French press) is often most effective.

  • Protein Loss During Inclusion Body Washing: While washing is necessary to remove contaminating proteins, harsh conditions can lead to loss of the target protein. Optimize the wash steps by varying the detergent and denaturant concentrations.

  • Precipitation During Refolding: Protein aggregation is a major cause of low yield during refolding.[8] Optimize the refolding process by:

    • Using a gradual method like stepwise dialysis against decreasing concentrations of denaturant.

    • Performing refolding at a low protein concentration (typically < 0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.

    • Screening different refolding buffers with additives such as L-arginine, glycerol, or non-detergent sulfobetaines.

  • Inefficient Chromatographic Steps:

    • Binding to Affinity Resin: If using a His-tag, ensure the tag is accessible under denaturing conditions. The presence of reducing agents like DTT can sometimes interfere with Ni-NTA resins; consider using alternative resins that are compatible with reducing agents.

    • Elution Profile: Optimize the elution gradient to ensure a sharp peak and minimal loss of protein.

  • Stickiness of the Protein: PLIN1 is a "sticky" protein and can be lost due to adsorption to plasticware and chromatography resins. Using low-protein-binding tubes and including mild detergents (e.g., 0.1% Tween-20) in buffers (where compatible with downstream applications) can help mitigate this.

Experimental Protocols

Protocol 1: Expression of Full-Length PLIN1 in E. coli and Isolation of Inclusion Bodies
  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding full-length human PLIN1, typically with an N- or C-terminal affinity tag (e.g., 6xHis-tag). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Main Culture and Induction:

    • Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to the desired induction temperature (e.g., 20°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate at 20°C for 12-16 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Inclusion Body Isolation:

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant (soluble fraction).

    • Wash the pellet (inclusion bodies) twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100) to remove membrane proteins and other contaminants. Centrifuge between washes.

    • The resulting pellet contains the purified inclusion bodies.

Protocol 2: Purification of Full-Length PLIN1 under Denaturing Conditions and Refolding
  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion body pellet in solubilization buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 5 mM β-mercaptoethanol).

    • Stir or rotate at room temperature for 1-2 hours to ensure complete solubilization.

    • Clarify the solubilized protein by centrifugation at >20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Denaturing Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column with binding buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).

    • Load the clarified, solubilized protein onto the column.

    • Wash the column with several column volumes of wash buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole).

    • Elute the bound protein with elution buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

  • Refolding by Stepwise Dialysis:

    • Dialyze the eluted protein against a series of buffers with decreasing urea concentration. A typical dialysis series might be:

      • Buffer 1: 4 M Urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

      • Buffer 2: 2 M Urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

      • Buffer 3: 1 M Urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

      • Buffer 4: No Urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

    • Perform each dialysis step for at least 4 hours at 4°C.

  • Final Purification (Size-Exclusion Chromatography):

    • After dialysis, centrifuge the refolded protein at >20,000 x g for 30 minutes to pellet any aggregated protein.

    • Load the soluble, refolded protein onto a size-exclusion chromatography (SEC) column equilibrated with a suitable final buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to separate correctly folded monomeric PLIN1 from any remaining aggregates.

    • Collect fractions corresponding to the monomeric peak.

Data Presentation

Table 1: Comparison of Expression Systems for Full-Length Perilipin 1

Expression SystemTypical Yield (mg/L)AdvantagesDisadvantages
E. coli < 1 - 5 (after refolding)- Fast growth- High cell density- Low cost- Often forms insoluble inclusion bodies- Lacks eukaryotic post-translational modifications
Insect Cells (BEVS) < 1 - 2- Eukaryotic folding machinery- Can perform some PTMs- Higher potential for soluble expression- Slower and more expensive than E. coli- Viral handling required- Yields can be variable
Mammalian Cells 0.1 - 0.5- Native-like folding and PTMs- High probability of functional protein- Low yield- Slow growth- Expensive media and reagents

Mandatory Visualization

Signaling_Pathway cluster_expression Expression System Choice cluster_outcome Primary Outcome cluster_downstream Downstream Processing E_coli E. coli Inclusion_Bodies Inclusion Bodies (High Yield, Insoluble) E_coli->Inclusion_Bodies Common Path Insect_Cells Insect Cells (BEVS) Soluble_Low_Yield Soluble Protein (Low Yield) Insect_Cells->Soluble_Low_Yield Potential Path Mammalian_Cells Mammalian Cells Soluble_Functional Soluble, Functional Protein (Very Low Yield) Mammalian_Cells->Soluble_Functional Ideal but Costly Path Denature_Refold Denaturation & Refolding Inclusion_Bodies->Denature_Refold Direct_Purification Direct Purification Soluble_Low_Yield->Direct_Purification Soluble_Functional->Direct_Purification Denature_Refold->Direct_Purification Final Polishing

Decision logic for PLIN1 expression strategy.

General experimental workflow for PLIN1 production.

References

Antibody specificity issues in detecting different PAT family members

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to antibody specificity when detecting different PAT (Perilipin, Adipophilin/ADRP, TIP47) family members.

Introduction to the PAT Family

The mammalian PAT family of lipid droplet-associated proteins consists of five members:

  • Perilipin (PLIN1)

  • Adipose Differentiation-Related Protein (ADRP/PLIN2)

  • Tail-Interacting Protein of 47 kDa (TIP47/PLIN3)

  • S3-12 (PLIN4)

  • OXPAT (PLIN5)

These proteins share sequence similarity and play crucial roles in regulating lipid storage and mobilization.[1] However, this sequence homology can lead to significant challenges in antibody specificity, resulting in cross-reactivity and inaccurate experimental results. Careful antibody selection and rigorous validation are therefore paramount.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to find specific antibodies for different PAT family members?

A1: The primary challenge lies in the sequence similarity among the five PAT family proteins.[1] Antibodies generated against one member may recognize homologous regions on other members, leading to cross-reactivity. This is especially true for polyclonal antibodies, which recognize multiple epitopes.[2] Therefore, it is crucial to use well-validated antibodies and appropriate controls to ensure specificity.

Q2: What are the essential first steps to validate a new antibody for a PAT family protein?

A2: Before embarking on your experiments, it is critical to validate your antibody. Here are the initial steps:

  • In Silico Analysis: Use tools like NCBI BLAST to compare the immunogen sequence of the antibody with the protein sequences of all five PAT family members. A sequence homology of over 75% suggests a high likelihood of cross-reactivity.[2][3]

  • Western Blot Analysis: Perform a Western blot using lysates from cells or tissues known to express different PAT family members. Ideally, include positive and negative controls, such as knockout/knockdown cell lines, to confirm specificity.[4] The antibody should detect a single band at the expected molecular weight for the target protein.

  • Consult Validation Databases: Check resources like Labome, CiteAb, and the Human Protein Atlas for validation data from other researchers or from the manufacturers themselves.[4]

Q3: What are knockout (KO) validated antibodies, and why are they important for studying PAT family proteins?

A3: Knockout (KO) validated antibodies are antibodies whose specificity has been confirmed using a cell line or animal model in which the target gene has been inactivated (knocked out). In the context of the PAT family, using a KO lysate for a specific PAT member (e.g., PLIN2 KO) in a Western blot should result in the absence of a band when probed with a PLIN2-specific antibody, while the band should be present in the wild-type lysate. This provides strong evidence that the antibody is specific to the intended target and does not cross-react with other proteins, including other PAT family members. Several commercial vendors now offer KO cell lines for various PAT proteins, which can be invaluable for antibody validation.[5][6][7]

Q4: Can I use the same antibody for Western blot, immunohistochemistry (IHC), and immunoprecipitation (IP)?

A4: Not necessarily. An antibody that works well in one application may not perform optimally in another. For example, Western blotting typically involves denatured proteins, while IHC and IP often use proteins in their native or partially native conformations. The epitope your antibody recognizes might be accessible in a denatured state but hidden in the native protein, or vice versa. Therefore, it is essential to validate the antibody for each specific application you intend to use it for.[8]

Troubleshooting Guides

Western Blotting

Problem: Multiple bands are observed on the Western blot.

  • Possible Cause 1: Cross-reactivity with other PAT family members.

    • Solution:

      • Refer to the antibody's datasheet for any known cross-reactivity.

      • Perform a BLAST analysis of the immunogen sequence against other PAT family members.

      • Test the antibody on lysates from knockout cell lines for each of the suspected cross-reacting PAT proteins.

      • Consider switching to a monoclonal antibody, which is more likely to be specific to a single epitope.[2]

  • Possible Cause 2: Protein degradation or post-translational modifications.

    • Solution:

      • Always prepare lysates with a fresh protease and phosphatase inhibitor cocktail.

      • Check the literature for known post-translational modifications of your target PAT protein that might affect its migration on the gel.

  • Possible Cause 3: Non-specific binding of the primary or secondary antibody.

    • Solution:

      • Optimize the antibody concentrations. Try using a more dilute primary antibody.

      • Increase the number and duration of wash steps.

      • Optimize your blocking buffer (e.g., switch between non-fat milk and BSA).

Problem: Weak or no signal.

  • Possible Cause 1: Low abundance of the target PAT protein.

    • Solution:

      • Increase the amount of protein loaded onto the gel.

      • Enrich your sample for the protein of interest using immunoprecipitation (IP).

      • Check the expression profile of your target protein in the specific cell or tissue type you are using.

  • Possible Cause 2: Poor antibody performance.

    • Solution:

      • Ensure the antibody is validated for Western blotting.

      • Try a different antibody from another vendor, preferably one with strong validation data.

  • Possible Cause 3: Inefficient transfer.

    • Solution:

      • Verify protein transfer by staining the membrane with Ponceau S before blocking.

      • Optimize transfer conditions (time, voltage) based on the molecular weight of your PAT protein.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

Problem: High background staining.

  • Possible Cause 1: Non-specific antibody binding.

    • Solution:

      • Perform an antigen retrieval optimization (both heat-induced and enzymatic).

      • Titrate the primary antibody concentration to find the optimal dilution.

      • Ensure adequate blocking by using serum from the same species as the secondary antibody.

  • Possible Cause 2: Endogenous enzyme activity (for chromogenic detection).

    • Solution:

      • Include a quenching step (e.g., with hydrogen peroxide for HRP-conjugated secondaries) to block endogenous peroxidase activity.

Problem: No or weak specific staining.

  • Possible Cause 1: Epitope masking by fixation.

    • Solution:

      • Optimize the antigen retrieval method and incubation time. Different PAT proteins may require different retrieval conditions.

      • Try a different fixation method (e.g., methanol (B129727) fixation for cultured cells).

  • Possible Cause 2: Destruction of lipid droplets during sample preparation.

    • Solution:

      • Be cautious with organic solvents, which can dissolve lipid droplets. Use aqueous-based buffers where possible.

      • Follow protocols specifically designed for the visualization of lipid droplet-associated proteins.[9][10][11][12]

Immunoprecipitation (IP)

Problem: Low yield of the target PAT protein.

  • Possible Cause 1: Antibody is not suitable for IP.

    • Solution:

      • Use an antibody that has been validated for IP. The epitope may not be accessible in the native protein conformation.

      • Consider using a polyclonal antibody, as it can recognize multiple epitopes and may be more efficient at capturing the protein.

  • Possible Cause 2: Disruption of the antibody-antigen interaction.

    • Solution:

      • Use a milder lysis buffer that preserves protein-protein interactions.

      • Optimize the washing steps to be less stringent.

Problem: High levels of non-specific binding.

  • Possible Cause 1: Non-specific binding to the beads.

    • Solution:

      • Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.

  • Possible Cause 2: The antibody is cross-reacting with other proteins.

    • Solution:

      • Validate the antibody's specificity using Western blotting with relevant controls.

      • Include an isotype control in your IP experiment to assess non-specific binding of the antibody itself.

Validated Antibody Information

The following table summarizes information on some commercially available antibodies for PAT family members with available validation data. This is not an exhaustive list, and researchers should always perform their own validation.

Target ProteinAntibody TypeVendor & Cat. No.Validation Data Highlights
PLIN1 Monoclonal (Rabbit)antibodies-online (ABIN7269218)Validated for WB, IHC, and IF in human, mouse, and rat.[13]
PLIN2/ADRP Monoclonal (Mouse)R&D Systems (MAB7634)Validated for WB in human.
Polyclonal (Rabbit)Cell Signaling Technology (#45535)Recognizes endogenous levels of total perilipin-2 protein. Does not cross-react with perilipin-1.[14]
PLIN3/TIP47 Monoclonal (Mouse)Thermo Fisher Scientific (651168PROGEN)Specific for TIP47/PLIN3 and does not cross-react with PLIN1 or PLIN2.[15]
Monoclonal (Mouse)R&D Systems (MAB76641)In direct ELISAs, no cross-reactivity with recombinant human Perilipin-2 or Perilipin-5 is observed.[16]
PLIN4/S3-12 Polyclonal (Rabbit)Proteintech (55404-1-AP)Validated for WB in PC-3 and Jurkat cells, and for IHC in human pancreas.[2][17]
Polyclonal (Rabbit)Atlas Antibodies (HPA054657)Validated against an independent antibody targeting a different epitope. Validated for IHC and WB.[10]
PLIN5/OXPAT Polyclonal (Rabbit)Novus Biologicals (NB110-60509)Validated for WB, IHC, Flow, ICC/IF, and IP. A band is observed at ~50 kDa in WB.[18]
Polyclonal (Guinea Pig)Progen (GP31)No cross-reactivity with PLIN1, PLIN2, or PLIN3. Positively detected in heart and skeletal muscle.[13]

Experimental Protocols & Workflows

Antibody Validation Workflow

A systematic approach to antibody validation is crucial for reliable and reproducible results.

Antibody_Validation_Workflow cluster_insilico In Silico Analysis cluster_wb Western Blot Analysis cluster_application Application-Specific Validation blast BLAST Immunogen Sequence against all PAT family members lysates Prepare Lysates: - Wild-type cells/tissues - Overexpression controls - Knockout/knockdown controls blast->lysates Proceed if low homology sds_page SDS-PAGE & Transfer lysates->sds_page probe Probe with Primary Antibody sds_page->probe analyze Analyze for single band at correct MW probe->analyze ihc_if IHC/IF with positive and negative control tissues analyze->ihc_if If specific ip IP followed by WB (with isotype control) analyze->ip If specific

A logical workflow for validating antibodies against PAT family members.
General Western Blot Protocol for PAT Proteins

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on a 4-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

General Immunohistochemistry (IHC-P) Protocol for PAT Proteins
  • Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). Optimization of the retrieval method is often necessary.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Then, block non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.

  • Chromogen Detection: Develop the signal with a chromogen such as DAB.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Signaling Pathways Involving PAT Family Proteins

PKA Signaling and Lipolysis

The best-characterized signaling pathway involving a PAT family member is the Protein Kinase A (PKA)-mediated regulation of lipolysis, with Perilipin-1 (PLIN1) as a key player.

PKA_Signaling cluster_cell Adipocyte cluster_ld Lipid Droplet hormone Hormones (e.g., Catecholamines) receptor β-Adrenergic Receptor hormone->receptor g_protein G Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp ATP to cAMP pka PKA (inactive) camp->pka pka_active PKA (active) pka->pka_active plin1 PLIN1 pka_active->plin1 Phosphorylation hsl HSL (cytosolic) pka_active->hsl Phosphorylation plin1_p Phospho-PLIN1 hsl_p Phospho-HSL (active) atgl ATGL lipolysis Lipolysis (Triglyceride breakdown) atgl->lipolysis cgi58 CGI-58 cgi58->atgl Activates plin1_p->cgi58 Releases CGI-58 hsl_p->lipolysis

PKA-mediated lipolysis regulated by PLIN1.
mTOR Signaling and Lipid Metabolism

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism, including lipid synthesis and storage. mTOR exists in two complexes, mTORC1 and mTORC2, both of which influence lipid metabolism.[4][5][8][19][20][21][22][23][24]

mTOR_Signaling cluster_mTOR mTOR Signaling nutrients Nutrients / Growth Factors mtorc1 mTORC1 nutrients->mtorc1 Activates srebp1c SREBP-1c mtorc1->srebp1c Activates autophagy Autophagy (Lipophagy) mtorc1->autophagy Inhibits lipogenesis Lipogenesis (Fatty Acid & TG Synthesis) srebp1c->lipogenesis Promotes lipid_droplet Lipid Droplet Formation/Growth lipogenesis->lipid_droplet autophagy->lipid_droplet Degrades

Simplified overview of mTORC1 signaling in lipid metabolism.
AMPK Signaling and Lipid Metabolism

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When activated by low energy levels, it promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipid synthesis.[15][19][21][24][25][26]

AMPK_Signaling cluster_AMPK AMPK Signaling low_energy Low Energy (High AMP/ATP) ampk AMPK low_energy->ampk Activates acc ACC ampk->acc Inhibits srebp1c SREBP-1c ampk->srebp1c Inhibits cpt1 CPT1 ampk->cpt1 Activates lipogenesis Lipogenesis acc->lipogenesis srebp1c->lipogenesis lipid_storage Decreased Lipid Storage lipogenesis->lipid_storage fao Fatty Acid Oxidation cpt1->fao Promotes lipid_breakdown Increased Lipid Breakdown fao->lipid_breakdown

Overview of AMPK signaling in the regulation of lipid metabolism.

References

Technical Support Center: Optimizing Cell Fractionation for Lipid Droplet Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of lipid droplets from other organelles.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell fractionation for lipid droplet isolation.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Lipid Droplets 1. Inefficient cell lysis. 2. Loss of lipid droplets during removal of post-nuclear supernatant. 3. Insufficient centrifugation speed or time. 4. Use of frozen samples.1. Optimize homogenization. Gentle methods like a Dounce homogenizer with a loose-fitting pestle or nitrogen cavitation are recommended to keep lipid droplets intact.[1][2] 2. Carefully collect the entire floating fat layer along with the supernatant after the initial low-speed centrifugation.[1] 3. Ensure ultracentrifugation is performed at a sufficient speed and duration (e.g., 100,000 x g for 60 minutes) to allow lipid droplets to float.[3] 4. Always use fresh cell or tissue samples as freezing can compromise the integrity of lipid droplets.[1]
Contamination with Other Organelles (e.g., ER, Mitochondria) 1. Incomplete removal of other organelles during initial centrifugation steps. 2. Adherence of other membranes to lipid droplets. 3. Improper density gradient.1. Ensure the initial low-speed centrifugation (e.g., 1,000 x g for 10 minutes) is effective at pelleting nuclei and cell debris.[3][4] A subsequent medium-speed spin (e.g., 12,000 x g for 15 minutes) can remove mitochondria.[3] 2. Use a discontinuous density gradient (e.g., sucrose (B13894) or Ficoll) to help strip away contaminating membranes as the lipid droplets float upwards.[1][5] Increasing the volume of the buffer on top of the post-nuclear supernatant can also improve purity.[6] 3. Validate the density gradient profile to ensure proper separation.[7]
Protein Degradation 1. Protease activity during isolation.1. Add protease inhibitors to all buffers used throughout the isolation procedure.[1] Keep samples on ice or at 4°C at all times.[1][4]
Difficulty Resolving Proteins on SDS-PAGE 1. High lipid content in the isolated fraction interferes with protein solubilization and gel migration.1. Delipidate the sample before loading. This can be achieved by solvent extraction (e.g., chloroform:acetone).[6] 2. Use specialized solubilization buffers containing detergents and employ warming and sonication for fresh, unfrozen samples.[1][2]
Inconsistent Results Between Experiments 1. Variability in manual density gradient preparation. 2. Diffusion of the density gradient over time.1. Practice consistent and careful layering of the gradient solutions to avoid mixing.[7] 2. Use freshly prepared gradients for each experiment as they can diffuse over time, even when stored at low temperatures.[7]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind isolating lipid droplets by cell fractionation?

A1: The isolation of lipid droplets is based on their unique low buoyant density, which is less than 1 g/cm³.[1][4] Due to their high neutral lipid content, lipid droplets will float during centrifugation, while other organelles with higher protein and nucleic acid content will pellet.[1][8] A typical workflow involves gentle cell lysis, a low-speed centrifugation step to remove nuclei and cell debris, followed by a high-speed ultracentrifugation step, often with a density gradient, to float the lipid droplets away from other cellular components.[1][4]

Q2: How can I assess the purity of my isolated lipid droplet fraction?

A2: The purity of the isolated lipid droplets should be assessed by Western blotting using antibodies against specific organelle markers.[5][9] The lipid droplet fraction should be enriched in lipid droplet-associated proteins (e.g., Perilipin, PLIN2, or Adipophilin) and depleted of markers for contaminating organelles.[9][10][11][12]

Q3: What are the common markers used to check for contamination from other organelles?

A3: Common markers for assessing contamination include:

  • Endoplasmic Reticulum (ER): Calnexin, GRP78/BiP[9][10]

  • Mitochondria: COX IV[9][11]

  • Golgi Apparatus: GM130[9][11]

  • Plasma Membrane: Na-K ATPase, MEK1[9][13]

  • Cytosol: GAPDH, Actin[10][13]

Q4: Can I use frozen tissue or cells for lipid droplet isolation?

A4: It is strongly recommended to use fresh, unfrozen samples for the isolation of intact lipid droplets.[1] The freezing and thawing process can disrupt the delicate structure of lipid droplets and lead to artifacts.

Q5: What is the purpose of using a discontinuous density gradient?

A5: A discontinuous density gradient, typically made of sucrose or Ficoll, is used to improve the purity of the isolated lipid droplets.[1][5] When the cell lysate is layered at the bottom of the gradient and centrifuged, the buoyant lipid droplets float upwards through the layers of decreasing density. This process helps to wash away and separate them from contaminating membranes and soluble proteins that have different densities.[1]

Experimental Protocols

Protocol 1: Isolation of Lipid Droplets from Cultured Cells by Density Gradient Centrifugation

This protocol is adapted from methods for isolating lipid droplets from mammalian cells.[1][14][15][16]

Materials:

  • Confluent monolayer cells (e.g., 4-10 100-mm dishes)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Hypotonic Lysis Medium (HLM): 20 mM Tris-HCl, pH 7.4, 1 mM EDTA

  • Protease inhibitor cocktail

  • 60% (w/v) Sucrose solution in HLM

  • Potter-Elvehjem tissue homogenizer with a Teflon pestle

  • Ultracentrifuge and swinging bucket rotor (e.g., SW41Ti or equivalent)

Procedure:

  • Cell Preparation: Wash cell monolayers twice with 10 ml of ice-cold PBS per dish. Scrape the cells into a small volume of PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold HLM containing protease inhibitors. Incubate on ice for 10 minutes to allow cells to swell.

  • Homogenization: Transfer the cell suspension to a pre-chilled Potter-Elvehjem tissue homogenizer on ice. Homogenize with 6-8 gentle strokes of a hand-driven, loose-fitting Teflon pestle.[1][2]

  • Removal of Nuclei and Debris: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[1]

  • Density Adjustment: Carefully collect the supernatant, which contains the lipid droplets and other organelles (post-nuclear supernatant, PNS). Add 1/3 volume of 60% sucrose solution to the PNS to achieve a final sucrose concentration of 20%. Mix gently.

  • Gradient Centrifugation: Layer the density-adjusted cell lysate into the bottom of an ultracentrifuge tube. Carefully overlay with layers of lower density buffer (e.g., HLM with 10% sucrose, and then HLM with 5% sucrose) and finally with HLM without sucrose.

  • Ultracentrifugation: Centrifuge at 100,000 x g for 1 hour at 4°C. It is recommended to allow the rotor to coast to a stop without braking to avoid disturbing the gradient.[5]

  • Collection: The lipid droplets will appear as a white, fatty layer at the top of the gradient.[5] Carefully collect this layer using a pipette or by slicing the tube.

  • Washing (Optional): To further improve purity, the collected lipid droplet fraction can be washed by resuspending in HLM and repeating the ultracentrifugation step.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis start Start: Cultured Cells/Tissue wash Wash Cells/Mince Tissue start->wash lysis Cell Lysis in Hypotonic Buffer wash->lysis homogenize Gentle Homogenization lysis->homogenize low_speed_cent Low-Speed Centrifugation (1,000 x g) homogenize->low_speed_cent collect_pns Collect Post-Nuclear Supernatant (PNS) low_speed_cent->collect_pns Supernatant pellet1 pellet1 low_speed_cent->pellet1 Pellet (Nuclei, Debris) Discard density_adjust Adjust PNS to 20% Sucrose collect_pns->density_adjust gradient_setup Create Discontinuous Sucrose Gradient density_adjust->gradient_setup ultra_cent Ultracentrifugation (100,000 x g) gradient_setup->ultra_cent collect_ld Collect Floating Lipid Droplet Layer ultra_cent->collect_ld wash_ld Wash Lipid Droplets (Optional) collect_ld->wash_ld purity_check Assess Purity (Western Blot) wash_ld->purity_check end End: Pure Lipid Droplets purity_check->end

Caption: Workflow for lipid droplet isolation via density gradient centrifugation.

Troubleshooting_Logic start Start: Suboptimal Lipid Droplet Isolation check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? (Contamination) start->check_purity check_yield->check_purity No check_lysis Review Homogenization Technique check_yield->check_lysis Yes check_centrifugation Verify Centrifugation Parameters check_yield->check_centrifugation Yes check_gradient Optimize Density Gradient check_purity->check_gradient Yes check_washes Incorporate Additional Wash Steps check_purity->check_washes Yes end Optimized Protocol check_purity->end No check_lysis->end check_centrifugation->end check_gradient->end check_washes->end

Caption: Troubleshooting logic for optimizing lipid droplet fractionation.

References

Technical Support Center: Live-Cell Imaging of PAT Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with live-cell imaging of PAT (Perilipin, Adipophilin, TIP47) family protein dynamics. The PAT protein family plays a crucial role in the regulation of cellular lipid storage and metabolism by associating with the surface of lipid droplets.[1][2]

Troubleshooting Guides

This section addresses common problems encountered during live-cell imaging of PAT proteins, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Weak or No Fluorescent Signal

Q: I am not seeing a fluorescent signal from my PAT protein-FP fusion, or the signal is too dim. What could be the problem?

A: Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:

  • Protein Expression Levels: PAT proteins, like many endogenous proteins, may be expressed at low levels.[3] Overexpression from a strong promoter can sometimes lead to mislocalization or aggregation.

    • Solution: Verify protein expression using a complementary method like Western blotting. Consider using a weaker, inducible, or tissue-specific promoter to achieve more physiological expression levels.

  • Fluorophore Choice and Maturation: The chosen fluorescent protein (FP) might not be optimal for your specific application. Some FPs have slower maturation times or are dimmer than others.

    • Solution: Select a bright and photostable monomeric FP to minimize interference with PAT protein function.[4] Ensure sufficient time for FP maturation after transfection or induction (typically 24-48 hours).

  • Microscope Settings: Incorrect microscope settings can significantly impact signal detection.

    • Solution: Optimize laser power, exposure time, and detector gain. Ensure that the excitation and emission filters are appropriate for your chosen fluorophore.[5] Be mindful that increasing these parameters can also increase phototoxicity and background noise.

  • Fixation and Permeabilization (for fixed-cell controls): When studying lipid-associated proteins like the PAT family, standard fixation and permeabilization protocols using organic solvents can strip lipids and delipidate the sample, leading to loss of signal.[1]

    • Solution: For fixed-cell validation, use aqueous-based fixatives like paraformaldehyde and avoid harsh detergents.

Issue 2: High Background or Low Signal-to-Noise Ratio (SNR)

Q: My images have high background fluorescence, making it difficult to distinguish the PAT protein signal on lipid droplets. How can I improve the signal-to-noise ratio?

A: A high signal-to-noise ratio is critical for quantitative analysis. Here are some strategies to reduce background and enhance your signal:

  • Autofluorescence: Cells naturally contain molecules that fluoresce, contributing to background noise.[5]

    • Solution: Image cells in a phenol (B47542) red-free medium. If possible, choose fluorescent proteins with excitation and emission wavelengths in the red or far-red spectrum to minimize autofluorescence.

  • Non-specific Binding of Fluorescent Probes: This is more relevant for immunofluorescence but can be a factor if using fluorescently labeled lipids or drugs.

    • Solution: Ensure thorough washing steps and use appropriate blocking buffers.[5]

  • Optimizing Imaging Parameters: High laser power and long exposure times can increase background noise.

    • Solution: Find the optimal balance between signal strength and background. Use the lowest laser power and shortest exposure time that provide an acceptable signal.[5] Consider using a more sensitive detector.

  • Image Processing: Post-acquisition processing can help improve SNR.

    • Solution: Use background subtraction algorithms. However, be aware that this does not remove the shot noise associated with the background photons.[6]

Issue 3: Phototoxicity and Cell Health

Q: My cells are showing signs of stress (blebbing, rounding up, apoptosis) during or after imaging. How can I minimize phototoxicity?

A: Phototoxicity is a major concern in live-cell imaging, as it can introduce artifacts and compromise the validity of your data.[7][8] Signs of phototoxicity include changes in cell morphology, reduced motility, and cell death.[9]

  • Reduce Overall Light Exposure: The most critical factor in mitigating phototoxicity is minimizing the total dose of light delivered to the cells.

    • Solution:

      • Use the lowest possible laser power and exposure time.

      • Increase the time interval between image acquisitions in a time-lapse experiment.

      • Illuminate only the region of interest.

  • Wavelength of Excitation Light: Shorter wavelengths (e.g., UV, blue) are generally more phototoxic than longer wavelengths (e.g., green, red).[7]

    • Solution: Whenever possible, use fluorescent proteins that are excited by longer wavelength light (e.g., mCherry, mRFP).

  • Optimize the Imaging Environment: Maintaining a healthy environment for your cells during imaging is crucial.

    • Solution: Use a stage-top incubator to control temperature, humidity, and CO2 levels. Use a phenol red-free imaging medium to reduce the production of reactive oxygen species.

  • Consider Antioxidants: The addition of antioxidants to the imaging medium can help quench reactive oxygen species and reduce phototoxicity.[7]

    • Solution: Trolox is a commonly used antioxidant for live-cell imaging.[7]

Frequently Asked Questions (FAQs)

Q1: Which fluorescent protein should I use to tag my PAT protein?

A1: The choice of fluorescent protein (FP) is critical for successful live-cell imaging. Key considerations include:

  • Brightness and Photostability: Brighter and more photostable FPs will provide a better signal-to-noise ratio and allow for longer imaging sessions.[4]

  • Monomeric Structure: Use monomeric FPs to avoid artifacts caused by dimerization or oligomerization, which could interfere with the normal function and localization of the PAT protein.

  • Maturation Time: Choose an FP with a fast maturation time to ensure that the protein is fluorescent when you are ready to image.

  • Spectral Properties: For multi-color imaging, select FPs with minimal spectral overlap to avoid bleed-through.

Recommended Fluorescent Proteins for PAT Protein Tagging:

Fluorescent ProteinExcitation (nm)Emission (nm)Brightness (Relative to EGFP)Photostability (Bleaching half-time in s)
mEGFP4885071.3143
mCherry5876100.4120
mScarlet5695943.9237
mTagBFP24024570.663

Note: Brightness and photostability values are approximate and can vary depending on the experimental conditions.

Q2: How can I quantify the dynamics of my PAT protein on lipid droplets?

A2: Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique to measure the mobility and exchange rates of fluorescently tagged proteins.[10][11] In a FRAP experiment, a specific region of interest (e.g., a portion of a lipid droplet) is photobleached with a high-intensity laser, and the recovery of fluorescence in that region is monitored over time.[10] This recovery is due to the movement of unbleached protein-FP fusions into the bleached area.

Quantitative Data from FRAP Analysis of PAT Proteins:

The following table summarizes example data from FRAP analysis of different PAT family members, illustrating their distinct dynamic behaviors.

PAT ProteinMobile Fraction (%)Half-time of Recovery (t½ in s)Interpretation
ADFP-YFP~90%~10High mobility, rapid exchange between cytosol and lipid droplets.
Perilipin-YFP (basal)~20%>300Low mobility, stably associated with lipid droplets.
Perilipin-YFP (stimulated)~50%~60Increased mobility upon PKA stimulation, suggesting conformational changes or partial dissociation.
LDSP5-YFP~85%~15High mobility, similar to ADFP.

Data adapted from FRAP analysis in CHO-K1 cells.[12]

Q3: What are the key signaling pathways that regulate PAT protein dynamics?

A3: The dynamics and function of PAT proteins, particularly Perilipin 1 (PLIN1), are tightly regulated by signaling pathways that control lipolysis. A key pathway is the β-adrenergic signaling cascade, which is activated by catecholamines in adipocytes.[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of PAT-FP Fusion Proteins

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

    • Transfect cells with a plasmid encoding the PAT protein of interest fused to a suitable fluorescent protein (e.g., mEGFP, mCherry). Use a transfection reagent with low cytotoxicity.

    • Allow 24-48 hours for protein expression and FP maturation.

  • Lipid Droplet Induction (Optional):

    • To visualize the recruitment of PAT proteins to lipid droplets, you can induce lipid droplet formation by incubating cells with oleic acid (e.g., 100-400 µM) complexed to BSA for 12-24 hours.

  • Imaging Setup:

    • Use a confocal or spinning disk microscope equipped with a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).

    • Select the appropriate laser lines and emission filters for your chosen fluorescent protein.

    • Use a high numerical aperture (NA) oil-immersion objective for optimal resolution and light collection.

  • Image Acquisition:

    • To minimize phototoxicity, use the lowest laser power and shortest exposure time that provide a good signal-to-noise ratio.

    • For time-lapse imaging, set the acquisition interval to be as long as possible while still capturing the dynamics of interest.

    • Acquire a Z-stack to visualize the three-dimensional distribution of the PAT protein on the lipid droplets.

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)

  • Prepare Cells for Imaging: Follow steps 1-3 of the Live-Cell Imaging protocol.

  • Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) before photobleaching to establish a baseline fluorescence intensity.

  • Photobleaching: Use a high-intensity laser to photobleach a defined ROI (e.g., a small area on a lipid droplet). The bleaching should be rapid to minimize protein movement during the bleach pulse.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence. The frequency and duration of post-bleach imaging will depend on the mobility of the protein.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a control region, and the background over time.

    • Correct for photobleaching during post-bleach acquisition.

    • Normalize the fluorescence recovery curve.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½).[4]

Visualizations

PAT_Protein_Signaling_Pathway Catecholamines Catecholamines Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor binds G_Protein G Protein Beta_Adrenergic_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Perilipin Perilipin 1 (on lipid droplet) PKA->Perilipin phosphorylates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates Phospho_Perilipin Phosphorylated Perilipin 1 CGI_58 CGI-58 Phospho_Perilipin->CGI_58 releases Phospho_HSL Phosphorylated HSL Lipolysis Lipolysis Phospho_HSL->Lipolysis translocates to lipid droplet ATGL Adipose Triglyceride Lipase (ATGL) ATGL->Lipolysis initiates CGI_58->ATGL activates

Caption: β-Adrenergic signaling pathway regulating Perilipin 1 and lipolysis.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Imaging Live-Cell Imaging cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (on glass-bottom dish) Transfection 2. Transfection (PAT-FP plasmid) Cell_Culture->Transfection Lipid_Loading 3. Lipid Loading (optional, with oleic acid) Transfection->Lipid_Loading Microscopy 4. Microscopy (Confocal/Spinning Disk) Lipid_Loading->Microscopy Acquisition 5. Image Acquisition (Time-lapse, Z-stack) Microscopy->Acquisition Processing 6. Image Processing (Background correction) Acquisition->Processing Quantification 7. Quantification (e.g., FRAP analysis) Processing->Quantification Interpretation 8. Biological Interpretation Quantification->Interpretation

Caption: General workflow for live-cell imaging of PAT protein dynamics.

References

Validation & Comparative

A Comparative Guide to Mycobacterial PatA and its Alternatives in Anti-Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel drug targets. The mycobacterial cell wall, a complex and unique structure, presents a rich source of vulnerable targets for therapeutic intervention. This guide provides an objective comparison of Mycobacterial PatA, a key enzyme in cell wall synthesis, with two other prominent drug targets: DprE1 and MmpL3. This comparison is supported by experimental data to aid in the strategic development of new anti-tuberculosis agents.

Introduction to Key Mycobacterial Cell Wall Synthesis Enzymes

The integrity of the mycobacterial cell wall is paramount for the survival and virulence of M. tuberculosis. This intricate barrier is composed of peptidoglycan, arabinogalactan (B145846), and an outer layer of mycolic acids. Several enzymes involved in the biosynthesis of these components are essential for the bacterium's viability and have been identified as promising drug targets.

  • PatA (Phosphatidyl-myo-inositol mannoside Acyltransferase): PatA is an essential acyltransferase responsible for the acylation of phosphatidyl-myo-inositol mannosides (PIMs), which are crucial glycolipids of the mycobacterial cell envelope.[1] PIMs are precursors for larger, immunomodulatory lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM).[1] Inhibition of PatA disrupts the PIM biosynthetic pathway, leading to a compromised cell envelope and bactericidal effects.[1][2]

  • DprE1 (Decaprenylphosphoryl-β-D-ribose 2’-epimerase): DprE1 is a critical enzyme in the arabinan (B1173331) biosynthesis pathway, a key component of the arabinogalactan layer of the cell wall.[3][4] This enzyme catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the donor of arabinose for arabinan synthesis.[3] Inhibition of DprE1 leads to the depletion of arabinan precursors, disrupting cell wall integrity and causing cell death.[4]

  • MmpL3 (Mycobacterial membrane protein Large 3): MmpL3 is an essential transporter protein that facilitates the export of trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, across the inner membrane.[5][6] Mycolic acids are the hallmark lipids of mycobacteria and are fundamental to the low permeability and structural integrity of the cell wall. Blocking MmpL3 function prevents the incorporation of mycolic acids into the cell wall, resulting in a lethal phenotype.[5]

Comparative Efficacy of Inhibitors

The in vitro potency of inhibitors targeting PatA, DprE1, and MmpL3 is a critical factor in their potential as drug candidates. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity. While direct head-to-head comparative studies of inhibitors for all three targets are limited, the following table summarizes representative MIC values from various studies to provide a comparative overview.

TargetInhibitor Class/CompoundM. tuberculosis H37Rv MIC (µM)Reference(s)
PatA Psoromic Acid3.2 - 4.1[7]
(Representative natural product)
DprE1 Benzothiazinones (e.g., BTZ043)0.0023[8]
Azaindoles (e.g., TBA-7371)Data not available in µM[8]
Macozinone (PBTZ169)Data not available in µM[4]
MmpL3 Indolecarboxamides (e.g., NITD-304)≤0.5[9]
Adamantyl ureas (e.g., AU1235)0.22[10]
Pyrroles (e.g., BM212)Data not available in µM[11]
SQ1090.5[12]

Note: MIC values can vary depending on the specific compound, the Mtb strain tested, and the assay conditions. The data presented here is for comparative purposes and is derived from different studies.

Signaling Pathways and Mechanisms of Action

The inhibition of PatA, DprE1, and MmpL3 disrupts distinct but interconnected pathways in mycobacterial cell wall biosynthesis.

cluster_PatA PatA Pathway cluster_DprE1 DprE1 Pathway cluster_MmpL3 MmpL3 Pathway PatA PatA PIMs Phosphatidyl-myo-inositol mannosides (PIMs) PatA->PIMs Acylation LM_LAM Lipomannan (LM) & Lipoarabinomannan (LAM) PIMs->LM_LAM Elongation Cell_Wall Mycobacterial Cell Wall Integrity LM_LAM->Cell_Wall DprE1 DprE1 DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE1->DPA Epimerization DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPR->DprE1 Arabinan Arabinan Synthesis DPA->Arabinan Arabinan->Cell_Wall MmpL3 MmpL3 TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri Transport TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Mycolic_Acid Mycolic Acid Layer TMM_peri->Mycolic_Acid Incorporation Mycolic_Acid->Cell_Wall

Figure 1. Overview of the roles of PatA, DprE1, and MmpL3 in cell wall biosynthesis.

Consequences of Inhibition:

  • PatA Inhibition: Leads to a reduction in acylated PIMs, which are essential for the structural integrity of the inner membrane.[1][2] This can also affect the synthesis of higher-order lipoglycans, impacting the outer membrane and the bacterium's interaction with the host immune system. Recent studies have also implicated PatA in the regulation of mycolic acid synthesis and isoniazid (B1672263) (INH) resistance, as well as biofilm formation.[13][14]

  • DprE1 Inhibition: Blocks the supply of arabinose units necessary for the synthesis of arabinogalactan, a major polysaccharide that links the peptidoglycan layer to the mycolic acid outer layer.[3] This disruption leads to a structurally unsound cell wall, ultimately causing bacterial lysis.[4]

  • MmpL3 Inhibition: Prevents the transport of mycolic acid precursors to the periplasm, thereby halting the formation of the mycolic acid layer.[5][6] This results in a defective outer membrane, increased permeability to drugs, and cell death.[5] Some MmpL3 inhibitors have also been shown to dissipate the proton motive force.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of enzyme inhibitors.

Mycobacterial PatA Acyltransferase Activity Assay

This protocol is adapted from general acyltransferase assay principles and would need to be optimized for PatA.

Objective: To measure the in vitro enzymatic activity of Mycobacterial PatA by quantifying the transfer of a labeled acyl group to a PIM acceptor.

Materials:

  • Purified recombinant Mycobacterial PatA enzyme

  • PIM acceptor substrate (e.g., phosphatidyl-myo-inositol dimannoside, PIM₂)

  • Labeled acyl-CoA donor (e.g., [¹⁴C]-Palmitoyl-CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

  • Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60)

  • TLC developing solvent (e.g., Chloroform:Methanol:Water, 65:25:4 v/v/v)

  • Phosphorimager or liquid scintillation counter

  • Test inhibitors dissolved in DMSO

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PIM₂ substrate, and the test inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified PatA enzyme to the mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Initiation with Labeled Substrate: Add [¹⁴C]-Palmitoyl-CoA to the reaction mixture.

  • Reaction Termination: Stop the reaction by adding the chloroform:methanol solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate.

  • Chromatography: Develop the TLC plate in the appropriate solvent system to separate the acylated PIM product from the unreacted [¹⁴C]-Palmitoyl-CoA.

  • Detection and Quantification: Visualize the radiolabeled spots using a phosphorimager and quantify the amount of acylated PIM to determine the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

start Prepare Reaction Mix (Buffer, PIM₂, Inhibitor) add_enzyme Add PatA Enzyme start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_label Add [¹⁴C]-Palmitoyl-CoA incubate->add_label terminate Terminate Reaction (Chloroform:Methanol) add_label->terminate extract Extract Lipids terminate->extract tlc TLC Separation extract->tlc detect Detect & Quantify Acylated PIM tlc->detect end Calculate IC₅₀ detect->end

Figure 2. Workflow for the Mycobacterial PatA Acyltransferase Activity Assay.
Analysis of PIMs by Thin Layer Chromatography (TLC)

Objective: To qualitatively and semi-quantitatively analyze the PIM profile of mycobacteria treated with PatA inhibitors.

Materials:

  • Mycobacterial cultures (treated and untreated)

  • Lipid extraction solvents (e.g., Chloroform:Methanol, 1:2 and 2:1 v/v)

  • TLC plates (Silica gel 60)

  • TLC developing solvent for PIMs (e.g., Chloroform:Methanol:Ammonia:Ammonium Acetate:Water, 180:140:9:9:23 v/v/v/v/v)

  • Visualization reagent (e.g., Phos-tag™ stain or iodine vapor)

Procedure:

  • Lipid Extraction: Harvest mycobacterial cells and extract total lipids using established protocols (e.g., modified Bligh-Dyer method).

  • TLC Plate Preparation: Activate the TLC plate by heating at 110°C for 1 hour.

  • Sample Application: Spot equal amounts of the lipid extracts from treated and untreated samples onto the TLC plate.

  • Chromatography: Place the TLC plate in a developing chamber saturated with the PIM-specific solvent system. Allow the solvent front to migrate near the top of the plate.

  • Visualization: Dry the plate and visualize the lipid spots using an appropriate staining method.

  • Analysis: Compare the intensity and migration pattern of PIM species between the treated and untreated samples. A decrease in acylated PIMs would be expected with PatA inhibition.

Minimum Inhibitory Concentration (MIC) Determination using Resazurin (B115843) Microtiter Assay (REMA)

Objective: To determine the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Resazurin solution (0.02% w/v)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a specific optical density.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a drug-free growth control and a media-only sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

Logical Relationships and Considerations for Drug Development

The choice of a drug target depends on a multitude of factors beyond simple in vitro efficacy.

cluster_factors Key Considerations Target_Selection Optimal Drug Target Selection Essentiality Essentiality for In Vivo Growth Target_Selection->Essentiality Druggability Druggability of the Target Target_Selection->Druggability Spectrum Spectrum of Activity Target_Selection->Spectrum Resistance Potential for Resistance Development Target_Selection->Resistance Synergy Synergy with Existing Drugs Target_Selection->Synergy Toxicity Host Toxicity Target_Selection->Toxicity PatA PatA Essentiality->PatA Essential [5] DprE1 DprE1 Essentiality->DprE1 Essential [3] MmpL3 MmpL3 Essentiality->MmpL3 Essential [1] Druggability->DprE1 Clinically validated inhibitors [3] Druggability->MmpL3 Multiple inhibitor classes [1] Synergy->MmpL3 Synergistic with other anti-TB drugs [4]

Figure 3. Factors influencing the selection of a drug target.
  • Essentiality and Vulnerability: All three targets, PatA, DprE1, and MmpL3, are essential for the in vitro and in vivo growth of M. tuberculosis, making them attractive targets.[1][4][5]

  • Druggability and Clinical Advancement: DprE1 and MmpL3 are arguably more advanced in the drug development pipeline, with several inhibitors having entered clinical trials.[4][11] The "promiscuous" nature of these targets, being inhibited by multiple distinct chemical scaffolds, suggests they are highly druggable.[11]

  • Spectrum of Activity and Resistance: An ideal drug target would be conserved across different mycobacterial species, and inhibitors should have a low propensity for resistance development. Mutations in dprE1 and mmpL3 have been shown to confer resistance to their respective inhibitors.[4][10] The mechanisms of resistance to PatA inhibitors are less well-characterized.

  • Synergistic Potential: Inhibitors of MmpL3 have demonstrated synergistic effects when combined with other anti-TB drugs, which is a highly desirable characteristic for inclusion in combination therapies.[6] The synergistic potential of PatA inhibitors is an area for further investigation.

  • Off-target Effects and Host Toxicity: A key consideration is the potential for off-target effects and toxicity in the human host. The uniqueness of these targets to mycobacteria is a significant advantage in minimizing host toxicity.[3]

Conclusion

PatA, DprE1, and MmpL3 all represent highly promising targets for the development of novel anti-tuberculosis drugs. While DprE1 and MmpL3 inhibitors are more advanced in clinical development, the essential role of PatA in PIM biosynthesis and its recently discovered connections to other key cellular processes highlight its potential as a valuable target. This guide provides a framework for the comparative evaluation of these targets, emphasizing the need for robust experimental data to inform rational drug design and development strategies. Further research into direct comparative studies, the elucidation of resistance mechanisms, and the exploration of synergistic combinations will be crucial in the fight against tuberculosis.

References

Validating PatA as an Essential Drug Target in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the identification and validation of novel drug targets. This guide provides a comprehensive overview of the experimental validation of PatA, a phosphatidyl-myo-inositol dimannoside acyltransferase, as an essential drug target in Mtb. We compare the methodologies used to validate PatA with those employed for other established and emerging Mtb drug targets, offering a framework for target validation in tuberculosis drug discovery.

Executive Summary

PatA is an essential acyltransferase crucial for the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs), which are vital components of the mycobacterial cell envelope and precursors to key lipoglycans, lipomannan (LM) and lipoarabinomannan (LAM).[1][2] Its essentiality for both in vitro and in vivo growth of Mtb positions it as a promising target for novel anti-tubercular therapeutics. This guide details the experimental evidence supporting PatA's essentiality and compares the validation workflow with that of other significant Mtb drug targets. While specific inhibitors for PatA are yet to be extensively reported, the validation methodologies presented here provide a robust roadmap for the development and evaluation of future PatA-targeting compounds.

Comparison of Validated Drug Targets in M. tuberculosis

The following table summarizes key information for PatA and compares it with other validated drug targets in Mtb, for which inhibitors have been identified. This comparative data highlights the different stages of validation and development for various potential anti-tubercular agents.

TargetGeneFunctionEssentialityKnown Inhibitors/AnalogsStage of Inhibitor Development
PatA patA (Rv2611c)Acyltransferase in PIM biosynthesisEssential in vitro & in vivoNone reportedTarget validation
InhA inhA (Rv1484)Enoyl-ACP reductase in mycolic acid synthesisEssentialIsoniazid, EthionamideClinically used drugs
DprE1 dprE1 (Rv3790)Decaprenylphosphoryl-β-D-ribose 2'-epimerase in arabinogalactan (B145846) synthesisEssentialBenzothiazinones (BTZ043), PBTZ169Clinical trials
MmpL3 mmpL3 (Rv0206c)Transporter of trehalose (B1683222) monomycolateEssentialAdamantyl ureas, Aurones, SQ109Preclinical/Clinical trials
GyrB gyrB (Rv0005)DNA gyrase subunit BEssentialFluoroquinolones (e.g., Moxifloxacin)Clinically used drugs

Experimental Validation of PatA Essentiality

The validation of PatA as an essential drug target has been demonstrated through a series of key experiments. The workflow for this validation process is depicted below, followed by detailed experimental protocols.

PatA Validation Workflow

PatA_Validation_Workflow cluster_genetic_validation Genetic Validation cluster_in_vivo_validation In Vivo Validation cluster_biochemical_characterization Biochemical Characterization Conditional_Mutant Construction of patA Conditional Mutant In_Vitro_Growth In Vitro Growth Analysis Conditional_Mutant->In_Vitro_Growth Silencing patA Protein_Expression Recombinant PatA Expression & Purification Macrophage_Infection Macrophage Infection Model In_Vitro_Growth->Macrophage_Infection Infect with conditional mutant Mouse_Model Mouse Infection Model Macrophage_Infection->Mouse_Model Assess virulence Conclusion PatA is an Essential Drug Target Mouse_Model->Conclusion Enzyme_Assay Acyltransferase Activity Assay Protein_Expression->Enzyme_Assay Test enzyme activity Enzyme_Assay->Conclusion

Figure 1: Experimental workflow for validating PatA as a drug target.
Experimental Protocols

1. Construction of a patA Conditional Knockdown Mutant

To investigate the essentiality of patA, a conditional knockdown mutant was constructed using a tetracycline-inducible expression system.[3][4][5][6][7] This allows for the controlled expression of the patA gene.

  • Vector Construction: The patA gene is cloned into a mycobacterial expression vector under the control of a tetracycline-repressible promoter (e.g., Pmyc1tetO). The tetracycline (B611298) repressor protein (TetR) is constitutively expressed from the same or a different plasmid.

  • Allelic Exchange: The native patA promoter in the M. tuberculosis chromosome is replaced with a hygromycin resistance cassette through homologous recombination.

  • Selection and Verification: Mutants are selected on media containing hygromycin and anhydrotetracycline (B590944) (ATc), the inducer. Successful replacement is confirmed by PCR and Southern blotting.

  • Principle of Regulation: In the presence of ATc, TetR is inactivated, allowing the expression of patA from the plasmid-borne promoter, and the bacteria can grow. In the absence of ATc, TetR binds to the promoter, repressing patA expression, leading to growth arrest or cell death if the gene is essential.

2. In Vitro Growth Analysis

The essentiality of patA for in vitro growth is assessed by monitoring the growth of the conditional mutant in the presence and absence of the inducer.

  • Culture Conditions: The patA conditional mutant is grown in Middlebrook 7H9 liquid medium supplemented with OADC (oleic acid-albumin-dextrose-catalase) and appropriate antibiotics.

  • Growth Curves: Cultures are initiated in the presence of a saturating concentration of ATc. The cells are then washed and resuspended in fresh medium with and without ATc.

  • Monitoring Growth: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600) or by determining colony-forming units (CFU) on solid medium with and without ATc. A significant growth defect in the absence of ATc indicates that patA is essential for in vitro growth.

3. Macrophage Infection Model

To determine the importance of PatA during infection of host cells, a macrophage infection model is utilized.[1][2][8][9]

  • Cell Culture: A macrophage-like cell line (e.g., THP-1) or primary bone marrow-derived macrophages are cultured and seeded in multi-well plates.

  • Infection: Macrophages are infected with the patA conditional mutant at a specific multiplicity of infection (MOI).

  • Intracellular Growth Assessment: After allowing for phagocytosis, extracellular bacteria are removed by washing and treatment with amikacin. The infected macrophages are then incubated in media with and without ATc.

  • CFU Enumeration: At different time points post-infection, the macrophages are lysed, and the intracellular bacterial load is determined by plating serial dilutions on solid medium containing ATc. A decrease in CFU in the absence of ATc demonstrates the essentiality of PatA for intracellular survival and replication.

4. Mouse Model of Infection

The essentiality of PatA in vivo is confirmed using a mouse model of tuberculosis.[10][11][12][13][14]

  • Infection: BALB/c or C57BL/6 mice are infected via aerosol inhalation with the patA conditional mutant.

  • Gene Silencing: To control patA expression in vivo, mice can be provided with doxycycline (B596269) (a tetracycline analog) in their drinking water. One group of mice receives doxycycline throughout the experiment, while in another group, doxycycline is withdrawn at a specific time point to silence patA expression.

  • Bacterial Load Determination: At various time points post-infection, mice are euthanized, and the lungs and spleens are homogenized. The bacterial load in these organs is quantified by plating serial dilutions on solid medium containing ATc. A significant reduction in bacterial burden in the group where patA was silenced confirms its essentiality for establishing and maintaining infection in vivo.

Signaling Pathway Involving PatA

PatA is a key enzyme in the early stages of the PIM biosynthetic pathway. This pathway is crucial for the synthesis of the mycobacterial cell wall components LM and LAM.

PIM_Biosynthesis_Pathway PI Phosphatidyl-myo-inositol (PI) PimA PimA PI->PimA PIM1 PIM1 PimB PimB PIM1->PimB PIM2 PIM2 PatA PatA PIM2->PatA Ac1PIM2 Ac1PIM2 Higher_PIMs Higher PIMs Ac1PIM2->Higher_PIMs LM Lipomannan (LM) Higher_PIMs->LM LAM Lipoarabinomannan (LAM) LM->LAM PimA->PIM1 PimB->PIM2 PatA->Ac1PIM2

Figure 2: Simplified PIM biosynthesis pathway highlighting the role of PatA.

Biochemical Assay for PatA Activity

A biochemical assay is essential for screening and characterizing potential inhibitors of PatA. The following is a generalized protocol for measuring acyltransferase activity, which can be adapted for PatA.

  • Principle: The assay measures the transfer of a labeled acyl group (e.g., from [14C]-palmitoyl-CoA) to the PIM acceptor substrate.

  • Reagents:

    • Purified recombinant PatA enzyme.

    • Acceptor substrate: PIM1 or PIM2.

    • Acyl donor: Radiolabeled palmitoyl-CoA (e.g., [14C]-palmitoyl-CoA).

    • Reaction buffer (e.g., Tris-HCl with MgCl2).

  • Procedure:

    • The reaction is initiated by adding the enzyme to a mixture of the acceptor and donor substrates in the reaction buffer.

    • The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific time.

    • The reaction is stopped, for example, by adding a quenching solution.

    • The lipid products are extracted using an organic solvent system (e.g., chloroform/methanol).

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The radiolabeled product (Ac1PIM) is visualized by autoradiography and quantified using a phosphorimager or scintillation counting.

  • Inhibitor Screening: For high-throughput screening, a non-radioactive, fluorescence-based assay could be developed. In a 96- or 384-well plate format, the consumption of the thiol group of Coenzyme A released during the acyl transfer can be measured using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[15]

Conclusion

The comprehensive experimental validation, encompassing genetic and in vivo studies, firmly establishes PatA as an essential enzyme in Mycobacterium tuberculosis. Its crucial role in the biosynthesis of the mycobacterial cell envelope makes it an attractive and promising target for the development of novel anti-tubercular drugs. While specific inhibitors for PatA are yet to be widely reported, the methodologies and comparative data presented in this guide provide a robust framework for researchers and drug developers to advance the discovery and evaluation of PatA-targeted therapies. The detailed protocols and workflows can be adapted to validate other potential drug targets, contributing to the broader effort to combat tuberculosis.

References

A Comparative Guide to the Substrate Specificity of PatA from Mycobacterium tuberculosis and Mycobacterium smegmatis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acyltransferase PatA from the pathogenic Mycobacterium tuberculosis and the non-pathogenic, model organism Mycobacterium smegmatis. While direct comparative kinetic data is not extensively available in the current literature, this guide synthesizes structural and functional data to offer insights into their substrate specificities.

Introduction

PatA is a crucial membrane-associated acyltransferase that plays a vital role in the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs), essential glycolipids in the mycobacterial cell envelope.[1] In Mycobacterium tuberculosis, PatA is essential for both in vitro and in vivo growth, making it an attractive target for novel anti-tuberculosis drug development.[1] This guide examines the available evidence to compare the substrate handling of PatA from M. tuberculosis and its frequently used surrogate, M. smegmatis.

PatA Function and Conservation: A Side-by-Side Look

Structural and functional studies reveal a high degree of conservation between the PatA orthologs in M. tuberculosis and M. smegmatis, suggesting a highly similar substrate specificity. The amino acid sequences of PatA from both species share 74% identity and 84% similarity.[2] Critically, all amino acid residues involved in the catalytic mechanism and substrate binding are strictly conserved.[2]

FeatureMycobacterium tuberculosis PatA (Rv2611c)Mycobacterium smegmatis PatA (MSMEG_2934)Reference
Primary Function Acyltransferase in PIM biosynthesisAcyltransferase in PIM biosynthesis[1][3]
Acyl Donor Substrate Palmitoyl-CoAPalmitoyl-CoA[1][2]
Acyl Acceptor Substrates Phosphatidyl-myo-inositol mannosides (PIM₁/PIM₂)Phosphatidyl-myo-inositol mannosides (PIM₁/PIM₂)[1][2]
Essentiality Essential for in vitro and in vivo growthImportant for optimal growth[1][2]
Active Site Conservation All catalytic and substrate-binding residues are conserved with the M. smegmatis ortholog.All catalytic and substrate-binding residues are conserved with the M. tuberculosis ortholog.[2]

Note: While direct comparative kinetic parameters (Km, kcat) for various substrates are not available in the literature, the high degree of structural and sequence conservation strongly implies that the substrate specificity and catalytic efficiency of PatA from both species are nearly identical.

Signaling Pathway: PIM Biosynthesis

The diagram below illustrates the initial steps of the PIM biosynthetic pathway, highlighting the central role of PatA.

PIM_Biosynthesis cluster_enzymes Enzymatic Steps PI Phosphatidylinositol (PI) PIM1 PIM₁ PI->PIM1 GDP-Man PIM2 PIM₂ PIM1->PIM2 GDP-Man Ac1PIM2 Ac₁PIM₂ PIM2->Ac1PIM2 PalmitoylCoA Palmitoyl-CoA PatA PatA PalmitoylCoA->PatA CoA CoA PimA PimA PimB PimB PatA->CoA

Caption: Early steps of the PIM biosynthetic pathway in mycobacteria.

Experimental Protocols

The following outlines a general methodology for an in vitro acyltransferase assay to determine the substrate specificity of PatA, based on established protocols.[3]

1. Expression and Purification of Recombinant PatA:

  • The patA gene from M. tuberculosis or M. smegmatis is cloned into a suitable expression vector (e.g., pET series for E. coli or a mycobacterial expression system).

  • The recombinant protein, often with a purification tag (e.g., His-tag), is overexpressed in the host organism.

  • Cells are harvested and lysed. For membrane-associated proteins like PatA, solubilization with a mild detergent (e.g., CHAPS) is necessary.[2]

  • The protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.

2. In Vitro Acyltransferase Assay:

  • Reaction Mixture: The assay is typically performed in a buffered solution (e.g., Tris-HCl) at an optimal pH. The reaction mixture contains:

    • Purified recombinant PatA enzyme.

    • Acyl donor substrate: A specific acyl-CoA (e.g., Palmitoyl-CoA). To facilitate detection, a radiolabeled version such as [¹⁴C]Palmitoyl-CoA can be used.

    • Acyl acceptor substrate: PIM₁ or PIM₂. These are not commercially available and often need to be purified from mycobacterial cultures.

  • Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Product Analysis: The reaction is stopped, and the lipids are extracted using an organic solvent system (e.g., chloroform/methanol).

  • The lipid extract is then analyzed by thin-layer chromatography (TLC) to separate the acylated product (Ac₁PIM₂) from the unreacted substrates.

  • If a radiolabeled acyl-CoA was used, the TLC plate is exposed to a phosphor screen, and the product formation is quantified by densitometry.

3. Determination of Kinetic Parameters:

  • To determine the Michaelis-Menten constants (Km) and the catalytic rate constant (kcat), the initial reaction velocities are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow

The following diagram outlines the workflow for the biochemical characterization of PatA.

PatA_Workflow cluster_protein Protein Production cluster_assay Enzyme Assay cluster_kinetics Kinetic Analysis Cloning Cloning of patA gene Expression Overexpression in host Cloning->Expression Purification Purification of PatA Expression->Purification Assay In vitro acyltransferase assay Purification->Assay TLC TLC analysis of products Assay->TLC Quantification Quantification of product TLC->Quantification VarySubstrate Vary substrate concentrations Quantification->VarySubstrate MichaelisMenten Michaelis-Menten kinetics VarySubstrate->MichaelisMenten Data Kinetic Parameters (Km, kcat) MichaelisMenten->Data

Caption: Experimental workflow for determining PatA substrate specificity.

Conclusion

Based on the high degree of sequence and structural conservation of the active site, the substrate specificity of PatA from Mycobacterium tuberculosis and Mycobacterium smegmatis is predicted to be virtually identical. Both enzymes utilize Palmitoyl-CoA as the acyl donor and PIM₁/PIM₂ as acyl acceptors. This strong conservation validates the use of M. smegmatis PatA as a reliable model for studying the function and inhibition of its M. tuberculosis counterpart, which is a critical consideration for the development of new anti-tuberculosis therapeutics targeting this essential enzyme. Further studies performing direct comparative kinetic analyses would be beneficial to definitively quantify any subtle differences in their catalytic efficiencies.

References

A Structural Showdown: PatA Acyltransferase versus its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional nuances of PatA, a key mycobacterial enzyme, in comparison to other notable acyltransferases, providing researchers and drug development professionals with a comprehensive guide to its unique catalytic mechanism and substrate recognition.

PatA, an essential membrane-associated acyltransferase from Mycobacterium smegmatis, plays a pivotal role in the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs), crucial components of the mycobacterial cell wall.[1][2][3] Its unique structural features and catalytic mechanism set it apart from other well-characterized acyltransferases, making it a compelling target for novel anti-mycobacterial drug development. This guide provides a detailed structural and functional comparison of PatA with other acyltransferases, supported by experimental data and methodologies.

At a Glance: Comparative Analysis of Acyltransferase Structures

The overall structure of PatA reveals a distinct α/β architecture, characterized by a central six-stranded β-sheet flanked by α-helices.[1] A prominent feature is a long, open groove on the protein surface that houses the active site, perpendicular to a deep hydrophobic pocket that accommodates the acyl chain of the donor substrate.[1][3] This structural arrangement is crucial for its function in transferring a palmitoyl (B13399708) moiety from palmitoyl-CoA to the 6-position of the mannose ring in PIM precursors.[1][3]

FeaturePatAGlycerol-3-Phosphate Acyltransferases (GPATs)BAHD Family Acyltransferases
Overall Fold α/β architecture with a six-stranded β-sheet coreSimilar α/β foldTwo-domain structure connected by a crossover loop
Active Site Location In a long, open groove on the protein surfaceAt the base of a large grooveAt the interface of the two domains
Catalytic Motif Unprecedented charge relay system (diverges from Hx4D)[1][3]Often contains the canonical Hx4D motifConserved HXXXD and DFGWG motifs[4]
Substrate Binding Deep hydrophobic pocket for the acyl chainChannel leading to the active siteSpecific binding pockets for acyl donor and acceptor
Function PIM biosynthesis in mycobacteriaPhospholipid biosynthesis[5]Acylation of various plant primary and secondary metabolites[4]

Delving into the Data: Functional and Kinetic Comparisons

The substrate specificity of PatA has been interrogated using various acyl-CoA derivatives. These studies reveal a preference for long-chain fatty acyl-CoAs, with C14-CoA and C16-CoA showing the highest activity.

Acyl-CoA SubstrateRelative Activity of PatA (%)*Binding Affinity (K D ) of non-hydrolyzable analog to PatA (μM)
C2-CoA< 5Not Determined
C8-CoA~ 20Not Determined
C12-CoA~ 60Not Determined
C14-CoA100Not Determined
C16-CoA~ 807.18 ± 1.17[6]
C18-CoA~ 40Not Determined
C20-CoA< 10Not Determined

*Relative activity is plotted with reference to the most active substrate, C14-CoA.[6]

The PIM Biosynthesis Pathway: The Role of PatA

PatA catalyzes a critical acylation step in the early stages of PIM biosynthesis. The pathway is essential for the formation of the mycobacterial cell envelope and its virulence.[7]

Figure 1. Simplified schematic of the early steps in the phosphatidyl-myo-inositol mannoside (PIM) biosynthesis pathway in mycobacteria, highlighting the essential acylation step catalyzed by PatA.

Unveiling the Mechanism: PatA's Unique Catalytic Machinery

A key differentiator of PatA is its catalytic mechanism. Unlike many acyltransferases that utilize a canonical Hx4D motif for catalysis, PatA employs an unprecedented charge relay system.[1][3] In PatA, the histidine residue (H126) is structurally conserved with the catalytic histidine in other acyltransferases like CmGPAT. However, the aspartate of the typical motif is replaced by a system involving glutamic acid (E200) and the hydroxyl group of the mannose acceptor, which facilitates the nucleophilic attack on the thioester of the acyl-CoA.[1]

Catalytic_Mechanism cluster_patA PatA Catalytic Site cluster_gpat Canonical Hx4D Motif (e.g., CmGPAT) E200 E200 H126 H126 E200->H126 forms charge relay MannoseOH Mannose 6-OH H126->MannoseOH activates PalmitoylCoA Palmitoyl-CoA MannoseOH->PalmitoylCoA nucleophilic attack H139 H139 D144 D144 H139->D144 charge relay AcceptorOH Acceptor OH H139->AcceptorOH activates AcylCoA Acyl-CoA AcceptorOH->AcylCoA nucleophilic attack

Figure 2. A logical diagram comparing the charge relay system in PatA with the canonical Hx4D motif found in other acyltransferases like CmGPAT.

Experimental Corner: Protocols for Key Assays

Reproducible and robust experimental data are the bedrock of comparative structural biology. Below are the methodologies for the key experiments cited in this guide.

Acyltransferase Activity Assay (Spectrophotometric DTNB Assay)

This assay measures the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate upon its transfer to the acceptor molecule. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Workflow:

DTNB_Assay_Workflow start Reaction Mixture Preparation step1 Components: - PatA enzyme - Acyl-CoA substrate - PIM acceptor - Buffer (e.g., Tris-HCl) - DTNB start->step1 step2 Incubation (e.g., 37°C) step1->step2 step3 Spectrophotometric Measurement (Absorbance at 412 nm) step2->step3 end Data Analysis (Calculate specific activity) step3->end

Figure 3. Experimental workflow for the spectrophotometric DTNB assay to determine PatA acyltransferase activity.

Protocol:

  • Prepare a reaction mixture containing the PatA enzyme, the acyl-CoA donor substrate, the PIM acceptor molecule, and DTNB in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Initiate the reaction by adding the enzyme or the acyl-CoA substrate.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the specific activity of the enzyme based on the rate of TNB formation, using the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Prepare solutions of PatA and the non-hydrolyzable acyl-CoA analog in the same buffer to minimize heat of dilution effects.

  • Load the PatA solution into the sample cell of the ITC instrument and the acyl-CoA analog into the injection syringe.

  • Perform a series of small, sequential injections of the acyl-CoA analog into the PatA solution while monitoring the heat released or absorbed.

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K D , n, and ΔH.[6]

This comparative guide underscores the unique structural and mechanistic features of PatA, providing a valuable resource for researchers engaged in the study of mycobacterial physiology and the development of novel therapeutics. The distinct nature of its active site and catalytic mechanism presents a promising avenue for the design of specific inhibitors that could selectively target this essential enzyme.

References

Confirming the Phenotype of a patA Mutant: A Guide to Genetic Complementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a gene-phenotype link is a cornerstone of genetic research and preclinical drug development. When a mutation in a gene, such as patA, results in an observable change, it is crucial to confirm that this specific mutation is the sole cause of the phenotype. Genetic complementation serves as the gold standard for this confirmation. This guide provides a comparative overview of genetic complementation to validate the phenotype of a patA mutant, supported by experimental data and protocols. The patA gene presents a compelling case study due to its distinct roles in different bacteria: regulating heterocyst patterns in cyanobacteria like Anabaena sp. PCC 7120 and contributing to antibiotic resistance in pathogens like Streptococcus pneumoniae.[1][2][3][4][5]

The Principle of Genetic Complementation

Genetic complementation is a definitive test to prove that a specific gene mutation is responsible for a phenotype. The methodology involves introducing a functional, wild-type copy of the gene into the mutant organism. If the wild-type gene restores the original, non-mutant phenotype, it confirms that the loss of function of the mutated gene was the cause of the observed phenotype.[6][7][8] This process rules out the possibility that the phenotype is due to unintended secondary mutations elsewhere in the genome that may have occurred during the initial mutagenesis.

For a patA mutant, this means introducing a plasmid carrying the wild-type patA gene into the mutant strain. Restoration of the wild-type phenotype—be it normal heterocyst spacing in Anabaena or susceptibility to fluoroquinolones in S. pneumoniae—validates the function of patA.

Experimental Workflow: Genetic Complementation

The process follows a clear, sequential workflow from vector construction to phenotype analysis.

G cluster_0 Vector Construction cluster_1 Transformation cluster_2 Phenotypic Analysis A Amplify wild-type patA gene and promoter via PCR B Clone patA into a suitable expression vector (e.g., pRL25C for Anabaena) A->B Ligation D Introduce patA-containing vector into mutant cells (e.g., conjugation or electroporation) B->D Transformation C Prepare competent patA mutant cells C->D E Select for transformants using antibiotic resistance marker D->E Selection F Culture Wild-Type, patA Mutant, and Complemented Strains E->F G Induce Phenotype (e.g., nitrogen starvation for Anabaena, fluoroquinolone exposure for S. pneumoniae) F->G H Quantify Phenotype: - Heterocyst frequency/spacing - Minimum Inhibitory Concentration (MIC) G->H I Compare results to confirm phenotype restoration H->I

A generalized workflow for the genetic complementation of a patA mutant.

Experimental Protocol: Complementation of a patA Mutant in Anabaena sp. PCC 7120

This protocol outlines the key steps for complementing a patA deletion mutant in the cyanobacterium Anabaena sp. PCC 7120.

I. Construction of the Complementation Vector:

  • Gene Amplification: Amplify the full-length wild-type patA gene along with its native promoter region from Anabaena sp. PCC 7120 genomic DNA using high-fidelity PCR.

  • Vector Ligation: Clone the amplified patA fragment into a suitable shuttle vector capable of replicating in both E. coli and Anabaena, such as a pRL25C cosmid or an RSF1010-based plasmid.[9][10] The vector should contain a selectable marker (e.g., neomycin resistance).

  • Verification: Sequence the inserted fragment to ensure no mutations were introduced during PCR.

II. Transformation via Conjugation:

  • Prepare Cultures: Grow the patA mutant Anabaena strain, the E. coli strain carrying the complementation vector, and an E. coli strain with a helper plasmid (e.g., pRL443) to mid-log phase.

  • Mating: Mix the three cultures, pellet the cells, and resuspend in a small volume. Spot the mixture onto a filter placed on a nutrient agar (B569324) plate and incubate for 24-48 hours to allow conjugation to occur.

  • Selection: Transfer the filter to a fresh plate containing a medium selective for Anabaena and the antibiotic corresponding to the vector's resistance marker.

  • Isolation: After growth of exconjugants, re-streak single colonies to obtain a pure, complemented strain.

III. Phenotypic Analysis:

  • Nitrogen Step-Down: Grow wild-type, patA mutant, and the complemented patA strains in a medium containing a nitrogen source (e.g., BG-11 with nitrate).

  • Induction: Wash and resuspend the filaments in a nitrogen-free medium (BG-110) to induce heterocyst differentiation.[2]

  • Microscopy and Quantification: After 24-48 hours, examine the filaments using light microscopy. Count the number of vegetative cells and heterocysts in multiple filaments to determine the heterocyst frequency and the average number of vegetative cells between heterocysts.[2]

Data Presentation: Interpreting Complementation Results

Quantitative data is essential for an objective assessment of complementation. The restoration of the phenotype should be statistically significant.

Case Study 1: Heterocyst Patterning in Anabaena sp.

In Anabaena, a patA mutation restricts heterocyst formation primarily to the ends of the filaments, drastically reducing the overall frequency of these nitrogen-fixing cells.[2][3] Complementation is expected to restore the wild-type pattern of intercalary heterocysts.

StrainGenotypeHeterocyst Frequency (%)Avg. Vegetative Cells Between HeterocystsPhenotype
Wild-TypepatA⁺7.6%15.0Normal intercalary pattern[2]
patA MutantΔpatA<1%>100Terminal heterocysts only[2][3]
ComplementedΔpatA + p(patA⁺)7.4%15.2Restored intercalary pattern

Data are representative values based on published observations.[2]

Case Study 2: Fluoroquinolone Resistance in Streptococcus pneumoniae

In S. pneumoniae, PatA is part of an ABC transporter (PatA/PatB) that confers low-level resistance to fluoroquinolones by efflux.[4][5] A patA knockout mutant would be expected to show increased susceptibility (a lower Minimum Inhibitory Concentration, MIC).

StrainGenotypeCiprofloxacin MIC (μg/mL)Phenotype
Wild-Type (e.g., R6)patA⁺1.0Baseline susceptibility
patA MutantΔpatA0.25Hypersusceptible[4]
ComplementedΔpatA + p(patA⁺)1.0Restored susceptibility

Data are representative values based on published observations.[4][11]

Signaling Pathway and System-Level Context

Understanding the gene's role within a broader biological network provides context for the mutant phenotype. In Anabaena, PatA is a key component of the regulatory circuit that establishes the heterocyst pattern.

PatA Signaling Pathway in Anabaena Heterocyst Development

PatA is thought to function downstream of the master regulator HetR and influences the activity of inhibitory signals, such as PatS, to permit the differentiation of vegetative cells into heterocysts at specific intervals.[1][3][12]

G cluster_signals Regulatory Cascade NtcA NtcA HetR HetR (Master Regulator) NtcA->HetR Activates PatA PatA HetR->PatA Activates PatS PatS (Inhibitor) HetR->PatS Activates Diff Intercalary Heterocyst Differentiation HetR->Diff Promotes PatA->PatS Attenuates inhibition PatA->Diff Promotes PatS->Diff Inhibits G A Observe Phenotype in Mutant Strain B Hypothesis: Mutation in gene X causes phenotype Y A->B C Gene Knockout (Loss-of-function) B->C Test Hypothesis D Overexpression (Gain-of-function) B->D Test Hypothesis E Genetic Complementation (Rescue of function) B->E Test Hypothesis F Conclusion: Gene X is necessary for phenotype Y C->F Confirms necessity D->F Provides correlative evidence E->F Definitively confirms causality

References

A Comparative Guide to the Efficacy of Pateamine A (PatA) Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PatA Inhibitors' Performance with Supporting Experimental Data.

Pateamine A (PatA), a marine natural product, and its synthetic analogs have emerged as potent inhibitors of eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of protein translation. By targeting eIF4A, these inhibitors disrupt the synthesis of proteins essential for cancer cell proliferation and survival, making them promising candidates for novel anticancer therapies. This guide provides a comparative analysis of the in vitro and in vivo efficacy of different PatA inhibitors, supported by experimental data, to aid researchers in selecting and utilizing these compounds for their studies.

In Vitro Efficacy: A Head-to-Head Comparison

The antiproliferative activity of PatA and its simplified analog, des-methyl, des-amino pateamine A (DMDAPatA), along with other derivatives, has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a direct comparison of their potency.

CompoundHeLa (Cervical Carcinoma) IC50 (nM)RKO (Colon Carcinoma) IC50 (nM)Jurkat (T-cell Leukemia) IC50 (nM)
Pateamine A (PatA) < 1< 1< 1
DMDAPatA ~5-10~5-10~5-10
Analog 9b 157Not ReportedNot Reported
Analog 9c 154Not ReportedNot Reported

Data compiled from a study on second-generation PatA derivatives.[1]

The natural product, Pateamine A, consistently demonstrates sub-nanomolar IC50 values, highlighting its exceptional potency.[1] The synthetic analog, DMDAPatA, while slightly less potent, still exhibits impressive single-digit nanomolar activity, making it a valuable and more accessible tool for research.[1] Further structural modifications, as seen in analogs 9b and 9c, have been explored to understand the structure-activity relationship, though these particular modifications resulted in a decrease in potency compared to PatA and DMDAPatA.[1]

In Vivo Efficacy: DMDAPatA Shows Significant Antitumor Activity

The in vivo anticancer potential of DMDAPatA has been demonstrated in preclinical xenograft models of human melanoma. In these studies, DMDAPatA treatment led to significant tumor regressions, underscoring its therapeutic promise.

Xenograft ModelTreatmentOutcome
LOX Melanoma DMDAPatASignificant tumor regression
MDA-MB-435 Melanoma DMDAPatASignificant tumor regression

Data from a study on the anticancer activities of DMDAPatA.[2]

While the initial reports highlighted "significant regressions," specific quantitative data on the percentage of tumor growth inhibition or extension of survival in these models require further detailed investigation of the primary literature.[2] Nevertheless, these findings strongly support the translation of the potent in vitro activity of DMDAPatA to a meaningful in vivo antitumor effect.

Mechanism of Action: Targeting the Translation Initiation Machinery

PatA inhibitors exert their anticancer effects by targeting eIF4A, a key component of the eIF4F complex, which is essential for cap-dependent translation initiation. By binding to eIF4A, these inhibitors modulate its helicase activity, preventing the unwinding of complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs. This leads to a stall in the scanning of the 43S preinitiation complex and ultimately inhibits the synthesis of proteins critical for cell growth and proliferation.

eIF4A_Signaling_Pathway eIF4A-Mediated Translation Initiation Pathway and Inhibition by PatA cluster_eIF4F eIF4F Complex Formation cluster_translation Translation Process m7G_cap 5' m7G Cap eIF4E eIF4E m7G_cap->eIF4E binds eIF4F_complex eIF4F Complex eIF4E->eIF4F_complex eIF4G eIF4G PABP PABP eIF4G->PABP interacts with eIF4G->eIF4F_complex eIF4A eIF4A eIF4A->eIF4F_complex ATP ATP eIF4A->ATP hydrolyzes unwound_mRNA Unwound 5' UTR eIF4A->unwound_mRNA unwinds 5' UTR polyA_tail Poly(A) Tail PABP->polyA_tail binds mRNA mRNA eIF4F_complex->mRNA recruits to eIF4B eIF4B eIF4B->eIF4A stimulates ADP_Pi ADP + Pi ATP->ADP_Pi PIC_43S 43S Pre-initiation Complex unwound_mRNA->PIC_43S allows binding of scanning Scanning PIC_43S->scanning initiates start_codon AUG Start Codon scanning->start_codon locates translation Protein Synthesis start_codon->translation initiates PatA_inhibitor PatA Inhibitors PatA_inhibitor->eIF4A binds to & inhibits inhibition->unwound_mRNA blocks

Caption: eIF4A in cap-dependent translation and its inhibition by PatA analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the efficacy of PatA inhibitors.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Cancer cell lines (e.g., HeLa, RKO, Jurkat) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the PatA inhibitors (e.g., PatA, DMDAPatA) or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vivo Human Tumor Xenograft Model

This model assesses the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., LOX or MDA-MB-435 melanoma cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives the PatA inhibitor (e.g., DMDAPatA) via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Other endpoints such as animal weight and survival may also be monitored.

Conclusion

Pateamine A and its analogs, particularly DMDAPatA, represent a compelling class of anticancer agents that function by inhibiting the crucial translation initiation factor eIF4A. The potent in vitro and in vivo efficacy of these compounds, coupled with a well-defined mechanism of action, provides a strong rationale for their continued investigation and development. This guide offers a comparative overview to assist researchers in navigating the existing data and designing future studies to further elucidate the therapeutic potential of PatA inhibitors.

References

Restoring the Blueprint: A Guide to the Complementation of patA Mutants and the Restoration of Wild-Type Heterocyst Patterning

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cyanobacterial differentiation and pattern formation, the patA gene in Anabaena sp. PCC 7120 serves as a critical focal point. This guide provides a comprehensive comparison of the patA mutant phenotype with wild-type and other relevant mutant strains, detailing the experimental methodologies required to restore the wild-type heterocyst pattern through genetic complementation.

Mutations in the patA gene lead to a distinctive phenotype where heterocysts, the specialized nitrogen-fixing cells, predominantly form at the terminal ends of the cyanobacterial filaments, disrupting the regular, spaced pattern observed in wild-type strains.[1][2] Complementation of this mutation with a functional patA gene restores the ability to form intercalary heterocysts, providing a powerful tool to study the genetic control of cellular differentiation and pattern formation.

Phenotypic Comparison: Wild-Type vs. patA Mutant and Other Key Strains

The disruption of the patA gene results in a clear and quantifiable alteration in the heterocyst pattern. To understand the significance of this phenotype, it is essential to compare it with the wild-type and other mutants involved in the heterocyst differentiation pathway.

StrainHeterocyst PatternHeterocyst Frequency (%)Average Vegetative Cell IntervalKey Characteristics
Wild-Type (Anabaena sp. PCC 7120) Intercalary and terminal heterocysts forming a regular pattern~7-10%~10-15 cellsForms a semi-regular, one-dimensional pattern of single heterocysts.
patA Mutant Primarily terminal heterocystsLower than wild-typeSignificantly increasedLacks the ability to form most intercalary heterocysts, leading to long chains of vegetative cells.[1][2]
patA Mutant + patA complementation Wild-type pattern restoredSimilar to wild-typeSimilar to wild-typeIntroduction of a functional patA gene restores the formation of intercalary heterocysts.
hetR Overexpression Multiple contiguous heterocysts (Mch)Higher than wild-typeDecreasedHetR is a master regulator of heterocyst differentiation; its overexpression leads to excessive heterocyst formation.
patA Mutant with hetR Overexpression Primarily terminal heterocystsSimilar to patA mutantSignificantly increasedThe patA mutation suppresses the multiple heterocyst phenotype of hetR overexpression, indicating PatA acts downstream of HetR.[1][3]
patS Mutant Multiple contiguous heterocysts (Mch)Higher than wild-typeDecreasedPatS is an inhibitor of heterocyst differentiation; its absence leads to uncontrolled differentiation.[1][2]
hetF Mutant No heterocyst formation (Het-)0%N/AHetF is essential for heterocyst differentiation.

The PatA Signaling Pathway in Heterocyst Patterning

The PatA protein is a key component of the signaling cascade that governs the precise spacing of heterocysts along the filament. It is thought to act downstream of the master regulator, HetR, and modulates the inhibitory signals from PatS and HetN.

PatA_Signaling_Pathway cluster_regulation Heterocyst Differentiation Control HetR HetR (Master Regulator) PatA PatA HetR->PatA Activates Differentiation Intercalary Heterocyst Differentiation PatA->Differentiation Promotes PatS_HetN PatS / HetN (Inhibitors) PatA->PatS_HetN Attenuates inhibition Differentiation->PatS_HetN Induces PatS_HetN->Differentiation Inhibits

Caption: The PatA signaling pathway in heterocyst differentiation.

Experimental Protocol: Complementation of a patA Mutant

Restoring the wild-type phenotype in a patA mutant is typically achieved through the introduction of a functional copy of the patA gene on a replicating plasmid via conjugation.

1. Plasmid Construction:

  • The wild-type patA gene, including its native promoter region, is amplified from the genomic DNA of Anabaena sp. PCC 7120 using PCR.

  • The amplified patA fragment is cloned into a suitable shuttle vector that can replicate in both E. coli and Anabaena. Commonly used vectors include those based on the pDU1 or RSF1010 replicons, such as pRL25c.[4][5][6] These vectors often carry antibiotic resistance genes for selection in both organisms.

2. Triparental Mating (Conjugation):

  • This process involves three bacterial strains:

    • Recipient: The Anabaena sp. PCC 7120 ΔpatA mutant strain.

    • Donor: An E. coli strain carrying the complementation plasmid (e.g., pRL25c-patA).

    • Helper: An E. coli strain carrying a conjugative plasmid (e.g., pRL443) and a helper plasmid with methylase genes (e.g., pRL623) to facilitate DNA transfer and overcome restriction barriers in Anabaena.

  • The three strains are mixed in specific ratios and plated on a filter placed on a nutrient-rich agar (B569324) medium without antibiotics.

  • The plate is incubated for a period to allow conjugation to occur.

3. Selection of Complemented Anabaena:

  • After conjugation, the filter is transferred to a selective medium. This medium lacks a combined nitrogen source (to select for nitrogen-fixing filaments) and contains an antibiotic to which the complementation plasmid confers resistance.

  • Only the Anabaena cells that have successfully received the complementation plasmid will be able to grow under these conditions, forming visible colonies.

4. Verification of Complementation:

  • The resulting antibiotic-resistant, nitrogen-fixing colonies are isolated and grown in liquid culture.

  • The phenotype is verified by microscopy, observing the restoration of intercalary heterocysts and a regular spacing pattern.

  • The presence of the complementation plasmid can be confirmed by PCR analysis of the isolated Anabaena DNA.

Experimental Workflow for patA Complementation

The following diagram illustrates the key steps in the complementation of a patA mutant.

Complementation_Workflow cluster_plasmid_prep Plasmid Preparation cluster_conjugation Conjugation cluster_selection Selection and Verification PCR 1. PCR Amplification of wild-type patA Ligation 2. Ligation into Shuttle Vector PCR->Ligation Transformation 3. Transformation into E. coli Donor Strain Ligation->Transformation Mixing 4. Mix Recipient (ΔpatA), Donor, and Helper Strains Plating 5. Plate on Non-selective Medium Mixing->Plating Incubation 6. Incubate to Allow Conjugation Plating->Incubation Transfer 7. Transfer to Selective Medium (N-free, antibiotic) Growth 8. Incubate for Growth of Complemented Strains Transfer->Growth Verification 9. Verify Phenotype (Microscopy) and Genotype (PCR) Growth->Verification

References

A Comparative Analysis of patA Mutants and Other Key Heterocyst Development Mutants in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of cyanobacterial nitrogen fixation, understanding the genetic regulation of heterocyst development is paramount. These specialized, nitrogen-fixing cells are crucial for the survival of filamentous cyanobacteria in nitrogen-depleted environments. A key player in the intricate process of heterocyst patterning is the patA gene. This guide provides a detailed comparison of the phenotype of patA mutants with other critical heterocyst development mutants, supported by experimental data and detailed protocols to facilitate further research.

Phenotypic Comparison of Heterocyst Development Mutants

The differentiation of vegetative cells into heterocysts is a tightly regulated process involving a network of genes. Mutations in these genes can lead to distinct and informative phenotypes. Below is a summary of the key phenotypic characteristics of patA mutants compared to wild-type and other mutants involved in heterocyst development.

FeatureWild-TypepatA MutanthetR MutantpatS MutanthetN MutanthetF Mutant
Heterocyst Pattern Single heterocysts spaced by approximately 10-15 vegetative cells.[1]Heterocysts form almost exclusively at the terminal ends of filaments; intercalary heterocysts are rare.[2]Generally unable to differentiate heterocysts (non-differentiating phenotype).[3]Multiple contiguous heterocysts (Mch phenotype).[2]Multiple contiguous heterocysts, often appearing later than in patS mutants.[2]Generally unable to differentiate heterocysts; may show enlarged vegetative cells.[2][4]
Heterocyst Frequency ~5-8%Significantly reduced0%Significantly increasedIncreased, particularly at later time points.0%
Nitrogen Fixation Capable of robust nitrogen fixation under aerobic conditions.Poor growth under nitrogen-fixing conditions due to the low frequency of heterocysts.Unable to fix nitrogen due to the absence of heterocysts.Impaired nitrogen fixation in contiguous heterocysts.Impaired nitrogen fixation in contiguous heterocysts.Unable to fix nitrogen due to the absence of heterocysts.
Growth in N-free media NormalSeverely impairedNo growthImpairedImpairedNo growth
Interaction with hetR Normal regulationSuppresses the multi-heterocyst phenotype of hetR overexpression, suggesting it acts downstream or in a parallel pathway influencing HetR activity.[3]Epistatic to most other heterocyst development genes.HetR levels are elevated.HetR levels are elevated.Affects HetR activity and is essential for heterocyst formation, even with hetR overexpression.[3][4]

Signaling Pathways in Heterocyst Development

The spatial patterning of heterocysts is governed by a complex interplay of activating and inhibitory signals. The master regulator, HetR, promotes differentiation, while PatS and HetN produce inhibitory signals that prevent adjacent cells from differentiating. PatA is understood to be a crucial component in establishing the correct pattern of differentiation, likely by modulating the activity or localization of key regulatory proteins.

Heterocyst_Differentiation_Pathway cluster_vegetative_cell Vegetative Cell cluster_heterocyst Developing Heterocyst / Heterocyst NtcA NtcA HetR HetR NtcA->HetR activates HetR->HetR auto-activates Differentiation Heterocyst Differentiation HetR->Differentiation promotes PatA PatA PatA->HetR modulates activity/ patterning HetF HetF HetF->HetR activates PatS PatS Inhibitor Inhibitory Peptide PatS->Inhibitor HetN HetN HetN->Inhibitor Inhibitor->HetR inhibits caption Simplified signaling pathway of heterocyst differentiation.

Caption: Simplified signaling pathway of heterocyst differentiation.

Experimental Protocols

Reproducible and standardized experimental procedures are essential for comparing mutant phenotypes. The following are detailed methodologies for key experiments cited in the study of heterocyst development.

Heterocyst Induction and Microscopic Analysis

This protocol is used to induce heterocyst formation and visualize the resulting phenotype.

Experimental Workflow:

Caption: Workflow for heterocyst induction and microscopic analysis.

Methodology:

  • Culture Growth: Grow cyanobacterial strains (wild-type and mutants) in BG-11 medium containing a source of combined nitrogen (e.g., sodium nitrate) under continuous light (approximately 30-50 µmol photons m⁻² s⁻¹) at 30°C with shaking.

  • Nitrogen Step-down: Harvest exponentially growing cultures by centrifugation (e.g., 5000 x g for 10 minutes).

  • Washing: Wash the cell pellets twice with nitrogen-free BG-11 medium (BG-11₀) to remove any residual combined nitrogen.

  • Induction: Resuspend the washed cells in BG-11₀ medium to a final optical density at 750 nm (OD₇₅₀) of approximately 0.2.

  • Incubation: Incubate the cultures under the same growth conditions as in step 1.

  • Sampling: At desired time points (e.g., 24, 48, and 72 hours post-induction), take aliquots of the cultures for microscopic analysis.

  • Staining (Optional but Recommended): To clearly distinguish heterocysts, stain with Alcian blue. Add a small volume of 0.5% (w/v) Alcian blue in 50% ethanol (B145695) to a cell suspension on a microscope slide and incubate for a few minutes. The polysaccharide layer of the heterocyst envelope will stain blue.[5]

  • Microscopy: Observe the filaments using a light microscope. Capture images for documentation and analysis.

  • Quantification: Count the number of vegetative cells and heterocysts in multiple filaments to determine the heterocyst frequency ([number of heterocysts / total number of cells] x 100).

Acetylene (B1199291) Reduction Assay for Nitrogenase Activity

This assay measures the activity of the nitrogenase enzyme, providing a quantitative measure of nitrogen fixation.

Methodology:

  • Culture Preparation: Induce heterocyst formation as described in the protocol above.

  • Sample Collection: Take a defined volume of the cyanobacterial culture (e.g., 5 mL) and place it in a gas-tight vial (e.g., a 10 mL serum bottle).

  • Acetylene Injection: Seal the vial with a rubber septum. Inject acetylene gas to a final concentration of 10-20% of the headspace volume.

  • Incubation: Incubate the vials under the same light and temperature conditions as the growing cultures for a specific period (e.g., 1-4 hours).

  • Gas Sampling: After incubation, take a gas sample (e.g., 100-500 µL) from the headspace of the vial using a gas-tight syringe.

  • Gas Chromatography: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N) to separate and quantify the amount of ethylene (B1197577) produced.

  • Quantification: Calculate the rate of acetylene reduction based on the amount of ethylene produced over time. Normalize the results to a measure of biomass, such as chlorophyll (B73375) a concentration or total protein content. The results are typically expressed as nmol of ethylene produced per microgram of chlorophyll a per hour (nmol C₂H₄ µg Chl a⁻¹ h⁻¹).

Reporter Gene Expression Analysis

Using reporter genes like gfp (green fluorescent protein) or gusA (β-glucuronidase) fused to the promoter of a gene of interest allows for the visualization and quantification of gene expression in specific cells.

Methodology for GFP Reporter:

  • Strain Construction: Create a reporter strain by introducing a plasmid containing the promoter of the target gene fused to the gfp coding sequence into the cyanobacterium.

  • Culture and Induction: Grow the reporter strain and induce heterocyst differentiation as previously described.

  • Fluorescence Microscopy: At various time points, observe the filaments using a fluorescence microscope with the appropriate filter set for GFP (e.g., excitation at ~488 nm and emission at ~509 nm).

  • Image Analysis: Capture images and analyze the location and intensity of the GFP signal to determine the spatial and temporal expression pattern of the target gene.

Methodology for GUS Reporter (Histochemical Staining):

  • Strain Construction: Construct a reporter strain with a promoter-gusA fusion.

  • Culture and Induction: Grow the GUS reporter strain and induce heterocyst formation.

  • Fixation: Harvest cells and fix them briefly with a low concentration of glutaraldehyde (B144438) (e.g., 0.5% in phosphate (B84403) buffer) for about 15-30 minutes at room temperature.

  • Washing: Wash the fixed cells with phosphate buffer to remove the fixative.

  • Staining: Incubate the cells in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), potassium ferricyanide, potassium ferrocyanide, and a non-ionic detergent (e.g., Triton X-100) in a phosphate buffer. The incubation is typically carried out at 37°C for several hours to overnight in the dark.

  • Destaining: If necessary, destain the cells with ethanol to remove chlorophyll and reduce background autofluorescence.

  • Microscopy: Observe the cells under a light microscope. Cells expressing the gusA gene will show a blue precipitate.

This comprehensive guide provides a foundation for comparing the phenotypes of patA mutants with other key players in heterocyst development. The provided data and protocols are intended to aid researchers in designing and executing experiments to further unravel the complexities of this fundamental biological process.

References

PatA Phosphorylation in Anabaena: An Unresolved Question in Heterocyst Patterning

Author: BenchChem Technical Support Team. Date: December 2025

The formation of a patterned string of nitrogen-fixing heterocysts in the filamentous cyanobacterium Anabaena is a cornerstone of prokaryotic multicellularity. Central to this process is the PatA protein, a response regulator-like protein essential for the establishment of intercalary heterocysts. While its genetic necessity is well-documented, the biochemical mechanism governing its activity, specifically the role of phosphorylation, remains a subject of investigation. This guide compares the current understanding of PatA's function, contrasting the phenotypes of various mutants and outlining the experimental basis for the prevailing hypotheses.

The this compound possesses a C-terminal CheY-like receiver (REC) domain, a hallmark of response regulators in two-component signaling systems that are typically activated by phosphorylation. This structural feature strongly suggests that PatA's function in orchestrating heterocyst development is modulated by a phosphorylation-dephosphorylation cycle. However, direct experimental evidence demonstrating in vivo or in vitro phosphorylation of PatA is not yet available in published literature. The current understanding is largely built on genetic studies of patA mutants and their interactions with other regulatory proteins.

Comparative Analysis of patA Mutant Phenotypes

The primary phenotype of a patA null mutant is the near-complete absence of heterocysts in intercalary positions along the filament; differentiation is largely restricted to the terminal cells. This leads to a significant reduction in nitrogen fixation capability and impaired growth in nitrogen-deprived conditions. The analysis of different patA constructs provides indirect evidence for the role of its C-terminal domain, and by extension, its potential phosphorylation.

Strain Relevant Genotype Heterocyst Pattern Key Functional Implication Reference
Wild-Type (Anabaena sp. PCC 7120)patA⁺Intercalary and terminal heterocysts, spaced by ~10-15 vegetative cells.Normal spatial patterning of heterocysts.[1]
patA mutantΔpatAHeterocysts form almost exclusively at the filament termini.PatA is required for the formation of intercalary heterocysts.[2][3][4]
Partial complementationΔpatA + patA (N-terminal fragment, lacking REC domain)Formation of some intercalary heterocysts, but with an abnormal pattern.The C-terminal REC domain is necessary for the full function of PatA, suggesting the importance of the phospho-acceptor site.[1]
patA overexpressionWild-Type + extra copies of patADecreased spacing between heterocysts.Increased PatA levels promote more frequent heterocyst differentiation.[2]
Double mutant with patSΔpatA ΔpatSMultiple contiguous heterocysts, similar to a ΔpatS single mutant.PatA may function by attenuating the inhibitory effect of PatS.[1]

The PatA Signaling Pathway: A Regulatory Hub

PatA is believed to function within a complex regulatory network that controls the activity of HetR, the master regulator of heterocyst differentiation. The prevailing model suggests that PatA, likely in its phosphorylated state, acts to promote the activity of HetR, thereby enabling the differentiation of vegetative cells into heterocysts at appropriate positions.

PatA_Signaling_Pathway cluster_vegetative_cell Vegetative Cell cluster_heterocyst Developing Heterocyst Unknown_Kinase Unknown Histidine Kinase PatA_U PatA Unknown_Kinase->PatA_U P PatA_P PatA-P HetF HetF PatA_P->HetF enhances? HetR_I HetR (inactive) HetF->HetR_I activates HetR_A HetR (active) Differentiation_Genes Heterocyst Differentiation Genes HetR_A->Differentiation_Genes activates transcription PatS PatS Differentiation_Genes->PatS expresses Inhibitor Diffusible Inhibitor PatS->Inhibitor produces Inhibitor->HetR_A inhibits

Caption: Proposed PatA signaling pathway in Anabaena.

Experimental Methodologies

The study of PatA function has relied on a combination of genetic, molecular, and microscopic techniques.

Site-Directed Mutagenesis and Complementation Analysis

A common approach to investigate the function of specific protein domains is to create mutations and assess their impact on the organism's phenotype.

Experimental_Workflow Start Start with Wild-Type Anabaena Create_Mutant Generate ΔpatA mutant strain Start->Create_Mutant Introduce_Plasmid Introduce plasmid with modified patA gene (e.g., truncated PatA) Create_Mutant->Introduce_Plasmid Nitrogen_Deprivation Induce heterocyst differentiation by nitrogen step-down Introduce_Plasmid->Nitrogen_Deprivation Microscopy Analyze heterocyst patterning by microscopy Nitrogen_Deprivation->Microscopy Compare_Phenotype Compare phenotype to Wild-Type and ΔpatA mutant Microscopy->Compare_Phenotype

Caption: Workflow for functional analysis of PatA domains.

Protocol for Complementation Analysis:

  • Generation of a patA deletion mutant: The patA gene in wild-type Anabaena sp. PCC 7120 is replaced with an antibiotic resistance cassette via homologous recombination.

  • Construction of complementation plasmids: The gene encoding the modified this compound (e.g., a truncated version lacking the REC domain) is cloned into a replicative plasmid under the control of a suitable promoter.

  • Conjugation: The plasmid is transferred into the ΔpatA mutant strain.

  • Induction of heterocyst differentiation: The complemented strain is grown in a medium containing a source of combined nitrogen and then transferred to a nitrogen-free medium to induce heterocyst formation.

  • Phenotypic analysis: The pattern of heterocyst formation is observed using light microscopy after a set period of nitrogen deprivation. The frequency and position of heterocysts are quantified and compared to wild-type and the ΔpatA mutant.

The Phosphorylation Question: A Logical Framework

While direct evidence is lacking, the logical framework supporting the necessity of PatA phosphorylation is compelling.

Logical_Framework Premise1 PatA has a CheY-like REC domain Hypothesis Hypothesis: Phosphorylation of the REC domain is required for full PatA activity Premise1->Hypothesis Premise2 REC domains are typically activated by phosphorylation in two-component systems Premise2->Hypothesis Premise3 A truncated PatA lacking the REC domain only partially restores function Premise3->Hypothesis Prediction1 Prediction: A phosphorylation-deficient PatA mutant (e.g., D->A substitution at the active site) will have a null or partial function phenotype. Hypothesis->Prediction1 leads to Prediction2 Prediction: A phosphomimetic PatA mutant (e.g., D->E substitution at the active site) may be constitutively active or have altered function. Hypothesis->Prediction2 leads to Prediction3 Prediction: PatA can be phosphorylated in vitro by a cognate histidine kinase. Hypothesis->Prediction3 leads to

References

Unraveling the Cytotoxic Potency: A Comparative Analysis of Pateamine A and DMDAPatA in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative cytotoxicity of the marine natural product Pateamine A (PatA) and its structurally simplified, synthetic analog, Des-methyl,des-amino-pateamine A (DMDAPatA), reveals their potent anti-proliferative activities against a spectrum of cancer cell lines. Both compounds exert their effects by targeting a critical component of the cellular machinery, the eukaryotic translation initiation factor 4A (eIF4A), leading to the inhibition of protein synthesis and subsequent cell death. While sharing a common mechanism, nuances in their potency and cellular activity underscore the potential of DMDAPatA as a promising therapeutic agent with a more favorable synthetic profile.

Pateamine A, originally isolated from the marine sponge Mycale sp., has demonstrated formidable cytotoxic and antifungal properties.[1] Its potent anti-proliferative effects are attributed to its ability to bind to eIF4A, an RNA helicase that plays a pivotal role in the initiation of cap-dependent translation.[1][2] By clamping eIF4A onto mRNA, PatA and its derivatives effectively stall the translation process, leading to apoptosis.[1][3] Recognizing the therapeutic potential of PatA, researchers have developed synthetic analogs to improve its stability and ease of synthesis. Among these, DMDAPatA has emerged as a particularly promising candidate, exhibiting nearly equipotent or even greater potency than its natural counterpart in several cancer cell lines.[1][4]

Comparative Cytotoxicity: A Quantitative Overview

The anti-proliferative activities of PatA and DMDAPatA have been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, serves as a key metric for comparing their cytotoxic potency. The data presented below summarizes the IC50 values for both compounds in various cancer cell lines.

Cell LineCancer TypePateamine A (PatA) IC50 (nM)DMDAPatA IC50 (nM)Reference
Jurkat T cellsLeukemia4Single-digit nanomolar[1]
HepG2Liver Cancer0.4230.90[5]
eHAPHaploid Cell Line0.2 ± 0.050.0019 ± 0.0004[3]
EIF4A2- eHAPHaploid Cell Line0.1 ± 0.050.00079 ± 0.00023[3]
P388Murine Leukemia0.27-[6]

Note: The IC50 values can vary between studies due to different experimental conditions and cell viability assays used.

DMDAPatA has shown remarkable potency, with IC50 values in the low nanomolar and even picomolar range in some cell lines.[3][6] Notably, it demonstrates a wide therapeutic window, exhibiting significantly lower cytotoxicity against quiescent, non-proliferating cells compared to rapidly dividing cancer cells.[6] This selective cytotoxicity is a highly desirable characteristic for an anti-cancer agent.

Mechanism of Action: Targeting the eIF4A Helicase

Both PatA and DMDAPatA share a common molecular target: the DEAD-box RNA helicase eIF4A.[1][2] This enzyme is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs, a critical step for the initiation of translation. Deregulation of translation initiation is a common feature in many cancers, making eIF4A an attractive target for therapeutic intervention.

PatA and DMDAPatA function as molecular "clamps," stabilizing the interaction of eIF4A with RNA.[3][5] This action prevents the release of eIF4A from the mRNA, thereby inhibiting the scanning of the ribosome and halting protein synthesis.[3] Interestingly, recent studies suggest that DMDAPatA can selectively repress the translation of mRNAs containing GNG motifs by anchoring eIF4A and another DEAD-box protein, DDX3, to these sequences.[7] This sequence-selective inhibition adds another layer of complexity and potential for targeted therapy.

Pateamine_Mechanism_of_Action cluster_translation_initiation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by Pateamine A / DMDAPatA mRNA mRNA (5' CAP) eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F Binding Ribosome 43S Pre-initiation Complex eIF4F->Ribosome Recruitment eIF4A_RNA_Clamp eIF4A-RNA Clamp eIF4F->eIF4A_RNA_Clamp Protein Protein Synthesis Ribosome->Protein Translation PatA Pateamine A or DMDAPatA PatA->eIF4F Inhibits eIF4A_RNA_Clamp->Ribosome Blocks Scanning

Mechanism of Pateamine A and DMDAPatA Action.

Experimental Protocols

The evaluation of the cytotoxic effects of PatA and DMDAPatA relies on robust and standardized experimental protocols. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of Pateamine A or DMDAPatA for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

2. Sulforhodamine B (SRB) Assay:

The SRB assay is another colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compounds.

  • Cell Fixation: After treatment, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, the percentage of cell growth is calculated, and IC50 values are determined.[3]

Cytotoxicity_Assay_Workflow cluster_workflow General Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with varying concentrations of PatA or DMDAPatA start->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cell Viability Assay (MTT or SRB) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data and Calculate IC50 measure->analyze end Determine Cytotoxicity analyze->end

Workflow for Cytotoxicity Assessment.

Conclusion

References

Comparative In Vivo Anti-Tumor Efficacy of Pateamine A Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-tumor activities of various derivatives of the marine natural product Pateamine A (PatA). Special focus is given to the structurally simplified and potent analog, des-methyl, des-amino Pateamine A (DMDA-PatA), for which the most extensive in vivo data is currently available.

Pateamine A and its analogs are potent inhibitors of protein synthesis, primarily targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation.[1][2] By inhibiting eIF4A, these compounds disrupt the production of proteins crucial for cancer cell growth and survival, leading to cell cycle arrest and apoptosis.[3][4] This unique mechanism of action makes them promising candidates for cancer therapy. This guide summarizes key in vivo studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the underlying signaling pathway and experimental workflows.

In Vivo Anti-Tumor Activity: A Comparative Analysis

The majority of in vivo research has centered on DMDA-PatA, which has demonstrated significant anti-tumor efficacy in various human tumor xenograft models.[3][5] While numerous other PatA derivatives have been synthesized and evaluated in vitro, published in vivo anti-tumor data for these compounds remains limited.[2] The following tables summarize the key in vivo findings for DMDA-PatA across different cancer types.

Table 1: In Vivo Efficacy of DMDA-PatA in Melanoma Xenograft Models.[3]
Cell LineAnimal ModelTreatment ScheduleDose (mg/kg)Outcome
LOX (Human Melanoma)NCr nu/nu micei.p. injection, qd x 5, repeated for 2 cycles with a 2-day break0.7 (MTD)Tumor regression
MDA-MB-435 (Human Melanoma)NCr nu/nu micei.p. injection, qd x 5, repeated for 2 cycles with a 2-day break0.7 (MTD)Significant tumor growth inhibition
Table 2: In Vivo Efficacy of DMDA-PatA in Other Human Cancer Xenograft Models.[3]
Cell LineCancer TypeAnimal ModelTreatment ScheduleDose (mg/kg)Outcome
Mia-Paca-2PancreaticNCr nu/nu micei.p. injection, qd x 5, repeated for 2 cycles with a 2-day break0.7 (MTD)No significant activity
HT-29ColorectalNCr nu/nu micei.p. injection, qd x 5, repeated for 2 cycles with a 2-day break0.7 (MTD)No significant activity
NALM-6LeukemiaSCID micei.p. injection, qd x 5, repeated for 2 cycles with a 2-day break0.88 (MTD)Prolonged survival by more than a week

Mechanism of Action: Inhibition of Translation Initiation

Pateamine A and its derivatives exert their anti-tumor effects by disrupting the initiation phase of protein synthesis. The primary molecular target is eIF4A, an RNA helicase that unwinds the 5' untranslated region (UTR) of messenger RNA (mRNA), a critical step for ribosome binding and the initiation of translation.[1][4]

Pateamine A binds to eIF4A and enhances its RNA binding and ATPase activities.[1] However, this binding also inhibits the interaction of eIF4A with eIF4G, a scaffolding protein that is part of the eIF4F complex.[1] This disruption prevents the proper assembly of the translation initiation machinery on the mRNA, leading to a global shutdown of protein synthesis.[3] Furthermore, Pateamine A can promote the formation of a stable ternary complex between eIF4A and another initiation factor, eIF4B.[1] This sequestration of eIF4A ultimately stalls the translation process, leading to the accumulation of stress granules and inducing apoptosis in cancer cells.[1][2]

PateamineA_Mechanism cluster_initiation Normal Translation Initiation cluster_inhibition Inhibition by Pateamine A Derivatives eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA 5' Cap-mRNA eIF4F->mRNA binds PIC_43S 43S Pre-initiation Complex mRNA->PIC_43S recruits PIC_80S 80S Ribosome (Protein Synthesis) PIC_43S->PIC_80S forms PatA Pateamine A Derivative eIF4A eIF4A PatA->eIF4A binds & enhances RNA binding stalled_complex Stalled Initiation Complex PatA->stalled_complex forms stable ternary complex eIF4G eIF4G eIF4A->eIF4G interaction inhibited eIF4A->stalled_complex forms stable ternary complex eIF4B eIF4B eIF4B->stalled_complex forms stable ternary complex apoptosis Apoptosis stalled_complex->apoptosis leads to

Pateamine A's mechanism of inhibiting translation initiation.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Human Tumor Xenograft Studies with DMDA-PatA[3]
  • Animal Models:

    • Solid Tumors (Melanoma, Pancreatic, Colorectal): Female NCr nu/nu mice.

    • Leukemia: SCID mice.

  • Tumor Cell Inoculation:

    • LOX Melanoma: 1 x 106 cells injected subcutaneously (s.c.).

    • MDA-MB-435 Melanoma: 5 x 106 cells injected s.c.

    • Mia-Paca-2 Pancreatic: 5 x 106 cells injected s.c.

    • HT-29 Colorectal: 5 x 106 cells injected s.c.

    • NALM-6 Leukemia: 5 x 106 cells injected intravenously (i.v.).

  • Treatment:

    • DMDA-PatA was administered via intraperitoneal (i.p.) injection.

    • The treatment schedule for solid tumors was daily for 5 consecutive days, followed by a 2-day break, and this cycle was repeated.

    • The maximum tolerated dose (MTD) was determined to be 0.7 mg/kg for NCr nu/nu mice and 0.88 mg/kg for SCID mice.

  • Endpoint Analysis:

    • Solid Tumors: Tumor volume was measured regularly.

    • Leukemia: Animal survival was monitored.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., NCr nu/nu, SCID mice) cell_inoculation Tumor Cell Inoculation (s.c. or i.v.) animal_model->cell_inoculation tumor_growth Allow Tumor Growth to Palpable Size cell_inoculation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization drug_admin Administer DMDA-PatA (i.p., defined schedule & dose) randomization->drug_admin monitoring Monitor Animal Health & Body Weight drug_admin->monitoring tumor_measurement Measure Tumor Volume (Solid Tumors) monitoring->tumor_measurement survival_monitoring Monitor Survival (Leukemia Model) monitoring->survival_monitoring data_analysis Statistical Analysis of Results tumor_measurement->data_analysis survival_monitoring->data_analysis

A generalized workflow for in vivo anti-tumor studies.

Conclusion

The available in vivo data strongly supports the anti-tumor potential of the Pateamine A analog, DMDA-PatA, particularly in melanoma and leukemia models. Its unique mechanism of action, targeting the fundamental process of protein synthesis via eIF4A inhibition, makes it an attractive candidate for further development. However, to provide a more complete comparative landscape, future research should focus on conducting in vivo anti-tumor studies with other promising Pateamine A derivatives that have shown potent in vitro activity. Such studies will be crucial for identifying analogs with improved therapeutic indices and broader anti-cancer activity.

References

Functional Redundancy Between ADRP and TIP47 in Lipid Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adipocyte Differentiation-Related Protein (ADRP), also known as Perilipin 2, and Tail-Interacting Protein of 47 kDa (TIP47), or Perilipin 3, are two closely related members of the PAT family of lipid droplet-associated proteins. Their significant sequence homology has long suggested a degree of functional overlap in the regulation of intracellular lipid storage. This guide provides an objective comparison of their roles, highlighting their redundancy and unique contributions, supported by experimental data.

Core Functional Comparison: Redundancy and Compensation

Experimental evidence strongly indicates a functional redundancy between ADRP and TIP47, with one protein often compensating for the absence of the other to maintain lipid droplet homeostasis.

In embryonic cell lines derived from ADRP null mice, TIP47 is the only PAT family protein found on lipid droplets. These cells demonstrate a capacity for lipid droplet formation comparable to their wild-type counterparts when stimulated with oleic acid. This highlights TIP47's ability to functionally compensate for the absence of ADRP. However, the redundancy is not absolute. Subsequent knockdown of TIP47 in these ADRP null cells leads to a diminished ability to form lipid droplets and a metabolic shift in the use of exogenous fatty acids from triglyceride storage to phospholipid synthesis[1].

Conversely, the suppression of TIP47 in HeLa cells prompts a compensatory response from ADRP. Studies have shown that a reduction in TIP47 levels leads to a two- to four-fold increase in ADRP protein levels, with more ADRP localizing to isolated lipid droplets. This compensation, however, is associated with a decrease in the number of large, mature lipid droplets[2][3]. This suggests that while ADRP can compensate for the loss of TIP47, the resulting lipid droplet morphology is altered.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the individual and compensatory roles of ADRP and TIP47.

Table 1: Effects of ADRP and TIP47 Knockdown on Protein Levels and Lipid Droplet Morphology

ConditionCell LineEffect on Protein LevelsEffect on Lipid Droplet MorphologyReference
TIP47 KnockdownHeLa2- to 4-fold increase in ADRP levelsDecrease in the number of large, mature lipid droplets[2][3]
ADRP KnockdownAML12Increased TIP47 on lipid dropletsLipid droplets similar in size and number to control[4]
ADRP & TIP47 Double KnockdownAML12-Much larger in size and fewer in number[4]

Table 2: Functional Consequences of Altered ADRP and TIP47 Expression

ConditionCell LineKey Functional OutcomeReference
ADRP NullMouse Embryonic FibroblastsTIP47 is the sole PAT protein on lipid droplets; lipid droplet formation is comparable to wild-type.[1]
TIP47 Knockdown in ADRP Null CellsMouse Embryonic FibroblastsReduced lipid droplet formation; shunting of fatty acids from triglyceride to phospholipid synthesis.[1]
ADRP OverexpressionVariousEnhances lipid droplet accumulation by reducing lipase (B570770) access.[5]
TIP47 OverexpressionBovine Luteal CellsIncreased cytosolic lipid droplet accumulation.[6]

Signaling and Functional Pathways

The interplay between ADRP and TIP47 in lipid droplet dynamics can be visualized as a compensatory mechanism. While both proteins contribute to the coating and stabilization of lipid droplets, the absence of one triggers an increased association of the other. Their differential roles in interacting with lipases, however, suggest distinct downstream effects on lipid mobilization.

Functional_Redundancy cluster_cytosol Cytosol cluster_ld Lipid Droplet TIP47_cyto TIP47 Pool TIP47_ld TIP47 TIP47_cyto->TIP47_ld Recruitment LD Triglyceride Core ADRP ADRP ADRP->LD Constitutive Association TIP47_ld->LD Association Fatty_Acids Fatty Acids Fatty_Acids->LD Esterification

Caption: ADRP and TIP47 association with the lipid droplet.

The functional relationship indicating compensatory upregulation is depicted below. A decrease in one protein leads to an increased functional role of the other.

Compensation_Pathway ADRP ADRP Levels TIP47 TIP47 Levels ADRP->TIP47 Compensatory Upregulation of TIP47 on LDs Lipid_Droplet_Homeostasis Lipid Droplet Homeostasis ADRP->Lipid_Droplet_Homeostasis TIP47->ADRP Compensatory Upregulation of ADRP TIP47->Lipid_Droplet_Homeostasis

Caption: Compensatory relationship between ADRP and TIP47.

Experimental Protocols

Induction of Lipid Droplet Formation via Oleic Acid Loading

This protocol is used to stimulate the formation of intracellular lipid droplets for subsequent analysis.

  • Cell Culture: Plate cells (e.g., HeLa, Huh-7, or primary hepatocytes) in appropriate culture vessels and grow to desired confluency (typically 70-80%).

  • Preparation of Oleic Acid-BSA Complex:

    • Prepare a stock solution of sodium oleate (B1233923) (e.g., 100 mM) in sterile, endotoxin-free water by heating to 70°C.

    • Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 10%) in serum-free culture medium.

    • While vortexing the BSA solution, slowly add the sodium oleate stock solution to achieve the desired final concentration (e.g., 0.4-1 mM oleic acid) and molar ratio (typically 5:1 to 8:1 oleate:BSA).

    • Sterile-filter the final oleic acid-BSA complex.

  • Cell Treatment:

    • Wash cells once with sterile Phosphate-Buffered Saline (PBS).

    • Replace the normal growth medium with the prepared oleic acid-BSA containing medium.

    • Incubate cells for the desired period (e.g., 16-24 hours) to allow for lipid droplet accumulation.

Visualization of Lipid Droplets and Associated Proteins

This protocol details the staining of lipid droplets and the immunofluorescent labeling of ADRP and TIP47.

  • Fixation:

    • After oleic acid loading, wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 or saponin (B1150181) in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunofluorescence Staining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Incubate with primary antibodies against ADRP and/or TIP47 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Lipid Droplet Staining:

    • Following the secondary antibody incubation and washes, incubate cells with a solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto glass slides using an anti-fade mounting medium containing a nuclear counterstain like DAPI.

    • Image using a fluorescence or confocal microscope.

Quantification of Cellular Lipid Content

This workflow outlines the process for quantifying changes in cellular lipids.

Lipid_Quantification_Workflow Start Cell Culture with Experimental Treatments Lipid_Extraction Lipid Extraction (e.g., Folch Method) Start->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) Separation of Lipid Classes Lipid_Extraction->TLC Visualization Visualization of Lipid Spots (e.g., Iodine Vapor or Charring) TLC->Visualization Quantification Densitometry or Scintillation Counting Visualization->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

References

A Comparative Guide to the Lipolytic Regulation by Perilipin 1 Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perilipin 1 (PLIN1) is a pivotal protein that coats intracellular lipid droplets, primarily in adipocytes, and serves as a master regulator of triacylglycerol (TAG) storage and mobilization. Its function is critical for maintaining energy homeostasis, and its dysregulation is implicated in various metabolic diseases. This guide provides a comparative analysis of PLIN1's role in regulating lipolysis across different species, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Comparative Analysis of Perilipin 1 Function

The role of PLIN1 as a gatekeeper of lipolysis is evolutionarily conserved, but significant functional divergences exist between species, most notably between mammals and insects like Drosophila melanogaster.

In Mammals (Humans and Mice):

In mammalian adipocytes, PLIN1 orchestrates a dual role. Under basal or fed conditions, unphosphorylated PLIN1 acts as a protective barrier on the lipid droplet surface.[1][2] It sequesters the co-activator Comparative Gene Identification-58 (CGI-58, also known as ABHD5), preventing it from activating Adipose Triglyceride Lipase (B570770) (ATGL), the enzyme that catalyzes the initial step of TAG hydrolysis.[1][3][4] This effectively suppresses basal lipolysis and promotes TAG storage.[1][2]

Upon hormonal stimulation (e.g., by catecholamines via β-adrenergic receptors), Protein Kinase A (PKA) is activated and phosphorylates multiple serine residues on PLIN1.[1][5][6] This phosphorylation event is the critical switch that initiates lipolysis and has two major consequences:

  • Release of CGI-58: Phosphorylated PLIN1 undergoes a conformational change, releasing CGI-58, which then binds to and activates ATGL.[1][3][7]

  • Recruitment of HSL: Phosphorylated PLIN1 acts as a scaffold, recruiting Hormone-Sensitive Lipase (HSL) from the cytosol to the lipid droplet surface, where HSL can hydrolyze diacylglycerols.[1][8][9][10]

PLIN1-null mice exhibit elevated basal lipolysis but have a blunted response to stimulated lipolysis, highlighting the protein's dual function.[10][11] In humans, mutations in the PLIN1 gene are associated with severe metabolic phenotypes, including familial partial lipodystrophy, insulin (B600854) resistance, and hypertriglyceridemia, underscoring its critical role in human metabolic health.[5][12][13]

In Drosophila melanogaster (Fruit Fly):

The fruit fly provides a simpler model with only two prominent perilipins, PLIN1 (also called Lipid storage droplet-1, Lsd-1) and PLIN2 (Lsd-2).[14] Unlike its mammalian counterpart, Drosophila PLIN1 primarily functions to facilitate lipid mobilization.[14] Its key role is to recruit HSL to the lipid droplet surface under starved conditions, a function that is highly conserved with mammals.[14][15]

Conversely, the protective role against basal lipolysis is largely attributed to PLIN2 in flies, which antagonizes the activity of the main Drosophila ATGL homolog, Brummer (Bmm).[14][16] However, studies on double mutants suggest that PLIN1 and PLIN2 may have redundant functions in protecting lipid droplets from excessive breakdown.[14] This functional partitioning between the two perilipins in Drosophila offers a distinct regulatory model compared to the consolidated dual function of PLIN1 in mammals.

Quantitative Data Presentation

The following tables summarize key quantitative and functional data for PLIN1 across different species.

Table 1: Comparison of PLIN1 Orthologs and General Function

FeatureMammals (Human, Mouse)Drosophila melanogaster
PLIN1 Ortholog Perilipin 1 (PLIN1)Lipid storage droplet-1 (Lsd-1)[15]
ATGL Ortholog Adipose Triglyceride Lipase (ATGL)Brummer (Bmm)[16]
Primary Role Basal State: Suppresses lipolysis by sequestering CGI-58 and blocking lipase access.[1]Stimulated (Starved) State: Facilitates HSL-mediated lipolysis.[14] May have a redundant protective role with PLIN2.[14]
Stimulated State: Phosphorylation by PKA releases CGI-58 to activate ATGL and recruits HSL to the lipid droplet.[1][11]
Phenotype of Deficiency High basal lipolysis, reduced stimulated lipolysis, insulin resistance.[11][17] In humans, can cause severe lipodystrophy.[12]Adult-onset obesity and hyperphagia.[18] Enhanced lipolysis at later stages of immune activation.[16]

Table 2: Key PKA Phosphorylation Sites in Human and Murine PLIN1

PKA-mediated phosphorylation is central to activating lipolysis in mammals. The C-terminal region of PLIN1 contains several key serine residues that are targeted by PKA.

SpeciesPKA Site 1PKA Site 5PKA Site 6Total PKA Sites (Documented)
Human PLIN1A Serine 81Serine 497[17][19]Serine 522[17][19]~3 relevant sites for stimulated lipolysis[17]
Murine PLIN1A Serine 81Serine 492[17][19]Serine 517[17][19]6 consensus sites[17]

Note: Serines 497 (human) and 492 (mouse) are homologous, as are serines 522 (human) and 517 (mouse).[19] Phosphorylation of Site 6 is crucial for maximizing ATGL activation, while Site 5 is involved in lipid droplet dispersion.[19]

Table 3: Protein-Protein Interactions in PLIN1-Mediated Lipolysis

Interacting ProteinsSpeciesConditionOutcome of Interaction
PLIN1 and CGI-58 MammalsBasal (unphosphorylated PLIN1)PLIN1 sequesters CGI-58, preventing ATGL activation.[1][3][4]
MammalsStimulated (PKA-phosphorylated PLIN1)CGI-58 is released from PLIN1, allowing it to co-activate ATGL.[1][3][7]
PLIN1 and HSL MammalsStimulated (PKA-phosphorylated PLIN1)Phosphorylated PLIN1 recruits HSL to the lipid droplet surface.[1][8][9] The interaction facilitates HSL access to its substrate.[20]
PLIN1 (Lsd-1) and HSL DrosophilaStimulated (Starved)PLIN1 is necessary for the recruitment of HSL to the lipid droplet.[14][15]
PLIN1 and ATGL MammalsBasal and StimulatedNo direct interaction. PLIN1 regulates ATGL activity indirectly via CGI-58.[1][3]
PLIN1 (Lsd-1) and Bmm (ATGL) DrosophilaNot fully determinedPLIN1 deficiency enhances the recruitment of Bmm to the lipid droplet surface during sustained immune activation.[16]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex processes of lipolytic regulation and the methods used to study them.

PLIN1_Lipolysis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ld Lipid Droplet Catecholamines Catecholamines BetaAR β-Adrenergic Receptor Catecholamines->BetaAR AC Adenylyl Cyclase BetaAR->AC + cAMP cAMP AC->cAMP (ATP) PKA PKA (inactive) PKA_active PKA (active) PKA->PKA_active cAMP HSL HSL PKA_active->HSL P PLIN1 PLIN1 PKA_active->PLIN1 P HSL_p p-HSL PLIN1_p p-PLIN1 HSL_p->PLIN1_p Docks DAG DAG HSL_p->DAG Hydrolyzes ATGL ATGL TAG TAG ATGL->TAG Hydrolyzes CGI58 CGI-58 PLIN1->CGI58 Sequesters PLIN1_p->CGI58 Releases CGI58->ATGL Activates TAG->DAG

Caption: Mammalian lipolysis signaling cascade.

CoIP_Workflow start Start: Adipocytes expressing PLIN1 and interacting proteins lysis 1. Cell Lysis (Non-denaturing buffer to preserve interactions) start->lysis preclear 2. Pre-clearing (Incubate with beads to reduce non-specific binding) lysis->preclear ip 3. Immunoprecipitation (Add primary antibody against PLIN1, incubate) preclear->ip capture 4. Capture Complex (Add Protein A/G beads to bind antibody-protein complex) ip->capture wash 5. Wash (Remove non-specifically bound proteins) capture->wash elute 6. Elution (Release protein complex from beads) wash->elute analysis 7. Analysis (SDS-PAGE and Western Blot with antibody for CGI-58 or HSL) elute->analysis end End: Detection of co-precipitated interacting protein analysis->end

Caption: Workflow for Co-Immunoprecipitation.

Lipolysis_Assay_Workflow start Start: Adipose tissue explants or cultured adipocytes preincubation 1. Pre-incubation (Wash and equilibrate in buffer) start->preincubation treatment 2. Treatment Incubation (Add lipolytic agents, e.g., isoproterenol (B85558), or vehicle control) preincubation->treatment collect 3. Collect Aliquots (Collect incubation medium at defined time points) treatment->collect stop_rxn 4. Stop Reaction (Optional: add enzyme inhibitor) collect->stop_rxn measure 5. Measurement (Quantify glycerol (B35011) and/or Free Fatty Acids (FFA) in medium) stop_rxn->measure normalize 6. Normalization (Normalize glycerol/FFA release to tissue weight or protein content) measure->normalize end End: Quantified rate of lipolysis normalize->end

Caption: Workflow for an In Vitro Lipolysis Assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: Co-Immunoprecipitation (Co-IP) for PLIN1 and CGI-58 Interaction

This protocol is designed to verify the interaction between PLIN1 and CGI-58 in differentiated adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-PLIN1, Mouse anti-CGI-58.

  • Control IgG (from the same species as the IP antibody).

  • Protein A/G agarose (B213101) beads.

  • Wash Buffer: Lysis buffer with lower detergent (e.g., 0.1% NP-40).

  • Elution Buffer: 2x Laemmli sample buffer.

Procedure:

  • Cell Culture and Treatment: Culture 3T3-L1 adipocytes. For stimulated conditions, treat with 10 µM isoproterenol for 30 minutes. For basal conditions, use untreated cells.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C.[21] Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.

  • Pre-clearing: Add 20 µL of Protein A/G agarose bead slurry to 500-1000 µg of protein lysate.[8] Incubate for 1 hour at 4°C on a rotator. Centrifuge and discard the beads.

  • Immunoprecipitation: Add 2-5 µg of anti-PLIN1 antibody (or control IgG) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[8]

  • Complex Capture: Add 25 µL of fresh Protein A/G bead slurry. Incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by gentle centrifugation (500 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2x Laemmli sample buffer.[8] Boil at 95-100°C for 5-10 minutes to elute proteins.

  • Western Blot Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe with the anti-CGI-58 antibody to detect co-precipitated CGI-58. Probe a separate blot with anti-PLIN1 to confirm successful immunoprecipitation.

Protocol 2: In Vitro Lipolysis Assay from Adipose Tissue Explants

This assay measures the release of glycerol, a product of lipolysis, from adipose tissue fragments.[21]

Materials:

  • Fresh adipose tissue.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (pH 7.4) with 2% fatty acid-free BSA.[21]

  • Lipolytic agent: Isoproterenol (10 µM stock).

  • Glycerol assay kit.

  • 24-well or 48-well plates.

Procedure:

  • Tissue Preparation: Place fresh adipose tissue in warm KRBH buffer. Mince the tissue into small fragments (explants) of approximately 10-20 mg.

  • Pre-incubation: Place one explant per well in a culture plate. Wash several times with KRBH buffer. Pre-incubate the explants in 500 µL of KRBH buffer for 1 hour at 37°C to establish a basal rate of lipolysis.

  • Lipolysis Stimulation: Remove the pre-incubation buffer. Add 500 µL of fresh KRBH buffer containing either vehicle (control) or the desired concentration of isoproterenol (e.g., 10 µM).[21]

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 hours.[21]

  • Sample Collection: At the end of the incubation, carefully collect the medium (supernatant) from each well without disturbing the tissue.

  • Glycerol Measurement: Centrifuge the collected medium at 500 x g for 5 minutes to pellet any debris.[21] Use a commercial glycerol assay kit to measure the glycerol concentration in the supernatant according to the manufacturer's instructions.[21][22]

  • Normalization: After collecting the medium, carefully remove the tissue explants, blot them dry, and weigh them. Normalize the amount of glycerol released to the tissue weight (e.g., µmol glycerol/gram tissue/hour).

Protocol 3: Analysis of PLIN1 Phosphorylation by Western Blot

This protocol assesses the phosphorylation status of PLIN1 at specific PKA sites in response to stimulation.

Materials:

  • Differentiated adipocytes.

  • Lysis Buffer: RIPA buffer with freshly added protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-PLIN1 (e.g., targeting murine Ser-517 or human Ser-522), Mouse anti-total PLIN1.[19]

  • HRP-conjugated secondary antibodies.

  • ECL substrate.

Procedure:

  • Cell Treatment: Treat differentiated adipocytes with a lipolytic agonist (e.g., 10 µM isoproterenol or 10 µM forskolin) for various time points (e.g., 0, 5, 15, 30 minutes).[19]

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

  • Protein Quantification: Scrape and collect lysates. Clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Measure protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-phospho-PLIN1 antibody overnight at 4°C.[21]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash again and apply ECL substrate to visualize bands using an imaging system.[21]

  • Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total PLIN1.

  • Quantification: Use densitometry software to quantify the band intensities. Express the results as the ratio of phosphorylated PLIN1 to total PLIN1.[21]

References

Navigating the Lipid Droplet Landscape: A Comparative Proteomic Guide to Wild-Type vs. Perilipin Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate protein machinery governing lipid droplet dynamics is paramount. This guide provides an objective comparison of the lipid droplet proteome in wild-type mice and mice with a knockout of the crucial Perilipin family of proteins, offering insights into the molecular remodeling that occurs in the absence of these key lipid droplet gatekeepers.

Perilipins are a family of proteins that coat the surface of lipid droplets, playing a central role in regulating lipid storage and mobilization. Genetic ablation of Perilipin genes in mice leads to significant alterations in lipid metabolism, making these models invaluable for studying obesity, fatty liver disease, and other metabolic disorders. This guide synthesizes findings from comparative proteomic studies to highlight the key differences in the protein composition of lipid droplets isolated from wild-type and Perilipin knockout mice.

Quantitative Proteomic Insights: A Comparative Analysis

While a single comprehensive dataset is not available, a synthesis of findings from multiple studies allows for an illustrative comparison of the lipid droplet proteome between wild-type and Perilipin knockout mice. The following tables summarize the expected changes in the abundance of key proteins on lipid droplets in different Perilipin knockout models.

Table 1: Illustrative Comparative Proteomics of Lipid Droplets from White Adipose Tissue of Wild-Type vs. Perilipin-1 (Plin1) Knockout Mice

Protein CategoryProteinExpected Change in Plin1 KOFunctional Implication
PAT Family Proteins Perilipin-2 (ADRP)Compensatory upregulation
Perilipin-3 (TIP47)Compensatory upregulation
Lipid Metabolism Adipose Triglyceride Lipase (ATGL)↑ (on LD surface)Increased basal lipolysis
Hormone-Sensitive Lipase (HSL)↓ (on LD surface)Impaired stimulated lipolysis
Comparative Gene Identification-58 (CGI-58)↑ (on LD surface)Co-activator of ATGL, increased basal lipolysis
Lipid Synthesis Diacylglycerol Acyltransferase 2 (DGAT2)Reduced triglyceride synthesis
Mitochondrial Proteins Cytochrome c oxidase subunit 4Altered lipid droplet-mitochondria interaction
Cytoskeletal Proteins VimentinAltered lipid droplet stability and transport

Table 2: Illustrative Comparative Proteomics of Lipid Droplets from Liver of Wild-Type vs. Perilipin-2 (Plin2) Knockout Mice

Protein CategoryProteinExpected Change in Plin2 KOFunctional Implication
PAT Family Proteins Perilipin-3 (TIP47)Compensatory upregulation[1]
Perilipin-5 (OXPAT)Compensatory upregulation[1]
Lipid Metabolism Adipose Triglyceride Lipase (ATGL)↑ (on LD surface)Increased lipolysis
Patatin-like phospholipase domain-containing protein 3 (PNPLA3)Altered lipid remodeling
Autophagy-related Microtubule-associated protein 1A/1B-light chain 3 (LC3)Increased lipophagy
Endoplasmic Reticulum CalnexinAltered lipid droplet biogenesis

Table 3: Illustrative Comparative Proteomics of Lipid Droplets from Heart of Wild-Type vs. Perilipin-5 (Plin5) Knockout Mice

Protein CategoryProteinExpected Change in Plin5 KOFunctional Implication
Lipid Metabolism Adipose Triglyceride Lipase (ATGL)↑ (on LD surface)Increased lipolysis and fatty acid oxidation
Hormone-Sensitive Lipase (HSL)↑ (on LD surface)Increased lipolysis
Mitochondrial Proteins Carnitine palmitoyltransferase 1 (CPT1)Increased fatty acid transport into mitochondria
Uncoupling protein 3 (UCP3)Increased thermogenesis and energy expenditure
Cytoskeletal Proteins a-ActininAltered lipid droplet localization

Experimental Protocols: A Detailed Methodological Overview

The following protocols provide a detailed overview of the key experimental procedures used in the comparative proteomic analysis of lipid droplets from mouse tissues.

Lipid Droplet Isolation from Mouse Adipose Tissue

This protocol is adapted from methodologies described in the literature for the purification of lipid droplets from primary adipocytes.[2][3]

  • Adipocyte Isolation:

    • Excise white adipose tissue (e.g., epididymal fat pads) from wild-type and Perilipin knockout mice.

    • Mince the tissue and digest with collagenase type I in Krebs-Ringer bicarbonate buffer (KRBB) containing bovine serum albumin (BSA) at 37°C with gentle shaking.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Allow the mature adipocytes to float and wash several times with fresh KRBB.

  • Cell Lysis and Homogenization:

    • Resuspend the isolated adipocytes in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

    • Homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle on ice.

  • Density Gradient Centrifugation:

    • Adjust the homogenate to a final concentration of 20% sucrose (B13894).

    • Layer the sucrose-adjusted homogenate at the bottom of an ultracentrifuge tube.

    • Carefully overlay with a discontinuous sucrose gradient (e.g., 10%, 5%, and 0% sucrose in lysis buffer).

    • Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.

  • Lipid Droplet Collection and Washing:

    • The lipid droplets will float to the top of the gradient, forming a distinct white band.

    • Carefully collect the lipid droplet fraction using a needle and syringe or by tube slicing.

    • Wash the isolated lipid droplets several times with a physiological buffer (e.g., PBS) containing protease inhibitors to remove contaminants.

Protein Extraction and Preparation for Mass Spectrometry
  • Delipidation:

    • Resuspend the purified lipid droplets in a 2:1 chloroform:methanol mixture to extract the neutral lipids.

    • Vortex thoroughly and centrifuge to pellet the proteins.

    • Carefully remove the organic solvent and air-dry the protein pellet.

  • Protein Solubilization and Digestion:

    • Solubilize the protein pellet in a buffer containing a strong denaturant (e.g., 8 M urea) and a reducing agent (e.g., dithiothreitol).

    • Alkylate the cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the urea (B33335) concentration and digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

Quantitative Mass Spectrometry
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Separate the peptides on a reverse-phase column using a gradient of acetonitrile.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation and analysis.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.

    • Search the fragmentation spectra against a mouse protein database to identify the peptides and proteins.

    • Perform label-free quantification (LFQ) or use isotopic labeling techniques (e.g., SILAC, TMT) to determine the relative abundance of proteins between the wild-type and knockout samples.

    • Perform statistical analysis to identify proteins that are significantly differentially abundant.

Visualizing the Molecular Machinery: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and the experimental workflow for comparative proteomics.

Perilipin1_Signaling cluster_basal Basal State cluster_stimulated Stimulated State (PKA activation) PLIN1 Perilipin-1 CGI58 CGI-58 PLIN1->CGI58 sequesters pPLIN1 p-Perilipin-1 ATGL ATGL LD Lipid Droplet ATGL->LD limited access HSL HSL HSL->LD limited access pHSL p-HSL PKA PKA PKA->PLIN1 phosphorylates PKA->HSL phosphorylates CGI58_rel CGI-58 (released) pPLIN1->CGI58_rel releases LD_stim Lipid Droplet pHSL->LD_stim hydrolyzes DAG ATGL_act ATGL (active) CGI58_rel->ATGL_act activates ATGL_act->LD_stim hydrolyzes TAG PKA_activation Hormonal Signal (e.g., catecholamines) PKA_activation->PKA

Caption: Perilipin-1 signaling in adipocytes.

Proteomics_Workflow cluster_sample Sample Preparation cluster_isolation Lipid Droplet Isolation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis WT_mice Wild-Type Mice Adipose_tissue Adipose Tissue Isolation WT_mice->Adipose_tissue KO_mice Perilipin KO Mice KO_mice->Adipose_tissue Adipocyte_iso Adipocyte Isolation Adipose_tissue->Adipocyte_iso Cell_lysis Cell Lysis Adipocyte_iso->Cell_lysis Centrifugation Density Gradient Ultracentrifugation Cell_lysis->Centrifugation LD_collection Lipid Droplet Collection Centrifugation->LD_collection Protein_extraction Protein Extraction & Delipidation LD_collection->Protein_extraction Digestion Tryptic Digestion Protein_extraction->Digestion LC_MS LC-MS/MS Digestion->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID Quantification Quantitative Analysis Protein_ID->Quantification Comparison Comparative Proteomics Quantification->Comparison

Caption: Experimental workflow for comparative proteomics.

References

Navigating the Cell: A Comparative Guide to the Lipid Droplet Targeting Mechanisms of PAT Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Perilipin, ADRP (Adipose Differentiation-Related Protein), and TIP47 (Tail-Interacting Protein of 47 kDa) family, collectively known as the PAT family of proteins, are crucial regulators of lipid droplet biology. Their proper localization to the surface of lipid droplets is fundamental to their functions in lipid storage, mobilization, and trafficking. A critical question for researchers in metabolic diseases and related fields is whether a universal mechanism governs the targeting of all PAT family members to these lipid organelles. This guide provides a comparative analysis of the current understanding of PAT protein targeting mechanisms, supported by experimental data and detailed protocols.

Diverse Targeting Strategies Within the PAT Family

While all PAT proteins are found on the surface of lipid droplets, the specific mechanisms directing them there are not uniform across the family. The primary determinants of targeting appear to be specific peptide motifs within the proteins, though the nature of these motifs and their proposed modes of interaction with the lipid droplet surface vary. Key differences and similarities are summarized below.

Perilipin 1 (PLIN1)

Perilipin 1, the prototypical member of the family, is predominantly expressed in adipocytes. Its targeting to lipid droplets is a multi-step process. Initially, it localizes to the endoplasmic reticulum (ER) and subsequently migrates to nascent lipid droplets. This process is thought to involve regions of the protein that can form amphipathic helices, allowing it to interact with the neutral lipid core of the droplet. Mutagenesis studies have identified a C-terminal region as being particularly important for this targeting.

Perilipin 2 (PLIN2 / ADRP) and Perilipin 3 (PLIN3 / TIP47)

PLIN2 and PLIN3 are more ubiquitously expressed. Their targeting mechanism is proposed to involve an 11-mer repeat motif that forms an amphipathic α-helix. This helix is thought to insert into the phospholipid monolayer of the lipid droplet, anchoring the protein to the surface. Some studies suggest that PLIN3/TIP47 can also exist in a soluble, lipid-free state and is recruited to lipid droplets upon their formation.

Perilipin 5 (PLIN5 / OXPAT)

Expressed primarily in oxidative tissues such as the heart and skeletal muscle, PLIN5 targeting is also dependent on C-terminal sequences. Similar to other PAT proteins, these sequences are predicted to form amphipathic helices that can interact with the lipid droplet surface.

A key distinction in the targeting mechanisms lies in the proposed structural elements that mediate the interaction with the lipid droplet. While amphipathic helices are a common theme, their specific sequences and the influence of other protein domains on their presentation differ among the family members.

Quantitative Comparison of Lipid Droplet Targeting

The efficiency of lipid droplet targeting can be assessed quantitatively by expressing fluorescently tagged versions of the proteins or their mutants in cells and measuring their co-localization with lipid droplets. The following table summarizes hypothetical data from such experiments, illustrating how different mutations can affect targeting.

Protein Construct% of Protein Co-localized with Lipid Droplets (Mean ± SD)
Wild-type PLIN1-GFP92 ± 5
PLIN1-GFP (ΔC-terminus)15 ± 8
Wild-type PLIN2-RFP88 ± 7
PLIN2-RFP (mutated 11-mer repeat)25 ± 10
Wild-type PLIN3-GFP85 ± 6
Wild-type PLIN5-GFP90 ± 4

This table represents example data and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for PAT Protein Localization

This protocol describes the steps for visualizing the subcellular localization of endogenous or overexpressed PAT proteins in cultured cells.

Materials:

  • Cultured cells on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against the PAT protein of interest

  • Fluorescently labeled secondary antibody

  • Lipid droplet stain (e.g., BODIPY 493/503)

  • Mounting medium with DAPI

Procedure:

  • Wash cells three times with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibody and BODIPY 493/503 (to stain lipid droplets) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount coverslips on glass slides using mounting medium with DAPI (to stain the nucleus).

  • Visualize by fluorescence microscopy.

Visualizing Targeting Mechanisms

The following diagrams illustrate the proposed targeting mechanisms and an experimental workflow.

PAT_Targeting_Mechanisms cluster_plin1 Perilipin 1 Targeting cluster_plin23 Perilipin 2/3 Targeting PLIN1_ER PLIN1 on ER PLIN1_LD PLIN1 on Lipid Droplet PLIN1_ER->PLIN1_LD Migration ER Endoplasmic Reticulum LD Lipid Droplet ER->LD Budding PLIN23_cyto Cytosolic PLIN2/3 PLIN23_LD PLIN2/3 on Lipid Droplet PLIN23_cyto->PLIN23_LD Direct Binding via Amphipathic Helix LD2 Lipid Droplet

Caption: Proposed models for Perilipin 1 and Perilipin 2/3 targeting to lipid droplets.

Experimental_Workflow start Start: Culture cells transfect Transfect with PAT-GFP construct start->transfect induce_ld Induce lipid droplet formation (e.g., oleic acid) transfect->induce_ld fix_stain Fix cells and stain lipid droplets (BODIPY) induce_ld->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy analyze Image Analysis: Quantify co-localization microscopy->analyze end End: Determine targeting efficiency analyze->end

Safety Operating Guide

Essential Safety and Disposal Procedures for PatA Protein

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and General Safety Measures

A thorough risk assessment should be conducted before handling any biological material. For recombinant proteins like PatA, standard laboratory PPE is crucial to prevent direct contact and maintain a sterile work environment.

Protection TypeRequired PPESpecifications & Rationale
Torso Protection Laboratory CoatA buttoned, long-sleeved lab coat protects clothing and skin from potential splashes and spills.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. For prolonged handling or higher concentrations, double-gloving is recommended.[1]
Eye & Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect against flying particles and incidental splashes. A face shield may be required if there is a significant splash hazard.[1]

General Hygiene and Laboratory Practices:

  • Always wash hands thoroughly after handling the protein and before leaving the laboratory.

  • Avoid eating, drinking, or applying cosmetics in the work area to prevent accidental ingestion.

  • Use appropriate pipetting techniques to minimize the generation of aerosols.

  • Work in a well-ventilated area. For procedures with a higher risk of aerosolization, a biological safety cabinet should be used.[1]

Step-by-Step Disposal Protocol

The overriding principle for handling laboratory waste is to have a disposal plan in place before beginning any experiment.[2] All materials contaminated with PatA protein should be treated as potentially biohazardous waste.

1. Waste Segregation at the Point of Generation:

  • Liquid Waste: Collect all liquid waste containing this compound, including buffers, solutions, and rinsates, in a clearly labeled, leak-proof container.[1] This container should be marked as "Biohazardous Liquid Waste" and specify that it contains this compound.

  • Solid Waste (Non-Sharps): All consumables that have come into direct contact with the protein, such as pipette tips, microcentrifuge tubes, and gloves, are considered biologically contaminated.[1] These items should be collected in a designated biohazard bag.

  • Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container labeled for biohazardous waste.

2. Decontamination and Inactivation:

Before final disposal, it is crucial to decontaminate or inactivate the this compound to render it non-hazardous. The choice of method will depend on the nature of the waste and available facilities.

  • Chemical Inactivation:

    • For liquid waste, add a suitable disinfectant, such as a fresh 10% bleach solution (final concentration of sodium hypochlorite (B82951) of at least 1%), to the waste container.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[3]

    • After inactivation, the solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. It is important to check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Autoclaving (Heat Inactivation):

    • Solid waste and heat-resistant liquid waste can be decontaminated by autoclaving.

    • Place the sealed biohazard bags or containers in an autoclave and run a standard cycle (typically 121°C for at least 30 minutes).

    • After autoclaving, the decontaminated solid waste can often be disposed of as regular laboratory trash. Always verify this with your institutional guidelines.

3. Final Disposal:

  • Decontaminated Waste: Once decontaminated, the waste can be disposed of through the appropriate channels as determined by your institution.

  • Waste Requiring Professional Disposal: If your laboratory does not have the facilities for decontamination, or if required by local regulations, the segregated and labeled waste must be collected by a licensed hazardous waste management service for final treatment, typically via incineration.[4]

Experimental Protocols for Handling and Storage

In the absence of specific stability data for this compound, the following general experimental approaches are recommended to establish safe handling and storage conditions.

Thermal Stability Assay:

  • Objective: To determine the optimal storage temperature and tolerance to freeze-thaw cycles.

  • Methodology:

    • Aliquot the protein into multiple tubes.

    • Subject aliquots to various conditions: storage at 4°C, -20°C, -80°C, and multiple freeze-thaw cycles.

    • At various time points, assess the protein's integrity using methods like SDS-PAGE (to check for degradation) and dynamic light scattering (to check for aggregation).

Buffer Compatibility Assay:

  • Objective: To determine the stability of the protein in different buffer systems.

  • Methodology:

    • Exchange the protein into different buffers (e.g., varying pH, ionic strength, or with different additives).

    • Incubate the samples under desired storage conditions.

    • Assess stability over time as described in the thermal stability assay.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

PatA_Protein_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Decontamination cluster_3 Final Disposal Liquid_Waste Liquid Waste (Buffers, Solutions) Liquid_Container Labeled, Leak-Proof Liquid Waste Container Liquid_Waste->Liquid_Container Solid_Waste Solid Waste (Gloves, Tubes) Solid_Container Biohazard Bag Solid_Waste->Solid_Container Sharps_Waste Sharps Waste (Needles, Blades) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Chemical_Inactivation Chemical Inactivation (e.g., Bleach) Liquid_Container->Chemical_Inactivation Autoclaving Autoclaving Liquid_Container->Autoclaving if heat-resistant Hazardous_Waste_Service Licensed Hazardous Waste Service Liquid_Container->Hazardous_Waste_Service If on-site decontamination is not feasible Solid_Container->Autoclaving Solid_Container->Hazardous_Waste_Service If on-site decontamination is not feasible Sharps_Container->Autoclaving Sewer_Disposal Sanitary Sewer (with copious water) Chemical_Inactivation->Sewer_Disposal If permitted by local regulations Regular_Trash Regular Laboratory Trash Autoclaving->Regular_Trash For decontaminated solid waste Autoclaving->Hazardous_Waste_Service For sharps and other regulated waste

Caption: Disposal pathways for this compound waste.

References

Essential Safety and Logistical Information for Handling PatA Protein

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling PatA protein. Given the absence of specific safety data for this compound, a precautionary approach is mandated. The following procedures are based on established protocols for handling potent biological agents and cytotoxic substances. A thorough risk assessment should be conducted before commencing any work.

Operational Plan

1. Engineering Controls:

  • All manipulations of this compound, including reconstitution, aliquoting, and addition to experimental systems, must be performed within a certified Class II Type B Biosafety Cabinet (BSC) or a designated fume hood to prevent aerosol generation.[1]

  • The work area inside the BSC or fume hood should be covered with an absorbent, plastic-backed liner to contain any potential spills.[1]

2. Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required.[1] The outer gloves should be changed frequently, especially if contamination is suspected.[1]

  • Lab Coat: A dedicated lab coat with a high neck and close-fitting cuffs is mandatory.[2] This coat should not be worn outside the designated laboratory area.[2]

  • Eye Protection: Safety goggles or a face shield must be worn at all times to protect against splashes.[1]

  • Respiratory Protection: While not generally required if work is conducted in a BSC or fume hood, a NIOSH-approved respirator may be necessary if there is a potential for aerosolization outside of a containment device. Consultation with your institution's Environmental Health and Safety (EHS) department is recommended.

3. Handling Procedures:

  • Preparation:

    • Before starting, ensure all necessary materials, including PPE, disinfectants, and waste disposal containers, are within the BSC or fume hood.

    • Carefully reconstitute the lyophilized this compound according to the manufacturer's instructions, avoiding vigorous shaking or vortexing to minimize aerosol formation.

  • During Experimentation:

    • Use mechanical pipetting devices; mouth pipetting is strictly prohibited.[3]

    • Handle all solutions containing this compound with care to prevent splashes and spills.[3]

    • All equipment that comes into contact with this compound, such as pipette tips and centrifuge tubes, should be considered contaminated.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment within the BSC or fume hood with an appropriate disinfectant (e.g., 10% bleach solution followed by 70% ethanol) upon completion of work.[1]

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.[3]

4. Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, lab coats, absorbent liners, and plasticware, must be disposed of as cytotoxic waste.[4][5] This waste should be collected in clearly labeled, leak-proof, and puncture-resistant containers.[4][5] In many regions, these containers are color-coded, often with purple or red lids.[5][6]

  • Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed container and disposed of as hazardous chemical waste.[1]

  • Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.[4][5][6]

  • All waste disposal must comply with local, state, and federal regulations for hazardous waste.[4]

Data Presentation

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory to protect from splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[7]
Hand Protection Chemical-resistant glovesDouble gloving with nitrile or neoprene gloves is recommended.[1][8] Inspect gloves for tears or holes before use.[9]
Body Protection Laboratory CoatA dedicated lab coat with a high neck and close-fitting cuffs should be worn.[2]
Chemical-resistant ApronMay be necessary when handling large quantities or when there is a high risk of splashing.
Respiratory Protection NIOSH-approved respiratorNot generally required when working in a BSC or fume hood. Consult with your EHS department if aerosols may be generated outside of containment.

Experimental Workflow

PatA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment prep2 Prepare Workspace in Biosafety Cabinet prep1->prep2 prep3 Reconstitute This compound prep2->prep3 handle1 Perform Experimental Procedures prep3->handle1 clean1 Decontaminate Workspace and Equipment handle1->clean1 clean2 Segregate and Dispose of Contaminated Waste clean1->clean2 clean3 Doff Personal Protective Equipment clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.